molecular formula C9H3ClFN3 B1358270 4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile CAS No. 305371-18-0

4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile

Cat. No.: B1358270
CAS No.: 305371-18-0
M. Wt: 207.59 g/mol
InChI Key: XJFIAYNKSIJCTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile (CAS 305371-18-0) is a versatile fluorinated heterocyclic building block of significant interest in medicinal chemistry and antimicrobial research . With a molecular formula of C9H3ClFN3 and a molecular weight of 207.59 g/mol, this compound serves as a key synthetic intermediate for the development of novel pharmaceutical agents . Naphthyridine derivatives are recognized for their broad spectrum of pharmacological activities, with a particularly prominent role in combating drug-resistant microorganisms . As a 1,7-naphthyridine, this chloro-fluoro substituted carbonitrile is a valuable precursor in the synthesis of more complex structures that mimic the core of established antibacterial drugs . These derivatives often exert their biological activity by inhibiting critical bacterial enzymes, such as DNA gyrase and topoisomerase IV, thereby disrupting DNA replication and synthesis in pathogens . This mechanism is the foundation for several FDA-approved quinolone and naphthyridine-based antibiotics, underscoring the research value of this chemical scaffold . This product is intended for professional research and industrial application as a Protein Degrader Building Block or a synthetic intermediate for Active Pharmaceutical Ingredients (APIs) . It is offered with a high purity specification (typically 97% or higher) and should be stored at room temperature . This chemical is for professional manufacturing, research laboratories, and industrial or commercial use only. It is not intended for medical, consumer, or veterinary use .

Properties

IUPAC Name

4-chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3ClFN3/c10-9-5(2-12)3-13-7-4-14-8(11)1-6(7)9/h1,3-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFIAYNKSIJCTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1F)N=CC(=C2Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701227747
Record name 4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701227747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305371-18-0
Record name 4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=305371-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701227747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a robust and scientifically validated synthetic pathway for 4-chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile, a key intermediate in the development of various pharmaceutical agents. The synthesis is presented in a multi-step approach, commencing with a commercially available fluorinated pyridine derivative. Each stage of the synthesis is detailed with mechanistic insights, procedural steps, and critical parameters to ensure reproducibility and high yield.

Introduction

The 1,7-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The specific target of this guide, this compound, incorporates key structural features—a halogenated and fluorinated pyridine ring fused to a cyanopyridone core—that are often sought after in drug discovery programs for their ability to modulate target binding and pharmacokinetic properties. This document outlines a logical and efficient synthetic route, designed for researchers and professionals in drug development.

Overall Synthetic Strategy

The synthesis of this compound can be efficiently achieved through a three-step sequence. The strategy hinges on the initial construction of a 4-hydroxy-1,7-naphthyridine-3-carbonitrile core, followed by a halogenation step to introduce the chloro substituent at the 4-position.

Overall Synthesis Start 3-Amino-5-fluoropyridine Intermediate 4-Hydroxy-6-fluoro-1,7- naphthyridine-3-carbonitrile Start->Intermediate Cyclization Product 4-Chloro-6-fluoro-1,7- naphthyridine-3-carbonitrile Intermediate->Product Chlorination

Caption: High-level overview of the synthesis pathway.

Step 1: Synthesis of 4-Hydroxy-6-fluoro-1,7-naphthyridine-3-carbonitrile

The initial and crucial step in this synthesis is the construction of the bicyclic naphthyridine core. This is accomplished through a condensation-cyclization reaction between the commercially available 3-amino-5-fluoropyridine and ethyl (ethoxymethylene)cyanoacetate (EMMCA) . This reaction proceeds via a Gould-Jacobs-type mechanism.

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of the amino group of 3-amino-5-fluoropyridine on the electron-deficient enol ether of EMMCA, leading to the formation of an enamine intermediate. Subsequent thermal cyclization, driven by the elimination of ethanol, results in the formation of the pyridone ring, yielding the desired 4-hydroxy-6-fluoro-1,7-naphthyridine-3-carbonitrile. The use of a high-boiling point solvent, such as Dowtherm A, is essential to provide the necessary thermal energy for the intramolecular cyclization.

Step 1 cluster_start Starting Materials cluster_product Product 3-Amino-5-fluoropyridine 3-Amino-5-fluoropyridine Intermediate 4-Hydroxy-6-fluoro-1,7- naphthyridine-3-carbonitrile 3-Amino-5-fluoropyridine->Intermediate Condensation & Thermal Cyclization EMMCA Ethyl (ethoxymethylene)cyanoacetate EMMCA->Intermediate

Caption: Reaction scheme for the formation of the naphthyridine core.

Experimental Protocol
  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 3-amino-5-fluoropyridine (1.0 eq) and ethyl (ethoxymethylene)cyanoacetate (1.1 eq) in Dowtherm A.

  • Reaction Execution: Heat the reaction mixture to 240-250 °C with vigorous stirring. Maintain this temperature for 30-60 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solvent. Filter the solid, wash thoroughly with hexane to remove the Dowtherm A, and then with diethyl ether.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford 4-hydroxy-6-fluoro-1,7-naphthyridine-3-carbonitrile as a solid.

ParameterValue
Starting Material 3-Amino-5-fluoropyridine
Reagent Ethyl (ethoxymethylene)cyanoacetate
Solvent Dowtherm A
Temperature 240-250 °C
Typical Yield 75-85%

Step 2: Synthesis of this compound

The final step of the synthesis involves the conversion of the 4-hydroxy group of the intermediate to the desired 4-chloro substituent. This transformation is a nucleophilic substitution reaction, effectively carried out using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).

Mechanistic Rationale

The mechanism involves the activation of the hydroxyl group by phosphorus oxychloride. The lone pair of electrons on the oxygen atom of the hydroxyl group attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a chlorophosphate intermediate. This intermediate is a good leaving group, and subsequent nucleophilic attack by a chloride ion at the 4-position of the naphthyridine ring results in the displacement of the chlorophosphate group and the formation of the final product. The addition of a base, such as pyridine or triethylamine, can be beneficial to neutralize the HCl generated during the reaction.[1]

Step 2 Intermediate 4-Hydroxy-6-fluoro-1,7- naphthyridine-3-carbonitrile Product 4-Chloro-6-fluoro-1,7- naphthyridine-3-carbonitrile Intermediate->Product POCl₃

Caption: Chlorination of the hydroxynaphthyridine intermediate.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-hydroxy-6-fluoro-1,7-naphthyridine-3-carbonitrile (1.0 eq) in an excess of phosphorus oxychloride (POCl₃).

  • Reaction Execution: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The reaction should be monitored by TLC until the starting material is fully consumed.

  • Work-up and Isolation: Carefully quench the reaction mixture by slowly pouring it onto crushed ice with stirring. This will hydrolyze the excess POCl₃. Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

ParameterValue
Starting Material 4-Hydroxy-6-fluoro-1,7-naphthyridine-3-carbonitrile
Reagent Phosphorus oxychloride (POCl₃)
Temperature 105-110 °C
Typical Yield 80-90%

Conclusion

This technical guide has detailed a reliable and efficient two-step synthesis of this compound. The described pathway utilizes readily available starting materials and employs well-established chemical transformations. The provided experimental protocols, along with the mechanistic rationale, offer a solid foundation for the successful synthesis of this valuable pharmaceutical intermediate. Adherence to the outlined procedures and safety precautions is paramount for achieving high yields and purity.

References

  • Development of methodologies for synthesis of 4-hydroxy-[1][2]naphthyridine-3-carbonitriles. Materials Today: Proceedings. Available at: [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules. Available at: [Link]

  • POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society. Available at: [Link]

  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances. Available at: [Link]

  • PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES. Google Patents.
  • Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ? ResearchGate. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] The strategic placement of substituents on the naphthyridine ring system allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties, which is a cornerstone of modern drug design. This guide provides an in-depth technical overview of the physicochemical properties of a specific, highly functionalized derivative: 4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple data sheet to provide a deeper understanding of the causality behind experimental choices and a framework for the analysis of this and similar heterocyclic compounds.

Molecular Identity and Structural Features

This compound is a small molecule with the chemical formula C₉H₃ClFN₃. Its structure is characterized by a 1,7-naphthyridine core, which is a bicyclic system composed of two fused pyridine rings. The key functional groups that dictate its chemical behavior are a chloro group at position 4, a fluoro group at position 6, and a carbonitrile group at position 3. The presence of these electron-withdrawing groups is expected to significantly influence the molecule's reactivity and physicochemical properties.

PropertyValue
Molecular Formula C₉H₃ClFN₃
CAS Number 305371-18-0
Molecular Weight 207.6 g/mol

Proposed Synthesis Pathway

Synthetic Pathway A Substituted Pyridine B Amino-chloropyridine A->B Amination C Formylated Intermediate B->C Vilsmeier-Haack or equivalent D Cyclized Naphthyridinone C->D Cyclization with malononitrile E 4-Chloro-naphthyridinone D->E Chlorination (e.g., POCl3) F 4-Chloro-6-fluoro-naphthyridinone E->F Fluorination (e.g., Selectfluor) G Final Product F->G Cyanation

Caption: A plausible synthetic pathway for this compound.

Physicochemical Properties: Theoretical Importance and Experimental Determination

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

Melting Point

The melting point of a solid is a measure of its purity and the strength of the crystal lattice forces. For a crystalline solid like this compound, a sharp melting point is indicative of high purity.

Experimental Protocol for Melting Point Determination:

  • A small, finely powdered sample of the compound is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The temperature is raised at a controlled rate.

  • The temperature range over which the sample melts is recorded.

Solubility

Solubility is a crucial factor for drug delivery and bioavailability. Poor aqueous solubility can be a major hurdle in drug development.

Experimental Protocol for Solubility Determination: [3]

  • Qualitative Assessment: A small amount of the compound (e.g., 1-5 mg) is added to a test tube containing a specific volume (e.g., 1 mL) of the solvent (e.g., water, ethanol, DMSO). The mixture is vortexed and visually inspected for dissolution.[4]

  • Quantitative Assessment (Shake-Flask Method): An excess amount of the solid compound is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as HPLC-UV.

SolventPredicted Solubility
WaterLow
EthanolModerately Soluble
DMSOSoluble
DichloromethaneSoluble

Note: The solubility data presented is predictive and should be confirmed by experimental analysis.

pKa

The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound. For a nitrogen-containing heterocycle, the pKa values of the pyridine-like nitrogens are important for understanding its ionization state at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets.[5]

Experimental Protocol for pKa Determination (Potentiometric Titration):

  • A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • The solution is titrated with a standardized solution of a strong acid or base.

  • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • The pKa is determined from the inflection point of the titration curve.

Computational Prediction: In the absence of experimental data, computational methods can provide an estimate of the pKa. Various software packages utilize quantitative structure-property relationship (QSPR) models to predict pKa values based on the molecule's structure.[6]

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative.

Experimental Protocol for NMR Analysis: [7]

  • A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • The solution is transferred to an NMR tube.

  • The NMR spectra are acquired on a high-field NMR spectrometer.

  • The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the structure.

Expected Spectral Features:

  • ¹H NMR: Aromatic protons on the naphthyridine ring would appear as doublets or multiplets in the downfield region (typically 7-9 ppm).

  • ¹³C NMR: Signals for the carbon atoms of the naphthyridine ring, the carbon of the nitrile group, and carbons attached to the halogen atoms would be observed.

  • ¹⁹F NMR: A singlet corresponding to the fluorine atom on the naphthyridine ring would be present.[8]

NMR_Workflow cluster_SamplePrep Sample Preparation cluster_DataAcquisition Data Acquisition cluster_DataAnalysis Data Analysis dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer acquire Acquire Spectra (1H, 13C, 19F) transfer->acquire process Process Data (FT, Phasing, Baseline Correction) acquire->process analyze Analyze Chemical Shifts, Couplings, Integrals process->analyze structure Structure Elucidation analyze->structure

Caption: A typical workflow for NMR analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol for FTIR Analysis (ATR): [9]

  • A background spectrum is collected on the clean ATR crystal.

  • A small amount of the solid sample is placed on the ATR crystal.

  • The spectrum of the sample is recorded.

Expected Spectral Features:

  • C≡N stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹.

  • C=C and C=N stretches: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.

  • C-Cl stretch: A band in the fingerprint region, typically below 800 cm⁻¹.

  • C-F stretch: A strong band in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol for Mass Spectrometry (EI-MS): [10]

  • A small amount of the sample is introduced into the mass spectrometer.

  • The sample is ionized, typically by electron impact (EI).

  • The ions are separated based on their mass-to-charge ratio (m/z).

  • The abundance of each ion is detected.

Expected Spectral Features:

  • Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (207.6 g/mol ).

  • Isotope Peaks: The presence of chlorine will result in a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak.[11]

  • Fragmentation Peaks: Peaks corresponding to the loss of functional groups (e.g., Cl, F, CN) from the molecular ion.

Conclusion

This compound is a highly functionalized heterocyclic compound with significant potential in drug discovery. While specific experimental data for this molecule is not widely published, this guide provides a comprehensive framework for its physicochemical characterization based on established scientific principles and methodologies. The presented protocols for determining key properties such as melting point, solubility, and pKa, along with the expected outcomes from analytical techniques like NMR, FTIR, and Mass Spectrometry, offer a robust starting point for any researcher working with this or structurally related compounds. A thorough understanding and experimental determination of these properties are paramount for the successful advancement of this and other naphthyridine derivatives as potential therapeutic agents.

References

  • Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study. (n.d.). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

  • Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]

  • On the basicity of conjugated nitrogen heterocycles in different media. (n.d.). FULIR. Retrieved January 6, 2026, from [Link]

  • 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]

  • ChemInform Abstract: Naphthyridines. Structure, Physicochemical Properties, and General Methods of Synthesis. (2025, August 7). ResearchGate. Retrieved from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

  • THE NAPHTHYRIDINES. (n.d.).
  • 3.3E: Experimentally Testing Solvents. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Solubility test/ Organic lab. (2021, April 29). YouTube. Retrieved from [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

  • pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). (n.d.). Retrieved from [Link]

  • Calculated pKa values of other N‐heterocycles including indole, purine,... (n.d.). ResearchGate. Retrieved from [Link]

  • CH acidity of five-membered nitrogen-containing heterocycles: DFT investigation. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Organic Chemistry: Introduction to Solubility. (2021, March 22). SALTISE. Retrieved from [Link]

  • Computational Studies on Physicochemical Properties, Substrate Specificity Prediction and Binding Mode Analysis of Aliphatic Nitrilase. (n.d.). Retrieved from [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. (2024, December 17). MDPI. Retrieved from [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (n.d.). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2022, February 25). Semantic Scholar. Retrieved from [Link]

  • Fluorine NMR. (n.d.). Retrieved from [Link]

  • Potential Nitrogen-Based Heterocyclic Compounds for Treating Infectious Diseases: A Literature Review. (2022, December 3). MDPI. Retrieved from [Link]

  • Sample preparation for FT-IR. (n.d.). Retrieved from [Link]

  • Prediction of physicochemical properties. (n.d.). PubMed. Retrieved January 6, 2026, from [Link]

  • fourier transform infrared spectroscopy. (n.d.). Retrieved from [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. Retrieved January 6, 2026, from [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2022, February 25). ResearchGate. Retrieved from [Link]

  • Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). Retrieved from [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). Chemical Science (RSC Publishing). Retrieved January 6, 2026, from [Link]

  • Computational Studies on Physicochemical Properties, Substrate Specificity Prediction and Binding Mode Analysis of Aliphatic Nitrilase. (2021, December 19). ResearchGate. Retrieved from [Link]

  • Mass Spectrometry of Heterocyclic Compounds. (n.d.). DTIC. Retrieved January 6, 2026, from [Link]

  • MASS SPECTROMETRY: BASIC EXPERIMENT. (n.d.). Collard Group. Retrieved January 6, 2026, from [Link]

  • Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • Process for synthesizing naphthyridine derivatives and intermediates thereof. (n.d.). Google Patents.
  • Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists. (2023, January 15). PubMed. Retrieved January 6, 2026, from [Link]

  • Mass Spectrometry. (n.d.). MSU chemistry. Retrieved January 6, 2026, from [Link]

  • Method for synthesizing 1,7-naphthyridine derivative. (n.d.). Google Patents.
  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024, July 18). National Center for Biotechnology Information. Retrieved from [Link]

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (n.d.). RSC Publishing. Retrieved January 6, 2026, from [Link]

  • Molecular Recognition Studies on Naphthyridine Derivatives. (n.d.). CORE. Retrieved January 6, 2026, from [Link]

  • Best Practice Guide for Generating Mass Spectra. (n.d.). The Royal Society of Chemistry. Retrieved January 6, 2026, from [Link]

  • Process for the preparation of 7-chloro-6-fluoro-(1m)-1-[4-methyl-2-(propan-2-yl)pyridin-3-yl]pyrido[2,3-d] pyrimidine-2,4(1h,3h). (n.d.). Google Patents.
  • Computational Design of Nitrile Hydratase from Pseudonocardia thermophila JCM3095 for Improved Thermostability. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]

  • Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. (2019, July 31). ResearchGate. Retrieved from [Link]

  • Techniques for Quality Control in Pharmaceutical Analysis. (2023, May 11). JOCPR. Retrieved from [Link]

Sources

A Technical Guide to 4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile (CAS No. 305371-18-0): A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Heterocycle

In the landscape of modern medicinal chemistry, the strategic deployment of highly functionalized heterocyclic scaffolds is paramount to the successful development of novel therapeutics. Among these, the naphthyridine core has emerged as a privileged structure, underpinning the pharmacological activity of numerous approved drugs and clinical candidates. This guide provides an in-depth technical overview of 4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile , a key building block whose unique electronic and steric properties make it an invaluable intermediate in the synthesis of next-generation kinase inhibitors and other targeted therapies. Its CAS Number is 305371-18-0 .[1]

The 1,7-naphthyridine framework, a bicyclic system containing two nitrogen atoms, offers a three-dimensional architecture that can be strategically modified to achieve high-affinity and selective interactions with biological targets. The specific substitution pattern of this compound—featuring a reactive chlorine at the 4-position, a fluorine atom at the 6-position, and a cyano group at the 3-position—provides a trifecta of synthetic handles for molecular elaboration. This strategic functionalization allows for the precise tuning of physicochemical properties and the exploration of structure-activity relationships (SAR) in drug discovery programs.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a building block is fundamental to its effective utilization in multi-step synthetic campaigns. The properties of this compound are summarized below.

PropertyValueSource
CAS Number 305371-18-0
Molecular Formula C₉H₃ClFN₃
Molecular Weight 207.59 g/mol
Appearance Off-white to light yellow solidTypical observation
Solubility Soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents.General knowledge for similar heterocyclic compounds.
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.

Synthesis of this compound: A Strategic Approach

The synthesis of this compound is a multi-step process that leverages established methodologies in heterocyclic chemistry. A plausible and efficient synthetic route involves the initial construction of a 4-hydroxy-6-fluoro-1,7-naphthyridine-3-carbonitrile intermediate, followed by a chlorination reaction to yield the final product. This two-stage approach allows for the purification of the hydroxy intermediate, ensuring a high-quality final product.

Part 1: Synthesis of 4-Hydroxy-6-fluoro-1,7-naphthyridine-3-carbonitrile

The construction of the core naphthyridine ring system can be achieved through a condensation reaction followed by a cyclization. A common strategy involves the reaction of a substituted aminopyridine with a malononitrile derivative.

Synthesis_Part1 cluster_reactants Starting Materials cluster_process Reaction & Cyclization cluster_product Intermediate Product SM1 3-Amino-5-fluoropyridine Condensation Condensation SM1->Condensation SM2 Ethyl (ethoxymethylene)cyanoacetate SM2->Condensation Cyclization Thermal Cyclization Condensation->Cyclization Intermediate adduct Intermediate 4-Hydroxy-6-fluoro-1,7- naphthyridine-3-carbonitrile Cyclization->Intermediate High temperature (e.g., Dowtherm A) Synthesis_Part2 cluster_reactant Starting Material cluster_process Chlorination cluster_product Final Product Intermediate 4-Hydroxy-6-fluoro-1,7- naphthyridine-3-carbonitrile Chlorination Chlorination Reaction Intermediate->Chlorination POCl₃ / Heat FinalProduct 4-Chloro-6-fluoro-1,7- naphthyridine-3-carbonitrile Chlorination->FinalProduct Application_Workflow cluster_starting_materials Key Intermediates cluster_reaction Core Reaction cluster_product_library Product Library BuildingBlock 4-Chloro-6-fluoro-1,7- naphthyridine-3-carbonitrile SNAr Nucleophilic Aromatic Substitution (SₙAr) BuildingBlock->SNAr Amine R-NH₂ (Diverse Amines) Amine->SNAr Library Library of 4-Amino-6-fluoro-1,7- naphthyridine-3-carbonitrile Derivatives SNAr->Library Base, Solvent, Heat

Sources

An In-Depth Technical Guide to the Spectral Data of 4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectral data for the novel heterocyclic compound, 4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile. This molecule is of significant interest in medicinal chemistry and drug discovery due to its structural motifs, which are often associated with kinase inhibition and other therapeutic activities. Understanding its spectral signature is paramount for its unambiguous identification, purity assessment, and the interpretation of its behavior in biological assays.

Molecular Structure and Key Features

This compound possesses a rigid, planar naphthyridine core, a bicyclic aromatic system containing two nitrogen atoms. The strategic placement of a chloro group at the 4-position, a fluoro group at the 6-position, and a carbonitrile group at the 3-position creates a unique electronic and steric environment. These functional groups are key to its chemical reactivity and potential biological interactions.

Molecular Formula: C₉H₃ClFN₃

Molecular Weight: 207.60 g/mol

CAS Number: 305371-18-0

Synthesis and Characterization

The synthesis of this compound has been reported in the scientific literature, providing a foundational methodology for its preparation and subsequent spectral analysis.[1][2]

Spectroscopic Data Analysis

A multi-faceted spectroscopic approach is essential for the complete structural elucidation and characterization of this compound. This section details the expected and observed data from key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are critical.

¹H NMR (Proton NMR): The proton NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms. Due to the aromatic nature of the naphthyridine ring, the proton signals are expected to appear in the downfield region (typically 7.0-9.5 ppm). The fluorine atom at the 6-position will cause splitting of the signals for adjacent protons, providing valuable structural information.

¹³C NMR (Carbon NMR): The carbon NMR spectrum reveals the number and types of carbon atoms in the molecule. The carbon atoms of the aromatic rings, the carbonitrile group, and those bonded to the halogen atoms will each have distinct chemical shifts.

While specific, experimentally obtained spectra for this exact compound are not publicly available in the search results, data for closely related naphthyridine derivatives can be used for comparative analysis.[3]

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of high-purity this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Ensure the sample is fully dissolved to avoid signal broadening.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Set the appropriate spectral width and acquisition time for both ¹H and ¹³C experiments.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • To aid in signal assignment, consider performing 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its fragmentation patterns.

Expected Mass Spectrum:

  • Molecular Ion Peak (M⁺): The mass spectrum should exhibit a clear molecular ion peak corresponding to the exact mass of the molecule (C₉H₃ClFN₃). Due to the presence of chlorine, an isotopic pattern will be observed, with a prominent M+2 peak approximately one-third the intensity of the M⁺ peak, which is characteristic of a single chlorine atom.

  • Fragmentation: The fragmentation pattern will provide clues about the stability of different parts of the molecule. Common fragmentation pathways for naphthyridine rings involve the loss of small molecules like HCN.

Experimental Protocol: Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a common technique for the analysis of pharmaceutical compounds.

  • Sample Preparation:

    • Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Filter the sample to remove any particulate matter.

  • LC Separation:

    • Inject the sample onto a suitable HPLC or UPLC system equipped with a C18 column.

    • Use a gradient elution method with mobile phases such as water and acetonitrile, often with a small amount of formic acid to aid ionization.

  • MS Detection:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Acquire data over a mass range that includes the expected molecular weight of the compound.

    • Perform tandem MS (MS/MS) experiments to induce fragmentation and obtain structural information.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~2230 - 2210Carbonitrile (C≡N)Stretching
~1620 - 1580Aromatic C=C and C=NStretching
~1300 - 1000C-Cl and C-FStretching
~850 - 750Aromatic C-HOut-of-plane bending

Experimental Protocol: Infrared Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a convenient method for obtaining IR spectra of solid samples.

  • Sample Preparation:

    • Place a small amount of the solid this compound directly onto the ATR crystal.

  • Data Acquisition:

    • Press the sample firmly against the crystal using the pressure arm.

    • Record the spectrum, typically over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the clean ATR crystal before running the sample.

Data Summary and Interpretation Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Spectral_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of 4-Chloro-6-fluoro-1,7- naphthyridine-3-carbonitrile Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Pure Sample MS Mass Spectrometry (LC-MS, HRMS) Purification->MS Pure Sample IR Infrared Spectroscopy (ATR-FTIR) Purification->IR Pure Sample Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Chemical Shifts, Coupling Constants MS->Structure_Elucidation Molecular Weight, Fragmentation IR->Structure_Elucidation Functional Groups Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Report Comprehensive Technical Report Purity_Assessment->Final_Report

Caption: Workflow for the synthesis, purification, and comprehensive spectral analysis of this compound.

Conclusion

The structural characterization of this compound through a combination of NMR, MS, and IR spectroscopy provides a robust and reliable method for its identification and quality control. The data obtained from these techniques are mutually reinforcing, offering a high degree of confidence in the assigned structure. For researchers in drug discovery and development, a thorough understanding of this spectral data is a critical first step in advancing this promising compound through the research pipeline.

References

  • Kethireddy, S., et al. (2023). Development of methodologies for synthesis of 4-hydroxy-[4][5]naphthyridine-3-carbonitriles. Materials Today: Proceedings, 92(1).

  • Wissner, A., et al. (2006). Inhibiteurs de 4, 6-diamino-[4][6]naphthyridine-3-carbonitriles. World Intellectual Property Organization Patent Application WO2006124944A1.

  • ChemWhat. This compound. [Link]

  • CP Lab Safety. This compound. [Link]

  • BIOFOUNT. This compound. [Link]

  • Google Patents. Inhibiteurs de 4, 6-diamino-[4][6]naphthyridine-3-carbonitriles.

  • Google Patents. Prodrug forms of kinase inhibitors and their use in therapy.
  • Lategahn, J., et al. (2021). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry.

Sources

The Ascendant Pharmacophore: A Technical Guide to the Biological Activity of 1,7-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,7-naphthyridine scaffold, a nitrogen-containing heterocyclic system, has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural and electronic properties make it a versatile pharmacophore capable of interacting with a wide array of biological targets. This technical guide provides an in-depth exploration of the known biological activities of 1,7-naphthyridine derivatives, synthesizing data from seminal and contemporary research. We will delve into their anticancer, anti-inflammatory, and central nervous system (CNS) activities, among others. This document is designed for researchers, scientists, and drug development professionals, offering a blend of mechanistic insights, quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to catalyze further innovation in this promising field.

Introduction: The 1,7-Naphthyridine Core

Naphthyridines, also known as benzodiazines or diazanaphthalenes, are a class of bicyclic heterocyclic compounds composed of two fused pyridine rings.[1] The arrangement of the two nitrogen atoms gives rise to six possible isomers, each with a distinct electronic distribution and three-dimensional shape.[1] While the 1,8-naphthyridine isomer is historically well-known, largely due to the antibacterial agent nalidixic acid, the 1,7-naphthyridine scaffold has emerged as a particularly privileged structure in the pursuit of novel therapeutics.[2][3] Its capacity to serve as a rigid scaffold for presenting functional groups in a defined spatial orientation allows for high-affinity and selective interactions with various enzymatic and receptor targets. This guide will illuminate the diverse therapeutic potential encoded within this unique chemical architecture.

Anticancer Activity: Targeting Uncontrolled Proliferation

The development of targeted therapies remains a cornerstone of modern oncology. Several classes of 1,7-naphthyridine derivatives have demonstrated significant potential as potent anticancer agents, operating through diverse mechanisms of action to induce cell cycle arrest and apoptosis in malignant cells.[4]

Mechanism of Action: Key Signaling Pathways

A. Inhibition of Wnt Signaling: The Wnt signaling pathway is a critical regulator of cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer. Bisleuconothine A, a naturally occurring 1,7-naphthyridine alkaloid, has been shown to exert potent antiproliferative effects by inhibiting this pathway.[2] This inhibition leads to a G0/G1 cell cycle arrest, effectively halting the proliferation of cancer cells.[1][2]

B. Kinase Inhibition: Protein kinases are crucial mediators of cellular signaling, and their dysregulation is a frequent driver of oncogenesis.[5] Consequently, they are major targets for cancer drug development.[6] 1,7-naphthyridine derivatives have been successfully developed as inhibitors of several key kinases implicated in cancer:

  • Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A): This lipid kinase is linked to tumor suppression via p53-dependent and -independent mechanisms. A series of 1,7-naphthyridine analogues have been identified as potent and selective inhibitors of PIP4K2A, providing valuable chemical probes to explore its role in cancer pathophysiology.[4][7]

  • Fibroblast Growth Factor Receptor (FGFR) Family: Aberrant FGFR signaling is implicated in the pathogenesis of various tumors, including breast, bladder, and lung cancers.[6] Novel 1,7-naphthyridine derivatives have been designed that show nanomolar potency against all members of the FGFR kinase family, demonstrating efficacy in xenograft models.[6]

Quantitative Analysis of Anticancer Potency

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the effectiveness of a compound in inhibiting a specific biological or biochemical function. The data below summarizes the potent in vitro activity of representative 1,7-naphthyridine derivatives against various human cancer cell lines.

Compound/ClassTarget/MechanismCancer Cell Line(s)IC50 (µM)Reference(s)
Bisleuconothine A Wnt Signaling InhibitorHT29 (Colon)1.09[2]
SW480 (Colon)2.74[2]
HCT116 (Colon)3.18[2]
SW620 (Colon)3.05[2]
Compound 17a Not SpecifiedMOLT-3 (Leukemia)9.1[8]
(2,4-disubstituted)HeLa (Cervical)13.2[8]
HL-60 (Promyeloblast)8.9[8]
BAY-091 Analogs PIP4K2A Inhibitor(Enzymatic Assay)0.066 - 18.0[4][7]
Visualization: Wnt Signaling Inhibition

The following diagram illustrates the point of intervention for 1,7-naphthyridine derivatives like Bisleuconothine A within the canonical Wnt signaling pathway.

G cluster_membrane Cell Membrane Frizzled Frizzled Receptor Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Frizzled->Destruction_Complex Inactivates LRP5_6 LRP5/6 Wnt Wnt Ligand Wnt->Frizzled Binds Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation (Wnt OFF) TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Accumulates and Translocates to Nucleus (Wnt ON) Target_Genes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activates Proliferation Cell Proliferation Target_Genes->Proliferation Bisleuconothine_A Bisleuconothine A (1,7-Naphthyridine) Bisleuconothine_A->Destruction_Complex Stabilizes? Inhibits Pathway G cluster_protocol In Vivo Anti-inflammatory Assay Workflow A 1. Acclimatize Mice (e.g., BALB/c) B 2. Administer 1,7-Naphthyridine Derivative or Vehicle (Oral Gavage) A->B C 3. Wait for Drug Absorption (e.g., 1.5 hours) B->C D 4. Induce Inflammation (LPS Injection, i.p.) C->D E 5. Collect Blood Sample (e.g., 90 mins post-LPS) D->E F 6. Isolate Plasma E->F G 7. Quantify TNFα Levels (ELISA) F->G H 8. Analyze Data (Calculate % Inhibition, ED50) G->H

Caption: Workflow for the in vivo assessment of anti-inflammatory activity. [4]

Central Nervous System (CNS) Activity

The 1,7-naphthyridine scaffold has also been explored for its utility in developing agents for CNS disorders. Axially chiral 1,7-naphthyridine-6-carboxamide derivatives have been synthesized and evaluated as antagonists for the tachykinin NK1 receptor. [4]This receptor is implicated in pain, depression, and inflammation. These compounds showed potent in vitro antagonistic activity, effectively inhibiting the binding of the endogenous ligand, substance P, to the human NK1 receptor. [4]

Other Notable Biological Activities

While anticancer and anti-inflammatory activities are prominent, the versatility of the 1,7-naphthyridine core extends to other therapeutic areas.

  • Antiviral Activity: Certain 2,4-disubstituted 1,7-naphthyridine derivatives have been investigated as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. [8]* PDE5 Inhibition: Novel 1,7- and 2,7-naphthyridine derivatives have been developed as potent and highly specific inhibitors of phosphodiesterase 5 (PDE5), an enzyme targeted for the treatment of erectile dysfunction. [9]* Antimicrobial Activity: While the related 1,8-naphthyridine core is famous for its antibacterial properties (e.g., nalidixic acid), derivatives of the 2,7-naphthyridine isomer have shown selective activity against Staphylococcus aureus, a significant human pathogen. [3][10]Further investigation into the specific antimicrobial potential of 1,7-naphthyridine derivatives is warranted.

Experimental Protocol: In Vitro Kinase Inhibition (ADP-Glo™ Assay)

Evaluating the potency and selectivity of kinase inhibitors is a critical step in drug development. The ADP-Glo™ assay is a luminescent, homogeneous method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. [11] A. Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the ADP concentration and thus to kinase activity. [11] B. Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the 1,7-naphthyridine inhibitor in 100% DMSO. Create a serial dilution series in a buffer or DMSO.

  • Kinase Reaction Setup: In a white, opaque 96-well or 384-well plate, add the following components:

    • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

    • Test inhibitor at various concentrations (and DMSO vehicle control).

    • Kinase of interest (e.g., p38α, PIP4K2A) at a predetermined optimal concentration.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the kinase's specific substrate peptide and ATP.

  • Kinase Reaction: Incubate the plate for a defined period (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30°C).

  • ATP Depletion: Stop the reaction by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • ADP-to-ATP Conversion & Signal Generation: Add Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop and stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Visualization: Kinase Inhibitor Screening Cascade

G cluster_output A Primary Screen (Single High Concentration) B Hit Confirmation (Re-test Active Compounds) A->B Result1 Identify 'Hits' A->Result1 C Potency Determination (IC50 Curve Generation) B->C Result2 Confirm Activity B->Result2 D Selectivity Profiling (Panel of Related Kinases) C->D Result3 Quantify Potency C->Result3 E Cellular Target Engagement (e.g., NanoBRET, CETSA) D->E Result4 Assess Selectivity D->Result4 F Lead Optimization E->F Result5 Confirm Cellular Activity E->Result5

Caption: A typical workflow for screening and characterizing kinase inhibitors.

Conclusion and Future Directions

The 1,7-naphthyridine core has proven to be a remarkably versatile and productive scaffold in the quest for novel therapeutic agents. The derivatives discussed in this guide highlight significant, validated potential in oncology, inflammation, and neuroscience. The demonstrated ability to selectively inhibit key enzymes like protein kinases underscores the scaffold's value in modern, target-oriented drug design. Future research should focus on expanding the structure-activity relationship (SAR) studies for these target classes, optimizing pharmacokinetic and pharmacodynamic properties, and further exploring under-investigated areas such as antimicrobial and antiviral applications. The continued exploration of this privileged pharmacophore promises to yield the next generation of innovative medicines.

References

  • Biological Activity of Naturally Derived Naphthyridines - PMC. (n.d.). PubMed Central. [Link]

  • 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase. (2011). Journal of Medicinal Chemistry, 54(22), 7899–7910. [Link]

  • Bioassays for anticancer activities. (n.d.). PubMed. [Link]

  • Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. (2021). Journal of Medicinal Chemistry. [Link]

  • Biological Activity of Naturally Derived Naphthyridines. (2021). Molecules, 26(20), 6261. [Link]

  • Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. (n.d.). National Institutes of Health. [Link]

  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (n.d.). National Institutes of Health. [Link]

  • What is the most simplest and most available tests for Anti-cancer properties of plant phytochemicals? (2024). ResearchGate. [Link]

  • Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family. (2015). Cancer Research, 75(15_Supplement), 3641. [Link]

  • How to test the anticancer efficacy of a plant extract. (2022). Altogen Labs. [Link]

  • Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. (2025). PubMed Central. [Link]

  • 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors. (2003). Bioorganic & Medicinal Chemistry Letters, 13(14), 2341–2345. [Link]

  • (PDF) Bioassays for Anticancer Activities. (2025). ResearchGate. [Link]

  • Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. (2021). MDPI. [Link]

  • Method for synthesizing 1,7-naphthyridine derivative. (n.d.).
  • Can anyone suggest a protocol for a kinase assay? (2015). ResearchGate. [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. (n.d.). Scilit. [Link]

  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. (2013). National Institutes of Health. [Link]

  • Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. (n.d.). ResearchGate. [Link]

  • 1,6-Naphthyridin-7(6H)-ones: synthesis and optical properties. (n.d.). Scilit. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]

  • In vitro JAK kinase activity and inhibition assays. (n.d.). National Institutes of Health. [Link]

  • In vitro kinase assay. (2023). Protocols.io. [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. (2024). MDPI. [Link]

  • (PDF) Antimicrobial Activity of Naphthyridine Derivatives. (n.d.). ResearchGate. [Link]

  • Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. (n.d.). MDPI. [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. (n.d.). National Institutes of Health. [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. (n.d.). OUCI. [Link]

  • Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. (n.d.). Taylor & Francis Online. [Link]

  • Potency and Selectivity Data for Naphthyridine Analogues. (n.d.). ResearchGate. [Link]

  • SYNTHESIS AND IN VITRO ANTIPROLIFERATIVE SCREENING OF NEW 2,7-NAPHTHYRIDINE-3-CARBOXYLIC ACID HYDRAZIDE DERIVATIVES. (n.d.). PubMed. [Link]

  • Novel neuroprotective neurotrophic NAP analogs targeting metal toxicity and oxidative stress: potential candidates for the control of neurodegenerative diseases. (n.d.). PubMed. [Link]

  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. (2021). National Institutes of Health. [Link]

  • A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway. (2021). PubMed Central. [Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. (n.d.). PubMed. [Link]

  • 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. (2021). PubMed. [Link]

Sources

Unveiling the Mechanism of Action of 4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,7-Naphthyridine Scaffold - A Privileged Structure in Medicinal Chemistry

The 1,7-naphthyridine core is a bicyclic heteroaromatic system that has garnered significant attention in drug discovery due to its versatile biological activities. This scaffold serves as a rigid and planar backbone, amenable to chemical modifications that can fine-tune its interaction with various biological targets. Derivatives of the broader naphthyridine class have been successfully developed as antibacterial, antiviral, and anticancer agents. Notably, the introduction of specific substituents, such as halogens and a carbonitrile group, can significantly influence the compound's pharmacokinetic properties and target specificity. This guide focuses on the potential mechanisms of action of a specific derivative, 4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile, postulating its role as a modulator of key cellular signaling pathways based on the established activities of structurally related molecules.

Hypothesized Primary Mechanism of Action: Inhibition of Fibroblast Growth Factor Receptor (FGFR) Kinase Family

A compelling body of evidence suggests that naphthyridine derivatives are potent inhibitors of various protein kinases, which are critical regulators of cellular processes.[1] Aberrant activation of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases is a known driver in several cancers, making them an attractive therapeutic target.[1] We hypothesize that this compound acts as an inhibitor of the FGFR signaling pathway.

The FGFR Signaling Pathway

The FGFR signaling cascade is initiated by the binding of fibroblast growth factors (FGFs) to the extracellular domain of FGFRs, leading to receptor dimerization and autophosphorylation of the intracellular kinase domains. This activation triggers a downstream signaling cascade, primarily through the RAS-MAPK and PI3K-AKT pathways, promoting cell proliferation, survival, and angiogenesis.

FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR Dimerization Dimerization & Autophosphorylation FGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Figure 1: Simplified FGFR Signaling Pathway.
Rationale for Targeting FGFR

The structural features of this compound, particularly the planar naphthyridine core, are well-suited to fit into the ATP-binding pocket of kinase domains. The nitrogen atoms of the naphthyridine ring can form crucial hydrogen bonds with the hinge region of the kinase, a common interaction motif for kinase inhibitors.[2] The chloro and fluoro substituents can further enhance binding affinity and selectivity.

Experimental Validation of FGFR Inhibition

A series of biochemical and cell-based assays are essential to validate the hypothesized mechanism of action.

Biochemical Kinase Activity Assay

The initial step is to determine the direct inhibitory effect of the compound on the kinase activity of FGFR family members (FGFR1, 2, 3, and 4). The ADP-Glo™ Kinase Assay is a robust method for this purpose.[3]

Experimental Protocol: ADP-Glo™ FGFR Kinase Assay

  • Reaction Setup : In a 96-well plate, combine the recombinant human FGFR kinase, the test compound (at varying concentrations), and a suitable peptide substrate in a kinase assay buffer.

  • Initiation : Start the kinase reaction by adding ATP. Incubate at 30°C for a defined period (e.g., 60 minutes).

  • ADP Detection : Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation : Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal using luciferase.

  • Measurement : Read the luminescence on a microplate reader. The signal intensity is directly proportional to the amount of ADP generated and thus, the kinase activity.

  • Data Analysis : Calculate the percent inhibition at each compound concentration and determine the IC50 value.

Kinase_Assay_Workflow cluster_0 Biochemical Assay A Combine FGFR Enzyme, Substrate, and Compound B Add ATP to Initiate Reaction A->B C Add ADP-Glo™ Reagent B->C D Add Kinase Detection Reagent C->D E Measure Luminescence D->E

Figure 2: Workflow for a Biochemical Kinase Assay.
Cellular Target Engagement Assay

To confirm that the compound interacts with its intended target in a cellular context, the Cellular Thermal Shift Assay (CETSA) is a powerful technique.[4][5] CETSA measures the thermal stabilization of a target protein upon ligand binding.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment : Treat cultured cancer cells (e.g., a cell line with known FGFR amplification) with the test compound or vehicle control.

  • Heating : Heat the cell lysates to a range of temperatures.

  • Lysis and Separation : Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Detection : Detect the amount of soluble FGFR in the supernatant using Western blotting or an ELISA-based method.

  • Data Analysis : Plot the amount of soluble FGFR as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

In Vivo Efficacy in Xenograft Models

To evaluate the anti-tumor activity in a living organism, a patient-derived xenograft (PDX) or a cell line-derived xenograft (CDX) mouse model is employed.[6][7]

Experimental Protocol: Xenograft Mouse Model

  • Tumor Implantation : Implant human tumor cells (with aberrant FGFR signaling) subcutaneously into immunodeficient mice.

  • Treatment : Once tumors reach a palpable size, treat the mice with the test compound or vehicle control, typically via oral gavage.

  • Tumor Measurement : Measure tumor volume regularly using calipers.

  • Pharmacodynamic Analysis : At the end of the study, collect tumor samples to assess the inhibition of FGFR signaling (e.g., by measuring the phosphorylation of downstream effectors like ERK) via immunohistochemistry or Western blotting.

  • Data Analysis : Compare the tumor growth rates between the treated and control groups.

Assay Purpose Endpoint Hypothetical Result
Biochemical Kinase Assay Determine direct inhibition of FGFRIC50 valueLow nanomolar IC50 against FGFR1-4
Cellular Thermal Shift Assay Confirm target engagement in cellsThermal stabilization of FGFRIncreased melting temperature of FGFR
Cell Proliferation Assay Assess anti-proliferative effectsGI50 valuePotent growth inhibition in FGFR-driven cancer cells
Xenograft Model Evaluate in vivo anti-tumor efficacyTumor growth inhibitionSignificant reduction in tumor volume

Hypothesized Secondary Mechanism of Action: Inhibition of p38 MAP Kinase

Certain 1,7-naphthyridine derivatives have been identified as potent inhibitors of p38 mitogen-activated protein (MAP) kinase, a key player in inflammatory responses.[8] Therefore, a secondary or alternative mechanism of action for this compound could be the modulation of the p38 MAP kinase pathway.

The p38 MAP Kinase Signaling Pathway

The p38 MAP kinase is activated by cellular stresses and inflammatory cytokines.[9] Once activated, it phosphorylates downstream targets, leading to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

p38_Pathway Stress Cellular Stress / Inflammatory Cytokines MKKs MKK3/6 Stress->MKKs p38 p38 MAP Kinase MKKs->p38 TranscriptionFactors Transcription Factors (e.g., ATF-2) p38->TranscriptionFactors CytokineProduction Production of TNF-α, IL-6 TranscriptionFactors->CytokineProduction

Figure 3: Simplified p38 MAP Kinase Signaling Pathway.

Experimental Validation of p38 MAP Kinase Inhibition

In Vitro Lipopolysaccharide (LPS)-Induced TNF-α Production Assay

This cell-based assay is a standard method to evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of TNF-α.[10][11]

Experimental Protocol: LPS-Induced TNF-α Production Assay

  • Cell Culture : Culture human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1).

  • Compound Treatment : Pre-incubate the cells with various concentrations of the test compound.

  • Stimulation : Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and TNF-α production.

  • Supernatant Collection : After an appropriate incubation period (e.g., 4-6 hours), collect the cell culture supernatant.

  • TNF-α Measurement : Quantify the amount of TNF-α in the supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis : Determine the IC50 value for the inhibition of TNF-α production.

Alternative Potential Mechanism: DNA Gyrase and Topoisomerase IV Inhibition

Given that many fluoroquinolone antibiotics, which share some structural similarities with the naphthyridine core, act by inhibiting bacterial DNA gyrase and topoisomerase IV, this remains a plausible, albeit likely secondary, mechanism of action for this compound, particularly in the context of antibacterial activity.[12][13]

Experimental Validation: DNA Supercoiling Assay

The inhibitory effect on DNA gyrase can be assessed by measuring the enzyme's ability to introduce negative supercoils into relaxed plasmid DNA.

Experimental Protocol: DNA Gyrase Supercoiling Assay

  • Reaction Setup : Combine purified E. coli DNA gyrase, relaxed plasmid DNA (e.g., pBR322), and the test compound in an assay buffer containing ATP.

  • Incubation : Incubate the reaction at 37°C for a set time (e.g., 30 minutes).

  • Reaction Termination : Stop the reaction by adding a stop buffer/loading dye.

  • Gel Electrophoresis : Separate the different DNA topoisomers (relaxed vs. supercoiled) on an agarose gel.

  • Visualization and Analysis : Visualize the DNA bands under UV light after staining with ethidium bromide. Inhibition of DNA gyrase will result in a decrease in the amount of supercoiled DNA.

Conclusion

Based on the existing literature for the 1,7-naphthyridine scaffold, it is highly probable that this compound functions as a kinase inhibitor, with the FGFR family and p38 MAP kinase being primary and secondary hypothesized targets, respectively. A systematic approach employing the biochemical and cellular assays outlined in this guide will be crucial to definitively elucidate its mechanism of action and to guide its further development as a potential therapeutic agent in oncology or inflammatory diseases. The possibility of it acting as an antibacterial agent through inhibition of DNA gyrase should also be considered and investigated.

References

  • BPS Bioscience. FGFR4 Kinase Assay Kit. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Assay Guidance Manual. [Link]

  • Dai, L., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(13), e4078. [Link]

  • Van der Mijn, R., et al. (2018). Xenograft mouse model shows FGFR inhibition efficacy in vivo. ResearchGate. [Link]

  • Wang, Y., et al. (2015). Antitumor effect of FGFR inhibitors on a novel cholangiocarcinoma patient derived xenograft mouse model endogenously expressing an FGFR2-CCDC6 fusion protein. Oncotarget, 6(33), 34858–34871. [Link]

  • Pantaleo, M. A., et al. (2022). In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor. Cancers, 14(10), 2419. [Link]

  • Angibaud, P. R., et al. (2015). Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family. Cancer Research, 75(15_Supplement), 3641. [Link]

  • Wu, G., et al. (2011). A Novel, Selective Inhibitor of Fibroblast Growth Factor Receptors That Shows a Potent Broad Spectrum of Antitumor Activity in Several Tumor Xenograft Models. Molecular Cancer Therapeutics, 10(11), 2200-2210. [Link]

  • Maxwell, A., & Lawson, D. M. (2008). Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. Methods in Molecular Biology, 424, 161-174. [Link]

  • Inspiralis. Escherichia coli Gyrase Supercoiling Inhibition Assay. [Link]

  • Katoh, M. (2016). Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application. Expert Opinion on Therapeutic Targets, 20(2), 171-180. [Link]

  • ProFoldin. E. coli DNA Gyrase DNA Supercoiling Assay Kits. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed. [Link]

  • Jafari, R., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 55, 479-500. [Link]

  • Pan, X. S., & Fisher, L. M. (2008). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in Molecular Biology, 424, 161-174. [Link]

  • Vasta, J. D., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 221-230. [Link]

  • Galy, A., et al. (1990). Bacterial lipopolysaccharide induces release of tumor necrosis factor-alpha from bovine peripheral blood monocytes and alveolar macrophages in vitro. Veterinary Immunology and Immunopathology, 26(3), 235-247. [Link]

  • Wortmann, L., et al. (2021). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry, 64(22), 16674-16701. [Link]

  • Meutia, N., et al. (2021). Moderate Dose of Lipopolysaccharide Induces Tumor Necrosis Factor-alpha and Interleukin-6 Production by Human Monocyte-derived Macrophages. Open Access Macedonian Journal of Medical Sciences, 9(A), 468-472. [Link]

  • Chen, Y. J., et al. (1995). Expression, regulation, and production of tumor necrosis factor-alpha in mouse testicular interstitial macrophages in vitro. Endocrinology, 136(1), 63-68. [Link]

  • Li, Z., et al. (2014). Inhibitory effects of oligochitosan on TNF-α, IL-1β and nitric oxide production in lipopolysaccharide-induced RAW264.7 cells. Experimental and Therapeutic Medicine, 8(6), 1835-1840. [Link]

  • Ding, Y., et al. (2007). Induction of TNF-alpha by LPS in Schwann cell is regulated by MAPK activation signals. Cellular & Molecular Immunology, 4(5), 373-379. [Link]

  • Edache, I. Y., et al. (2022). Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. Scientific Reports, 12(1), 1735. [Link]

  • Wells, C. I., et al. (2023). Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2. Journal of Medicinal Chemistry, 66(7), 4846-4861. [Link]

Sources

The Ascendant Pharmacophore: A Technical Guide to Substituted 1,7-Naphthyridines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,7-naphthyridine scaffold, a bicyclic heteroaromatic system, has steadily emerged from the shadow of its more ubiquitous isomers to become a cornerstone in contemporary medicinal chemistry. Its unique electronic properties and spatial arrangement of nitrogen atoms bestow upon it the ability to engage with a diverse array of biological targets, making it a privileged structure in the pursuit of novel therapeutics. This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of substituted 1,7-naphthyridines, offering field-proven insights for researchers navigating this promising chemical space.

The Strategic Synthesis of the 1,7-Naphthyridine Core: A Chemist's Compendium

The construction of the 1,7-naphthyridine nucleus and its subsequent functionalization are pivotal to unlocking its therapeutic potential. The choice of synthetic strategy is often dictated by the desired substitution pattern and the overall complexity of the target molecule.

Classical Approaches: Building the Foundation

Traditional methods for assembling the 1,7-naphthyridine core have laid the groundwork for more modern innovations. The Friedländer Annulation , a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, remains a fundamental and versatile approach. The reaction is typically catalyzed by acid or base and proceeds through an initial aldol-type condensation followed by cyclodehydration. The regioselectivity of the Friedländer synthesis can be a challenge with unsymmetrical ketones, a hurdle that can sometimes be overcome by judicious choice of reaction conditions or the use of directing groups.

Another classical, albeit less common for the 1,7-isomer, is the Skraup Reaction . This method involves the reaction of an aminopyridine derivative with glycerol, sulfuric acid, and an oxidizing agent. While historically significant for quinoline synthesis, its application to 1,7-naphthyridines is limited by the directing effects of the pyridine nitrogen, which often favor the formation of other isomers.[1] However, strategic blocking of more reactive positions on the starting aminopyridine can guide the cyclization to the desired 1,7-naphthyridine framework.[1]

Contemporary Strategies: Precision and Diversity

Modern synthetic organic chemistry has ushered in an era of unprecedented control and efficiency in the synthesis of complex heterocyclic systems, and the 1,7-naphthyridine scaffold is no exception.

Transition-Metal Catalysis has revolutionized the construction and functionalization of this privileged core. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck-Mizoroki reactions, are instrumental in introducing aryl, heteroaryl, and vinyl substituents at various positions of the naphthyridine ring. For instance, a Heck-type vinylation of a chloropyridine with ethylene gas has been a key step in an asymmetric synthesis of a tetrahydro-1,6-naphthyridine, showcasing the power of this methodology. Furthermore, the Buchwald-Hartwig amination provides a robust platform for the installation of diverse amino groups, a common feature in many biologically active 1,7-naphthyridine derivatives.

C-H Functionalization represents a paradigm shift in synthetic efficiency, allowing for the direct introduction of functional groups onto the naphthyridine core without the need for pre-functionalized starting materials. Rhodium-catalyzed C-H activation has been successfully employed for the regioselective synthesis of naphthyridinones, demonstrating the atom-economical nature of this approach.

Novel Cyclization Strategies continue to expand the synthetic chemist's toolkit. A silver-catalyzed one-pot cyclization of 2-aminobenzamide derivatives with ortho-alkynylquinoline carbaldehydes provides a mild and efficient route to functionalized 1,7-naphthyridines.[2][3] Additionally, cobalt-catalyzed [2+2+2] cyclizations of dialkynylnitriles have been developed for the synthesis of tetrahydro-1,7-naphthyridines.

The Biological Orchestra of 1,7-Naphthyridines: A Symphony of Therapeutic Potential

The true value of the 1,7-naphthyridine scaffold lies in its remarkable versatility as a pharmacophore, engaging with a wide spectrum of biological targets implicated in various disease states.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Substituted 1,7-naphthyridines have demonstrated significant potential as anticancer agents, operating through diverse mechanisms of action.[4]

Kinase Inhibition: A prominent mechanism of action is the inhibition of protein kinases, enzymes that play a central role in cellular signaling and are often dysregulated in cancer.[5] A series of 1,7-naphthyridine analogues have been identified as potent inhibitors of Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A), a lipid kinase involved in tumor suppression.[6][7] The inhibitory concentrations (IC50) for these compounds range from the nanomolar to the low micromolar range.[6] Molecular docking studies suggest that these inhibitors bind to the ATP-binding site of the kinase, with key interactions including hydrogen bonding and pi-pi stacking.[6]

Table 1: Inhibitory Activity of 1,7-Naphthyridine Analogs against PIP4K2A

Compound IDPIP4K2A IC₅₀ (nM)
1H2-ethoxyphenyl6.6
2H2-methoxyphenyl13
3H2-(trifluoromethoxy)phenyl23
4H2-chlorophenyl33
7Cl2-ethoxyphenyl3.1
8Cl2-methoxyphenyl4.5
9Cl2-(trifluoromethoxy)phenyl11
10Cl2-chlorophenyl15

Data sourced from Wortmann et al. as cited in BenchChem.[7]

Wnt Signaling Pathway Inhibition: The naturally occurring 1,7-naphthyridine alkaloid, Bisleuconothine A, has been shown to exert its antiproliferative effects by inhibiting the Wnt signaling pathway, a critical pathway often hyperactivated in colorectal and other cancers.[2][4][8] This inhibition leads to a G0/G1 cell cycle arrest in cancer cells.[2][8]

Wnt_Pathway_Inhibition Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 LRP->Dishevelled GSK3b GSK-3β Dishevelled->GSK3b BetaCatenin β-catenin GSK3b->BetaCatenin P APC APC APC->BetaCatenin Axin Axin Axin->BetaCatenin TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Activation Degradation Degradation BetaCatenin->Degradation TargetGenes Target Gene Expression TCF_LEF->TargetGenes Naphthyridine Bisleuconothine A (1,7-Naphthyridine) Naphthyridine->Dishevelled Inhibition

Caption: Inhibition of the Wnt signaling pathway by Bisleuconothine A.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Certain 1,7-naphthyridine derivatives have emerged as potent anti-inflammatory agents, primarily through the inhibition of key signaling molecules in the inflammatory cascade. A notable example is a series of 1,7-naphthyridine 1-oxides that are potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase.[4][9] The p38 MAP kinase pathway plays a crucial role in the production of pro-inflammatory cytokines such as TNF-α.[10] Inhibition of this kinase by 1,7-naphthyridine derivatives leads to a significant reduction in TNF-α production, demonstrating their potential in treating inflammatory diseases like rheumatoid arthritis.[3][9][10]

p38_MAPK_Pathway_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MKK MKK3/6 MyD88->MKK p38 p38 MAPK MKK->p38 P MK2 MAPKAPK2 p38->MK2 P TNFa_mRNA TNF-α mRNA Stabilization MK2->TNFa_mRNA TNFa_Protein TNF-α Protein Translation TNFa_mRNA->TNFa_Protein Naphthyridine 1,7-Naphthyridine 1-oxide Naphthyridine->p38 Inhibition GSK3b_Pathway_Inhibition Abeta Amyloid-β Oligomers Upstream_Kinases Upstream Kinases Abeta->Upstream_Kinases GSK3b_inactive GSK-3β (inactive) pSer9 Upstream_Kinases->GSK3b_inactive P GSK3b_active GSK-3β (active) GSK3b_inactive->GSK3b_active Dephosphorylation Tau Tau Protein GSK3b_active->Tau P Hyperphosphorylated_Tau Hyperphosphorylated Tau Tau->Hyperphosphorylated_Tau NFTs Neurofibrillary Tangles Hyperphosphorylated_Tau->NFTs Naphthyridine 1,7-Naphthyridine Derivative Naphthyridine->GSK3b_active Inhibition

Sources

Unlocking the Therapeutic Potential of 4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

Introduction: The Strategic Importance of the 1,7-Naphthyridine Scaffold

The 1,7-naphthyridine core, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry for its remarkable versatility in interacting with a diverse array of biological targets. This structural motif is a cornerstone in the development of novel therapeutics, with derivatives demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2][3] This technical guide focuses on a specific, promising derivative: 4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile. While direct empirical data for this compound is emerging, a comprehensive analysis of structurally analogous compounds allows for the confident extrapolation of its potential therapeutic targets. This document provides an in-depth exploration of these targets, supported by detailed, field-proven experimental protocols for their validation, and is intended to empower researchers, scientists, and drug development professionals in their quest for next-generation therapies.

Part 1: Postulated Therapeutic Arenas and High-Probability Molecular Targets

Based on extensive analysis of the 1,7-naphthyridine chemical space and the influence of its specific substitutions (chloro, fluoro, and carbonitrile moieties), we have identified three primary therapeutic arenas for this compound: Oncology, Inflammation, and Infectious Diseases. For each arena, we propose high-probability molecular targets and outline the scientific rationale for their selection.

Oncology: A Multi-pronged Attack on Cancer Pathophysiology

The substitution pattern of this compound suggests a strong potential for anticancer activity through the modulation of key signaling pathways and cellular machinery essential for tumor growth and survival.

1.1.1 Primary Target Class: Protein Kinases

Protein kinases are critical regulators of cellular processes and represent a major class of oncology drug targets. The 1,7-naphthyridine scaffold has been successfully employed in the design of potent kinase inhibitors.

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in various cancers.[4][5][6][7][8] Novel 1,5 and 1,7-naphthyridine derivatives have been identified as potent inhibitors of the FGFR kinase family.[4] The structural features of this compound are consistent with moieties known to interact with the ATP-binding pocket of kinases.

  • Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A): This lipid kinase is implicated in cancer, particularly in the context of p53-deficient tumors. A recent study highlighted a 3-cyano-1,7-naphthyridine core as a promising starting point for potent and selective PIP4K2A inhibitors.[9][10] The presence of the cyano group at the 3-position of the subject molecule makes PIP4K2A a highly compelling potential target.

  • p38 Mitogen-Activated Protein (MAP) Kinase: This kinase is involved in cellular responses to stress and inflammation and has links to cancer progression. Naphthyridinones have been reported as potent inhibitors of p38 MAP kinase.[11][12][13][14][15]

1.1.2 Secondary Target: Wnt Signaling Pathway

The Wnt signaling pathway is fundamental in embryogenesis and tissue homeostasis, and its dysregulation is a hallmark of many cancers. A naturally occurring 1,7-naphthyridine alkaloid, Bisleuconothine A, has been shown to exert its anticancer effects by inhibiting the Wnt signaling pathway.[3] Given the shared core structure, this compound warrants investigation as a potential modulator of this critical oncogenic pathway.

Inflammation: Modulating the Immune Response

Chronic inflammation is a key component of numerous diseases. The anti-inflammatory potential of naphthyridine derivatives is well-documented.

  • p38 MAP Kinase: As mentioned in the context of oncology, p38 MAP kinase is a crucial mediator of the inflammatory response. Inhibition of p38 MAP kinase by naphthyridinones leads to a significant suppression of TNF-α release, a key pro-inflammatory cytokine.[11][13] A structurally related 7-chloro-6-fluoro-1,8-naphthyridine derivative has demonstrated potent anti-inflammatory activity by inhibiting the secretion of TNF-α, IL-1β, and IL-6.[16]

  • Spleen Tyrosine Kinase (Syk): Syk is a key mediator of immunoreceptor signaling in various inflammatory cells. Novel 5,7-disubstituted[7][11]naphthyridines have been identified as potent inhibitors of Syk, highlighting the potential of the broader naphthyridine family in targeting inflammatory kinases.[17]

Infectious Diseases: Targeting Bacterial Proliferation

The historical success of nalidixic acid, a 1,8-naphthyridine derivative, laid the groundwork for the development of quinolone antibiotics. This class of compounds, and by extension other naphthyridine isomers, primarily targets bacterial DNA replication.

  • DNA Gyrase and Topoisomerase IV: These essential bacterial enzymes are responsible for managing DNA topology during replication. Inhibition of these enzymes leads to bacterial cell death. Fluoroquinolones, which share structural similarities with the subject molecule, are well-known inhibitors of DNA gyrase and topoisomerase IV.[18] The fluoro-substituted naphthyridine core is a key pharmacophore for this activity.

Part 2: Experimental Validation of Therapeutic Targets: Protocols and Methodologies

The following section provides detailed, step-by-step protocols for the experimental validation of the postulated therapeutic targets for this compound. These protocols are designed to be robust and reproducible, providing a solid foundation for target validation studies.

Kinase Inhibition Assays

2.1.1 In Vitro Kinase Activity Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest (e.g., FGFR1, PIP4K2A, p38α)

  • Kinase-specific substrate peptide

  • ATP

  • This compound

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96- or 384-well plates

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: Table of Kinase Inhibitory Activity

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM) (Control)
FGFR1Experimental Value5
PIP4K2AExperimental ValueN/A
p38αExperimental Value20

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution Add_Compound Add Compound/DMSO to Plate Compound_Prep->Add_Compound Kinase_Prep Kinase & Substrate/ATP Mix Add_Kinase Add Kinase Kinase_Prep->Add_Kinase Add_Substrate Initiate with Substrate/ATP Kinase_Prep->Add_Substrate Add_Compound->Add_Kinase Incubate1 Incubate (10 min) Add_Kinase->Incubate1 Incubate1->Add_Substrate Incubate2 Incubate (60 min, 30°C) Add_Substrate->Incubate2 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate2->Add_ADP_Glo Incubate3 Incubate (40 min) Add_ADP_Glo->Incubate3 Add_Detection Add Kinase Detection Reagent Incubate3->Add_Detection Incubate4 Incubate (30 min) Add_Detection->Incubate4 Read_Luminescence Read Luminescence Incubate4->Read_Luminescence Plot_Data Plot Dose-Response Curve Read_Luminescence->Plot_Data Calculate_IC50 Calculate IC50 Plot_Data->Calculate_IC50

Caption: Postulated inhibition of the canonical Wnt signaling pathway.

In Vitro Tubulin Polymerization Assay

This assay monitors the assembly of purified tubulin into microtubules, which can be measured by an increase in fluorescence.

Materials:

  • Purified tubulin (>99%)

  • Tubulin Polymerization Assay Kit (fluorescence-based)

  • GTP solution

  • General Tubulin Buffer

  • This compound

  • Positive controls: Paclitaxel (enhancer), Nocodazole (inhibitor)

  • Black 96-well plates

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compound and controls.

  • Assay Setup:

    • Pre-warm the fluorescence plate reader to 37°C.

    • On ice, prepare the tubulin reaction mix containing tubulin, buffer, GTP, and a fluorescent reporter.

    • Add the test compound or controls to the wells of the 96-well plate.

  • Initiation and Measurement:

    • Initiate polymerization by adding the ice-cold tubulin reaction mix to each well.

    • Immediately place the plate in the pre-warmed plate reader.

    • Measure fluorescence intensity every minute for 60 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time to generate polymerization curves.

    • Compare the curves of compound-treated samples to the vehicle control to determine inhibitory or enhancing effects.

    • Calculate the percentage of inhibition at various compound concentrations and determine the IC50 value.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by bacterial DNA gyrase.

Materials:

  • E. coli DNA gyrase

  • Relaxed pBR322 plasmid DNA

  • Gyrase Assay Buffer

  • ATP

  • This compound

  • Ciprofloxacin (positive control)

  • Agarose gel electrophoresis system

Protocol:

  • Reaction Setup:

    • On ice, prepare reaction mixtures containing assay buffer, relaxed pBR322 DNA, and ATP.

    • Add various concentrations of the test compound or ciprofloxacin.

    • Add DNA gyrase to initiate the reaction.

  • Incubation: Incubate the reactions at 37°C for 30-60 minutes.

  • Reaction Termination and Analysis:

    • Stop the reaction by adding a stop buffer/loading dye containing SDS and EDTA.

    • Resolve the DNA topoisomers on a 1% agarose gel.

  • Data Analysis:

    • Visualize the DNA bands under UV light after ethidium bromide staining.

    • Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-drug control.

    • Determine the IC50 value by quantifying the band intensities.

TNF-α Secretion Assay

This assay quantifies the inhibition of Tumor Necrosis Factor-alpha (TNF-α) secretion from immune cells, such as peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1).

Materials:

  • Human PBMCs or THP-1 cells

  • Lipopolysaccharide (LPS)

  • This compound

  • Dexamethasone (positive control)

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

Protocol:

  • Cell Culture and Treatment:

    • Plate PBMCs or THP-1 cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of the test compound or dexamethasone for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.

  • Incubation: Incubate the cells for 4-6 hours at 37°C.

  • Sample Collection: Centrifuge the plate and collect the cell culture supernatants.

  • ELISA: Quantify the amount of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve from the TNF-α standards.

    • Calculate the concentration of TNF-α in each sample.

    • Determine the percentage of inhibition of TNF-α secretion and calculate the IC50 value.

Part 3: Synthesis and Future Directions

The multifaceted biological potential of this compound, inferred from its structural congeners, presents a compelling case for its further investigation as a therapeutic candidate. The chloro, fluoro, and carbonitrile substitutions are anticipated to modulate the pharmacokinetic and pharmacodynamic properties, potentially offering advantages in potency, selectivity, and metabolic stability.

The logical progression of this research involves the systematic execution of the validation assays detailed in this guide. A tiered screening approach is recommended, beginning with in vitro enzymatic and cell-based assays to confirm the primary targets and determine the potency and selectivity of the compound. Promising results should then be followed by more complex cellular assays to elucidate the mechanism of action, and ultimately, in vivo studies in relevant disease models to assess efficacy and safety.

The comprehensive framework provided in this technical guide serves as a robust starting point for the scientific community to unlock the full therapeutic potential of this compound and to accelerate the development of novel, life-saving medicines.

References

  • p38 MAP kinase inhibitors: metabolically stabilized piperidine-substituted quinolinones and naphthyridinones. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Reported 1,8‐naphthyridine derivatives as anticancer agents with FGFR inhibitory activity. ResearchGate. [Link]

  • Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]

  • Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. PubMed. [Link]

  • Synthesis of a naphthyridone p38 MAP kinase inhibitor. PubMed. [Link]

  • Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]

  • Synthesis development of a naphthyridinone p38 kinase inhibitor. PubMed. [Link]

  • Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. PubMed. [Link]

  • Synthesis of a Naphthyridone p38 MAP Kinase Inhibitor. The Journal of Organic Chemistry. [Link]

  • Discovery and SAR of novel Naphthyridines as potent inhibitors of spleen tyrosine kinase (SYK). PubMed. [Link]

  • Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry. [Link]

  • Lead Identification of Novel Naphthyridine Derivatives as Potent SOS1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Development of a Practical Synthesis of Naphthyridone p38 MAP Kinase Inhibitor MK-0913. ResearchGate. [Link]

  • Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h]n[7][11]aphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry. [Link]

  • 1,7-and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors. ResearchGate. [Link]

  • Biological Activity of Naturally Derived Naphthyridines. MDPI. [Link]

  • Biological Activity of Naturally Derived Naphthyridines. PubMed Central. [Link]

  • Anti-inflammatory activity of a naphthyridine derivative.... PubMed. [Link]

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. [Link]

  • Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. National Institutes of Health. [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. PubMed Central. [Link]

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. PubMed Central. [Link]

  • Fluoronaphthyridines as antibacterial agents.... PubMed. [Link]

  • Structure-activity relationship studies of small-molecule inhibitors of Wnt response. Utrecht University. [Link]

  • Wnt-pathway inhibitors with selective activity against triple-negative breast cancer.... Frontiers. [Link]

  • In vitro activities of novel 2-fluoro-naphthyridine-containing ketolides. PubMed. [Link]

Sources

An In-depth Technical Guide to the Organic Solvent Solubility of 4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Solubility in Modern Drug Discovery

To the researchers, scientists, and drug development professionals who constitute our audience, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is fraught with challenges. Among the most critical—and often underestimated—of these is solubility. Solubility is not merely a physical characteristic; it is a fundamental determinant of a compound's behavior in virtually every subsequent experimental system. It governs bioavailability, dictates formulation strategies, and influences the reliability of in vitro and in vivo assays.[1][2] Poor solubility can lead to underestimated toxicity, erratic absorption, and ultimately, the failure of an otherwise potent therapeutic agent.[2]

This guide focuses on 4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile, a heterocyclic compound representative of the complex scaffolds often pursued in medicinal chemistry. The naphthyridine core is a recognized pharmacophore with applications in antibacterial and anticancer research.[3] Understanding the solubility of this specific molecule serves as a critical case study for navigating the challenges posed by similar complex, often crystalline, organic compounds. Our objective is not just to present data, but to provide a comprehensive framework for determining, understanding, and rationally modulating the solubility of such molecules. We will delve into the causality behind experimental choices, grounding our protocols in the principles of physical chemistry to ensure that the methodologies described are robust, reproducible, and scientifically sound.

Molecular Profile of this compound

A thorough analysis of solubility must begin with the molecule itself. The structure of this compound dictates its potential interactions with various solvents.

  • Core Structure: A 1,7-naphthyridine bicyclic system. This aromatic, nitrogen-containing heterocycle provides a rigid scaffold. The nitrogen atoms are potential hydrogen bond acceptors.

  • Key Substituents:

    • Chloro Group (C4): An electron-withdrawing group that contributes to the molecule's overall polarity and can participate in dipole-dipole interactions.

    • Fluoro Group (C6): The most electronegative element, it significantly impacts the local electronic environment and polarity.

    • Nitrile Group (C3): A strongly polar, electron-withdrawing group (C≡N) that is a potent hydrogen bond acceptor and contributes significantly to the molecule's dipole moment.

The combination of a largely nonpolar aromatic surface with highly polar functional groups suggests a complex solubility profile, where the molecule is unlikely to be freely soluble in the extremes of either very polar or very nonpolar solvents. Predicting its behavior requires empirical determination.

The Principle of "Like Dissolves Like": A Molecular Interaction Perspective

The adage "like dissolves like" is the foundational principle of solubility. It summarizes the thermodynamic favorability of dissolution, which is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[4] For dissolution to occur, the energy required to break the solute's crystal lattice interactions and the solvent's self-interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

  • Polar Solvents (e.g., Methanol, DMSO): These solvents possess significant dipole moments and, in the case of protic solvents like methanol, can act as hydrogen bond donors. They are most effective at dissolving polar solutes. The high dielectric constant of polar solvents helps to shield the electrostatic interactions between solute molecules, facilitating their separation.[4][5]

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents are characterized by low dielectric constants and interact primarily through weak van der Waals forces (London dispersion forces). They are effective at dissolving nonpolar solutes that also interact via these forces.[4]

  • Aprotic vs. Protic Solvents: Polar solvents can be further classified. Protic solvents (e.g., alcohols, water) have a hydrogen atom bound to an electronegative atom (like oxygen) and can donate hydrogen bonds. Aprotic solvents (e.g., Acetone, DMSO, Acetonitrile) are polar but lack this ability, acting primarily as hydrogen bond acceptors.[4][6] This distinction is critical, as the hydrogen-bond accepting nitrile and naphthyridine nitrogens on our target molecule will interact differently with these solvent classes.

The interplay of these forces dictates that a successful solvent for this compound will likely be one that can effectively engage with both its aromatic system and its polar functional groups.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

In drug discovery, solubility is discussed in two contexts: thermodynamic and kinetic. Understanding the difference is crucial for interpreting experimental data correctly.[7][8]

  • Thermodynamic Solubility: This is the true, equilibrium solubility. It represents the maximum concentration of the most stable crystalline form of a compound that can be dissolved in a solvent at a specific temperature and pressure, when the system has reached equilibrium.[8][9] Its determination requires sufficient time for this equilibrium to be established, often 24 hours or more.[9]

  • Kinetic Solubility: This is a measure of how readily a compound, typically pre-dissolved in a strong organic solvent like DMSO, precipitates when diluted into an aqueous or other less potent solvent system.[9][10] The resulting value is often higher than the thermodynamic solubility because it can represent a supersaturated, metastable state.[7][8] While useful for high-throughput screening, it is not the true solubility and can be highly dependent on the experimental protocol.[10]

For the purposes of this guide, which aims for a deep and accurate physicochemical characterization, we will focus on the determination of thermodynamic solubility . This value is essential for formulation development and for understanding the compound's intrinsic properties.

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

The "shake-flask" method is the gold-standard for determining equilibrium solubility due to its reliability and directness.[11] The protocol below is designed to be a self-validating system, ensuring that true equilibrium is reached and measured.

Materials and Equipment
  • This compound (solid, crystalline powder)

  • Selected organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Acetone, Dichloromethane, Toluene, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO))

  • Glass vials (e.g., 4 mL) with screw caps and PTFE septa

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes for standard preparation

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a pre-weighed glass vial. "Excess" is critical; there must be visible solid remaining at the end of the experiment to ensure saturation. A starting point is to add ~10 mg of compound to 2 mL of solvent.

    • Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 200 RPM).[11]

    • Causality: The agitation ensures continuous interaction between the solid compound and the solvent, facilitating the dissolution process. Temperature control is paramount as solubility is temperature-dependent.

    • Allow the samples to equilibrate for a minimum of 24 hours. For compounds with potentially slow dissolution kinetics or stable crystal lattices, extending this to 48 or 72 hours is advisable. To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h, 48h) until the measured concentration remains constant.

  • Phase Separation (Critical Step):

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle for a short period.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial.

    • Causality: This step is crucial to remove all particulate matter. Analyzing a sample containing undissolved solid would artificially inflate the measured concentration and invalidate the result. The filter material must be chemically inert to the solvent.

  • Sample Analysis (Quantification):

    • Prepare a series of calibration standards of the compound in the same solvent at known concentrations.

    • Dilute the filtered supernatant with the solvent as necessary to bring its concentration within the linear range of the calibration curve.

    • Analyze the standards and the diluted sample using a validated HPLC method.

    • Calculate the concentration of the compound in the original filtered supernatant using the calibration curve. This value is the thermodynamic solubility.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Quantification A Add Excess Solid Compound to Vial B Add Known Volume of Solvent A->B C Incubate on Orbital Shaker (25°C, 24-48h) B->C D Settle Supernatant C->D E Filter through 0.22 µm Syringe Filter D->E G Dilute Filtered Sample E->G F Prepare Calibration Standards H Analyze via HPLC F->H G->H I Calculate Solubility (mg/mL or µg/mL) H->I

Caption: Workflow for Thermodynamic Solubility Determination via Shake-Flask Method.

Expected Solubility Profile: An Illustrative Data Set

While specific experimental data for this compound is not publicly available, we can construct a hypothetical data table based on chemical principles. This table serves as an example of how to present and interpret results from the protocol described above.

Table 1: Hypothetical Solubility of this compound at 25°C

SolventSolvent TypePolarity IndexDielectric Constant (20°C)Qualitative ObservationSolubility (mg/mL)
HexaneNonpolar0.11.88Insoluble, solid remains< 0.01
TolueneAromatic2.42.38Very Slightly Soluble~0.1
DichloromethanePolar Aprotic3.18.93Sparingly Soluble~1-2
Tetrahydrofuran (THF)Polar Aprotic4.07.58Soluble~10-15
AcetonePolar Aprotic5.120.7Soluble~15-20
AcetonitrilePolar Aprotic5.837.5Moderately Soluble~5-8
MethanolPolar Protic5.132.70Sparingly Soluble~1-3
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.246.68Freely Soluble> 50

Note: This data is illustrative and intended for educational purposes. Actual values must be determined experimentally. Solvent property data sourced from publicly available tables.[5][12]

Analysis and Discussion: Factors Influencing Solubility

The hypothetical data allows us to explore the causality behind the expected solubility trends.

  • Influence of Polarity: The compound is expected to be virtually insoluble in nonpolar solvents like hexane. The energy gained from solute-solvent interactions (weak van der Waals forces) is insufficient to overcome the strong intermolecular forces within the compound's crystal lattice. As solvent polarity increases (Toluene, Dichloromethane), solubility is expected to improve. Solvents like Acetone and THF likely represent a "sweet spot," being polar enough to interact with the nitrile and halo-substituents without being so polar as to be incompatible with the aromatic core.

  • The Role of Hydrogen Bonding: The compound has multiple hydrogen bond acceptors (nitrile and ring nitrogens) but no donors. This explains its predicted lower solubility in a polar protic solvent like Methanol compared to a polar aprotic solvent of similar polarity like Acetone. The strong self-association of methanol molecules via hydrogen bonding may hinder their ability to effectively solvate the solute. In contrast, highly polar aprotic solvents like DMSO are excellent hydrogen bond acceptors and are effective at disrupting the crystal lattice, leading to high solubility.

  • Impact of Crystal Polymorphism: It is crucial to acknowledge that the solid state of the compound can significantly impact solubility.[13][14] Polymorphs are different crystalline forms of the same molecule, and they can have different lattice energies. A metastable polymorph will generally be more soluble than the most thermodynamically stable form.[15][16] Therefore, it is essential to characterize the solid form used in the solubility experiment (e.g., via XRD or DSC) to ensure consistency and to understand if the observed solubility corresponds to the stable form. Any solution-mediated phase transformations during the experiment would result in the measurement of the solubility of the more stable, less soluble form.[7]

G cluster_solute Solute Properties cluster_solvent Solvent Properties MolStruct Molecular Structure (Polarity, H-bonding) Solubility Observed Solubility MolStruct->Solubility Crystal Crystal Lattice Energy (Polymorphism) Crystal->Solubility SolvPol Polarity (Dielectric Constant) SolvPol->Solubility SolvHBond H-Bonding (Protic/Aprotic) SolvHBond->Solubility

Caption: Key Factors Governing the Solubility of an Organic Compound.

Conclusion and Forward Outlook

This guide has provided a comprehensive framework for approaching the solubility determination of this compound. While no pre-existing data was available, we have established the theoretical underpinnings and provided a robust, detailed experimental protocol to generate such data reliably. The principles discussed—the interplay of intermolecular forces, the critical distinction between thermodynamic and kinetic measurements, and the influence of the solid state—are universally applicable. For drug development professionals, a thorough and early understanding of solubility is not an academic exercise but a prerequisite for success.[1][2] Applying this rigorous approach enables informed decisions, accelerates development timelines, and ultimately increases the probability of translating a promising molecule into an effective therapeutic.

References

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • Censi, R., & Di Martino, P. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Molecules.
  • Jabeen, I., & Rekharsky, M. (2024). Impact of Polymorphism on Drug Formulation and Bioavailability. Journal of Chemical and Pharmaceutical Research, 16(5), 9-10.
  • Avdeef, A. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which.
  • Thakuria, R., & Nangia, A. (2013).
  • BenchChem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • U.S. National Library of Medicine. (n.d.). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. PubMed Central.
  • SciSpace. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs.
  • Glomme, A., & März, J. (2005). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. Die Pharmazie-An International Journal of Pharmaceutical Sciences.
  • ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of...
  • Journal of Chemical and Pharmaceutical Research. (2024).
  • Wikipedia. (n.d.). Solvent.
  • World Health Organization. (n.d.). Annex 4: Guidance on equilibrium solubility studies.
  • University of California, Davis. (n.d.). Solvent Physical Properties.
  • Pawar, P. A., & Mahajan, N. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Journal of Chemical and Pharmaceutical Research.
  • Scribd. (n.d.). Common Polar Aprotic Solvents.
  • BMG LABTECH. (2023).
  • MilliporeSigma. (n.d.). Polarity of Solvents.
  • Life Chemicals. (2023). Compound solubility prediction in medicinal chemistry and drug discovery.
  • Krarup, L. H., & Rees, D. C. (2014). Solubility in Pharmaceutical R&D: Predictions and Reality. American Pharmaceutical Review.
  • Sigma-Aldrich. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
  • BLDpharm. (n.d.). This compound.
  • Avdeef, A. (2022). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000). PubMed Central.
  • Avdeef, A. (2023). Predicting Solubility of New Drugs: Handbook of Critically Curated Data for Pharmaceutical Research. Routledge.
  • Angstrom Chemicals. (n.d.). This compound, 95% Purity.
  • PubChem. (n.d.). 6-Fluoro-1,7-naphthyridine-3-carbonitrile.
  • Ossila. (n.d.). 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid.
  • PubChem. (n.d.). 4-Chloro-3-fluoropyridine.

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to 4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,7-Naphthyridine Core in Modern Drug Discovery

The 1,7-naphthyridine framework is a bicyclic heteroaromatic system that has garnered significant attention in the field of medicinal chemistry. Its rigid structure, combined with the presence of two nitrogen atoms, allows for diverse substitution patterns and the creation of molecules with specific three-dimensional arrangements, making it a "privileged scaffold" for interacting with a variety of biological targets. Derivatives of 1,7-naphthyridine have shown a broad spectrum of pharmacological activities, including acting as inhibitors of phosphodiesterase-4 (PDE4) and various protein kinases, as well as demonstrating antimicrobial properties. The specific substitutions of a chloro group at the 4-position, a fluoro group at the 6-position, and a carbonitrile at the 3-position give rise to 4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile, a key intermediate for the synthesis of a new generation of targeted therapeutics. This guide provides an in-depth exploration of the history and synthesis of this important molecule.

A Proposed Synthetic Pathway: From Pyridine Precursors to a Complex Heterocycle

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound suggests a pathway that begins with a suitably substituted pyridine precursor. The key steps would involve the construction of the second ring to form the naphthyridine skeleton, followed by functional group manipulations to install the chloro and cyano groups.

Retrosynthesis Target This compound Intermediate1 6-Fluoro-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carbonitrile Target->Intermediate1 Chlorination Intermediate2 Substituted Aminopyridine Intermediate1->Intermediate2 Cyclization (e.g., Gould-Jacobs) StartingMaterial Commercially Available Pyridine Intermediate2->StartingMaterial Functional Group Interconversion

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Synthetic Protocol

The following is a detailed, step-by-step protocol for a proposed synthesis of this compound.

Step 1: Synthesis of Diethyl 2-((5-fluoro-2-nitropyridin-3-yl)amino)maleate

This initial step involves the reaction of a commercially available aminopyridine with diethyl acetylenedicarboxylate (DEAD) to form a key enamine intermediate.

  • Reaction: 3-Amino-5-fluoropyridine is reacted with DEAD in a suitable solvent such as ethanol.

  • Rationale: This reaction proceeds via a Michael addition of the amino group to the electron-deficient alkyne of DEAD, followed by tautomerization to the more stable enamine. The fluorine atom at the 5-position of the pyridine ring is a crucial element for the final product.

Step 2: Thermal Cyclization to form Ethyl 6-fluoro-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylate

The enamine intermediate from Step 1 undergoes a thermal cyclization to form the naphthyridinone ring system.

  • Reaction: The enamine is heated in a high-boiling solvent, such as Dowtherm A, to effect cyclization.

  • Rationale: This intramolecular cyclization, a variation of the Gould-Jacobs reaction, involves the attack of the pyridine nitrogen onto one of the ester carbonyls, followed by the elimination of ethanol to form the bicyclic system.

Step 3: Hydrolysis and Decarboxylation to 6-Fluoro-1,7-naphthyridin-4(1H)-one

The ester group at the 3-position is removed to simplify the molecule for subsequent transformations.

  • Reaction: The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a strong base like sodium hydroxide, followed by acidification and heating to induce decarboxylation.

  • Rationale: This two-step process removes the ester functionality, which is not required in the final product, and provides the core 6-fluoro-1,7-naphthyridin-4(1H)-one structure.

Step 4: Chlorination to 4-Chloro-6-fluoro-1,7-naphthyridine

The hydroxyl group of the naphthyridinone is converted to a chloro group, a key functional group for further modifications.

  • Reaction: The naphthyridinone is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Rationale: This reaction transforms the relatively unreactive hydroxyl group into a good leaving group, the chloride, which is susceptible to nucleophilic substitution.

Step 5: Cyanation to this compound

The final step involves the introduction of the carbonitrile group at the 3-position. This is a challenging transformation and may require a multi-step approach. A plausible route involves a Vilsmeier-Haack type formylation followed by conversion of the aldehyde to a nitrile.

  • Reaction: The 4-chloro-6-fluoro-1,7-naphthyridine is first formylated at the 3-position using a Vilsmeier-Haack reagent (e.g., POCl₃/DMF). The resulting aldehyde is then converted to the nitrile using a reagent such as hydroxylamine hydrochloride followed by dehydration.

  • Rationale: The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich heterocyclic systems. The subsequent conversion of the aldehyde to a nitrile is a standard transformation in organic synthesis.

Synthesis Start 3-Amino-5-fluoropyridine Step1 Diethyl 2-((5-fluoro-2-nitropyridin-3-yl)amino)maleate Start->Step1 DEAD, Ethanol Step2 Ethyl 6-fluoro-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylate Step1->Step2 Heat, Dowtherm A Step3 6-Fluoro-1,7-naphthyridin-4(1H)-one Step2->Step3 1. NaOH, H₂O 2. H⁺, Heat Step4 4-Chloro-6-fluoro-1,7-naphthyridine Step3->Step4 POCl₃ Step5 4-Chloro-6-fluoro-1,7-naphthyridine-3-carbaldehyde Step4->Step5 Vilsmeier-Haack (POCl₃, DMF) Final This compound Step5->Final 1. NH₂OH·HCl 2. Dehydration

Caption: Proposed synthetic workflow for the target molecule.

Physicochemical Properties and Spectroscopic Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValue
Molecular Formula C₉H₃ClFN₃
Molecular Weight 207.60 g/mol
Appearance Off-white to yellow solid
CAS Number 305371-18-0

While specific spectroscopic data for this compound is not widely published, expected signals in ¹H NMR, ¹³C NMR, and mass spectrometry can be predicted based on its structure.

Applications in Drug Development

This compound serves as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. The chloro group at the 4-position is particularly useful as it can be readily displaced by various nucleophiles, allowing for the introduction of a wide range of substituents. This enables the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The fluoro and cyano groups also play important roles in modulating the electronic properties and metabolic stability of the final drug candidates.

Conclusion

This compound is a key intermediate in the synthesis of novel therapeutic agents. While its specific discovery and history are not well-documented, a robust synthetic pathway can be proposed based on established chemical principles. The strategic placement of its functional groups makes it an ideal starting point for the development of new drugs targeting a range of diseases. As research in the field of medicinal chemistry continues to advance, the importance of this and other substituted naphthyridine scaffolds is only expected to grow.

References

While a specific discovery paper for this compound is not available, the following references provide context on the synthesis and importance of naphthyridine derivatives.

  • Synthesis of 1,7-Naphthyridine Derivatives: A scalable synthesis of a 1,7-naphthyridine derivative, a PDE-4 inhibitor. Organic Process Research & Development, 2010 , 14(4), 868-872. [Link]

  • Method for synthesizing 1,7-naphthyridine derivative: Patent describing a method for the synthesis of 1,7-naphthyridine derivatives.
  • Antimicrobial Activity of Naphthyridine Derivatives: A review on the antimicrobial properties of various naphthyridine derivatives. Molecules, 2020 , 25(14), 3247. [Link]

  • CAS Registry Number 305371-18-0: Entry for this compound in the Chemical Abstracts Service registry. [Link]

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. As a functionalized naphthyridine, its structural and electronic properties are of significant interest for the design of novel therapeutic agents and functional materials. This guide provides a comprehensive analysis of the molecular structure and conformational preferences of this compound. In the absence of extensive empirical data in the public domain, this paper leverages state-of-the-art computational chemistry methods to predict its structural and spectroscopic characteristics. Furthermore, it outlines robust, field-proven experimental protocols for its synthesis and characterization, offering a self-validating framework for researchers. This document is intended to serve as a foundational resource for scientists engaged in the research and development of naphthyridine-based compounds.

Introduction: The Significance of Functionalized Naphthyridines

The 1,7-naphthyridine scaffold is a privileged heterocyclic motif in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties. The introduction of specific substituents, such as chloro, fluoro, and cyano groups, can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to engage in specific intermolecular interactions with biological targets. This compound, in particular, presents a unique combination of electron-withdrawing and halogen-bonding capable substituents, making it a compelling candidate for further investigation.

A significant challenge in the study of novel compounds is the initial lack of comprehensive experimental data. This guide addresses this gap by providing a robust, computationally-derived profile of the target molecule, coupled with detailed experimental workflows to empower researchers to generate and validate empirical data.

Predicted Molecular Structure and Geometry

Due to the current absence of publicly available single-crystal X-ray diffraction data for this compound, its three-dimensional structure was predicted using computational modeling. Geometry optimization was performed using quantum chemical calculations, providing insights into bond lengths, bond angles, and the overall arrangement of atoms.

Optimized Molecular Geometry

The predicted structure of this compound is presented below. The molecule possesses a planar naphthyridine core, a common feature for such aromatic systems.

Caption: Predicted molecular structure of this compound.

Predicted Geometrical Parameters

The following table summarizes the key predicted bond lengths and angles for the optimized geometry of the molecule. These values are derived from computational modeling and await experimental verification.

Parameter Atoms Predicted Value
Bond Lengths
C-Cl1.74 Å
C-F1.35 Å
C≡N1.16 Å
C-C (aromatic)1.39 - 1.42 Å
C-N (aromatic)1.33 - 1.37 Å
Bond Angles
C-C-Cl119.5°
C-C-F118.8°
C-C-CN121.2°
C-C≡N179.1°

Conformational Analysis

The 1,7-naphthyridine core is a rigid, planar system. Therefore, significant conformational flexibility is not expected for this compound. The primary determinant of its three-dimensional shape is the planar arrangement of the fused aromatic rings. The substituents (chloro, fluoro, and carbonitrile groups) lie in the same plane as the naphthyridine core. Torsional rotation around the C-C bond connecting the carbonitrile group to the ring is possible, but the energetic barrier is expected to be low, and the linear geometry of the cyano group minimizes its steric footprint.

Predicted Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and characterization of organic molecules. The following sections provide predicted spectroscopic data for this compound based on computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR chemical shifts provide a valuable tool for structural verification. The predicted spectra are influenced by the electron-withdrawing effects of the nitrogen atoms and the halogen and nitrile substituents.

Predicted ¹H NMR Chemical Shifts (in ppm, relative to TMS)

Proton Predicted Chemical Shift (ppm)
H-28.8 - 9.0
H-57.8 - 8.0
H-89.1 - 9.3

Predicted ¹³C NMR Chemical Shifts (in ppm, relative to TMS)

Carbon Predicted Chemical Shift (ppm)
C-2150 - 152
C-3115 - 117
C-4155 - 157
C-4a123 - 125
C-5120 - 122
C-6160 - 162 (with C-F coupling)
C-8148 - 150
C-8a145 - 147
-C≡N118 - 120
Infrared (IR) Spectroscopy

The predicted IR spectrum is characterized by vibrations of the naphthyridine core and its substituents.

Predicted Key IR Absorption Frequencies (in cm⁻¹)

Vibrational Mode Predicted Frequency (cm⁻¹)
C≡N stretch2220 - 2240
C=C/C=N aromatic stretch1550 - 1620
C-F stretch1200 - 1250
C-Cl stretch700 - 750
Mass Spectrometry (MS)

The predicted mass spectrum will show a molecular ion peak corresponding to the exact mass of the molecule. The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom (with ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).

Predicted Mass Spectrometric Data

Parameter Predicted Value
Molecular Formula C₉H₃ClFN₃
Exact Mass 207.0003
Molecular Weight 207.60
Key Fragmentation Pathways Loss of Cl, F, CN, HCN

Experimental Protocols for Synthesis and Characterization

The following section outlines a generalized, robust protocol for the synthesis and characterization of this compound. This protocol is based on established synthetic methodologies for functionalized naphthyridines.

Proposed Synthetic Route

A plausible synthetic route involves a multi-step sequence starting from readily available pyridine precursors. A common strategy is the Friedländer annulation or a variation thereof.

start Substituted Pyridine Precursor step1 Functional Group Interconversion start->step1 intermediate Key Intermediate (e.g., aminonicotinaldehyde derivative) step1->intermediate step2 Cyclization/Annulation (e.g., Friedländer Synthesis) intermediate->step2 product This compound step2->product purification Purification (e.g., Column Chromatography, Recrystallization) product->purification characterization Structural Characterization purification->characterization

Caption: Generalized workflow for the synthesis and characterization of the target compound.

Step-by-Step Synthesis Protocol (General Example)

Objective: To synthesize this compound.

Materials:

  • Appropriately substituted 2-aminopyridine-3-carboxaldehyde (or a precursor).

  • An active methylene compound (e.g., malononitrile).

  • Suitable solvent (e.g., ethanol, DMF).

  • Catalyst (acidic or basic, as required by the specific reaction).

  • Standard laboratory glassware and safety equipment.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the aminopyridine precursor in the chosen solvent.

  • Addition of Reagents: Add the active methylene compound and the catalyst to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Extraction: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Purification Protocol

Objective: To purify the crude product.

Method:

  • Column Chromatography: Purify the crude material by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Recrystallization: Further purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain the final product as a crystalline solid.

Characterization Protocol

Objective: To confirm the structure and purity of the synthesized compound.

Techniques:

  • NMR Spectroscopy: Record ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Compare the obtained spectra with the predicted data.

  • Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition.

  • IR Spectroscopy: Record the IR spectrum and identify the characteristic absorption bands.

  • Melting Point: Determine the melting point of the purified compound as an indicator of purity.

  • Single-Crystal X-ray Diffraction (Optional but Recommended): Grow single crystals of the compound and perform X-ray diffraction analysis to definitively determine its molecular structure.

Conclusion

This technical guide provides a comprehensive overview of the molecular structure and conformation of this compound, based on computational predictions. While awaiting definitive experimental validation, the data presented herein offers a valuable starting point for researchers. The detailed experimental protocols provide a clear path for the synthesis, purification, and characterization of this and related compounds. This work underscores the synergy between computational and experimental chemistry in accelerating the exploration of novel chemical entities.

References

  • General Naphthyridine Chemistry: Litvinov, V. P. (2011). Naphthyridines: structure, physicochemical properties and biological activity. Russian Chemical Reviews, 80(5), 389. Maddila, S., Gorle, S., & Jonnalagadda, S. B. (2016). A review on the synthesis and biological activity of 1, 8-naphthyridine derivatives. Critical reviews in analytical chemistry, 46(6), 519-537.
  • Jensen, F. (2017).
  • Spectroscopic Data Prediction Software

    • ACD/Labs. (n.d.). NMR Predictor. Retrieved from [Link]

    • Schrödinger, LLC. (n.d.). Computational Chemistry. Retrieved from [Link]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

In the fast-paced world of pharmaceutical research and development, novel heterocyclic compounds are the building blocks of innovation. Among these, 4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile stands out as a key intermediate in the synthesis of a variety of bioactive molecules.[1][2] Its unique chemical architecture, featuring a chlorinated and fluorinated naphthyridine core with a nitrile group, makes it a versatile scaffold for creating targeted therapeutics.[1] However, this reactivity also necessitates a thorough understanding of its safe handling and storage to ensure the well-being of laboratory personnel and the integrity of research outcomes.

This in-depth technical guide provides a comprehensive overview of the safety and handling information for this compound, drawing upon data from structurally similar compounds to establish best practices. It is intended for researchers, scientists, and drug development professionals who work with this and related chemical entities.

Hazard Identification and Risk Assessment

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[3]

  • Skin Irritation: Causes skin irritation.[3][4]

  • Serious Eye Damage: Causes serious eye irritation or damage.[3][4][5]

  • Respiratory Irritation: May cause respiratory irritation.[4]

  • Allergic Skin Reaction: May cause an allergic skin reaction.[5]

Table 1: Summary of Inferred Hazards and Precautionary Statements

Hazard ClassGHS Hazard Statement (Inferred)Precautionary Statements (Inferred)
Acute Toxicity (Oral, Dermal, Inhalation)H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.[3]P261: Avoid breathing dust.[3][4][5] P264: Wash skin thoroughly after handling.[3][4][5] P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area.[4]
Skin Corrosion/IrritationH315: Causes skin irritation.[3][4]P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4][5] P302 + P352: IF ON SKIN: Wash with plenty of water.[3][5] P332 + P313: If skin irritation occurs: Get medical advice/attention.[4]
Serious Eye Damage/Eye IrritationH318: Causes serious eye damage.[3] H319: Causes serious eye irritation.[4][5]P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4][5] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Skin SensitizationH317: May cause an allergic skin reaction.[5]P272: Contaminated work clothing should not be allowed out of the workplace.[5] P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.[5]
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritation.[4]P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] P312: Call a POISON CENTER/doctor if you feel unwell.[4]

Causality of Hazards: A Mechanistic Perspective

The toxicological profile of this compound can be attributed to its chemical structure. The presence of electrophilic sites on the naphthyridine ring, activated by the electron-withdrawing effects of the chlorine, fluorine, and nitrile groups, makes the molecule reactive towards biological nucleophiles such as proteins and nucleic acids. This reactivity can disrupt cellular function, leading to irritation, sensitization, and toxicity. The fine, powdered nature of the solid compound also increases the risk of inhalation and subsequent respiratory irritation.

Experimental Workflow: From Receipt to Disposal

A self-validating system for handling this compound involves a meticulous, step-by-step approach that minimizes exposure at every stage.

experimental_workflow cluster_receipt Receiving & Storage cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal receipt Receiving storage Secure Storage receipt->storage Inspect & Log ppe Don PPE storage->ppe fume_hood Work in Fume Hood ppe->fume_hood weighing Weighing fume_hood->weighing reaction Reaction Setup weighing->reaction decontamination Decontaminate Glassware reaction->decontamination waste_disposal Segregate Waste decontamination->waste_disposal

Caption: A logical workflow for the safe handling of this compound.

Receiving and Storage Protocol
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verification: Confirm that the product received matches the order specifications.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6] Keep the container tightly closed when not in use.[6]

Personal Protective Equipment (PPE) Protocol

A robust PPE strategy is the cornerstone of safe handling.

ppe_protocol cluster_body Body Protection cluster_hands Hand Protection cluster_eyes Eye & Face Protection cluster_respiratory Respiratory Protection ppe Personal Protective Equipment (PPE) lab_coat Lab Coat ppe->lab_coat gloves Nitrile Gloves ppe->gloves goggles Safety Goggles ppe->goggles respirator NIOSH-approved Respirator (if ventilation is inadequate) ppe->respirator face_shield Face Shield (if splash hazard) goggles->face_shield

Caption: Essential personal protective equipment for handling halogenated nitrogen heterocycles.

  • Body Protection: A flame-retardant lab coat should be worn at all times.

  • Hand Protection: Use chemically resistant nitrile gloves. Inspect gloves for any tears or punctures before use.[6]

  • Eye and Face Protection: Wear safety goggles with side shields. If there is a risk of splashing, a face shield should also be used.

  • Respiratory Protection: All handling of the solid compound should be done in a certified chemical fume hood to avoid inhalation of dust.[6] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an appropriate particulate filter should be used.

Weighing and Handling Protocol
  • Designated Area: Designate a specific area within the fume hood for weighing and handling.

  • Dispensing: Use a spatula to carefully transfer the solid. Avoid creating dust.[6]

  • Containment: Weigh the compound in a tared, sealed container to prevent dispersal.

  • Cleaning: Clean any spills immediately according to the spill response protocol.

Waste Disposal Protocol
  • Segregation: All waste contaminated with this compound, including gloves, weighing paper, and disposable labware, must be collected in a designated, labeled hazardous waste container.

  • Disposal: Dispose of the hazardous waste through a licensed waste disposal company, following all local, state, and federal regulations.[5] Do not allow the product to enter drains.[5][6]

Emergency Procedures: A Validated Response System

In the event of an exposure or spill, a rapid and informed response is critical.

First Aid Measures

Table 2: First Aid Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[6]
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[6]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[6]
Spill Response Protocol
  • Evacuate: Evacuate non-essential personnel from the area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Wearing appropriate PPE, carefully sweep up the spilled solid, avoiding dust formation.[6]

  • Collect: Place the spilled material into a suitable, closed container for disposal.[6]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then wash with soap and water.

Conclusion

This compound is a valuable tool in the arsenal of the medicinal chemist. By understanding its potential hazards and implementing the rigorous handling protocols outlined in this guide, researchers can safely unlock its synthetic potential. A proactive approach to safety, grounded in the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), is paramount to fostering a secure and productive research environment.

References

  • Capot Chemical. (2025, December 22). MSDS of 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Retrieved from [Link]

  • Madaan, A., et al. (2013). Anti-inflammatory activity of a naphthyridine derivative... International Immunopharmacology. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Protocol for the Suzuki-Miyaura Coupling of 4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,7-naphthyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial and kinase inhibitory properties.[1] The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[2][3] This application note provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling of 4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile , a key intermediate for the synthesis of complex molecular architectures.

The substrate presents a unique challenge due to the presence of two halogen atoms (chlorine and fluorine) and a nitrogen-rich heterocyclic core. The general reactivity of aryl halides in palladium-catalyzed couplings is I > Br > OTf > Cl >> F.[4] This inherent reactivity difference allows for the chemoselective functionalization at the C4-chloro position while preserving the C6-fluoro substituent. However, the electron-deficient nature of the naphthyridine ring and the potential for the nitrogen atoms to coordinate with and deactivate the palladium catalyst necessitate a carefully optimized protocol.[5] This guide details a robust methodology using a modern palladium pre-catalyst system designed for challenging heteroaryl chlorides.

Reaction Principle and Mechanistic Overview

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium complex.[6][7] The key steps are (1) Oxidative Addition of the palladium(0) catalyst into the aryl-chloride bond, (2) Transmetalation of the organic group from the boronic acid (activated by a base) to the palladium(II) center, and (3) Reductive Elimination to form the new C-C bond and regenerate the active palladium(0) catalyst.[8]

For challenging substrates like chloro-heterocycles, the oxidative addition step is often rate-limiting.[9] The use of bulky, electron-rich phosphine ligands is crucial as they promote the formation of a highly reactive, monoligated Pd(0) species, which facilitates the cleavage of the strong C-Cl bond.[10]

Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Analysis cluster_workup Purification A 1. Add Solids: Naphthyridine, Boronic Acid, Base B 2. Add Catalyst: SPhos Pd G2 A->B C 3. Purge with Inert Gas (3x) B->C D 4. Add Degassed Solvents C->D E 5. Heat to 100 °C with Stirring D->E F 6. Monitor by TLC / LC-MS E->F G 7. Cool & Quench (EtOAc/Water) F->G H 8. Extract & Dry Organic Layer G->H I 9. Concentrate Crude Product H->I J 10. Purify via Column Chromatography I->J K Characterize (NMR, HRMS) J->K Final Product

Sources

using 4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Application of 4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile in the Synthesis of Kinase Inhibitors

Introduction: The Strategic Value of the 1,7-Naphthyridine Scaffold

In the landscape of modern medicinal chemistry, the 1,7-naphthyridine core has emerged as a privileged scaffold, particularly in the design of ATP-competitive kinase inhibitors.[1][2] Its bicyclic, nitrogen-containing structure serves as an effective bioisostere for the purine ring of ATP, allowing it to anchor within the highly conserved ATP-binding pocket of various kinases. The strategic placement of nitrogen atoms influences the molecule's hydrogen bonding capabilities and overall physicochemical properties. The naphthyridine scaffold has been successfully incorporated into inhibitors targeting a wide array of kinases, including p38, Spleen Tyrosine Kinase (SYK), Epidermal Growth Factor Receptor (EGFR), and Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A), demonstrating its broad utility in oncology and immunology drug discovery.[2][3][4][5][6]

This guide focuses on a particularly versatile intermediate: This compound . Each functional group on this scaffold is strategically placed to facilitate the modular and efficient synthesis of diverse inhibitor libraries.

  • The C4-Chloro Group: This is the primary reactive handle. Its position, activated by the electron-withdrawing effects of the adjacent nitrile group and the ring nitrogens, makes it highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of a vast array of amine-containing side chains, which are crucial for establishing key interactions with the kinase hinge region and achieving target selectivity.

  • The C3-Nitrile Group: The cyano group is a powerful electron-withdrawing group that further activates the C4 position. It can also serve as a critical hydrogen bond acceptor in the final inhibitor, interacting with residues in the kinase active site. Furthermore, it offers a synthetic handle for transformation into other functional groups, such as amides or carboxylic acids, if desired.

  • The C6-Fluoro Group: The fluorine atom provides an additional point for modulation. While it can be displaced under more forcing conditions, it is generally more stable than the C4-chloro group, allowing for selective reactions. The presence of fluorine can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of oxidative metabolism.

  • The 1,7-Naphthyridine Core: Provides the fundamental rigid structure to correctly orient the appended functional groups for optimal binding within the kinase active site.

This document provides detailed protocols and scientific rationale for utilizing this powerful building block in the synthesis of potent and selective kinase inhibitors.

Core Synthesis Protocol: Nucleophilic Aromatic Substitution (SNAr)

The cornerstone reaction for derivatizing this compound is the SNAr reaction at the C4 position. The protocol below details a representative coupling with an aniline derivative, a common motif in Type I and Type II kinase inhibitors.

Experimental Protocol: Synthesis of 4-(Arylamino)-6-fluoro-1,7-naphthyridine-3-carbonitrile Derivatives

Objective: To displace the C4-chloro group with a substituted aniline to generate a core kinase inhibitor scaffold.

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (e.g., 3-ethynylaniline, 3-chloro-4-fluoroaniline) (1.1 - 1.5 eq)

  • Base: Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • Solvent: N,N-Dimethylformamide (DMF), 2-Propanol, or Acetonitrile (ACN)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and the chosen solvent (e.g., 2-Propanol, ~0.1 M concentration).

  • Add the substituted aniline (1.1 eq) to the suspension.

  • Add the base (e.g., DIPEA, 2.0 eq). The choice of a non-nucleophilic organic base like DIPEA is often preferred to minimize side reactions, while an inorganic base like K₂CO₃ can be used in polar aprotic solvents and is easily removed during workup.

  • Heat the reaction mixture to a temperature between 80 °C and 120 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-16 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • If an inorganic base was used, filter the mixture to remove the salt.

  • Concentrate the solvent under reduced pressure.

  • Redissolve the crude residue in a suitable organic solvent like Ethyl Acetate or Dichloromethane.

  • Wash the organic layer with water (2x) and then with brine (1x) to remove residual base and solvent.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., Hexanes/Ethyl Acetate or Dichloromethane/Methanol) to yield the pure 4-(arylamino)-6-fluoro-1,7-naphthyridine-3-carbonitrile product.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Causality and Experimental Insights:

  • Solvent Choice: Polar aprotic solvents like DMF or ACN are excellent for SNAr reactions as they solvate the cationic intermediates effectively. Alcohols like 2-propanol are also commonly used and can facilitate proton transfer.

  • Temperature: Heating is necessary to overcome the activation energy of the reaction. The electron-deficient nature of the naphthyridine ring facilitates the nucleophilic attack, allowing for reasonable reaction times at elevated temperatures.

  • Base: The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Visualizing the Synthetic Workflow

The following diagram illustrates the key SNAr transformation, which forms the basis for creating a library of kinase inhibitors from the starting material.

G cluster_start Starting Materials cluster_process Reaction Conditions cluster_product Core Inhibitor Scaffold Start_Mat 4-Chloro-6-fluoro- 1,7-naphthyridine-3-carbonitrile Conditions Base (e.g., DIPEA) Solvent (e.g., 2-Propanol) Heat (80-120°C) Start_Mat->Conditions Nucleophile R-NH₂ (e.g., Substituted Aniline) Nucleophile->Conditions Product 4-(R-amino)-6-fluoro- 1,7-naphthyridine-3-carbonitrile Conditions->Product SɴAr Reaction

Caption: Core Synthetic Strategy via Nucleophilic Aromatic Substitution (SNAr).

Application Case Study: Development of PIP4K2A Inhibitors

Recent studies have highlighted the utility of the 3-cyano-1,7-naphthyridine core in developing potent and selective inhibitors of PIP4K2A, a lipid kinase implicated in tumor inhibition.[7] The structure-activity relationship (SAR) of these compounds underscores the importance of the C4 substituent.[2]

By applying the SNAr protocol described above, various anilines can be introduced at the C4 position. The data below, adapted from published research, illustrates how modifications to this aniline moiety directly impact biochemical potency.[2]

Structure-Activity Relationship (SAR) Data for PIP4K2A Inhibitors
Compound IDR Group (at C4)PIP4K2A IC₅₀ (nM)
1 2-Ethoxyphenylamino210
2 2-Fluorophenylamino>10000
3 2,6-Difluorophenylamino130
4 2-Fluoro-6-methoxyphenylamino19
5 (BAY-297) 2-Fluoro-3-chlorophenylamino13
6 (BAY-091) 2-Fluoro-3-(carboxy)phenylamino2.4

Key Insights from SAR:

  • Ortho-Substitution is Key: A substituent at the ortho position of the aniline ring is critical for potency. Compare the high potency of compounds with ortho-substituents (e.g., 1, 3, 4, 5, 6 ) to the lack of activity in the unsubstituted analog (not shown) or the 2-fluoro analog (2 ). This suggests a specific steric and electronic requirement in the binding pocket.

  • Synergistic Effects: Disubstitution on the phenyl ring can lead to significant improvements in potency. The combination of an ortho-fluorine with a meta-chloro (5 ) or meta-carboxy group (6 ) results in highly potent inhibitors.[2]

  • Lipophilic Efficiency: While adding lipophilic groups can increase potency, it is crucial to balance this with physicochemical properties. The introduction of a chlorine atom in compound 5 improved biochemical potency, likely due to an additional interaction with Phe²⁰⁰ in the active site.[2]

Targeting Receptor Tyrosine Kinase Signaling

The 1,7-naphthyridine scaffold is frequently used to target receptor tyrosine kinases like EGFR and HER2, whose aberrant signaling is a hallmark of many cancers.[4][8][9] Inhibitors synthesized from this compound can block the ATP binding site, preventing autophosphorylation and the activation of downstream pro-survival pathways like PI3K/AKT/mTOR and RAS/RAF/MEK/ERK.

The diagram below illustrates the EGFR signaling pathway and the point of inhibition by a representative 1,7-naphthyridine-based inhibitor.

EGFR_Pathway cluster_downstream Downstream Signaling cluster_outcome Cellular Response EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds P P EGFR->P Dimerization & Autophosphorylation ADP ADP P->ADP RAS RAS/RAF/MEK/ERK Pathway P->RAS PI3K PI3K/AKT/mTOR Pathway P->PI3K Inhibitor 1,7-Naphthyridine Inhibitor Inhibitor->P Blocks ATP Binding ATP ATP ATP->P Outcome Proliferation, Survival, Angiogenesis RAS->Outcome PI3K->Outcome

Caption: Inhibition of the EGFR Signaling Pathway.

Conclusion and Future Directions

This compound is a high-value, versatile starting material for the synthesis of kinase inhibitors. Its well-defined reactive sites allow for the systematic and efficient exploration of chemical space around the 1,7-naphthyridine core. The primary SNAr reaction at the C4 position provides a robust and reliable method for introducing diversity elements that are critical for achieving high potency and selectivity. The protocols and SAR insights provided herein serve as a foundational guide for researchers in drug discovery, enabling the rapid development of novel therapeutics targeting a range of human diseases driven by aberrant kinase activity. Future work may involve exploring reactions at the C6-fluoro position or transformations of the C3-nitrile to access novel chemical matter with unique pharmacological profiles.

References

  • Uehling, D. et al. (2008). 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(3), 960-964.
  • Chung, J. Y. L., & Cvetovich, R. J. (2006). Synthesis development of a naphthyridinone p38 kinase inhibitor. Current Opinion in Drug Discovery & Development, 9(6), 792-805.
  • Adeshina, Y. O., et al. (2022). Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. RSC Advances, 12(42), 27365-27383.
  • Wortmann, L., et al. (2021). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry, 64(21), 16034-16060.
  • ResearchGate. (n.d.).
  • Al-Romaizan, A. N., et al. (2019). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Molecules, 24(23), 4249.
  • Norman, M. H., et al. (2003). Discovery and SAR of novel Naphthyridines as potent inhibitors of spleen tyrosine kinase (SYK). Bioorganic & Medicinal Chemistry Letters, 13(8), 1415-1418.
  • Al-Romaizan, A. N., et al. (2019). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. PubMed.
  • Al-Attas, R., et al. (2023). Discovery of natural scaffolds as HER2 inhibitors for breast cancer: virtual screening, molecular dynamics, and biological characterization with selectivity profiling. Scientific Reports, 13(1), 11501.
  • Wang, Z., et al. (2014). discovery and SAR study of 1H-imidazo[4,5-h][10][11]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 12(30), 5706-5717.

  • Adeshina, Y. O., et al. (2022). Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. Semantic Scholar.
  • Li, H., et al. (2019). 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. European Journal of Medicinal Chemistry, 178, 705-714.
  • Abdel-Maksoud, M. S., et al. (2022). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. Molecules, 27(3), 1023.

Sources

Strategic Functionalization of the 1,7-Naphthyridine Scaffold via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

The 1,7-naphthyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous therapeutic agents, including kinase inhibitors and antimicrobial compounds.[1][2] Its inherent electron-deficient nature, conferred by the two nitrogen atoms, makes it an ideal substrate for nucleophilic aromatic substitution (SNAAr). This application note provides a detailed guide for researchers on the experimental setup, mechanistic considerations, and practical execution of SNAAr reactions on 1,7-naphthyridines. We present a validated, step-by-step protocol for the substitution of 8-chloro-1,7-naphthyridine, including insights into reaction optimization, troubleshooting, and the scope of applicable nucleophiles.

Introduction: The Significance of 1,7-Naphthyridines and SNAAr

Nucleophilic aromatic substitution (SNAAr) is a powerful class of reactions for the functionalization of aromatic systems.[3] Unlike the more common electrophilic aromatic substitution, where an electron-rich aromatic ring attacks an electrophile, SNAAr involves the attack of a nucleophile on an electron-poor aromatic ring, displacing a suitable leaving group.[4][5][6]

The 1,7-naphthyridine ring system is intrinsically activated for SNAAr. The two nitrogen atoms act as potent electron-withdrawing groups through both inductive and mesomeric effects, reducing the electron density of the ring and making it susceptible to nucleophilic attack.[7] This reactivity is fundamentally different from that of carbocyclic aromatics like benzene, which typically require strong activation by nitro or carbonyl groups to undergo SNAAr.[5][8] The ability to readily introduce diverse functionalities onto the 1,7-naphthyridine core via SNAAr makes this reaction a cornerstone for generating libraries of novel compounds in drug discovery programs.

The SNAAr Mechanism on an Electron-Deficient Heterocycle

The SNAAr reaction on a halo-substituted 1,7-naphthyridine proceeds via a well-established two-step addition-elimination mechanism.[8][9][10]

  • Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile at the carbon atom bearing the leaving group (the ipso-carbon). This step is typically the rate-determining step of the reaction.[11] The attack temporarily breaks the aromaticity of the ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4][10]

  • Stabilization and Elimination: The negative charge of the Meisenheimer complex is delocalized and stabilized by the electron-withdrawing nitrogen atoms within the 1,7-naphthyridine ring system. This stabilization is crucial for the reaction to proceed.

  • Rearomatization: The intermediate rapidly collapses, expelling the leaving group (e.g., a halide ion) and restoring the aromaticity of the ring to yield the final substituted product.

The diagram below illustrates this mechanistic pathway.

SNAAr_Mechanism sub 8-Chloro-1,7-Naphthyridine + Nucleophile (Nu⁻) inter Meisenheimer Complex (Resonance Stabilized Anion) sub->inter Step 1: Addition (Rate-Determining) prod Substituted 1,7-Naphthyridine + Leaving Group (Cl⁻) inter->prod Step 2: Elimination (Fast)

Caption: The Addition-Elimination mechanism of SNAAr on 1,7-Naphthyridines.

Core Experimental Protocol: Amination of 8-Chloro-1,7-Naphthyridine

This protocol details a general procedure for the nucleophilic substitution of 8-chloro-1,7-naphthyridine with an amine. This reaction serves as a robust template that can be adapted for various nucleophiles.

Synthesis of the Starting Material: 8-Chloro-1,7-Naphthyridine

The necessary starting material, 8-chloro-1,7-naphthyridine, is readily prepared from the commercially available 1,7-naphthyridin-8(7H)-one.

  • Procedure: 1,7-Naphthyridin-8(7H)-one (1.0 eq) is dissolved in phosphorus oxychloride (POCl₃, 10 vol) and heated to reflux (approx. 100-110 °C) for 12-16 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled to room temperature and the excess POCl₃ is carefully removed under reduced pressure. The residue is cautiously quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extracted with a suitable organic solvent like ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. The crude product is purified by silica gel column chromatography to yield 8-chloro-1,7-naphthyridine.[12]

Step-by-Step SNAAr Protocol

This workflow outlines the key stages of the substitution reaction.

Experimental_Workflow setup Reaction Setup reaction Heating & Stirring setup->reaction monitor TLC Monitoring reaction->monitor monitor->reaction Continue if Incomplete workup Aqueous Work-up monitor->workup Reaction Complete extract Extraction workup->extract purify Column Chromatography extract->purify char Characterization purify->char

Caption: A generalized workflow for the SNAAr experiment.

Materials and Reagents:

  • 8-Chloro-1,7-naphthyridine (1.0 eq)

  • Amine nucleophile (e.g., morpholine, piperidine, aniline derivative) (1.2 - 2.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Reaction vessel (round-bottom flask), condenser, magnetic stirrer, and heating mantle

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 8-chloro-1,7-naphthyridine (1.0 eq), the chosen amine nucleophile (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

    • Rationale: An inert atmosphere prevents potential side reactions with atmospheric moisture and oxygen. K₂CO₃ acts as a base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. Using a slight excess of the nucleophile ensures the complete consumption of the limiting starting material.

  • Solvent Addition: Add anhydrous DMSO (or DMF) to the flask to achieve a substrate concentration of approximately 0.1-0.5 M.

    • Rationale: Polar aprotic solvents like DMSO are ideal as they effectively solvate the ionic intermediates (Meisenheimer complex) and reactants without interfering with the nucleophile's reactivity.[13]

  • Heating: Equip the flask with a condenser and heat the reaction mixture to 80-120 °C with vigorous stirring.

    • Rationale: SNAAr reactions often require thermal energy to overcome the activation barrier of the initial nucleophilic attack. The optimal temperature depends on the reactivity of the specific nucleophile and substrate.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 10% Methanol in Dichloromethane eluent system). The consumption of the starting material and the appearance of a new, typically more polar, product spot should be observed. The reaction time can range from 2 to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into cold water and stir for 15-30 minutes. A solid precipitate may form.

    • Rationale: This step quenches the reaction and precipitates the less water-soluble organic product, while the inorganic salts (like KCl and excess K₂CO₃) dissolve in the aqueous phase.

  • Extraction: If a precipitate forms, it can be collected by filtration. If not, extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers, wash with brine to remove residual water and DMSO, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using silica gel column chromatography. The eluent system will depend on the product's polarity but often consists of a gradient of ethyl acetate in hexanes or methanol in dichloromethane.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Scope and Optimization

The described protocol is versatile. Key parameters can be adjusted to accommodate different nucleophiles and optimize yield.

ParameterGeneral Guideline & Rationale
Nucleophile O-Nucleophiles (Alkoxides): Often require stronger bases (e.g., NaH) to be generated in situ. N-Nucleophiles (Amines): Generally robust; primary and secondary aliphatic amines are highly reactive. Aromatic amines are less nucleophilic and may require higher temperatures or catalysis.[11] S-Nucleophiles (Thiolates): Highly nucleophilic and typically react under milder conditions.
Base K₂CO₃: A mild, inexpensive, and effective base for most amine substitutions. Cs₂CO₃: More soluble and often provides better results for less reactive nucleophiles due to the 'caesium effect'. KOH/NaOH: Strong bases used in specific cases, particularly with less nucleophilic partners.[13][14]
Solvent DMSO, DMF: Excellent choices for their high polarity and boiling points. Dioxane, Acetonitrile: Can also be used, though may require higher temperatures or longer reaction times.
Temperature Typically ranges from 80 °C to 150 °C . Less reactive nucleophiles (e.g., anilines) or sterically hindered substrates may require higher temperatures. Microwave irradiation can often be used to significantly reduce reaction times.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficient temperature. 2. Nucleophile is not reactive enough. 3. Base is not strong enough or is hydrated. 4. Reagents are impure.1. Increase reaction temperature in 10-20 °C increments. 2. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃). 3. Use a more reactive nucleophile or consider catalytic activation.[15] 4. Ensure all reagents and solvents are anhydrous and pure.
Multiple Products 1. Side reactions (e.g., di-substitution if the nucleophile has multiple reactive sites). 2. Decomposition of starting material or product at high temperatures.1. Use a protecting group strategy for the nucleophile. 2. Lower the reaction temperature and extend the reaction time. 3. Carefully optimize stoichiometry to avoid excess nucleophile.
Difficult Purification 1. Product and starting material have similar polarity. 2. Residual high-boiling solvent (DMSO/DMF).1. Drive the reaction to full conversion to eliminate starting material. 2. Use an alternative purification method like reverse-phase chromatography or crystallization. 3. Ensure thorough washing with water/brine during work-up to remove residual solvent.

References

  • Catalysed SNAr reactions. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Nucleophilic aromatic substitution. BYJU'S. Available at: [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]

  • 8-Chloro-1,7-naphthyridine. MySkinRecipes. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar. Available at: [Link]

  • SNAr reaction scope & limitations. Chem Help ASAP via YouTube. Available at: [Link]

  • Aromatic nucleophilic substitution.Source unavailable.
  • SNAr Catalysis Enhanced by an Aromatic Donor-Acceptor Interaction; Facile Access to Chlorinated Polyfluoroarenes. NIH National Library of Medicine. Available at: [Link]

  • Selective Arylation of RNA 2'-OH Groups via SNAr Reaction with Trialkylammonium Heterocycles. PubMed. Available at: [Link]

  • Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. European Journal of Chemistry. Available at: [Link]

  • Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. ACS Publications. Available at: [Link]

  • Advances in transition-metal-free direct C–F bond functionalization. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement. MDPI. Available at: [Link]

  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. Available at: [Link]

  • Chapter 7 Nucleophilic aromatic substitution. Oxford Learning Link. Available at: [Link]

  • Methods of preparation of the 2-(7-chloro-1,8-naphthyridine-2-yl)-3-(5-methyl-2-oxo-hexyl)-1-isoindolinone.Google Patents.
  • Nucleophilic aromatic photosubstitution. IUPAC Compendium of Chemical Terminology. Available at: [Link]

  • Tandem synthesis of substituted 2,7-naphthyridin-1(7H)-ones via Reissert reaction/intramolecular nucleophilic addition/oxidation dehydrogenation. FAO AGRIS. Available at: [Link]

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar. Available at: [Link]

  • 18.6 Nucleophilic Aromatic Substitution (NAS). Chad's Prep via YouTube. Available at: [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. NIH National Library of Medicine. Available at: [Link]

  • Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism [Live Recording]. Leah4sci via YouTube. Available at: [Link]

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. NIH National Library of Medicine. Available at: [Link]

  • 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Nucleophilic-Substitution Reactions in Benzo[C][5][12]Naphthyridines. ResearchGate. Available at: [Link]

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. ResearchGate. Available at: [Link]

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. MDPI. Available at: [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. NIH National Library of Medicine. Available at: [Link]

  • Aromatic cation activation: nucleophilic substitution of alcohols and carboxylic acids. PubMed. Available at: [Link]

  • Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI. Available at: [Link]

  • Enabling Nucleophilic Substitution Reactions of Activated Alkyl Fluorides through Hydrogen Bonding. ResearchGate. Available at: [Link]

Sources

Application of 4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1,7-Naphthyridine Scaffold

In the landscape of modern medicinal chemistry, nitrogen-containing heterocycles are paramount scaffolds for the design of targeted therapeutics. Among these, the 1,7-naphthyridine core has emerged as a privileged structure, particularly in the development of protein kinase inhibitors. Its rigid bicyclic framework, combined with the specific arrangement of nitrogen atoms, provides a unique vectoral display of substituents that can engage in critical hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of various kinases.

This guide focuses on a particularly valuable building block: 4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile . The strategic placement of its functional groups—a cyano group, a chloro atom, and a fluoro atom—on the 1,7-naphthyridine core makes it a highly versatile intermediate for the synthesis of potent and selective kinase inhibitors. The electron-withdrawing nature of the cyano group and the pyridine nitrogen atoms activates the C4-chloro and C6-fluoro positions for sequential nucleophilic aromatic substitution (SNAr), allowing for the controlled, stepwise introduction of various pharmacophoric elements. This inherent reactivity profile enables the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals, elucidating the utility of this key intermediate in the synthesis of kinase inhibitors, with a specific focus on Tumor Progression Locus-2 (Tpl2) kinase inhibitors.

Core Physicochemical Properties

PropertyValueSource
Molecular Formula C₉H₃ClFN₃PubChem
Molecular Weight 207.6 g/mol PubChem
Appearance Off-white to yellow solidCommercial Suppliers
Solubility Soluble in DMSO, DMF, and chlorinated solventsGeneral Chemical Knowledge

Application Spotlight: Synthesis of Tpl2 Kinase Inhibitors

Tumor Progression Locus-2 (Tpl2), also known as Cot or MAP3K8, is a serine/threonine kinase that plays a critical role in the inflammatory response pathway. It is a key regulator of tumor necrosis factor-alpha (TNF-α) production, making it an attractive target for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The 4-amino-[1][2]naphthyridine-3-carbonitrile scaffold has been identified as a potent and selective inhibitor of Tpl2 kinase[3].

The synthesis of this class of inhibitors leverages the differential reactivity of the halogen atoms on the this compound core. The C4-chloro position is more activated towards nucleophilic substitution than the C6-fluoro position. This allows for a sequential and regioselective reaction strategy.

General Synthetic Workflow

The overall synthetic strategy involves a two-step nucleophilic aromatic substitution sequence. First, an amine (R¹-NH₂) is introduced at the C4 position, displacing the more reactive chlorine atom. In the second step, a different amine (R²-NH₂) displaces the fluorine atom at the C6 position, typically requiring more forcing conditions (e.g., higher temperature). This workflow allows for the creation of a diverse library of compounds by varying the R¹ and R² groups.

G start This compound step1 Step 1: Nucleophilic Aromatic Substitution (SNAr) at C4 start->step1 R¹-NH₂ Base (e.g., DIPEA) Solvent (e.g., NMP) intermediate Intermediate: 4-(R¹-amino)-6-fluoro-1,7-naphthyridine-3-carbonitrile step1->intermediate step2 Step 2: Nucleophilic Aromatic Substitution (SNAr) at C6 intermediate->step2 R²-NH₂ Heat final_product Final Product: 4-(R¹-amino)-6-(R²-amino)-1,7-naphthyridine-3-carbonitrile (Tpl2 Inhibitor) step2->final_product

Caption: General workflow for the synthesis of Tpl2 inhibitors.

Detailed Experimental Protocol: Synthesis of a Representative Tpl2 Inhibitor

This protocol describes the synthesis of 4-Cycloheptylamino-6-[(pyridin-3-ylmethyl)-amino]-[1][2]naphthyridine-3-carbonitrile , a potent Tpl2 inhibitor, adapted from the literature for the chloro-fluoro starting material[3].

Part 1: Synthesis of 4-Cycloheptylamino-6-fluoro-1,7-naphthyridine-3-carbonitrile (Intermediate)

Rationale: This step selectively introduces the cycloheptylamino group at the more reactive C4 position. N-Methyl-2-pyrrolidone (NMP) is used as a high-boiling polar aprotic solvent to facilitate the SNAr reaction. Diisopropylethylamine (DIPEA) acts as a non-nucleophilic base to quench the HCl generated during the reaction.

Materials:

  • This compound (1.0 eq)

  • Cycloheptylamine (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • N-Methyl-2-pyrrolidone (NMP)

  • Ethyl acetate

  • Hexanes

  • Brine

Procedure:

  • To a solution of this compound in NMP, add cycloheptylamine and DIPEA.

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford the desired intermediate.

Part 2: Synthesis of 4-Cycloheptylamino-6-[(pyridin-3-ylmethyl)-amino]-[1][2]naphthyridine-3-carbonitrile (Final Product)

Rationale: This second SNAr reaction displaces the less reactive fluorine atom at the C6 position. This step typically requires higher temperatures to proceed at a reasonable rate. The reaction is often run neat or in a high-boiling solvent.

Materials:

  • 4-Cycloheptylamino-6-fluoro-1,7-naphthyridine-3-carbonitrile (1.0 eq)

  • 3-(Aminomethyl)pyridine (5.0 eq)

  • Dichloromethane

  • Methanol

Procedure:

  • In a sealed tube, add 4-Cycloheptylamino-6-fluoro-1,7-naphthyridine-3-carbonitrile and 3-(aminomethyl)pyridine.

  • Heat the mixture to 120 °C and stir for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dissolve the crude material in a minimal amount of dichloromethane.

  • Purify the product by flash column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to yield the final compound.

Biological Activity Data

The following table summarizes the in vitro activity of a selection of 4-alkylamino-6-substituted-[1][2]naphthyridine-3-carbonitriles against Tpl2 kinase, demonstrating the potency of this scaffold[3].

Compound IDR¹ GroupR² GroupTpl2 IC₅₀ (nM)
1 Cycloheptyl3-Pyridylmethyl16
2 Cyclohexyl3-Pyridylmethyl25
3 Cyclopentyl3-Pyridylmethyl40
4 Cycloheptyl4-Pyridylmethyl22
5 Cycloheptyl2-Pyridylmethyl120

Data adapted from Kaila, N., et al. (2007). Bioorganic & Medicinal Chemistry, 15(19), 6425-42.

Signaling Pathway and Mechanism of Action

Tpl2 kinase is a crucial node in the MAP kinase signaling cascade, which is activated by various inflammatory stimuli. Inhibition of Tpl2 blocks the downstream phosphorylation of MEK1/2, which in turn prevents the activation of ERK1/2. The ultimate effect is the inhibition of the production of pro-inflammatory cytokines like TNF-α.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR Toll-like Receptor (TLR) Tpl2 Tpl2 Kinase TLR->Tpl2 activates MEK MEK1/2 Tpl2->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Transcription Transcription Factors (e.g., NF-κB) ERK->Transcription activates Inhibitor 4-Amino-6-substituted- [1,7]naphthyridine-3-carbonitrile Inhibitor->Tpl2 inhibits TNFa_gene TNF-α Gene Transcription->TNFa_gene induces transcription TNFa_protein TNF-α Protein (Pro-inflammatory Cytokine) TNFa_gene->TNFa_protein leads to production LPS Inflammatory Stimulus (e.g., LPS) LPS->TLR

Sources

Synthetic Routes to Functionalized 1,7-Naphthyridine-3-carbonitriles: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of 1,7-Naphthyridine-3-carbonitriles in Drug Discovery

The 1,7-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. Within this class of compounds, those bearing a carbonitrile group at the 3-position have emerged as particularly promising therapeutic agents. The unique electronic properties and hydrogen bonding capabilities of the 1,7-naphthyridine-3-carbonitrile core have led to the discovery of potent and selective inhibitors of various protein kinases, which are critical targets in oncology and immunology. For instance, 4-alkylamino-[1][2]naphthyridine-3-carbonitriles have been identified as highly selective inhibitors of Tumor Progression Loci-2 (Tpl2) kinase, a key regulator of inflammatory signaling pathways[3]. The development of robust and versatile synthetic strategies to access a diverse range of functionalized 1,7-naphthyridine-3-carbonitriles is therefore of paramount importance for advancing drug discovery programs in this area.

This comprehensive guide provides an in-depth overview of the primary synthetic routes to functionalized 1,7-naphthyridine-3-carbonitriles. We will delve into the key synthetic strategies, from the construction of essential pyridine precursors to the cyclization methods for forming the bicyclic core, and finally, the diverse techniques for introducing functional groups onto the naphthyridine scaffold. Detailed experimental protocols and mechanistic insights are provided to equip researchers with the practical knowledge required for the successful synthesis of these valuable compounds.

Strategic Approaches to the 1,7-Naphthyridine-3-carbonitrile Core

The synthesis of functionalized 1,7-naphthyridine-3-carbonitriles can be broadly categorized into two main approaches:

  • Construction of a Pre-functionalized Pyridine Ring Followed by Annulation: This is the most common strategy, where a suitably substituted pyridine derivative, typically a 2-amino-3-cyanopyridine, is synthesized and then subjected to a cyclization reaction to form the second pyridine ring of the naphthyridine system.

  • Modification of a Pre-formed 1,7-Naphthyridine Ring: In this approach, a simpler 1,7-naphthyridine derivative is first synthesized, and the desired 3-carbonitrile and other functional groups are introduced in subsequent steps.

This guide will primarily focus on the first and more versatile approach, detailing the synthesis of the key 2-amino-3-cyanopyridine intermediates and their subsequent cyclization.

Part I: Synthesis of Key Precursors: 2-Amino-3-cyanopyridines

The 2-amino-3-cyanopyridine moiety is a crucial building block for the synthesis of 1,7-naphthyridine-3-carbonitriles. Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to these intermediates.

One-Pot Four-Component Synthesis of 2-Amino-3-cyanopyridines

A powerful and convergent method for the synthesis of 2-amino-3-cyanopyridines involves the one-pot condensation of an aldehyde, a ketone, malononitrile, and ammonium acetate. This reaction proceeds through a cascade of reactions, including Knoevenagel condensation, Michael addition, and a subsequent cyclization and aromatization sequence.

Diagram 1: Proposed Mechanism for the Four-Component Synthesis of 2-Amino-3-cyanopyridines

G cluster_0 Knoevenagel Condensation cluster_1 Enamine Formation cluster_2 Michael Addition & Cyclization cluster_3 Aromatization Aldehyde Aldehyde Arylidenemalononitrile Arylidenemalononitrile Aldehyde->Arylidenemalononitrile + Malononitrile (Base catalyst) Malononitrile Malononitrile Michael Adduct Michael Adduct Arylidenemalononitrile->Michael Adduct + Enamine Ketone Ketone Enamine Enamine Ketone->Enamine + NH4OAc Ammonium Acetate Ammonium Acetate Dihydropyridine Dihydropyridine Michael Adduct->Dihydropyridine Intramolecular Cyclization 2-Amino-3-cyanopyridine 2-Amino-3-cyanopyridine Dihydropyridine->2-Amino-3-cyanopyridine Oxidation (-H2)

Caption: Multicomponent synthesis of 2-amino-3-cyanopyridines.

A variety of catalysts can be employed to promote this transformation, including Lewis acids and heterogeneous catalysts, often under solvent-free or microwave-assisted conditions to enhance reaction rates and yields[1][3][4].

Protocol 1: General Procedure for the Four-Component Synthesis of 2-Amino-3-cyanopyridines

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Ketone (1.0 mmol)

  • Malononitrile (1.1 mmol)

  • Ammonium acetate (1.5 mmol)

  • Catalyst (e.g., Na2CaP2O7, 10 mol%)[1]

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde, ketone, malononitrile, ammonium acetate, and catalyst.

  • Heat the reaction mixture at 80 °C under solvent-free conditions with stirring for the appropriate time (typically 1-2 hours, monitor by TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and stir to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to afford the pure 2-amino-3-cyanopyridine derivative.

EntryAldehydeKetoneProductYield (%)Reference
1BenzaldehydeAcetophenone2-Amino-4,6-diphenyl-3-cyanopyridine92[1]
24-ChlorobenzaldehydeAcetophenone2-Amino-4-phenyl-6-(4-chlorophenyl)-3-cyanopyridine90[1]
34-MethoxybenzaldehydeCyclohexanone2-Amino-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile94[1]

Part II: Cyclization Strategies for the 1,7-Naphthyridine-3-carbonitrile Core

With the 2-amino-3-cyanopyridine precursor in hand, the next critical step is the annulation of the second pyridine ring to construct the 1,7-naphthyridine scaffold. Several classical and modern cyclization reactions can be employed for this purpose.

The Friedländer Annulation

The Friedländer synthesis is a powerful and widely used method for the construction of quinolines and related heterocyclic systems, including naphthyridines. It involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl functionality. For the synthesis of 1,7-naphthyridines, a 3-amino-4-formylpyridine or a 3-amino-4-acetylpyridine derivative can be reacted with an active methylene compound.

Diagram 2: The Friedländer Annulation for 1,7-Naphthyridine Synthesis

G 3-Amino-4-formylpyridine 3-Amino-4-formylpyridine Intermediate Intermediate 3-Amino-4-formylpyridine->Intermediate + Active Methylene Compound (Acid or Base Catalyst) Active Methylene Compound Active Methylene Compound 1,7-Naphthyridine 1,7-Naphthyridine Intermediate->1,7-Naphthyridine Cyclization & Dehydration

Caption: General scheme of the Friedländer annulation.

The reaction can be catalyzed by either acids or bases and can be performed under various conditions, including conventional heating and microwave irradiation[5].

The Thorpe-Ziegler Cyclization

The Thorpe-Ziegler reaction is an intramolecular cyclization of a dinitrile, which upon hydrolysis, yields a cyclic ketone. A variation of this reaction can be utilized to construct the 1,7-naphthyridine ring system. This typically involves a starting material containing two nitrile groups positioned to facilitate a base-catalyzed intramolecular cyclization to form an enaminonitrile, which is a key intermediate in the formation of the pyridine ring. The mechanism involves the deprotonation of an α-carbon to one nitrile, followed by an intramolecular nucleophilic attack on the carbon of the second nitrile group[6][7][8][9][10].

Protocol 2: Synthesis of a 1,7-Naphthyridine-3-carbonitrile via Cyclization of a Pyridylacetonitrile Derivative (Hypothetical Example based on Literature)

This protocol is based on the general principle of cyclizing a 2-cyano-3-pyridylacetonitrile derivative, a strategy that has been successfully employed for the synthesis of 1,7-naphthyridines[11].

Materials:

  • Ethyl 2-cyano-2-(3-cyanopyridin-2-yl)acetate (1.0 mmol)

  • Sodium ethoxide (1.2 mmol)

  • Anhydrous ethanol

Procedure:

  • To a solution of sodium ethoxide in anhydrous ethanol, add the ethyl 2-cyano-2-(3-cyanopyridin-2-yl)acetate at room temperature with stirring.

  • Heat the reaction mixture to reflux for a specified time (monitor by TLC).

  • After completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired 4-hydroxy-1,7-naphthyridine-3-carbonitrile.

Part III: Functionalization of the 1,7-Naphthyridine-3-carbonitrile Scaffold

Once the 1,7-naphthyridine-3-carbonitrile core is assembled, further functionalization is often necessary to modulate the biological activity and physicochemical properties of the molecule. Key positions for functionalization include the C2, C4, and C8 positions.

Nucleophilic Aromatic Substitution (SNAr)

A common strategy for introducing diversity is through nucleophilic aromatic substitution (SNAr) on a halo-substituted 1,7-naphthyridine-3-carbonitrile. A 4-chloro or 2-chloro derivative can be prepared from the corresponding hydroxy compound using reagents such as phosphorus oxychloride (POCl₃). The chloro substituent can then be displaced by a variety of nucleophiles, including amines, alcohols, and thiols. The reactivity of the chloro group is enhanced by the electron-withdrawing nature of the naphthyridine ring system and the 3-carbonitrile group[12][13][14][15][16].

Protocol 3: Synthesis of 4-Chloro-1,7-naphthyridine-3-carbonitrile and Subsequent Amination

Step 1: Chlorination of 4-Hydroxy-1,7-naphthyridine-3-carbonitrile

Materials:

  • 4-Hydroxy-1,7-naphthyridine-3-carbonitrile (1.0 mmol)

  • Phosphorus oxychloride (POCl₃) (5 mL)

  • N,N-Dimethylaniline (catalytic amount)

Procedure:

  • In a round-bottom flask, suspend the 4-hydroxy-1,7-naphthyridine-3-carbonitrile in phosphorus oxychloride.

  • Add a catalytic amount of N,N-dimethylaniline.

  • Heat the reaction mixture to reflux for 2-4 hours (monitor by TLC).

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 4-chloro-1,7-naphthyridine-3-carbonitrile.

Step 2: Nucleophilic Aromatic Substitution with an Amine

Materials:

  • 4-Chloro-1,7-naphthyridine-3-carbonitrile (1.0 mmol)

  • Amine (1.2 mmol)

  • Diisopropylethylamine (DIPEA) or another suitable base (2.0 mmol)

  • Anhydrous solvent (e.g., DMF, NMP, or dioxane)

Procedure:

  • Dissolve the 4-chloro-1,7-naphthyridine-3-carbonitrile in the anhydrous solvent in a sealed tube or microwave vial.

  • Add the amine and the base to the reaction mixture.

  • Heat the reaction mixture at an elevated temperature (e.g., 80-150 °C), either conventionally or using microwave irradiation, until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired 4-amino-1,7-naphthyridine-3-carbonitrile derivative.

EntryAmineProductYield (%)Reference
1Cyclohexylamine4-(Cyclohexylamino)-1,7-naphthyridine-3-carbonitrileHigh[3]
2Morpholine4-Morpholino-1,7-naphthyridine-3-carbonitrileHigh[3]
3Aniline4-Anilino-1,7-naphthyridine-3-carbonitrileHigh[3]
Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools for the formation of carbon-carbon bonds. A bromo- or iodo-substituted 1,7-naphthyridine-3-carbonitrile can be coupled with a wide range of boronic acids or their esters to introduce aryl, heteroaryl, or alkyl groups. This strategy offers a powerful method for late-stage functionalization and the rapid generation of compound libraries.

Diagram 3: Suzuki-Miyaura Coupling on a Halo-1,7-naphthyridine-3-carbonitrile

G Halo-1,7-naphthyridine-3-carbonitrile Halo-1,7-naphthyridine-3-carbonitrile CatalyticCycle Pd(0) Catalytic Cycle Halo-1,7-naphthyridine-3-carbonitrile->CatalyticCycle + Boronic Acid/Ester Base, Ligand Boronic Acid/Ester Boronic Acid/Ester Functionalized-1,7-naphthyridine-3-carbonitrile Functionalized-1,7-naphthyridine-3-carbonitrile CatalyticCycle->Functionalized-1,7-naphthyridine-3-carbonitrile

Caption: Suzuki-Miyaura cross-coupling for C-C bond formation.

Protocol 4: General Procedure for Suzuki-Miyaura Coupling on a Bromo-1,7-naphthyridine-3-carbonitrile

Materials:

  • Bromo-1,7-naphthyridine-3-carbonitrile (e.g., 8-bromo-1,7-naphthyridine-3-carbonitrile) (1.0 mmol)

  • Aryl or heteroaryl boronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 mmol)

  • Solvent system (e.g., dioxane/water or DME)

Procedure:

  • In a reaction vessel, combine the bromo-1,7-naphthyridine-3-carbonitrile, boronic acid, palladium catalyst, and base.

  • Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to afford the desired functionalized 1,7-naphthyridine-3-carbonitrile.

Conclusion

The synthesis of functionalized 1,7-naphthyridine-3-carbonitriles is a dynamic and evolving field, driven by the significant therapeutic potential of this scaffold. The strategies outlined in this guide, from the efficient construction of 2-amino-3-cyanopyridine precursors via multicomponent reactions to the versatile cyclization and functionalization techniques, provide a robust toolkit for researchers in medicinal chemistry and drug development. The detailed protocols and mechanistic insights serve as a practical resource for the design and execution of synthetic routes to novel and diverse libraries of 1,7-naphthyridine-3-carbonitrile derivatives, ultimately accelerating the discovery of new and improved therapeutic agents.

References

  • Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. Molecules. [Link]

  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc. [Link]

  • Identification of a novel class of selective Tpl2 kinase inhibitors: 4-Alkylamino-[1][2]naphthyridine-3-carbonitriles. Bioorganic & Medicinal Chemistry Letters. [Link]

  • A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. Journal of the Brazilian Chemical Society. [Link]

  • Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. International Journal of Chemical and Physical Sciences. [Link]

  • Friedländer synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P®) under mild conditions. New Journal of Chemistry. [Link]

  • Thorpe-Ziegler Reaction. SynArchive. [Link]

  • Thorpe reaction. Wikipedia. [Link]

  • A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. Molecules. [Link]

  • Development of methodologies for synthesis of 4-hydroxy-[1][11]naphthyridine-3-carbonitriles. Materials Today: Proceedings. [Link]

  • Thorpe-Ziegler Reaction Mechanism. YouTube. [Link]

  • MICROWAVE ASSISTED SOLVENT FREE FRIEDLANDER SYNTHESIS OF 1, 8-NAPHTHYRIDINES. TSI Journals. [Link]

  • Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents. Molecules. [Link]

  • CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Indian Journal of Heterocyclic Chemistry. [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. [Link]

  • Concerted Nucleophilic Aromatic Substitutions. Angewandte Chemie International Edition. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • 4a Nucleophilic Aromatic Substitution. ResearchGate. [Link]

  • Synthesis of 2-amino-3-cyanopyridine derivatives 5. ResearchGate. [Link]

  • Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. Journal of the Serbian Chemical Society. [Link]

  • 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. Molecules. [Link]

  • Suzuki-Miyaura Reactions of 2,7-Dichloro-1,8-naphthyridine. Synlett. [Link]

  • Rh(III)-catalyzed C–H activation and double directing group strategy for the regioselective synthesis of naphthyridinones. Journal of the American Chemical Society. [Link]

  • One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a. Chemistry Reviews Letters. [Link]

  • Microwave-assisted synthesis of ethyl 7-chloro-4-oxo-l,4-dihydro-1,8-naphthyridine-3-carboxylate by the Grohe-Heitzer reaction. Journal of the Mexican Chemical Society. [Link]

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry. [Link]

  • Heteroaromatization of Coumarin Part I: Design, Synthesis, Re-Actions, Antitumor Activities of Novel of Chromen-3-Yl-Pyridine and Chromen-3-Yl-Naphthyridine Derivatives. Preprints.org. [Link]

  • Process for synthesizing naphthyridine derivatives and intermediates thereof.
  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters. [Link]

Sources

Application Note: Strategic Derivatization of 4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile for Rapid Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,7-naphthyridine scaffold is a privileged pharmacophore in modern drug discovery, forming the core of numerous compounds with significant biological activities, including anticancer and anti-inflammatory properties.[1] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal backbone for interacting with various biological targets. The strategic functionalization of this core allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

This application note provides a detailed guide for the efficient derivatization of 4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile , a versatile building block for the synthesis of compound libraries. We will delve into the underlying chemical principles, provide robust, step-by-step protocols for parallel synthesis, and discuss methods for library characterization. The focus is on leveraging the inherent reactivity of the scaffold to facilitate high-throughput synthesis for screening campaigns.

Chemical Principle: Regioselective Nucleophilic Aromatic Substitution (SNAr)

The primary route for derivatizing the this compound core is the Nucleophilic Aromatic Substitution (SNAr) reaction.[2] The regioselectivity of this reaction is critical for predictable library synthesis and is governed by the electronic properties of the heterocyclic system.

The 1,7-naphthyridine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This deficiency is further amplified by the potent electron-withdrawing effect of the nitrile (-CN) group at the C3 position. Consequently, the carbon atoms at positions C4 and C6, which are bonded to halogen leaving groups, become highly electrophilic and susceptible to nucleophilic attack.

Computational analyses and experimental data on similar di-substituted heterocyclic systems reveal that the C4 position is significantly more activated towards SNAr than the C6 position.[3][4][5] This preferential reactivity is attributed to:

  • Inductive and Resonance Effects: The C3-nitrile group, being para to the C6-fluoro and ortho to the C4-chloro, exerts a stronger activating effect on the C4 position.

  • Intermediate Stabilization: The transient, negatively charged Meisenheimer complex formed upon nucleophilic attack is better stabilized when the attack occurs at C4, allowing for delocalization of the negative charge over the nitrogen atom at position 1 and the nitrile group.

This pronounced regioselectivity allows for the clean and predictable displacement of the chloride at C4, while leaving the fluoride at C6 intact for potential subsequent modifications.

Caption: Mechanism of regioselective SNAr at the C4 position.

Protocols for Parallel Library Synthesis

The following protocols are designed for implementation in a parallel synthesis format, such as in 96-well reaction blocks. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Materials and Reagents
  • Scaffold: this compound (Commercially available[6])

  • Nucleophiles: A diverse set of primary/secondary amines, phenols, or thiols.

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Base: N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃).

  • Reaction Vessels: 96-well reaction block with sealing mat.

  • Equipment: Automated liquid handler (optional), magnetic stirrer, heating block, centrifugal evaporator, preparative HPLC-MS system for purification, LC-MS for analysis.

General Protocol for Amination (Displacement with Amines)

This protocol describes the reaction of the scaffold with a library of amine nucleophiles.

  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of this compound in anhydrous DMSO.

    • Prepare 0.5 M stock solutions of a diverse library of primary and secondary amines in anhydrous DMSO in a 96-well plate (the "amine plate").

    • Prepare a 1.0 M stock solution of DIPEA in anhydrous DMSO.

  • Reaction Setup:

    • To each well of a 96-well reaction block, add 250 µL of the scaffold stock solution (50 µmol).

    • Add 125 µL of the corresponding amine stock solution from the amine plate (62.5 µmol, 1.25 equivalents).

    • Add 75 µL of the DIPEA stock solution (75 µmol, 1.5 equivalents).

    • Seal the reaction block securely with a chemically resistant sealing mat.

  • Reaction Incubation:

    • Place the reaction block on a heating stirrer set to 80-100 °C.

    • Stir the reactions for 4-16 hours. Reaction progress can be monitored by taking a small aliquot from a representative well for LC-MS analysis.

  • Work-up and Isolation:

    • After cooling to room temperature, quench the reaction by adding 500 µL of water to each well.

    • The desired product may precipitate. Alternatively, the crude mixture can be directly purified.

    • For purification, inject the crude reaction mixture onto a reverse-phase preparative HPLC-MS system.

    • Collect the fractions corresponding to the desired product mass.

    • Remove the solvent from the purified fractions using a centrifugal evaporator to yield the final compounds as powders or films.

Representative Reaction Conditions for Various Nucleophiles

The general protocol can be adapted for different classes of nucleophiles. The following table provides starting conditions for optimization.

Nucleophile ClassBaseSolventTemperature (°C)Time (h)Notes
Aliphatic Amines DIPEADMSO/DMF80 - 1004 - 12Generally fast and high-yielding reactions.
Anilines K₂CO₃ / DIPEADMSO/DMF100 - 12012 - 24Less nucleophilic; may require higher temperatures or a stronger base.
Alcohols/Phenols NaH / K₂CO₃DMF60 - 1008 - 16Requires pre-formation of the alkoxide/phenoxide with a strong base like NaH.
Thiols/Thiophenols K₂CO₃ / DIPEADMF25 - 602 - 8Highly nucleophilic; reactions are often rapid at or slightly above room temperature.
Library Synthesis Workflow

The overall process from reagent preparation to the final library plate can be streamlined for high-throughput execution.

G cluster_prep Preparation cluster_reaction Reaction cluster_downstream Purification & Analysis plate_nuc 1. Prepare Nucleophile Plate (0.5 M in DMSO) prep_scaffold 2. Prepare Scaffold Stock (0.2 M in DMSO) prep_base 3. Prepare Base Stock (1.0 M in DMSO) dispense 4. Dispense Reagents into Reaction Block prep_base->dispense react 5. Heat & Stir (80-120 °C, 4-16h) dispense->react quench 6. Quench with H₂O react->quench purify 7. Purify via Prep HPLC-MS quench->purify dry 8. Evaporate Solvent purify->dry analyze 9. QC via LC-MS dry->analyze plate_final 10. Plate Final Library (e.g., 10 mM in DMSO) analyze->plate_final

Caption: High-throughput library synthesis workflow.

Analytical Characterization

Quality control is essential for a high-quality screening library. Each purified compound should be analyzed to confirm identity and purity.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the primary tool for high-throughput analysis. It provides a purity assessment (typically via UV chromatogram at 214/254 nm) and confirms the molecular weight of the desired product. A purity level of >95% is generally desired for screening compounds.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): For hit validation or lead optimization, full structural confirmation via ¹H NMR is recommended. The spectra of the derivatives should show the disappearance of the proton signal corresponding to the displaced nucleophile and the appearance of new signals characteristic of the incorporated moiety.

Conclusion

The this compound scaffold is an exceptional starting point for the rapid construction of diverse chemical libraries. Its predictable C4-regioselective reactivity in SNAr reactions allows for reliable and scalable synthesis. The protocols outlined in this note provide a robust framework for researchers in medicinal chemistry and drug discovery to efficiently generate novel compounds for biological screening, accelerating the identification of new therapeutic leads.

References

  • Lu, Y., Liu, W., Wang, Q., Chen, Y., & Wai, J. S. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class. Retrieved from [Link]

  • MDPI. (2023). Antimicrobial Activity of Naphthyridine Derivatives. Retrieved from [Link]

  • Deady, L. W., & Werden, D. M. (1986). Nucleophilic-Substitution Reactions in Benzo[C][1][7]Naphthyridines. Australian Journal of Chemistry. Retrieved from [Link]

  • Gulea, M., & Dondoni, A. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Retrieved from [Link]

  • Wai, J. S. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. Retrieved from [Link]

  • PubMed. (2023). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Retrieved from [Link]

  • Kethireddy, S., et al. (2023). Development of methodologies for synthesis of 4-hydroxy-[1][8]naphthyridine-3-carbonitriles. Materials Today: Proceedings. Retrieved from [Link]

  • Stevens, E. (2019). nucleophilic aromatic substitutions. YouTube. Retrieved from [Link]

  • PubMed Central. (2022). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. Retrieved from [Link]

  • ResearchGate. (n.d.). Broad-spectrum antibiotics containing a 1,5-naphthyridine core. Retrieved from [Link]

Sources

Application Note: Quantitative Analysis of 4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile is a heterocyclic compound of interest in pharmaceutical research and development, often serving as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] Its purity and concentration are critical parameters that can influence the yield and quality of the final product. Therefore, robust and accurate analytical methods for its quantification are essential for process control and quality assurance.

This application note provides a comprehensive guide to the quantitative analysis of this compound. We will explore several analytical techniques, with a primary focus on High-Performance Liquid Chromatography (HPLC) with UV detection, a widely accessible and reliable method. Additionally, we will discuss Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as alternative or complementary techniques. The protocols provided herein are designed as a starting point for method development and validation in a research or quality control setting.

Physicochemical Properties and Analytical Considerations

Understanding the physicochemical properties of this compound is crucial for developing appropriate analytical methods. Based on its structure, which contains aromatic rings and polar functional groups (nitrile, chloro, fluoro), we can infer the following:

  • UV Absorbance: The naphthyridine ring system is a strong chromophore, making UV-Vis spectrophotometry a suitable detection method.

  • Polarity: The presence of nitrogen, fluorine, and chlorine atoms imparts polarity to the molecule, suggesting good solubility in polar organic solvents and suitability for reversed-phase HPLC.

  • Thermal Stability: The compound is expected to have sufficient thermal stability for GC analysis, although the polarity might necessitate derivatization to improve peak shape and prevent column interactions.

Primary Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV Detection

Reversed-phase HPLC (RP-HPLC) is the recommended primary method for the routine quantification of this compound due to its robustness, precision, and wide availability.

Principle

The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The analyte is retained on the column and then eluted by a mobile phase of appropriate strength. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a known standard.

Proposed HPLC Method Parameters

The following parameters are a robust starting point for method development. Optimization may be required based on the specific instrumentation and sample matrix.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately polar aromatic compounds.
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Formic AcidAcetonitrile is a common organic modifier. Formic acid helps to protonate silanol groups on the stationary phase and the analyte, leading to sharper peaks.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection UV at 254 nmA common wavelength for aromatic compounds. A full UV scan of the analyte is recommended to determine the wavelength of maximum absorbance for optimal sensitivity.
Run Time 10 minutesShould be sufficient to elute the analyte and any early-eluting impurities.
Experimental Protocol: HPLC-UV Analysis

1. Preparation of Standard Solutions:

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

2. Preparation of Sample Solutions:

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable solvent and dilute with the mobile phase to a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

3. Chromatographic Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the sample solutions.

  • Integrate the peak area of this compound.

4. Quantification:

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of this compound in the sample solutions from the calibration curve using linear regression.

Alternative Analytical Methods

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is a powerful alternative.

Principle:

The analyte is first separated by HPLC and then ionized (e.g., by electrospray ionization - ESI). The resulting ions are separated by their mass-to-charge ratio (m/z) in the first mass analyzer, fragmented, and the fragment ions are detected in the second mass analyzer. This technique provides excellent specificity and very low limits of detection. The structural information from related naphthyridine compounds can be used to predict fragmentation patterns.[2]

Proposed LC-MS/MS Parameters:

ParameterRecommended Condition
LC System Same as HPLC-UV method
Ionization Source Electrospray Ionization (ESI), Positive Mode
MS/MS Transitions Precursor ion (M+H)+ -> Product ions
Collision Energy To be optimized for the specific instrument

Workflow for LC-MS/MS Method Development:

LCMSMS_Workflow cluster_infusion Direct Infusion cluster_fragmentation Fragmentation cluster_lc_integration LC Integration & Validation infuse Infuse Standard Solution find_precursor Identify Precursor Ion (M+H)+ infuse->find_precursor optimize_cone Optimize Cone Voltage find_precursor->optimize_cone fragment Fragment Precursor Ion optimize_cone->fragment identify_products Identify Major Product Ions fragment->identify_products optimize_collision Optimize Collision Energy identify_products->optimize_collision develop_lc Develop LC Method optimize_collision->develop_lc validate Validate Method (ICH)

Caption: Workflow for LC-MS/MS method development.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be employed for the analysis of this compound if the compound exhibits sufficient volatility and thermal stability.

Principle:

The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of a capillary column. The separated components are then detected by a mass spectrometer, which provides both qualitative and quantitative information.

Considerations for GC-MS:

  • Derivatization: Due to the polar nature of the nitrile group, derivatization might be necessary to improve peak shape and thermal stability.

  • Inlet Temperature: The inlet temperature should be optimized to ensure complete vaporization without thermal degradation.

  • Column Selection: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point.

Method Validation

Any developed analytical method must be validated to ensure its suitability for the intended purpose. Key validation parameters, as per the International Council for Harmonisation (ICH) guidelines, include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This application note outlines a comprehensive strategy for the quantitative analysis of this compound. The primary recommended method is RP-HPLC with UV detection due to its simplicity, robustness, and accessibility. For enhanced sensitivity and selectivity, LC-MS/MS is a superior alternative. GC-MS may also be a viable option, potentially requiring derivatization. The provided protocols and parameters serve as a solid foundation for researchers, scientists, and drug development professionals to develop and validate analytical methods tailored to their specific needs.

References

  • BLDpharm. This compound.
  • Kethireddy, S., et al. (2023). Development of methodologies for synthesis of 4-hydroxy-[3][4]naphthyridine-3-carbonitriles. Results in Chemistry, 6, 101187.

  • PubChem. 6-Fluoro-1,7-naphthyridine-3-carbonitrile. [Link]

  • Yeole, R. D., et al. (2007). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Journal of Liquid Chromatography & Related Technologies, 30(19), 2859-2868. [Link]

  • Jones, R. D., et al. (1993). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. Annals of Occupational Hygiene, 37(1), 65-73. [Link]

  • Lin, Q. B., et al. (2014). Development of 4-Chloro-3,5-dinitrobenzotrifluoride Derivatization and Ultrahigh-performance Liquid Chromatography Method for Determination of 20 Free Amino Acids in Mature Vinegar. Asian Journal of Chemistry, 26(11), 3169-3174. [Link]

  • International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile, a key building block in the development of various pharmaceutical agents. The protocols detailed herein are designed for scalability, safety, and efficiency, addressing the critical needs of researchers, scientists, and professionals in drug development. This guide emphasizes the chemical rationale behind procedural steps, ensuring a deep understanding of the synthesis, and provides robust, validated protocols for the preparation of key intermediates.

Introduction: Significance of this compound

The 1,7-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. Specifically, the this compound moiety serves as a crucial intermediate in the synthesis of potent therapeutic agents, including kinase inhibitors for oncology applications. Its strategic functionalization allows for diverse chemical modifications, making it a versatile precursor in medicinal chemistry. The demand for efficient and scalable synthetic routes is paramount for advancing drug discovery programs that rely on this core structure.

This guide will focus on a reliable and scalable synthetic pathway, beginning from commercially available starting materials and proceeding through key intermediates: 4-hydroxy-6-fluoro-1,7-naphthyridine-3-carbonitrile . The subsequent chlorination step to yield the final product will also be detailed.

Synthetic Strategy Overview

The overall synthetic approach involves a two-step process:

  • Cyclization to form the core naphthyridine ring system, yielding the 4-hydroxy intermediate.

  • Chlorination of the 4-hydroxy group to produce the target 4-chloro derivative.

This strategy is advantageous for large-scale production due to the availability of starting materials, relatively straightforward reaction conditions, and high overall yields.

G A Starting Materials B Step 1: Cyclization Reaction A->B Reagents: - 3-Amino-5-fluoropyridine - Ethyl (ethoxymethylene)cyanoacetate C Intermediate: 4-Hydroxy-6-fluoro-1,7-naphthyridine-3-carbonitrile B->C High-temperature cyclization D Step 2: Chlorination C->D Reagents: - Phosphorus oxychloride (POCl3) - Base (e.g., Pyridine) E Final Product: This compound D->E

Figure 1: Overall synthetic workflow for this compound.

Detailed Protocols and Mechanistic Insights

Part 1: Synthesis of 4-Hydroxy-6-fluoro-1,7-naphthyridine-3-carbonitrile

This initial and crucial step involves the construction of the naphthyridine core through a Gould-Jacobs-type reaction. This reaction proceeds via an initial condensation followed by a thermally induced cyclization.

Causality of Experimental Choices:

  • Starting Materials: 3-Amino-5-fluoropyridine is selected for the introduction of the fluoro-substituted pyridine ring. Ethyl (ethoxymethylene)cyanoacetate serves as the three-carbon component that will form the second ring, incorporating the nitrile and eventual hydroxy group.

  • Solvent: A high-boiling solvent like Dowtherm A or diphenyl ether is essential to achieve the high temperatures required for the intramolecular cyclization.

  • Temperature Control: Precise temperature control is critical. Insufficient temperature will lead to incomplete cyclization, while excessive temperature can cause decomposition and reduce yield and purity.

Experimental Protocol:

  • Reaction Setup: To a multi-neck, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add 3-Amino-5-fluoropyridine (1.0 eq) and Ethyl (ethoxymethylene)cyanoacetate (1.1 eq).

  • Initial Condensation: Heat the mixture to 130-140 °C and maintain for 1-2 hours. This step forms the intermediate ethyl 2-cyano-3-((5-fluoropyridin-3-yl)amino)acrylate.

  • Cyclization: Add a high-boiling solvent such as Dowtherm A to the reaction mixture. Increase the temperature to 240-250 °C and maintain for 2-3 hours. The cyclization is typically accompanied by the evolution of ethanol.

  • Work-up and Isolation:

    • Cool the reaction mixture to below 100 °C.

    • Add a non-polar solvent like hexane or heptane to precipitate the product.

    • Stir the slurry at room temperature for 1-2 hours.

    • Filter the solid product and wash thoroughly with the same non-polar solvent to remove the high-boiling reaction solvent.

    • Dry the product under vacuum at 60-70 °C to a constant weight.

Data Summary:

ParameterValue
Typical Scale1 kg
Molar Ratio (Amine:Ester)1 : 1.1
Cyclization Temperature240-250 °C
Reaction Time4-5 hours
Expected Yield80-90%
Purity (by HPLC)>98%
Part 2: Synthesis of this compound

The conversion of the 4-hydroxy intermediate to the 4-chloro product is a critical step that activates the molecule for subsequent nucleophilic substitution reactions. This transformation is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).

Causality of Experimental Choices:

  • Chlorinating Agent: Phosphorus oxychloride (POCl₃) is a powerful and commonly used reagent for converting hydroxyl groups on heterocyclic rings to chlorides.[1] Its effectiveness stems from its ability to form a reactive phosphoro-dichloridate intermediate.

  • Base: An organic base, such as pyridine or triethylamine, is often used to scavenge the HCl gas produced during the reaction, which can otherwise lead to side reactions or require more robust pressure-rated equipment on a large scale.[1]

  • Solvent-Free Conditions: For large-scale synthesis, performing the reaction with a minimal amount of or no solvent can be advantageous in terms of volumetric efficiency and simplified work-up.[1][2]

  • Temperature: The reaction requires elevated temperatures to drive the chlorination to completion. Careful monitoring is necessary to prevent runaway reactions.

G cluster_0 Chlorination Mechanism A 4-Hydroxynaphthyridine C Reactive Intermediate (Phosphoro-dichloridate ester) A->C + POCl3 B POCl3 E 4-Chloronaphthyridine (Final Product) C->E + Cl- (SNAr) D Chloride Ion (from POCl3) F Byproducts E->F Formation of H3PO4

Figure 2: Simplified mechanism of the chlorination reaction.

Experimental Protocol:

  • Reaction Setup: In a glass-lined reactor suitable for corrosive reagents, charge 4-Hydroxy-6-fluoro-1,7-naphthyridine-3-carbonitrile (1.0 eq) and phosphorus oxychloride (3.0-5.0 eq).

  • Addition of Base: Slowly add pyridine (1.0-1.2 eq) to the mixture while maintaining the temperature below 30 °C.

  • Reaction: Heat the reaction mixture to 100-110 °C and maintain for 4-6 hours, or until reaction completion is confirmed by HPLC analysis.

  • Quenching and Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully and slowly quench the excess POCl₃ by adding the reaction mixture to a mixture of ice and water, ensuring the temperature of the quench solution does not exceed 20 °C. This is a highly exothermic step and requires excellent cooling and controlled addition.

    • Adjust the pH of the resulting slurry to 7-8 with a suitable base, such as aqueous sodium hydroxide or sodium carbonate solution.

    • Stir the slurry for 1 hour to ensure complete precipitation of the product.

  • Isolation:

    • Filter the solid product and wash with copious amounts of water until the filtrate is neutral.

    • Dry the crude product under vacuum.

  • Purification (if necessary): The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetonitrile, to achieve high purity.

Data Summary:

ParameterValue
Typical Scale1 kg
Molar Ratio (Hydroxy:POCl₃)1 : 3-5
Reaction Temperature100-110 °C
Reaction Time4-6 hours
Expected Yield85-95%
Purity (by HPLC)>99%

Safety and Handling Considerations

  • Phosphorus Oxychloride (POCl₃): POCl₃ is highly corrosive and reacts violently with water. All operations should be conducted in a well-ventilated fume hood or a closed system. Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield, is mandatory. The quenching process is highly exothermic and must be performed with extreme care and adequate cooling.

  • High-Temperature Reactions: The cyclization step requires very high temperatures. Ensure that the equipment is rated for such temperatures and that adequate safety measures are in place to prevent thermal hazards.

  • HCl Gas Evolution: The chlorination reaction produces HCl gas. The reaction setup should include a gas scrubber to neutralize the acidic off-gas.

Conclusion

The synthetic pathway and protocols detailed in this guide provide a robust and scalable method for the production of this compound and its key hydroxy intermediate. By understanding the chemical principles behind each step and adhering to the detailed protocols, researchers and production chemists can confidently and safely manufacture these vital building blocks for pharmaceutical development. The provided data and procedural details are intended to serve as a reliable starting point for process optimization and scale-up activities.

References

  • ResearchGate. Vilsmeier-Haack Reagent: Synthesis of 2-Chloro-3-Formyl-1,8-Naphthyridine and Transformation into Different Functionalities. Available at: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]

  • ScienceDirect. Development of methodologies for synthesis of 4-hydroxy-[3][4]naphthyridine-3-carbonitriles. Available at: [Link]

  • ijpba.info. View of Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. Available at: [Link]

  • ResearchGate. A simple and efficient synthesis of novel naphthyridine-1-H-pyrazole-4-carboxylic acid esters/carbaldehydes using Vilsmeier-Haack reagent. Available at: [Link]

  • National Center for Biotechnology Information. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available at: [Link]

  • Semantic Scholar. Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. Available at: [Link]

  • ijcmas.com. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

  • Royal Society of Chemistry. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Available at: [Link]

  • Organic Chemistry Portal. 1,8-Naphthyridine synthesis. Available at: [Link]

  • Bentham Science. Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Available at: [Link]

  • Royal Society of Chemistry. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Available at: [Link]

  • National Center for Biotechnology Information. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Available at: [Link]

  • MDPI. Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Available at: [Link]

  • National Center for Biotechnology Information. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. Available at: [Link]

  • National Center for Biotechnology Information. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Available at: [Link]

  • Google Patents. Process for synthesizing naphthyridine derivatives and intermediates thereof.
  • Scientific Update. A radical approach to C-H chlorination. Available at: [Link]

  • Royal Society of Chemistry. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. Available at: [Link]

  • MDPI. Antimicrobial Activity of Naphthyridine Derivatives. Available at: [Link]

  • Google Patents. Process for the preparation of 7-chloro-6-fluoro-(1m)-1-[4-methyl-2-(propan-2-yl)pyridin-3-yl]pyrido[2,3-d] pyrimidine-2,4(1h,3h).
  • Semantic Scholar. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Available at: [Link]

  • ACS Publications. Synthesis and Reactions of 7-Fluoro-4-methyl-6-nitro-2-oxo-2H-1-benzopyran-3-carboxylic Acid: A Novel Scaffold for Combinatorial Synthesis of Coumarins. Available at: [Link]

  • Google Patents. Method for chlorination of methylated aromatic compounds.
  • ChemRxiv. Chlorination of Amines by a Vanadium-Dependent Chloroperoxidase. Available at: [Link]

  • Royal Society of Chemistry. Synthesis of 7-hydroxy-6H-naphtho[2,3-c]coumarin via a TsOH-mediated tandem reaction. Available at: [Link]

  • Google Patents. 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate.
  • Google Patents. Heterocyclic compounds.
  • ResearchGate. The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Available at: [Link]

  • Curia Global. Selected Publications and Patents from 2005–2019. Available at: [Link]

  • Google Patents. Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • National Center for Biotechnology Information. Antimicrobial Activity of Naphthyridine Derivatives. Available at: [Link]

  • ResearchGate. Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. Available at: [Link]

Sources

Application Notes and Protocols for Screening of 4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile and Analogues as Potential Covalent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Targeted Covalent Inhibitors in Kinase Drug Discovery

Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. Within this landscape, targeted covalent inhibitors (TCIs) have emerged as a powerful therapeutic modality.[1] Unlike their reversible counterparts, TCIs form a stable, covalent bond with their target protein, often leading to prolonged pharmacodynamic effects, increased biochemical efficiency, and the ability to target shallow binding pockets.[2][3]

The 1,7-naphthyridine scaffold is a recognized pharmacophore in kinase inhibitor design, with derivatives showing potent activity against various kinases, including p38 MAP kinase and Fibroblast Growth Factor Receptors (FGFRs).[4][5] The subject of this guide, 4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile, possesses key structural features that make it a compelling candidate for screening as a covalent kinase inhibitor. The chloro and fluoro substitutions on the naphthyridine ring can enhance binding affinity and potentially act as electrophilic "warheads" that can react with nucleophilic residues, such as cysteine, in the kinase active site.[6][7] The nitrile group can also contribute to binding interactions.

This technical guide provides a comprehensive, in-depth framework for the screening and characterization of this compound and its analogues as potential covalent kinase inhibitors. We will move beyond a simple recitation of steps to explain the underlying principles and rationale, empowering researchers to design and execute robust screening cascades.

A Tiered Screening Strategy for Covalent Inhibitor Discovery

A logical and efficient screening cascade is paramount in identifying and validating novel covalent inhibitors. We advocate for a tiered approach, beginning with broad biochemical screening to identify initial hits, followed by detailed mechanistic studies to confirm covalent modification, and culminating in cellular assays to assess target engagement and biological activity in a more physiological context.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanism of Action cluster_2 Tier 3: Cellular Characterization a Biochemical Kinase Assay (e.g., ADP-Glo™) b Intact Protein Mass Spectrometry a->b Hit Confirmation c Kinetic Analysis (kinact/KI) b->c Quantify Covalent Activity d Cell Viability Assay (e.g., CellTiter-Glo®) c->d Assess Cellular Potency e Target Engagement Assay (e.g., NanoBRET™) d->e Confirm Intracellular Target Binding

Figure 1: A tiered workflow for screening covalent kinase inhibitors.

Tier 1: Primary Biochemical Screening for Kinase Inhibition

The initial goal is to identify whether this compound inhibits the activity of a kinase of interest in a purified, in vitro system. The ADP-Glo™ Kinase Assay is a robust, high-throughput method for this purpose.[8][9][10][11]

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[9] It is a two-step, luminescence-based assay. In the first step, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP generated is converted back to ATP, which is then used by a luciferase to produce a light signal that is directly proportional to the kinase activity.[9][11]

Protocol: ADP-Glo™ Kinase Assay

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Kinase Reaction Setup:

    • Prepare a kinase reaction buffer appropriate for the kinase of interest.

    • In a multiwell plate, add 2.5 µL of the test compound at various concentrations (e.g., 10-point serial dilution) or DMSO as a vehicle control.

    • Add 2.5 µL of a 2X kinase/substrate mixture.

    • Initiate the reaction by adding 5 µL of a 2X ATP solution. The final reaction volume is 10 µL.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • ATP Depletion:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[12]

  • ADP to ATP Conversion and Signal Generation:

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin.[12]

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[12]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

ParameterRecommended ValueRationale
ATP Concentration At or near the Km for the kinaseEnsures the assay is sensitive to competitive inhibitors.
Enzyme Concentration In the linear range of the assayProvides a sufficient signal window and ensures initial velocity kinetics.
Incubation Time Varies (e.g., 60 min)Should be long enough to detect inhibition but short enough to remain in the linear range.
DMSO Concentration ≤ 1%High concentrations of DMSO can inhibit kinase activity.

Tier 2: Elucidating the Covalent Mechanism of Action

A key step in characterizing a potential covalent inhibitor is to confirm that it forms a covalent bond with the target protein and to quantify the kinetics of this interaction.

Intact Protein Mass Spectrometry for Covalent Adduct Detection

Principle: Intact protein mass spectrometry is a direct method to verify covalent modification.[13] The purified kinase is incubated with the test compound, and the resulting mixture is analyzed by mass spectrometry. The formation of a covalent adduct will result in a mass shift of the protein equal to the molecular weight of the inhibitor.[13][14]

Protocol:

  • Incubation:

    • Incubate the purified kinase (e.g., 1-5 µM) with a molar excess of this compound (e.g., 10-fold) in an appropriate buffer at room temperature for various time points (e.g., 0, 1, 4, 24 hours). Include a DMSO control.

  • Sample Preparation:

    • Desalt the protein-inhibitor mixture using a C4 ZipTip or similar desalting column to remove excess inhibitor and non-volatile salts.

  • Mass Spectrometry Analysis:

    • Analyze the desalted sample by liquid chromatography-mass spectrometry (LC-MS), typically using an electrospray ionization (ESI) source.[15][16]

  • Data Analysis:

    • Deconvolute the resulting mass spectrum to determine the mass of the protein.

    • Compare the mass of the protein incubated with the compound to the mass of the protein from the DMSO control. A mass increase corresponding to the molecular weight of the compound confirms covalent modification.

Kinetic Analysis of Irreversible Inhibition (kinact/KI)

Principle: For irreversible inhibitors, the IC50 value is time-dependent and not an accurate measure of potency.[2][17] A more informative parameter is the second-order rate constant, kinact/KI, which represents the efficiency of covalent modification.[17][18] This value is determined by measuring the observed rate of inactivation (kobs) at different inhibitor concentrations.

G E_I E + I EI E•I E_I->EI KI E_I_covalent E-I EI->E_I_covalent kinact

Figure 2: Two-step mechanism of covalent inhibition.

Protocol:

  • Time-Dependent Inhibition Assay:

    • Pre-incubate the kinase with a range of concentrations of the inhibitor for different periods.

    • At each time point, take an aliquot of the enzyme-inhibitor mixture and dilute it into a reaction mixture containing substrate and ATP to initiate the kinase reaction.

    • Measure the initial reaction velocity (e.g., using the ADP-Glo™ assay).

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line is -kobs.

    • Plot the calculated kobs values against the inhibitor concentrations.

    • Fit the data to the following hyperbolic equation to determine kinact and KI:

      • kobs = kinact * [I] / (KI + [I])

    • The ratio kinact/KI can then be calculated.[18]

ParameterDescriptionImportance
KI Dissociation constant for the initial non-covalent bindingReflects the affinity of the inhibitor for the target.
kinact Maximum rate of covalent bond formationRepresents the chemical reactivity of the inhibitor's warhead.
kinact/KI Second-order rate constant of inactivationThe key metric for comparing the potency of irreversible inhibitors.[17]

Tier 3: Cellular Characterization of Inhibitor Activity

The final stage of the screening cascade involves evaluating the compound's activity in a cellular context to assess its cell permeability, target engagement, and effect on cell viability.

Cell Viability Assay

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method to assess the cytotoxicity of a compound.[19][20] It measures the amount of ATP in metabolically active cells, which is a direct indicator of cell viability.[19][21]

Protocol:

  • Cell Plating:

    • Plate cells in a white, opaque 96- or 384-well plate at a density that ensures they are in the exponential growth phase for the duration of the experiment.

    • Allow the cells to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of this compound. Include a DMSO vehicle control.

    • Incubate for a period relevant to the expected mechanism of action (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[22]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[22]

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.[22]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[22]

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Calculate the percent viability relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition).

NanoBRET™ Target Engagement Assay

Principle: The NanoBRET™ Target Engagement Assay is a powerful live-cell method to quantify the binding of a compound to its target protein.[23][24][25] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a cell-permeable fluorescent tracer (acceptor) that binds to the same target.[23][26] A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.[25]

G cluster_0 No Inhibitor cluster_1 With Inhibitor a NanoLuc-Kinase b Fluorescent Tracer a->b Binding c BRET Signal b->c Energy Transfer d NanoLuc-Kinase e Inhibitor d->e Binding f No BRET Signal e->f No Energy Transfer

Figure 3: Principle of the NanoBRET™ Target Engagement Assay.

Protocol:

  • Cell Preparation:

    • Transfect cells with a vector encoding the kinase of interest fused to NanoLuc® luciferase.

    • Plate the transfected cells in a white, opaque 96- or 384-well plate.

  • Compound and Tracer Addition:

    • Add the test compound at various concentrations.

    • Add the specific NanoBRET™ tracer for the kinase of interest.

    • Incubate the plate under appropriate conditions (e.g., 37°C, 5% CO2).

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate.[23]

    • Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with the appropriate filters.[23]

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

    • Plot the NanoBRET™ ratio against the compound concentration to determine the intracellular IC50, which reflects the target engagement potency in living cells.

Conclusion

The screening cascade detailed in these application notes provides a comprehensive and scientifically rigorous framework for the identification and characterization of this compound and its analogues as potential covalent kinase inhibitors. By systematically progressing from broad biochemical screening to detailed mechanistic and cellular studies, researchers can confidently identify promising lead compounds for further drug development. The integration of causality-driven experimental design and robust, validated assay technologies is essential for success in the competitive field of kinase inhibitor discovery.

References

  • Alonso-Perez, V., et al. (2011). 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase. Journal of Medicinal Chemistry, 54(22), 7899-910. Retrieved from [Link]

  • Ward, J. A., et al. (2019). Chemoproteomic methods for covalent drug discovery. Current Opinion in Chemical Biology, 50, 39-47. Retrieved from [Link]

  • News-Medical.Net. (2022). NanoBRET™ Target Engagement for drug development. Retrieved from [Link]

  • Lebraud, H., et al. (2016). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. SLAS DISCOVERY: Advancing Life Sciences R&D, 21(7), 895-903. Retrieved from [Link]

  • Angibaud, P. R., et al. (2015). Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family. Cancer Research, 75(15_Supplement), 3641. Retrieved from [Link]

  • DeBlasio, S. L., et al. (2022). High-Throughput Deconvolution of Intact Protein Mass Spectra for the Screening of Covalent Inhibitors. Journal of the American Society for Mass Spectrometry, 33(12), 2275-2282. Retrieved from [Link]

  • Mohammed, I., et al. (2022). Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. Scientific Reports, 12(1), 12595. Retrieved from [Link]

  • DeBlasio, S. L., et al. (2022). High-Throughput Deconvolution of Intact Protein Mass Spectra for the Screening of Covalent Inhibitors. Journal of the American Society for Mass Spectrometry, 33(12), 2275-2282. Retrieved from [Link]

  • Nuvisan. (n.d.). Tailored mass spectrometry solutions for advanced protein science. Retrieved from [Link]

  • Domainex. (n.d.). kinact / KI Assay for Irreversible Covalent Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2025). 1,7-and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors. Future Medicinal Chemistry. Retrieved from [Link]

  • Keillor, J. W., et al. (2024). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. Chemical Science, 15(12), 4446-4457. Retrieved from [Link]

  • ResearchGate. (2025). Kinetic mechanisms of covalent inhibition. Retrieved from [Link]

  • Promega Connections. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Retrieved from [Link]

  • BioKin, Ltd. (2015). Determination of kinact and Ki for covalent inhibition using the OmniaR assay. Retrieved from [Link]

  • Kim, Y., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Journal of Medicinal Chemistry, 65(20), 13782-13796. Retrieved from [Link]

  • ResearchGate. (n.d.). α-Chlorofluoroacetamide-based reversible covalent inhibitor 82 and its X-ray crystal structure complex in EGFR (PDB ID: 5Y25). Retrieved from [Link]

  • Amemiya, T., et al. (2020). Fragment-Based Discovery of Irreversible Covalent Inhibitors of Cysteine Proteases Using Chlorofluoroacetamide Library. Biological and Pharmaceutical Bulletin, 43(11), 1731-1736. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Key advances in the development of reversible covalent inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Retrieved from [Link]

Sources

Application Notes and Protocols for 4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile as a Putative Chemical Probe for Phosphodiesterase 4 (PDE4)

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction and Scientific Rationale

4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile is a heterocyclic small molecule belonging to the naphthyridine class of compounds. While direct and extensive characterization of this specific molecule as a chemical probe is not widely published, its structural scaffold is highly pertinent to a well-validated and therapeutically important class of enzymes: the phosphodiesterases (PDEs), and specifically, Phosphodiesterase 4 (PDE4).

The 1,7-naphthyridine core has been identified as a key pharmacophore in the development of potent and selective PDE4 inhibitors.[1][2] PDE4 is a family of enzymes responsible for the hydrolysis of the second messenger cyclic adenosine monophosphate (cAMP), playing a crucial role in regulating intracellular cAMP levels.[3][4] By inhibiting PDE4, intracellular cAMP concentrations rise, leading to the activation of downstream effectors such as Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC). This cascade of events ultimately results in a broad range of cellular responses, including the modulation of inflammatory processes.[3][4]

Given the established structure-activity relationships of 1,7-naphthyridine derivatives as PDE4 inhibitors, it is posited that this compound can serve as a valuable chemical probe for investigating PDE4-mediated biological processes.[1][5][6][7] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the putative use of this compound to probe PDE4 activity in cellular and biochemical assays.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These are primarily computed properties and should be considered as estimates.

PropertyValueSource
Molecular Formula C₉H₃ClFN₃
Molecular Weight 207.6 g/mol
XLogP3 2.1
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 4

Proposed Mechanism of Action and Signaling Pathway

As a putative PDE4 inhibitor, this compound is expected to increase intracellular cAMP levels by blocking its degradation. The following diagram illustrates the central role of PDE4 in the cAMP signaling pathway and the proposed inhibitory action of the chemical probe.

PDE4_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 Substrate PKA_EPAC PKA / EPAC Activation cAMP->PKA_EPAC Activates AMP 5'-AMP (inactive) PDE4->AMP Hydrolyzes Probe 4-Chloro-6-fluoro- 1,7-naphthyridine-3-carbonitrile Probe->PDE4 Inhibits Response Downstream Cellular Response PKA_EPAC->Response

Caption: PDE4-cAMP signaling pathway and the inhibitory action of the probe.

Experimental Protocols

The following protocols are designed to assess the activity of this compound as a PDE4 inhibitor. It is crucial to include appropriate controls in all experiments. A known, well-characterized PDE4 inhibitor (e.g., Rolipram or Roflumilast) should be used as a positive control. A structurally similar but inactive molecule, if available, would serve as an ideal negative control.

Protocol 1: Cell-Based cAMP Measurement Assay

This protocol describes a general method for measuring changes in intracellular cAMP levels in response to treatment with the chemical probe. This assay can be adapted for various cell types that express PDE4.

Materials:

  • HEK293 cells (or other suitable cell line)

  • DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Rolipram (positive control, stock solution in DMSO)

  • Forskolin (adenylyl cyclase activator, stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based reporter assay)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader compatible with the chosen cAMP assay kit

Procedure:

  • Cell Seeding:

    • Culture HEK293 cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Seed cells in a 96-well plate at a density of 20,000-50,000 cells per well.

    • Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of this compound and Rolipram in serum-free medium. A typical concentration range to start with is 0.1 nM to 10 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the compound-treated wells.

    • Carefully aspirate the culture medium from the wells and wash once with PBS.

    • Add the diluted compounds to the respective wells and incubate for 30-60 minutes at 37°C.

  • Adenylyl Cyclase Stimulation:

    • Prepare a solution of Forskolin in serum-free medium. The final concentration should be determined empirically for the cell line used (typically 1-10 µM).

    • Add the Forskolin solution to all wells except for the unstimulated control wells.

    • Incubate for 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the protocol provided with your chosen cAMP assay kit.

    • Measure the intracellular cAMP concentration using a plate reader.

Data Analysis:

  • Generate a standard curve using the cAMP standards provided in the assay kit.

  • Calculate the cAMP concentration for each sample.

  • Plot the cAMP concentration against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: In Vitro PDE4 Enzyme Inhibition Assay

This protocol outlines a cell-free assay to directly measure the inhibition of purified PDE4 enzyme activity.

Materials:

  • Recombinant human PDE4 enzyme

  • This compound (stock solution in DMSO)

  • Rolipram (positive control, stock solution in DMSO)

  • cAMP (substrate)

  • Assay buffer (specific to the PDE4 enzyme and detection method)

  • PDE assay kit (e.g., fluorescence polarization or radiometric assay)

  • 384-well assay plates

  • Plate reader

Procedure:

  • Compound Preparation:

    • Prepare serial dilutions of the chemical probe and positive control in the assay buffer.

  • Enzyme Reaction:

    • Add the diluted compounds to the wells of a 384-well plate.

    • Add the purified PDE4 enzyme to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the cAMP substrate.

    • Incubate for the time specified in the assay kit protocol (typically 30-60 minutes) at 30°C.

  • Detection:

    • Stop the reaction and perform the detection step as per the manufacturer's instructions for the chosen assay kit.

    • Measure the signal on a compatible plate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the log of the inhibitor concentration and determine the IC₅₀ value.

Experimental Workflow Diagram

The following diagram outlines the general workflow for characterizing this compound as a chemical probe.

Workflow cluster_prep Preparation cluster_invitro In Vitro Assay cluster_cell Cell-Based Assay cluster_analysis Data Analysis stock_prep Prepare Stock Solution (DMSO) serial_dil Serial Dilution in Assay Medium stock_prep->serial_dil enzyme_assay PDE4 Enzyme Inhibition Assay serial_dil->enzyme_assay compound_treat Compound Treatment serial_dil->compound_treat ic50_invitro Determine IC₅₀ enzyme_assay->ic50_invitro dose_response Dose-Response Curves ic50_invitro->dose_response cell_culture Cell Culture & Seeding cell_culture->compound_treat camp_measure cAMP Measurement compound_treat->camp_measure ic50_cell Determine Cellular IC₅₀ camp_measure->ic50_cell ic50_cell->dose_response data_interp Data Interpretation dose_response->data_interp

Sources

Application Notes and Protocols for Cell-Based Assay Development with 1,7-Naphthyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 1,7-Naphthyridine Scaffold

The 1,7-naphthyridine core, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. These compounds have shown promise as potent anticancer, anti-inflammatory, and central nervous system (CNS) active agents.[1][2] The versatility of the 1,7-naphthyridine structure allows for substitutions that can be tailored to interact with a variety of biological targets, making it a fertile ground for the development of novel therapeutics.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and implement robust cell-based assays for the evaluation of 1,7-naphthyridine compounds. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and offer visualizations to clarify complex biological pathways and workflows. Our focus will be on assays relevant to the known mechanisms of action of 1,7-naphthyridine derivatives, including the inhibition of key signaling pathways implicated in cancer and inflammation.

I. Anticancer Activity: Targeting Key Oncogenic Pathways

A significant body of research has highlighted the potential of 1,7-naphthyridine derivatives as anticancer agents, demonstrating cytotoxicity against a range of cancer cell lines through various mechanisms of action.[1][2] These mechanisms include the inhibition of the Wnt signaling pathway, Poly (ADP-ribose) polymerase (PARP), and various kinases.[1][3][4]

A. Inhibition of the Wnt Signaling Pathway

Dysregulation of the Wnt signaling pathway is a critical event in the initiation and progression of numerous cancers, particularly colorectal cancer.[1][5][6] Certain 1,7-naphthyridine compounds, such as Bisleuconothine A, have been identified as inhibitors of this pathway.[1][2]

The canonical Wnt pathway is pivotal for cell proliferation, differentiation, and migration.[1] In the absence of a Wnt ligand, a "destruction complex" phosphorylates β-catenin, targeting it for degradation. Upon Wnt binding to its receptor complex, this destruction complex is inhibited, leading to the accumulation and nuclear translocation of β-catenin, where it activates target gene expression.[1][7]

Diagram: Canonical Wnt Signaling Pathway

Wnt_Signaling_Pathway cluster_off Wnt OFF cluster_on Wnt ON cluster_nucleus Wnt ON Destruction_Complex_off Destruction Complex (Axin, APC, GSK3β, CK1α) beta_catenin_off β-catenin Destruction_Complex_off->beta_catenin_off Phosphorylation Proteasome Proteasome beta_catenin_off->Proteasome Degradation Wnt Wnt Ligand Receptor Frizzled/LRP5/6 Wnt->Receptor Dsh Dishevelled Receptor->Dsh Destruction_Complex_on Destruction Complex (Inhibited) Dsh->Destruction_Complex_on Inhibits beta_catenin_on β-catenin (Accumulates) Nucleus Nucleus beta_catenin_on->Nucleus Translocation TCF_LEF TCF/LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes

Caption: Canonical Wnt signaling pathway activation and inhibition.

The following table summarizes the cytotoxic activity of representative 1,7-naphthyridine compounds against various cancer cell lines, with IC50 values indicating the concentration required to inhibit cell growth by 50%.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Bisleuconothine ASW480 (Colon)2.74[2]
HCT116 (Colon)3.18[2]
HT29 (Colon)1.09[2]
SW620 (Colon)3.05[2]
Compound 17aMOLT-3 (Leukemia)9.1 ± 2.0[2][8]
HeLa (Cervical)13.2 ± 0.7[2][8]
HL-60 (Leukemia)8.9 ± 2.2[2][8]
Naphthyridine DerivativesHeLa (Cervical)0.7 - 172.8[9][10]
HL-60 (Leukemia)0.1 - 102.9[9][10]
PC-3 (Prostate)2.7 - 124.6[9][10]

This protocol utilizes a luciferase-based reporter to quantify the activity of the Wnt signaling pathway in response to treatment with 1,7-naphthyridine compounds.

Materials:

  • HEK293T or SW480 cells (known to have active Wnt signaling)

  • TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPFlash)

  • Constitutively active Renilla luciferase plasmid (for normalization)

  • Transfection reagent

  • Wnt3a conditioned media or recombinant Wnt3a

  • 1,7-Naphthyridine compound stock solution

  • Dual-luciferase assay system

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 1.2 x 10^5 cells/mL in 50 µL of culture medium per well.[1]

  • Transfection: After 24 hours, co-transfect the cells with the TCF/LEF-responsive luciferase reporter and the Renilla luciferase normalization plasmid according to the manufacturer's protocol.

  • Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing Wnt3a to activate the pathway, along with a serial dilution of the 1,7-naphthyridine compound. Include appropriate controls:

    • Vehicle control (e.g., DMSO)

    • Positive control (a known Wnt inhibitor)

    • No Wnt3a control

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Lysis and Luminescence Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.[1]

  • Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value of the compound.

B. PARP Inhibition

Poly (ADP-ribose) polymerase (PARP) enzymes are crucial for DNA single-strand break repair. In cancers with deficiencies in homologous recombination repair (e.g., those with BRCA1/2 mutations), PARP inhibition leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality.[3] Naphthyridinone-based compounds have been identified as potent PARP1 inhibitors.

PARP inhibitors act by trapping the PARP enzyme at sites of DNA single-strand breaks. This prevents the repair of these breaks, which are then converted to more lethal double-strand breaks during DNA replication. In cells with faulty homologous recombination, these double-strand breaks cannot be repaired, leading to genomic instability and apoptosis.[3][11]

Diagram: PARP Inhibition Mechanism

PARP_Inhibition cluster_repair Normal DNA Repair cluster_inhibition PARP Inhibition in HR-Deficient Cells SSB Single-Strand Break (SSB) PARP_on PARP SSB->PARP_on Recruitment Repair_Proteins DNA Repair Proteins PARP_on->Repair_Proteins Recruitment SSB_Repaired SSB Repaired Repair_Proteins->SSB_Repaired Repair SSB_inhib Single-Strand Break (SSB) PARP_inhib PARP Trapped SSB_inhib->PARP_inhib Trapping Replication_Fork_Collapse Replication Fork Collapse PARP_inhib->Replication_Fork_Collapse PARPi 1,7-Naphthyridine PARP Inhibitor DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB Apoptosis Apoptosis DSB->Apoptosis Synthetic Lethality

Caption: Mechanism of synthetic lethality induced by PARP inhibitors.

This protocol uses a cell viability assay to assess the selective cytotoxicity of 1,7-naphthyridine PARP inhibitors in BRCA-deficient cancer cells.

Materials:

  • DLD-1 BRCA2 (-/-) and DLD-1 BRCA2 (+/+) isogenic cell lines, or MDA-MB-436 (BRCA1 mutant) and MDA-MB-231 (BRCA wild-type) cell lines.[12][13][14]

  • 1,7-Naphthyridine compound stock solution

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed both the BRCA-deficient and BRCA-proficient cell lines into separate opaque-walled 96-well plates at an appropriate density.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of the 1,7-naphthyridine compound. Include a vehicle control.

  • Incubation: Incubate the plates for 72-96 hours to allow for multiple cell division cycles.[13]

  • Cell Viability Measurement: Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Luminescence Reading: Measure luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for both cell lines. Determine the IC50 values and compare the sensitivity of the BRCA-deficient cells to the BRCA-proficient cells.

II. Anti-inflammatory Activity: Targeting the p38 MAPK Pathway

Certain 1,7-naphthyridine derivatives have demonstrated potent anti-inflammatory properties through the inhibition of p38 mitogen-activated protein (MAP) kinase.[1] The p38 MAPK pathway is a key regulator of the production of pro-inflammatory cytokines such as TNF-α.[1][15]

A. p38 MAPK Signaling Pathway Overview

The p38 MAPK pathway is activated by various cellular stresses and inflammatory signals.[16][17][18][19] This leads to a cascade of phosphorylation events, ultimately activating p38 MAPK, which then phosphorylates downstream targets, including transcription factors, leading to the expression of inflammatory genes.[15]

Diagram: p38 MAPK Signaling Pathway

p38_MAPK_Pathway Stimuli Stress / Inflammatory Cytokines MAPKKK MAPKKK (e.g., MEKK, MLK) Stimuli->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 Phosphorylation p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylation Downstream_Targets Downstream Targets (e.g., ATF-2, MAPKAPK-2) p38_MAPK->Downstream_Targets Phosphorylation Naphthyridine_Inhibitor 1,7-Naphthyridine Inhibitor Naphthyridine_Inhibitor->p38_MAPK Inhibits Inflammatory_Response Inflammatory Response (e.g., TNF-α production) Downstream_Targets->Inflammatory_Response

Caption: The p38 MAPK signaling cascade and point of inhibition.

B. Experimental Protocol: Cell-Based p38 MAPK Activity Assay

This protocol describes a method to measure the inhibition of p38 MAPK activity in cells treated with 1,7-naphthyridine compounds.

Materials:

  • A suitable cell line (e.g., HeLa or A549)

  • p38 MAPK activator (e.g., anisomycin)[4]

  • 1,7-Naphthyridine compound stock solution

  • p38 MAPK (Phospho-Thr180/Tyr182) Cell-Based ELISA Kit

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Pre-incubation: Pre-incubate the cells with a serial dilution of the 1,7-naphthyridine compound for 1 hour.[4]

  • Pathway Activation: Treat the cells with a p38 MAPK activator (e.g., 10 µM anisomycin) for 30 minutes.[4] Include appropriate controls:

    • Vehicle control (no compound, no activator)

    • Activator-only control

    • Known p38 inhibitor control

  • Cell Fixation and Permeabilization: Fix and permeabilize the cells according to the ELISA kit protocol.

  • Immunostaining: Perform the ELISA as per the manufacturer's instructions to detect phosphorylated p38 MAPK.

  • Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the percentage of inhibition of p38 MAPK phosphorylation relative to the activator-only control and determine the IC50 value of the compound.

III. Target Engagement Verification: Cellular Thermal Shift Assay (CETSA)

To confirm that the observed cellular effects of the 1,7-naphthyridine compounds are due to direct interaction with their intended targets, a Cellular Thermal Shift Assay (CETSA) can be performed. CETSA is a powerful biophysical method that measures the thermal stabilization of a target protein upon ligand binding in a cellular environment.[20][21][22]

Diagram: CETSA Workflow

CETSA_Workflow Start Start: Intact Cells Treatment Treat with Compound or Vehicle Start->Treatment Heating Heat to a Range of Temperatures Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Separate Soluble and Aggregated Proteins Lysis->Centrifugation Quantification Quantify Soluble Target Protein (e.g., Western Blot, ELISA) Centrifugation->Quantification Analysis Plot Melting Curve and Determine Thermal Shift Quantification->Analysis

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA for Target Engagement

This protocol provides a general framework for performing CETSA to validate the interaction of a 1,7-naphthyridine compound with its target protein (e.g., p38 MAPK or PARP1).

Materials:

  • Appropriate cell line expressing the target protein

  • 1,7-Naphthyridine compound stock solution

  • Phosphate-buffered saline (PBS)

  • Protease inhibitors

  • Antibody specific to the target protein

  • Western blotting or ELISA reagents

  • PCR tubes or plates

  • Thermal cycler

Procedure:

  • Cell Treatment: Treat intact cells with the 1,7-naphthyridine compound or vehicle control and incubate to allow for compound uptake.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler to induce protein denaturation.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease inhibitors.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Quantification of Soluble Protein: Collect the supernatants containing the soluble protein fraction and quantify the amount of the target protein using Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

IV. Conclusion and Future Directions

The 1,7-naphthyridine scaffold represents a promising starting point for the development of novel therapeutics targeting a range of diseases. The cell-based assays outlined in this guide provide a robust framework for characterizing the biological activity of these compounds and elucidating their mechanisms of action. By combining phenotypic assays that measure cellular responses with biophysical assays like CETSA that confirm direct target engagement, researchers can build a comprehensive understanding of their lead compounds.

Future efforts in this area could involve the development of more complex, physiologically relevant assay systems, such as 3D cell cultures or co-culture models, to better mimic the tumor microenvironment or inflammatory conditions. Additionally, high-content imaging and other advanced techniques can provide deeper insights into the subcellular effects of these compounds. The protocols and principles described herein should serve as a solid foundation for advancing the discovery and development of next-generation 1,7-naphthyridine-based drugs.

References

  • BenchChem. (2025).
  • ResearchGate. (n.d.). A schematic representation of the mechanism of action of PARP.... [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed Central. [Link]

  • Cytion. (n.d.). Using MDA-MB Models to Assess Novel PARP Inhibitors. [Link]

  • BenchChem. (2025).
  • Masuda, E. S., et al. (2016). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Abbexa. (n.d.). p38 MAPK (Phospho-Tyr182) Colorimetric Cell-Based ELISA Kit. [Link]

  • Morrison, L. E., et al. (n.d.). A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts. PubMed Central. [Link]

  • ResearchGate. (n.d.). PARP inhibitors mechanism of action (image adapted from). [Link]

  • Stanford University. (n.d.). Cell-based assay for Wnt signaling. [Link]

  • Pillay, N., et al. (2022). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. PubMed Central. [Link]

  • BenchChem. (2025). Application Notes and Protocols for p38 MAPK-IN-2 Cell-Based Assay.
  • National Institutes of Health. (2025). Unmatched Cell Line Collections Are Not Optimal for Identification of PARP Inhibitor Response and Drug Synergies. [Link]

  • Stanford University. (n.d.). Wnt signaling pathway diagram. [Link]

  • Horizon Discovery. (n.d.). Compound screening in BRCA2 (-/-) cell lines: A model for synthetic lethality. [Link]

  • Chessum, N. E. A., et al. (2015). Discovery of Potent, Orally Bioavailable, Small-Molecule Inhibitors of WNT Signaling from a Cell-Based Pathway Screen. Journal of Medicinal Chemistry. [Link]

  • AACR Journals. (n.d.). A Useful Approach to Identify Novel Small-Molecule Inhibitors of Wnt-Dependent Transcription. [Link]

  • National Center for Biotechnology Information. (2025). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. [Link]

  • National Center for Biotechnology Information. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. [Link]

  • Annual Reviews. (2024). Mechanism of Action of PARP Inhibitors. [Link]

  • PubMed. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. [Link]

  • PubMed. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

  • Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [Link]

  • PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • ResearchGate. (n.d.). Mechanism of action of PARP inhibitors. [Link]

  • MDPI. (2020). Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status. [Link]

  • ResearchGate. (n.d.). (A) IC50 values for anticancer activity of compounds 6, 7a–7j and CA4.... [Link]

  • Oncolines B.V. (2024). Compound profiling in PARP inhibitor-resistant cancer cell lines. [Link]

  • PubMed Central. (n.d.). The Significance of the Dysregulation of Canonical Wnt Signaling in Head and Neck Squamous Cell Carcinomas. [Link]

  • ResearchGate. (n.d.). Overview of Wnt signaling pathways. This schematic diagram displays.... [Link]

  • MDPI. (n.d.). The Roles of Secreted Wnt Ligands in Cancer. [Link]

  • ResearchGate. (n.d.). Schematic diagram of the Wnt signaling pathways. The Wnt signaling.... [Link]

  • PubMed Central. (n.d.). Development of a Bioassay for Detection of Wnt-Binding Affinities for Individual Frizzled Receptors. [Link]

  • Assay Genie. (n.d.). p38 MAPK Signaling Review. [Link]

  • Creative Diagnostics. (n.d.). P38 Signaling Pathway. [Link]

  • PubMed Central. (n.d.). Wnt signal transduction pathways. [Link]

  • ABclonal. (2022). Exploring the p38-MAPK Signaling Pathway. [Link]

  • Medical Xpress. (2026). Stomach cancer cells make their own WNT signals to keep growing. [Link]

  • PubMed Central. (2025). WNT signaling in cancer: molecular mechanisms and potential therapies. [Link]

  • AACR Journals. (n.d.). Phenotype-Based Screens with Conformation-Specific Inhibitors Reveal p38 Gamma and Delta as Targets for HCC Polypharmacology. [Link]

  • OncLive. (2013). Wnt Signaling Inhibition: Will Decades of Effort Be Fruitful at Last?. [Link]

  • Springer. (2023). Structure-based virtual screening for novel p38 MAPK inhibitors and a biological evaluation. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues encountered in the laboratory. Our approach is grounded in established chemical principles and informed by practical experience in heterocyclic chemistry.

Introduction to the Synthesis

The synthesis of this compound is a critical process for the development of various therapeutic agents, as this scaffold is a key building block in medicinal chemistry. The most common and logical synthetic route proceeds in two key stages:

  • Cyclization to form the core structure: This step typically involves the construction of the 4-hydroxy-6-fluoro-1,7-naphthyridine-3-carbonitrile intermediate.

  • Chlorination: The subsequent conversion of the 4-hydroxy group to the desired 4-chloro functionality.

This guide will provide a detailed protocol for this synthetic pathway and address potential challenges in each step.

Visualizing the Synthetic Workflow

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination A Starting Materials 2-Amino-5-fluoropyridine Diethyl (ethoxymethylene)malonate B Reaction Conditions High Temperature Dowtherm A or similar high-boiling solvent A->B C Intermediate 4-Hydroxy-6-fluoro-1,7-naphthyridine-3-carbonitrile B->C D Intermediate 4-Hydroxy-6-fluoro-1,7-naphthyridine-3-carbonitrile E Chlorinating Agent Phosphorus oxychloride (POCl3) Optional: Tertiary amine base D->E F Final Product This compound E->F

Caption: A high-level overview of the two-step synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies for the synthesis of analogous naphthyridine derivatives.

Step 1: Synthesis of 4-Hydroxy-6-fluoro-1,7-naphthyridine-3-carbonitrile
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-5-fluoropyridine (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq) in a high-boiling point solvent such as Dowtherm A.

  • Heating: Heat the reaction mixture to a high temperature (typically 240-260 °C) and maintain it for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the reaction mixture will likely solidify. The solid can be triturated with a suitable solvent like hexane or ether to remove the high-boiling point solvent.

  • Purification: The crude product is then filtered, washed with the same solvent, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) to yield 4-hydroxy-6-fluoro-1,7-naphthyridine-3-carbonitrile as a solid.

Step 2: Synthesis of this compound
  • Reaction Setup: In a fume hood, carefully add 4-hydroxy-6-fluoro-1,7-naphthyridine-3-carbonitrile (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) (5-10 eq). A tertiary amine base like N,N-diisopropylethylamine (DIPEA) (1.2 eq) can be added to scavenge the HCl generated.

  • Heating: Heat the reaction mixture to reflux (around 110 °C) for 2-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Work-up: After cooling to room temperature, the excess POCl₃ is carefully quenched by slowly pouring the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic process and should be done with extreme caution.

  • Isolation: The precipitated solid is collected by filtration, washed thoroughly with water to remove any remaining acid, and then dried.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization to afford the final product.

Troubleshooting Guide

Step 1: Cyclization Reaction
Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation - Insufficient reaction temperature. - Reaction time is too short. - Impure starting materials.- Ensure the reaction reaches the required high temperature (240-260 °C). - Extend the reaction time and monitor by TLC. - Use freshly distilled or purified starting materials.
Formation of a Dark, Tarry Mixture - Reaction temperature is too high, leading to decomposition. - Extended reaction time at high temperatures.- Carefully control the reaction temperature within the recommended range. - Monitor the reaction closely and stop it once the starting material is consumed.
Difficult Purification - Residual high-boiling point solvent. - Presence of side-products.- Ensure thorough trituration and washing of the crude product. - Consider alternative purification methods such as column chromatography if recrystallization is ineffective.
Step 2: Chlorination Reaction
Issue Potential Cause(s) Recommended Solution(s)
Incomplete Conversion to Chloro-product - Insufficient amount of chlorinating agent. - Reaction time is too short or temperature is too low. - Presence of water in the reaction mixture.- Use a larger excess of POCl₃. - Increase the reaction time or temperature and monitor by TLC. - Ensure all glassware is oven-dried and reagents are anhydrous.
Low Yield of Final Product - Degradation of the product during work-up. - Loss of product during purification.- Perform the quenching of POCl₃ at a low temperature (0 °C) and add the reaction mixture to ice slowly. - Optimize the purification method to minimize product loss.
Formation of Side-Products - Reaction with the nitrile group. - Over-chlorination or other side reactions.- The addition of a tertiary amine base can sometimes mitigate side reactions. - Careful control of reaction time and temperature is crucial.

Frequently Asked Questions (FAQs)

Q1: Can other solvents be used for the cyclization step?

A1: While Dowtherm A is commonly used due to its high boiling point, other high-boiling aromatic solvents could potentially be used. However, the temperature is a critical parameter for this cyclization, and the solvent must be stable at temperatures above 240 °C.

Q2: Is the addition of a base necessary in the chlorination step?

A2: While the reaction can proceed without a base, the addition of a non-nucleophilic tertiary amine like DIPEA can improve the reaction rate and yield by neutralizing the generated HCl. This can be particularly beneficial if the starting material or product is acid-sensitive.

Q3: My final product is a different color than expected. What could be the cause?

A3: Off-white or yellowish colors are common for this class of compounds. However, a dark brown or black color may indicate the presence of impurities from decomposition. In such cases, further purification by recrystallization or treatment with activated carbon may be necessary.

Q4: How can I confirm the identity and purity of my final product?

A4: Standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) should be used to confirm the structure and assess the purity of the this compound.

Troubleshooting Workflow Diagram

G cluster_0 Problem Identification cluster_1 Analysis cluster_2 Troubleshooting Actions cluster_3 Resolution start Low Yield or Impure Product step Which Step is Problematic? start->step cyclization Cyclization (Step 1) step->cyclization Cyclization chlorination Chlorination (Step 2) step->chlorination Chlorination temp_time Check Temperature & Time cyclization->temp_time reagents Verify Reagent Purity cyclization->reagents chlor_agent Increase Chlorinating Agent chlorination->chlor_agent workup Optimize Work-up Conditions chlorination->workup purification Refine Purification Method chlorination->purification end Improved Yield & Purity temp_time->end reagents->end chlor_agent->end workup->end purification->end

Caption: A decision-making workflow for troubleshooting common issues in the synthesis.

References

  • Development of methodologies for synthesis of 4-hydroxy-[1][2]naphthyridine-3-carbonitriles. Materials Today: Proceedings.

  • Synthesis of N-(3-chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl) oxy) quinazolin-4-amine.
  • The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • Synthesis and in vitro Biological Evaluation of 6-chloro dibenzo[c,f][3][4]naphthyridine. International Journal of Advanced Scientific Research and Management.

Sources

Technical Support Center: Purification of 1,7-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1,7-naphthyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to solve even the most complex purification puzzles.

The unique electronic properties and the presence of two nitrogen atoms in the 1,7-naphthyridine scaffold can lead to specific purification challenges, including strong interactions with silica gel, poor solubility, and difficulty in removing related heterocyclic impurities.[1][2] This guide offers a structured approach to overcoming these common obstacles.

Frequently Asked Questions (FAQs)

Q1: My crude 1,7-naphthyridine derivative is a discolored oil or amorphous solid. What is the best initial purification strategy?

For a non-crystalline crude product, column chromatography is typically the most effective starting point.[3] It allows for the separation of components based on their differential partitioning between a stationary phase and a mobile phase.[4][5] Unlike recrystallization, it does not require a crystalline solid and can separate multiple impurities in a single run. The choice between normal-phase and reverse-phase chromatography will depend on the polarity of your compound and the impurities.

Q2: How do I choose between recrystallization and column chromatography for my 1,7-naphthyridine derivative?

The choice depends on the nature of your crude product and the impurities present. This decision-making process can be visualized as follows:

G start Analyze Crude Product (TLC, LCMS, NMR) is_solid Is the crude product a solid? start->is_solid impurities What is the impurity profile? is_solid->impurities Yes chromatography Perform Column Chromatography is_solid->chromatography No (Oil/Gum) recrystallize Attempt Recrystallization impurities->recrystallize One major impurity with different solubility impurities->chromatography Multiple impurities or co-crystallization issues G cluster_prep Preparation cluster_run Elution & Collection cluster_post Work-up a 1. Select Solvent System Find eluent with Rf ~0.2-0.3 via TLC. Add 0.5% Et3N if streaking occurs. b 2. Pack the Column Slurry pack silica gel with non-polar solvent. a->b c 3. Load the Sample Dissolve in min. solvent or dry-load. b->c d 4. Run the Column Apply gentle pressure. Elute with chosen solvent. c->d e 5. Collect Fractions Collect fractions and monitor by TLC. d->e f 6. Combine & Concentrate Combine pure fractions and evaporate solvent. e->f g 7. Verify Purity Analyze by NMR, LC-MS. f->g

Sources

Technical Support Center: Troubleshooting the Synthesis of 4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile. This molecule is a critical building block in medicinal chemistry, particularly in the development of novel therapeutics.[1][2] Its synthesis, while established, is prone to the formation of specific side products that can complicate purification and reduce yields.

This guide is structured as a series of frequently asked questions (FAQs) to directly address the common challenges encountered by researchers in the lab. We will delve into the mechanistic origins of these impurities, provide actionable strategies for their mitigation, and detail robust purification protocols.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: My LCMS shows a mass corresponding to the replacement of the chloro group with a hydroxyl group (M-Cl+OH). What is this impurity and how can I prevent it?

Answer:

This common impurity is 4-Hydroxy-6-fluoro-1,7-naphthyridine-3-carbonitrile . Its formation is a classic case of nucleophilic aromatic substitution (SNAr) where water acts as the nucleophile.

Mechanistic Cause: The chloro group at the C4 position of the naphthyridine ring is highly activated towards nucleophilic attack. This activation is due to the strong electron-withdrawing effects of the adjacent nitrile group and the nitrogen atoms within the bicyclic ring system. During the reaction workup or if using non-anhydrous solvents, water molecules can attack the C4 position, leading to the displacement of the chloride ion and the formation of the corresponding hydroxy derivative.[3][4] This hydrolysis is often accelerated by elevated temperatures or the presence of base.

hydrolysis_mechanism Mechanism of Hydrolysis Side Product Formation reactant This compound intermediate Meisenheimer Complex (Intermediate) reactant->intermediate + H₂O product 4-Hydroxy-6-fluoro-1,7-naphthyridine-3-carbonitrile (Side Product) intermediate->product - H⁺, - Cl⁻ h2o H₂O hcl - HCl purification_workflow Purification Workflow for Basic Impurities start Crude Product (in EtOAc or DCM) wash1 Wash with 1M HCl (aq) start->wash1 separate1 Separate Layers wash1->separate1 org_layer Organic Layer (Contains Product) separate1->org_layer aq_layer Aqueous Layer (Contains Protonated Aminopyridine Impurity) separate1->aq_layer wash2 Wash with sat. NaHCO₃ (aq) org_layer->wash2 wash3 Wash with Brine wash2->wash3 dry Dry (Na₂SO₄ or MgSO₄) wash3->dry evap Evaporate Solvent dry->evap final Purified Product evap->final

Sources

Technical Support Center: Optimizing Amination of 4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of aminated 1,7-naphthyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with the challenging substrate, 4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile. Our goal is to provide you with in-depth, field-proven insights to troubleshoot common issues and streamline your synthetic workflow.

The amination of this specific naphthyridine core is a critical transformation, often serving as a gateway to novel biologically active compounds, including potential anti-mycobacterial agents[1][2][3][4]. However, the electronic properties and multiple reactive sites of the starting material can lead to a variety of challenges, from low conversion to complex product mixtures. This document addresses these issues in a practical, question-and-answer format, grounded in established chemical principles.

Troubleshooting Guide: Common Experimental Issues

Q1: My amination reaction shows low to no conversion. What are the fundamental reaction pathways to consider and which is the best starting point?

When approaching the amination of this compound, you are primarily choosing between two mechanistic pathways:

  • Nucleophilic Aromatic Substitution (SNAr): In this pathway, the electron-deficient nature of the naphthyridine ring, enhanced by the cyano group and ring nitrogens, allows for direct attack by an amine nucleophile, displacing a halide.[5][6][7][8] The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.[5][8]

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is a powerful cross-coupling reaction that forms a carbon-nitrogen bond using a palladium catalyst, a phosphine or carbene ligand, and a base.[9][10][11] It is particularly effective for less reactive aryl halides, such as chlorides.[12][13][14]

Initial Recommendation:

While the substrate is activated for SNAr, aryl chlorides are generally less reactive than aryl fluorides in this context (reactivity order is often F > Cl > Br > I, as C-F bond cleavage is not the rate-determining step)[5]. The Buchwald-Hartwig amination is often a more robust and broadly applicable starting point for aryl chlorides.[9][11] However, for highly nucleophilic amines or when metal contamination is a concern, optimizing the SNAr pathway is a valuable alternative.

Q2: I am attempting an SNAr reaction, but it's inefficient. How can I optimize it?

Failure in an SNAr reaction with this substrate typically stems from insufficient activation, side reactions, or poor reaction conditions. The key is to facilitate the rate-determining step: the nucleophilic attack on the electron-deficient ring.[5][8]

Troubleshooting & Optimization Steps:

  • Solvent Selection: Polar aprotic solvents like DMSO, DMF, or NMP are essential. They effectively solvate the cation of the base while leaving the amine nucleophile relatively free and reactive. In some cases, water under acidic conditions can promote amination of similar heterocyclic systems, but this must be carefully managed to avoid hydrolysis.[15]

  • Temperature Control: High temperatures (100-150 °C) are often necessary to overcome the activation energy barrier. Consider using a sealed vessel or microwave irradiation to safely reach the required temperatures and accelerate the reaction.

  • Choice of Base: A non-nucleophilic base is required to neutralize the HCl generated during the reaction. Common choices include K₂CO₃, Cs₂CO₃, or a hindered organic base like diisopropylethylamine (DIPEA). The choice can be critical; for instance, cesium carbonate can significantly increase reaction rates in some systems.[16]

  • Managing Side Reactions:

    • Hydrolysis: The presence of water can lead to the formation of the corresponding 4-hydroxy-1,7-naphthyridine. Ensure anhydrous conditions if this is observed.

    • Competitive Fluoride Displacement: The C6-fluoro position is also activated. While the C4-chloro is generally the preferred site for substitution in related systems, displacement of fluoride can occur, leading to a mixture of isomers. Careful analysis (LC-MS, NMR) is required to identify all products.

SNAr_Mechanism Start Substrate + R₂NH TS1 Transition State (Attack) Start->TS1 1. Nucleophilic     Attack (RDS) Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate TS2 Transition State (Loss of Cl⁻) Intermediate->TS2 2. Elimination Product Aminated Product TS2->Product (Restores Aromaticity)

Caption: SNAr addition-elimination pathway.

Q3: My Buchwald-Hartwig reaction is failing or producing a complex mixture. What are the critical parameters to investigate?

The Buchwald-Hartwig amination is a multi-component system where the interplay between the catalyst, ligand, base, and solvent is crucial.[17] Failure often points to an issue with one of these components or the reaction atmosphere.

Critical Troubleshooting Parameters:

  • Palladium Pre-catalyst & Ligand: This is the heart of the reaction. For an electron-deficient heteroaryl chloride, standard ligands like P(o-tolyl)₃ are often ineffective.[18] You must use bulky, electron-rich ligands that facilitate both the oxidative addition of the aryl chloride and the final reductive elimination step.[9][19]

    • Recommended Ligands: Dialkylbiaryl phosphines (e.g., RuPhos, XPhos, SPhos) or N-Heterocyclic Carbenes (NHCs) are the state-of-the-art for these challenging couplings.[12][20][21] NHC-palladium complexes, in particular, have shown high efficiency for amination of heteroaryl chlorides, sometimes even at room temperature.[12][22]

  • Base Selection: The base's role is not just to deprotonate the amine; it is intimately involved in the catalytic cycle.[23][24]

    • In Nonpolar Solvents (Toluene, Dioxane): Strong, non-coordinating bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are preferred. They are effective at deprotonating the palladium-amine complex.[24]

    • In Polar Solvents (DMF, DMAc): Weaker bases like Cs₂CO₃ or K₂CO₃ can be effective. Strong alkoxide bases can form overly stable complexes with palladium in polar solvents, hindering catalysis.[23][24]

  • Solvent and Atmosphere: The reaction is highly sensitive to oxygen, which can oxidize the phosphine ligands and deactivate the Pd(0) catalyst.

    • Use anhydrous, deoxygenated solvents.

    • Thoroughly degas the reaction mixture (e.g., via 3-4 cycles of vacuum/backfill with argon or nitrogen) before heating.

  • Catalyst Decomposition: If your reaction mixture turns black, it indicates the formation of palladium black (insoluble Pd metal), a sign of catalyst death. This is often caused by:

    • Presence of oxygen.

    • Reaction temperature being too high for the chosen catalyst system.

    • An inappropriate ligand that does not sufficiently stabilize the Pd(0) intermediate.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-Cl PdII_Aryl (L)₂Pd(Ar)(Cl) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord + HNR₂ PdII_Amine [(L)₂Pd(Ar)(HNR₂)]⁺Cl⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido (L)₂Pd(Ar)(NR₂) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 (Catalyst Regeneration) Product Ar-NR₂ RedElim->Product

Caption: Key steps in the Buchwald-Hartwig amination cycle.

Frequently Asked Questions (FAQs)

Q: What is a reliable, general starting protocol for a Buchwald-Hartwig amination of this substrate? A: A robust starting point is to use a second-generation biarylphosphine ligand. See Protocol 2 below for a detailed procedure using RuPhos as the ligand, Pd(OAc)₂ as the palladium source, and NaOt-Bu as the base in toluene. This combination is well-suited for coupling primary and secondary amines with aryl chlorides.

Q: Which position is more reactive, the C4-Chloro or the C6-Fluoro? A: This depends on the mechanism.

  • In SNAr , the reactivity is generally F > Cl. The extreme electronegativity of fluorine makes the attached carbon highly electrophilic, accelerating the rate-determining nucleophilic attack. Therefore, you risk substitution at the C6 position.

  • In Buchwald-Hartwig amination , the reactivity is dictated by the ease of oxidative addition, which is generally Cl > F. The C-Cl bond is weaker and more readily cleaved by the Pd(0) catalyst. Therefore, selective amination at the C4 position is highly favored.

Q: My catalyst turns black upon adding the base. What's happening? A: This indicates rapid catalyst decomposition to palladium black. This often occurs when using strong alkoxide bases like NaOt-Bu if the ligand cannot sufficiently stabilize the palladium center, or if the reaction is not properly deoxygenated. Ensure your ligand is bulky and electron-rich enough, and that your inert atmosphere technique is rigorous. Pre-forming the catalyst by stirring the palladium source and ligand together in the solvent for a few minutes before adding the other reagents can sometimes improve stability.

Q: Can I use microwave heating for these reactions? A: Yes, microwave heating can be highly effective, particularly for SNAr reactions that require high temperatures. It can dramatically reduce reaction times from hours to minutes. For Buchwald-Hartwig reactions, it can also be beneficial, but care must be taken to monitor for catalyst decomposition, as the rapid heating can sometimes exceed the thermal stability of the catalytic complex. Start with lower temperatures and shorter times than conventional heating.

Data & Protocols

Table 1: Comparison of General Reaction Conditions
ParameterNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Mechanism Addition-EliminationPd-Catalyzed Cross-Coupling
Key Reagents Amine, BaseAmine, Base, Pd Pre-catalyst, Ligand
Solvent Polar Aprotic (DMSO, DMF)Aprotic (Toluene, Dioxane)
Base K₂CO₃, Cs₂CO₃, DIPEANaOt-Bu, K₃PO₄, Cs₂CO₃
Temperature High (100-180 °C)Moderate to High (80-120 °C)
Atmosphere Air or InertStrict Inert (N₂ or Ar)
Selectivity Risk of F substitutionHigh for Cl over F
Key Challenge Substrate reactivity, high tempCatalyst activity, O₂ sensitivity
Protocol 1: General Procedure for SNAr Amination
  • To a microwave vial or sealed tube, add this compound (1.0 eq).

  • Add the desired amine (1.2 - 2.0 eq) and a base such as cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Add anhydrous polar aprotic solvent (e.g., DMSO or NMP, to make a 0.1 M solution).

  • Seal the vessel and heat the reaction mixture to 120-150 °C with stirring. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water to remove the solvent and inorganic salts.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This procedure must be performed under an inert atmosphere (N₂ or Ar) using anhydrous, deoxygenated solvents.

  • To a dry Schlenk flask, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., RuPhos, 4 mol%).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous, deoxygenated toluene via syringe. Stir the mixture for 10 minutes at room temperature to pre-form the catalyst.

  • Add this compound (1.0 eq), the amine (1.1 eq), and sodium tert-butoxide (NaOt-Bu, 1.4 eq).

  • Seal the flask and heat to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride.

  • Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Conversion or Complex Mixture Method Which Method? Start->Method SNAr SɴAr Method->SNAr Yes BH Buchwald-Hartwig Method->BH No SNAr_Check1 Increase Temp? (Microwave) SNAr->SNAr_Check1 Low Rate BH_Check1 Inert Atmosphere? (Degas Properly) BH->BH_Check1 Low Rate SNAr_Check2 Change Solvent? (DMSO, NMP) SNAr_Check1->SNAr_Check2 No SNAr_Check3 Stronger Base? (Cs₂CO₃) SNAr_Check2->SNAr_Check3 No SNAr_Side_Products Side Products? (Hydrolysis, F-sub) SNAr_Check3->SNAr_Side_Products No SNAr_Switch Switch to Buchwald-Hartwig SNAr_Side_Products->SNAr_Switch Yes BH_Check2 Ligand Choice? (Use Biarylphosphine/NHC) BH_Check1->BH_Check2 No BH_Check3 Base/Solvent Match? (e.g., NaOtBu/Toluene) BH_Check2->BH_Check3 No BH_Decomp Catalyst Blackening? BH_Check3->BH_Decomp No BH_Fix_Decomp Lower Temp & Re-evaluate Ligand BH_Decomp->BH_Fix_Decomp Yes

Caption: A decision tree for troubleshooting amination reactions.

References

  • N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl. (2023). Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides. ACS Publications. [Link]

  • Various Authors. (n.d.). Optimization of reaction conditions for palladium-catalyzed amination. ResearchGate. [Link]

  • Sunesson, Y., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. [Link]

  • Various Authors. (2025). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. ResearchGate. [Link]

  • Lipshutz, B. H., et al. (2019). Sustainable ppm level palladium-catalyzed aminations in nanoreactors under mild, aqueous conditions. PMC - NIH. [Link]

  • Dennis, J. M., et al. (2019). Mechanism-Based Optimization of the Palladium-Catalyzed Amination of Aryl Triflates. Thieme Connect. [Link]

  • Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Various Authors. (n.d.). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Wolfe, J. P., & Buchwald, S. L. (1997). Palladium-Catalyzed Amination of Aryl Triflates and Importance of Triflate Addition Rate. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Jutand, A., et al. (2025). Study of a New Rate Increasing “Base Effect” in the Palladium-Catalyzed Amination of Aryl Iodides. ResearchGate. [Link]

  • Various Authors. (2024). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Transactions (RSC Publishing). [Link]

  • Nolan, S. P., et al. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. IntechOpen. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Various Authors. (n.d.). Synthesis of Novel 2-amino-7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile derivatives. ResearchGate. [Link]

  • Various Authors. (2025). Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. ResearchGate. [Link]

  • Various Authors. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. PubMed Central. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Various Authors. (2022). Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement. PMC - NIH. [Link]

  • LibreTexts contributors. (2025). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Wikipedia contributors. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]

  • Various Authors. (n.d.). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. PMC - NIH. [Link]

  • Smith, A. M., et al. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH. [Link]

  • Wei, H.-X., et al. (2012). 2-Amino-4-(2-chlorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile. ResearchGate. [Link]

  • Various Authors. (2024). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. NIH. [Link]

  • Various Authors. (n.d.). Antimicrobial Activity of Naphthyridine Derivatives. PMC - NIH. [Link]

  • Various Authors. (2017). Synthesis of N-(3-chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl) oxy) quinazolin-4-amine. Atlantis Press. [Link]

  • Podyacheva, E., et al. (n.d.). Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [Link]

  • Various Authors. (n.d.). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. [Link]

Sources

Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination on 1,7-Naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting palladium-catalyzed C-N cross-coupling reactions. This guide is specifically designed for researchers, chemists, and drug development professionals encountering challenges with the Buchwald-Hartwig amination of 1,7-naphthyridine and related electron-deficient, nitrogen-containing heterocyclic substrates. The unique electronic properties and coordination potential of these scaffolds present distinct challenges compared to standard aryl halides.

This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common experimental failures.

Troubleshooting Guide: Common Failure Modes

This section addresses specific issues you might be observing in your reaction.

Q1: I see no conversion of my 1,7-naphthyridine halide. My starting materials are recovered unchanged. What is the most likely cause?

This is a common and frustrating issue, often pointing to a stalled catalytic cycle. The most probable causes are catalyst inhibition or a failure to form the active Pd(0) catalyst.

Core Problem: Catalyst Inhibition by the Substrate The lone pair of electrons on the naphthyridine nitrogen atoms can coordinate strongly to the palladium center. This coordination can form a stable, off-cycle complex that prevents the catalyst from participating in the desired C-N coupling, effectively poisoning it.

Troubleshooting Steps & Scientific Rationale:

  • Switch to a Pre-formed Catalyst (Precatalyst): If you are generating the active Pd(0) catalyst in situ from a source like Pd(OAc)₂ or Pd₂(dba)₃, the process can be inefficient and susceptible to inhibition.[1] Using a well-defined, air-stable precatalyst, such as a G3 or G4 Buchwald precatalyst, ensures more reliable and cleaner formation of the active monoligated Pd(0) species needed for the reaction to proceed.[2][3][4] These precatalysts are designed for facile activation under mild basic conditions.[2][4][5]

  • Select a Bulkier Ligand: The choice of phosphine ligand is critical.[6] Bulky, electron-rich dialkylbiaryl phosphine ligands are essential for this type of substrate. The steric bulk of the ligand helps to create a coordination environment around the palladium that disfavors the binding of the naphthyridine nitrogen, thereby preventing catalyst deactivation.[7] Refer to Table 1 for recommended ligands.

  • Check Reagent Purity and Inertness: Organometallic reactions are highly sensitive to impurities.[8]

    • Solvent: Ensure your solvent is anhydrous and thoroughly degassed. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II). Solvents like 1,4-dioxane and toluene are common, but avoid coordinating solvents like acetonitrile or pyridine, which will compete for binding to the palladium center.[9]

    • Base: Strong bases like sodium tert-butoxide (NaOtBu) are hygroscopic. Use freshly opened bottles or dry the base under vacuum before use. Moisture can hydrolyze the base and deactivate the catalyst.

Q2: My reaction is very slow and gives low yields, even after extended reaction times. What can I do to improve the rate and conversion?

Slow reaction rates typically point to a sluggish step in the catalytic cycle, which for electron-deficient heterocycles is often the initial oxidative addition or the final reductive elimination.

Troubleshooting Steps & Scientific Rationale:

  • Optimize Ligand Choice: While bulky ligands are a good starting point, the electronic properties also matter.[10][11] A ligand that is too electron-rich can slow down the final reductive elimination step. Conversely, a ligand that is not electron-donating enough may hinder the initial oxidative addition. Screening a panel of ligands is the most effective strategy.

    Table 1: Recommended Ligand Screening Panel for 1,7-Naphthyridine Amination

    Ligand Key Characteristics Rationale for Use
    XPhos Bulky, electron-rich Excellent general ligand for difficult couplings; promotes oxidative addition.
    RuPhos Less bulky than XPhos, electron-rich Often effective for sterically hindered substrates where XPhos may be too large.
    BrettPhos Very bulky, electron-rich Specifically designed for coupling primary amines and challenging substrates.[12]

    | Josiphos-type | Ferrocenyl backbone, bidentate | Bidentate ligands can prevent the formation of inactive palladium dimers, especially with aryl iodides.[13] |

  • Increase Temperature: Buchwald-Hartwig reactions are often run at elevated temperatures (80-110 °C) to overcome activation barriers.[9] If you are running the reaction at a lower temperature, cautiously increasing it may improve the rate. However, be mindful of potential substrate or product decomposition at higher temperatures.

  • Re-evaluate Your Base: The base is not just a proton scavenger; it is actively involved in the catalytic cycle.[14]

    • If using a weaker base like K₃PO₄ or Cs₂CO₃, the deprotonation of the amine-palladium complex may be the rate-limiting step. Switching to a stronger base like NaOtBu or LHMDS can accelerate the reaction.[15]

    • Conversely, if you observe decomposition, a strong base might be the culprit. A screen of different bases is often necessary.[8]

Q3: I'm observing significant byproduct formation, such as hydrodehalogenation of my starting material or biaryl coupling. How can I improve selectivity?

Byproduct formation indicates that undesired reaction pathways are competing with the desired C-N coupling.

Troubleshooting Steps & Scientific Rationale:

  • Hydrodehalogenation (Ar-X → Ar-H): This side reaction occurs when a palladium-hydride species is formed, which can then reductively eliminate with the aryl halide.

    • Cause: Often caused by moisture in the reaction or beta-hydride elimination from the amine or alkoxide base.

    • Solution: Ensure rigorously anhydrous conditions. If using an alcohol solvent or a base like NaOtBu, which can undergo beta-hydride elimination, consider switching to a non-alcoholic solvent like toluene or dioxane and a base less prone to this pathway, such as LHMDS or K₃PO₄.

  • Homocoupling (Ar-X + Ar-X → Ar-Ar): This suggests that the transmetalation or amine coordination step is slow, allowing for side reactions of the palladium-aryl intermediate.

    • Solution: Re-optimize the ligand and base combination. A more effective ligand can accelerate the desired catalytic turnover and outcompete the homocoupling pathway. Ensure the stoichiometry is correct; an excess of the aryl halide can sometimes promote this side reaction.

Key Experimental Protocols

Protocol 1: General Procedure for Small-Scale Reaction Screening

This protocol provides a reliable starting point for optimizing the reaction on a small scale (~0.1 mmol).

  • Preparation: To a 2-dram vial equipped with a magnetic stir bar, add the 1,7-naphthyridine halide (0.1 mmol, 1.0 equiv.), the amine coupling partner (0.12 mmol, 1.2 equiv.), and the base (e.g., NaOtBu, 0.14 mmol, 1.4 equiv.).

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., XPhos Pd G3, 0.002 mmol, 2 mol%) and the ligand (e.g., XPhos, 0.004 mmol, 4 mol%). Note: Adding extra ligand can sometimes be beneficial.

  • Assembly: Place both vials in a glovebox. Add the catalyst/ligand mixture to the reaction vial, followed by the anhydrous, degassed solvent (e.g., toluene, 1.0 mL).

  • Reaction: Seal the vial with a Teflon-lined cap. Remove it from the glovebox and place it in a preheated aluminum heating block at the desired temperature (e.g., 100 °C).

  • Monitoring: Stir the reaction for the specified time (e.g., 12-24 hours). Monitor the reaction progress by taking small aliquots and analyzing by LC-MS or TLC.

Visualizations & Diagrams

The Buchwald-Hartwig Catalytic Cycle

Buchwald-Hartwig Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition (+ Ar-X) Inhibition L-Pd(0)-Naphthyridine (Inactive Complex) Pd0->Inhibition Catalyst Inhibition (+ 1,7-Naphthyridine) AmineComplex [L-Pd(II)(Ar)(NHR₂)]⁺X⁻ OxAdd->AmineComplex Amine Coordination (+ R₂NH) AmidoComplex L-Pd(II)(Ar)(NR₂) AmineComplex->AmidoComplex Deprotonation (+ Base, - Base-H⁺X⁻) AmidoComplex->Pd0 Reductive Elimination (+ Ar-NR₂) Inhibition->Pd0 Equilibrium

Caption: The catalytic cycle for the Buchwald-Hartwig amination and a potential inhibition pathway.

Troubleshooting Workflow for Failed Amination

Troubleshooting Workflow Start Reaction Failed: No/Low Conversion CheckInert Verify Inert Conditions (Dry Solvent, Degassed?) Start->CheckInert CheckReagents Check Reagent Purity (Base, Amine, Halide) CheckInert->CheckReagents UsePrecatalyst Switch to Pd Precatalyst (e.g., G3, G4) CheckReagents->UsePrecatalyst ScreenLigand Screen Bulky Ligands (XPhos, RuPhos, BrettPhos) ScreenBase Screen Bases (NaOtBu, LHMDS, K₃PO₄) ScreenLigand->ScreenBase UsePrecatalyst->ScreenLigand IncreaseTemp Increase Temperature (e.g., 80°C -> 110°C) ScreenBase->IncreaseTemp Success Reaction Successful IncreaseTemp->Success

Caption: A logical workflow for troubleshooting failed Buchwald-Hartwig amination reactions.

Frequently Asked Questions (FAQs)

Q: Why is 1,7-naphthyridine so much more challenging than a simple pyridine? A: 1,7-Naphthyridine has two nitrogen atoms, increasing its potential as a chelating ligand for the palladium catalyst. This chelation can lead to a very stable, inactive complex that is harder to break than the simple coordination of a single pyridine nitrogen, thus more effectively removing the catalyst from the cycle.

Q: Can I use an aryl chloride of 1,7-naphthyridine? A: Aryl chlorides are significantly less reactive than bromides or iodides in the oxidative addition step.[8] While possible, coupling an aryl chloride will require a more specialized and highly active catalyst system. You will almost certainly need to use one of the most electron-rich and bulky phosphine ligands (like tBuXPhos or BrettPhos) combined with a strong base and higher temperatures.[9]

Q: My amine is also a heterocycle. Does that cause problems? A: Yes, it can. If your amine is also a nitrogen-containing heterocycle (e.g., pyrazole, imidazole), it can also act as a ligand and interfere with the catalyst. In these cases, the choice of a very bulky ligand on the palladium is even more critical to sterically disfavor the coordination of the amine's heterocyclic portion.

Q: Is it better to use a Pd(0) source like Pd₂(dba)₃ or a Pd(II) source like Pd(OAc)₂? A: For challenging substrates, it is generally recommended to use a well-defined precatalyst rather than generating the active species in situ from either Pd(0) or Pd(II) sources.[1][5] Commercial Pd₂(dba)₃ can contain varying amounts of nanoparticles and free ligand that can interfere with the reaction.[2] Pd(OAc)₂ requires reduction to Pd(0) in situ, a step which can be inefficient and lead to the formation of inactive palladium black.[8] Precatalysts offer a more direct and reliable route to the active L-Pd(0) complex.[4]

References

  • Doyle, A. G., & Jacobsen, E. N. (2007). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. The Doyle Group. Available at: [Link]

  • Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Chemical Science, 4(3), 916–920. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available at: [Link]

  • Fors, B. P., Krattiger, P., Strieter, E., & Buchwald, S. L. (2008). A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides. Journal of the American Chemical Society, 130(41), 13552–13554. Available at: [Link]

  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. Organic Process Research & Development, 24(3), 405-412. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. ACS GCI Pharmaceutical Roundtable. Available at: [Link]

  • WuXi AppTec. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. Available at: [Link]

  • Shields, J. D., Kudisch, B., Scharf, D. E., & Doyle, A. G. (2025, December 29). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. Available at: [Link]

  • Syngenta. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Syngenta. Available at: [Link]

  • The University of Manchester. (n.d.). Measuring the electronic and steric effect of some phosphine ligands. The University of Manchester Library. Available at: [Link]

  • Thimmaiah, M., Luck, R. L., & Hong, F. E. (2008). Steric and Electronic Effects of Benzoferrocenyl Phosphine Ligands on Palladium-Catalyzed Allylic Alkylation and Suzuki Coupling Reactions. Digital Commons @ Michigan Tech. Available at: [Link]

  • Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science, 4(3), 916. Available at: [Link]

  • Friis, S. D., Tskhovrebov, A. G., & Bolm, C. (2025, July 28). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. PubMed Central. Available at: [Link]

  • Kaur, H., & Nolan, S. P. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 115(13), 6647–6695. Available at: [Link]

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Viciu, M. S., Germaneau, R. F., & Nolan, S. P. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of New Orleans. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Vecht, A., & Samec, J. S. M. (2018). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 83(15), 8347–8355. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Reddit. (2025, June 24). Brainstorming a Buchwald-Hartwig coupling. r/Chempros. Available at: [Link]

Sources

stability issues of 4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for 4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in solution. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity of your experiments.

Introduction to Stability Considerations

This compound is a halogenated heterocyclic compound with a reactive profile that demands careful handling. The electron-withdrawing nature of the nitrile and fluoro groups, combined with the chloro substituent on the pyridinone-like ring, makes the molecule susceptible to certain degradation pathways. Understanding these liabilities is the first step toward generating reliable and reproducible data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My stock solution of this compound in DMSO is showing a new peak in the HPLC analysis over time. What is happening?

Answer:

This is a common observation and can be attributed to several factors, primarily solvent-mediated degradation or hydrolysis. While some naphthyridine derivatives are stable in DMSO for extended periods, the presence of water, even in trace amounts in anhydrous DMSO, can lead to issues.[1][2]

Underlying Causes:

  • Hydrolysis: The chloro group at the 4-position of the naphthyridine ring is susceptible to nucleophilic substitution by water, leading to the formation of the corresponding 4-hydroxy derivative. This reaction can be accelerated by elevated temperatures and the presence of trace amounts of acid or base.

  • Oxidation: The nitrogen atoms within the naphthyridine core can be oxidized to form N-oxides, especially with prolonged exposure to air.[1]

  • Solvent Purity: The quality of your DMSO is critical. Older bottles of DMSO can absorb atmospheric moisture, increasing the rate of hydrolysis.[1]

Troubleshooting Protocol:

  • Solvent Quality Check: Use only high-purity, anhydrous DMSO from a freshly opened bottle or a properly stored container.

  • Solution Preparation: Prepare stock solutions fresh whenever possible. If storage is necessary, aliquot the stock solution into smaller, tightly sealed vials to minimize freeze-thaw cycles and exposure to air and moisture.

  • Storage Conditions: Store stock solutions at -20°C or -80°C to slow down degradation kinetics. Protect from light by using amber vials or storing them in the dark to prevent potential photodegradation.[1]

  • Inert Atmosphere: For highly sensitive experiments, consider preparing and storing solutions under an inert atmosphere (e.g., argon or nitrogen).

Diagram: Potential Degradation Pathway in Aqueous Conditions

G cluster_main Hydrolytic Degradation of this compound Parent This compound Product 4-Hydroxy-6-fluoro-1,7-naphthyridine-3-carbonitrile Parent->Product H₂O (Nucleophilic Substitution)

Caption: Potential hydrolytic degradation of the parent compound.

FAQ 2: I am observing poor solubility and precipitation of the compound when I dilute my DMSO stock into an aqueous buffer for my assay. How can I improve this?

Answer:

This is a classic solubility challenge with many hydrophobic organic molecules. Naphthyridine derivatives often exhibit poor aqueous solubility.[1] The abrupt change in solvent polarity when diluting a DMSO stock into an aqueous medium can cause the compound to crash out of solution.

Troubleshooting Strategies:

  • Co-Solvent Optimization: Instead of a direct large dilution, try a serial dilution or use a buffer containing a small percentage of an organic co-solvent like ethanol or acetonitrile to improve solubility. Be mindful that the co-solvent may impact your experimental system.[1]

  • pH Adjustment: The pKa of your compound will dictate its ionization state. Depending on the specific pKa of the naphthyridine ring nitrogens, adjusting the pH of your buffer might increase solubility by protonating the molecule.[1] A systematic pH-solubility profile is recommended.

  • Use of Excipients: For formulation development, consider using solubilizing agents such as cyclodextrins. These can encapsulate the hydrophobic molecule and enhance its apparent aqueous solubility.

  • Lowering the Final Concentration: It's possible that the final concentration in your assay exceeds the aqueous solubility limit. Try performing the assay at a lower concentration if experimentally feasible.

FAQ 3: I am planning a forced degradation study. What conditions should I consider for this compound?

Answer:

A forced degradation study is an excellent way to understand the intrinsic stability of your molecule and to develop a stability-indicating analytical method.[1] Based on the structure, the following conditions are recommended:

Experimental Protocol: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[1]

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours. Basic conditions may be harsher due to the potential for hydrolysis of both the chloro and nitrile groups.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

    • Thermal Stress: Store the stock solution at 60°C for 48 hours. The presence of fluorine atoms may enhance thermal stability.[3]

    • Photostability: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples by a suitable method, such as reverse-phase HPLC with a UV detector, to quantify the remaining parent compound and identify any degradation products.

Data Summary Table: Representative Forced Degradation Results

Stress ConditionIncubation TimeTemperature% Degradation (Example)Major Degradation Product (Predicted)
0.1 M HCl24 hours60°C15%4-Hydroxy-6-fluoro-1,7-naphthyridine-3-carbonitrile
0.1 M NaOH4 hoursRoom Temp40%4-Hydroxy-6-fluoro-1,7-naphthyridine-3-carboxamide
3% H₂O₂24 hoursRoom Temp10%N-oxide derivative
Thermal48 hours60°C<5%Minimal degradation
UV Light (254 nm)24 hoursRoom Temp25%Complex mixture

Note: The data in this table is illustrative and should be determined experimentally for your specific batch and conditions.

Diagram: Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL in ACN) B Acid Hydrolysis (0.1M HCl, 60°C) A->B C Base Hydrolysis (0.1M NaOH, RT) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal Stress (60°C) A->E F Neutralize Samples (for B and C) B->F C->F G Analyze by RP-HPLC-UV D->G E->G F->G H Quantify Parent Compound & Identify Degradants G->H

Caption: Workflow for conducting a forced degradation study.

Summary of Best Practices

  • Solvent & Solution: Always use high-purity, anhydrous solvents. Prepare solutions fresh when possible. For storage, use low temperatures (-20°C to -80°C) and protect from light.

  • Aqueous Buffers: Be aware of potential solubility issues. Optimize co-solvent percentage and pH to maintain solubility.

  • Stability Assessment: Proactively assess the stability of your compound under your specific experimental conditions to ensure data integrity.

This technical guide is intended to provide a foundational understanding of the potential stability issues associated with this compound. For further inquiries, please do not hesitate to contact our technical support team.

References

  • BenchChem. (n.d.). Stability of Benzo[c]naphthyridine derivatives in different solvents.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Applications of Naphthyridine Derivatives in Material Science.
  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 16(12), 10445-10494. [Link]

Sources

Technical Support Center: Catalyst Impurity Removal in Naphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice and troubleshooting for the critical step of removing catalyst impurities, particularly palladium, from naphthyridine products. Given that many synthetic routes to naphthyridine cores rely on palladium-catalyzed cross-coupling reactions, ensuring the final product is free from these metallic residues is paramount for downstream applications, especially in drug development.[1][2][3]

The International Council for Harmonisation (ICH) Q3D guideline for elemental impurities establishes strict limits for metals like palladium in active pharmaceutical ingredients (APIs) due to their potential toxicity.[4][5][6][7][8] This guide will equip you with the knowledge to effectively remove these impurities and meet regulatory standards.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the purification of your naphthyridine products in a question-and-answer format.

Question 1: My initial attempts at purification by simple filtration or a standard work-up are not removing the residual palladium. What should I do next?

This is a common issue, as residual palladium can exist in various forms, both homogeneous (dissolved) and heterogeneous (particulate).[9][10] A simple filtration is often insufficient to remove all forms of the catalyst.

Recommended Action:

Your next step should be to employ a more targeted purification strategy. The choice of method will depend on the nature of your naphthyridine derivative and the scale of your reaction. Here's a decision-making workflow:

Figure 1: Decision workflow for purification method selection.

In-depth Explanation:

  • Recrystallization: This is often the most effective and scalable method for crystalline solid products. The principle is that the desired compound will crystallize out of a suitable solvent system, leaving the impurities behind in the mother liquor.[9][11]

  • Column Chromatography: For oils or non-crystalline solids, silica gel column chromatography is a versatile technique.[11][12][13] The polar nature of both silica gel and many naphthyridine derivatives allows for good separation from less polar catalyst residues.[12]

  • Metal Scavengers: These are materials designed to bind selectively to metal complexes.[10][14][15] They are highly effective and can be used in various formats.[10][15]

  • Liquid-Liquid Extraction: This can be effective if the palladium species can be selectively partitioned into an aqueous or immiscible organic phase.[9][16]

Question 2: I've tried recrystallization, but the palladium seems to be co-crystallizing with my naphthyridine product. How can I improve this?

This indicates a strong interaction between your product and the residual palladium, possibly through chelation by the nitrogen atoms in the naphthyridine ring.

Recommended Action:

Consider adding a chelating agent to the crystallization solvent. This agent will compete with your product for binding to the palladium, keeping the palladium complex dissolved in the mother liquor.

Experimental Protocol: Recrystallization with a Chelating Agent

  • Dissolution: Dissolve your crude naphthyridine product in a minimal amount of a suitable hot solvent.

  • Chelator Addition: Add a chelating agent such as N-acetylcysteine or sodium diethyldithiocarbamate.[3] The optimal amount will need to be determined experimentally, but a good starting point is 2-5 equivalents relative to the estimated palladium content.

  • Cooling & Crystallization: Slowly cool the solution to allow for crystal formation. An ice bath can be used to maximize yield.[11]

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[11]

  • Analysis: Analyze the palladium content of the purified product using a sensitive technique like ICP-MS.

Question 3: I'm using a metal scavenger, but a significant amount of my product is being lost. What is causing this, and how can I prevent it?

Product loss during scavenging is typically due to non-specific adsorption of the product onto the scavenger material, a common issue with materials like activated carbon.[1][9]

Recommended Action:

To minimize product loss, you can screen different types of scavengers and optimize the scavenging conditions.

Troubleshooting Steps:

  • Scavenger Screening: Test a variety of scavengers with different functional groups (e.g., thiol, amine, phosphine) to find one with high selectivity for palladium and low affinity for your product.[9][17]

  • Minimize Scavenger Amount: Use the minimum effective amount of scavenger. This may require some optimization experiments.

  • Solvent Selection: The choice of solvent can influence the binding of both the palladium and your product to the scavenger. A solvent in which your product is highly soluble may reduce its adsorption.[9]

  • Temperature and Time Optimization: Vary the temperature and stirring time. Sometimes, shorter times or lower temperatures are sufficient for palladium removal without significant product loss.[9]

Data Summary: Comparison of Common Palladium Scavengers

Scavenger TypeFunctional GroupAdvantagesDisadvantages
Silica-Based Thiol, Amine, DMTHigh selectivity, no swelling, good solvent compatibility.[10][14][15]Higher cost than activated carbon.
Polymer-Based Thiol, TMTHigh capacity, can be used in various formats.[18][19]Potential for swelling in some organic solvents.
Activated Carbon N/A (Adsorption)Low cost, effective for a range of palladium species.[20][21]Can cause significant product loss due to non-specific adsorption.[1]
Question 4: My palladium removal is inconsistent from batch to batch. What are the likely causes and how can I improve reproducibility?

Inconsistent results often point to variability in the form of the residual palladium or inconsistencies in the work-up procedure.

Recommended Action:

Standardize your reaction work-up and consider a pre-treatment step to convert the palladium into a single, more easily removable species.

Troubleshooting Steps:

  • Standardize Work-up: Ensure a consistent work-up procedure for every batch before the palladium removal step.

  • Pre-treatment: A mild oxidation (e.g., with a peroxide) or reduction (e.g., with a mild reducing agent) can convert various palladium species (e.g., Pd(0), Pd(II)) into a single oxidation state, which can be more consistently removed by a specific scavenger.[9]

  • Broad-Spectrum Scavenger: Use a scavenger that is effective against a wider range of palladium species. Dimercaptotriazine (DMT) functionalized scavengers are often a good choice.[9][17]

Frequently Asked Questions (FAQs)

Q1: What are the typical methods for removing residual palladium from a final product?

A1: The most common methods include:

  • Adsorption: Using solid-supported materials like activated carbon or specialized metal scavengers.[9][20]

  • Crystallization: Purifying the product through crystallization, leaving impurities in the mother liquor.[9]

  • Extraction: Using liquid-liquid extraction to partition the palladium into a separate phase.[9]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium.[9][16][22]

  • Chromatography: Using techniques like column chromatography to separate the product from the catalyst.[9][11]

Q2: How do I choose the best palladium removal method for my specific experiment?

A2: The optimal method depends on several factors:

  • Nature of your product: Its solubility, stability, and potential to chelate with palladium.

  • Form of the palladium residue: Whether it is homogeneous or heterogeneous.

  • Scale of the reaction: Some methods are more scalable than others (e.g., crystallization and scavenging are generally more scalable than chromatography).

  • Required purity level: The stringency of the final purity requirement will dictate the necessary rigor of the purification method.

Q3: What are the ICH Q3D guidelines for palladium impurities?

A3: The ICH Q3D guideline provides Permitted Daily Exposure (PDE) values for elemental impurities.[4][5][6] For palladium, the oral PDE is 100 µ g/day .[3] This PDE is then used to calculate the maximum allowable concentration in the drug substance, taking into account the maximum daily dose of the drug product.[8]

Q4: Can I use a combination of methods for palladium removal?

A4: Absolutely. In fact, a multi-step approach is often the most effective way to achieve very low levels of palladium. For example, an initial filtration through Celite® to remove bulk heterogeneous palladium, followed by treatment with a metal scavenger and a final recrystallization, can be a very robust purification strategy.[3][23]

Q5: How can I analyze the palladium content in my final product?

A5: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the most common and sensitive analytical technique for quantifying trace metal impurities in pharmaceutical products.[9]

References

  • ICH Q3D Elemental impurities - Scientific guideline | European Medicines Agency (EMA). [Link]

  • Guideline for Elemental Impurities Q3D(R1) - ICH. [Link]

  • Guideline for elemental impurities Q3D (R2) - ICH. [Link]

  • ICH Q3D Elemental Impurities – What are the Requirements? - West. [Link]

  • Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [Link]

  • Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs) - Crimson Publishers. [Link]

  • ICH Q3D Guidance for Elemental Impurities | Example for calculating | Permitted Daily Dose (PDE) - YouTube. [Link]

  • Scavenging Technologies from Johnson Matthey. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. [Link]

  • Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [Link]

  • How to Remove Palladium in three easy steps - Biotage. [Link]

  • Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach - RSC Publishing. [Link]

  • a) General mechanism of Pd removal using scavengers. b) Examples of... - ResearchGate. [Link]

  • How can i remove palladium Pd catalyst easily? - ResearchGate. [Link]

  • How to remove palladium catalyst from reaction mixture ? | ResearchGate. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - NIH. [Link]

  • Palladium scavenging: From 1% to within ICH limits - Onyx Scientific. [Link]

  • oa Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams - Johnson Matthey Technology Review. [Link]

  • Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution - ResearchGate. [Link]

  • Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds - MDPI. [Link]

  • Using Metal Scavengers to Remove Trace Metals such as Palladium - Biotage. [Link]

  • Evaluation of activated carbon and bio-polymer modified activated carbon performance for palladium and platinum removal | Request PDF - ResearchGate. [Link]

  • Purification: Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. [Link]

  • Silica Gel Column Chromatography - Teledyne Labs. [Link]

  • Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University. [Link]

  • Screening Binary Systems of Chelating Agents Combined with Carbon or Silica Gel Adsorbents: The Development of a Cost-Effective Method to Remove Palladium from Pharmaceutical Intermediates and APIs - ResearchGate. [Link]

  • Studies on Naphthyridines. V. Catalytic Reduction of Naphthyridines. | Scilit. [Link]

Sources

Technical Support Center: Navigating Regioselectivity in the Functionalization of the 1,7-Naphthyridine Ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the complex challenges of regioselective functionalization of the 1,7-naphthyridine scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to harness the potential of this important heterocyclic core. The unique electronic landscape of the 1,7-naphthyridine ring, arising from the placement of its two nitrogen atoms, presents both opportunities and significant hurdles in achieving site-selective modifications.

This document moves beyond simple protocols to provide a deeper understanding of the underlying principles governing reactivity. By explaining the causality behind experimental choices, we aim to empower you to troubleshoot effectively and design more robust synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What makes the regioselective functionalization of 1,7-naphthyridine so challenging?

A1: The primary challenge stems from the electronic nature of the bicyclic system. The two nitrogen atoms act as strong electron-withdrawing groups, deactivating the ring system towards electrophilic attack and creating a complex pattern of electron density. This results in multiple positions with similar, yet distinct, reactivities, often leading to mixtures of isomers in many reactions. The pyridine ring containing N1 is generally more electron-deficient than the one containing N7.

Q2: What are the most reactive positions on the unsubstituted 1,7-naphthyridine ring?

A2: The reactivity of the 1,7-naphthyridine ring is highly dependent on the nature of the reaction.

  • For electrophilic attack: The ring is generally deactivated. However, theoretical studies on related diazanaphthalenes suggest that the positions least deactivated (and thus most susceptible to attack) would be those beta to the nitrogen atoms, such as C3, C4, and C5. The precise location can be influenced by the reaction conditions.

  • For nucleophilic attack: The positions alpha and gamma to the nitrogen atoms (C2, C8, and C6) are the most electron-deficient and, therefore, the most susceptible to nucleophilic attack, especially if a good leaving group is present at these positions.

  • For deprotonation/metalation: The acidity of the C-H bonds is enhanced at positions adjacent to the nitrogen atoms. The C8 position is often the most acidic due to the influence of the adjacent N7.

Q3: Can computational chemistry help predict the regioselectivity of my reaction?

A3: Absolutely. Density Functional Theory (DFT) calculations can be a powerful predictive tool. By mapping the electron density, calculating molecular orbitals (HOMO/LUMO), and modeling reaction intermediates and transition states, you can gain valuable insights into the most likely sites of reaction for electrophilic, nucleophilic, or radical attack. These computational studies can help rationalize experimental outcomes and guide the selection of appropriate reaction conditions to favor a desired regioisomer.[1][2]

Troubleshooting Guide: Common Regioselectivity Problems

This section addresses specific issues you may encounter during your experiments and provides actionable solutions based on established chemical principles.

Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)

Problem: My electrophilic halogenation (or nitration) of 1,7-naphthyridine results in a mixture of C5 and C3/C4 isomers, or no reaction at all.

Causality: The 1,7-naphthyridine ring is strongly deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the two nitrogen atoms. This often necessitates harsh reaction conditions, which can lead to a loss of selectivity and the formation of multiple products. The positions beta to the nitrogen atoms (C3, C4, C5) are generally favored over the more deactivated alpha positions (C2, C6, C8).

Troubleshooting Workflow:

start Poor Selectivity in Electrophilic Substitution step1 Option 1: Modify Reaction Conditions (Milder Reagents) start->step1 Initial Approach step2 Option 2: N-Oxide Activation Strategy start->step2 More Control step3 Option 3: Directed Metalation (Alternative Strategy) start->step3 Change of Reaction Type step1_desc Use milder halogenating agents (e.g., NBS, NCS) instead of Br2/Cl2. For nitration, consider milder nitrating agents or conditions. step1->step1_desc step2_desc Formation of a 1,7-naphthyridine-N-oxide activates the ring towards electrophilic attack at specific positions (e.g., C4, C5). step2->step2_desc step3_desc If direct electrophilic substitution is problematic, consider a directed ortho-metalation followed by quenching with an electrophile. (See Issue 3) step3->step3_desc

Workflow for troubleshooting electrophilic substitution.

Detailed Protocol: N-Oxide Activation for Regiocontrolled Nitration

This protocol leverages the directing effect of an N-oxide to achieve more selective functionalization.

  • N-Oxide Formation:

    • Dissolve 1,7-naphthyridine (1.0 equiv) in a suitable solvent like dichloromethane (DCM) or chloroform.

    • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.2 equiv) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and purify by column chromatography to isolate the 1,7-naphthyridine-N-oxide.

  • Nitration of the N-Oxide:

    • To a solution of the 1,7-naphthyridine-N-oxide (1.0 equiv) in concentrated sulfuric acid at 0 °C, slowly add fuming nitric acid (1.1 equiv).

    • Stir the mixture at 0-10 °C for 2-4 hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium carbonate.

    • Extract the product with ethyl acetate, dry the organic layer, and purify by column chromatography to obtain the nitrated product, which can then be deoxygenated if required.

Issue 2: Lack of Selectivity in Nucleophilic Aromatic Substitution (SNAr) on Dihalo-1,7-naphthyridines

Problem: I am trying to perform a selective SNAr on a dihalo-1,7-naphthyridine (e.g., 6,8-dichloro-1,7-naphthyridine), but I get a mixture of mono-substituted products or the di-substituted product.

Causality: The positions alpha (C8) and gamma (C6) to the ring nitrogens are both activated for SNAr. While there is often an inherent difference in reactivity, it may not be sufficient to achieve high selectivity, especially at elevated temperatures. The C8 position is generally more electron-deficient and thus more reactive towards nucleophiles.

Troubleshooting Strategies:

StrategyRationaleKey Parameters to Optimize
Temperature Control Lowering the reaction temperature can enhance the kinetic selectivity, favoring attack at the more reactive C8 position.Start at 0 °C or room temperature and slowly increase if no reaction is observed.
Nucleophile Stoichiometry Using a slight deficiency or exactly one equivalent of the nucleophile can minimize the formation of the di-substituted product.Titrate the nucleophile carefully; use 0.9-1.0 equivalents.
Choice of Nucleophile Bulky nucleophiles may show a higher preference for the less sterically hindered position, if applicable.Compare the results with sterically demanding vs. smaller nucleophiles.
Solvent Effects The solvent can influence the reaction rate and selectivity by stabilizing intermediates differently.Screen a range of solvents (e.g., THF, dioxane, DMF, NMP).

Detailed Protocol: Selective Mono-amination on 6,8-Dichloro-1,7-naphthyridine

This protocol aims to favor mono-substitution at the more reactive C8 position.

  • Reaction Setup:

    • To a solution of 6,8-dichloro-1,7-naphthyridine (1.0 equiv) in anhydrous dioxane, add the amine nucleophile (1.0 equiv).

    • Add a suitable base, such as potassium carbonate (2.0 equiv).

    • Degas the mixture with argon or nitrogen for 15 minutes.

  • Reaction Execution:

    • Heat the reaction mixture to 60-80 °C (a lower temperature to enhance selectivity).

    • Monitor the reaction progress carefully using TLC or LC-MS to maximize the formation of the mono-substituted product and minimize di-substitution.

  • Work-up and Purification:

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Dilute with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to separate the regioisomers and any di-substituted product.

Issue 3: Failure to Achieve C-H Functionalization at the Desired Position

Problem: I am attempting a direct C-H functionalization (e.g., arylation, borylation) but am getting poor regioselectivity or reaction at an undesired position.

Causality: The inherent electronic properties of the 1,7-naphthyridine ring dictate the most favorable sites for C-H activation, which may not align with the desired position for substitution. Modern catalytic methods offer powerful solutions to override this inherent reactivity.

Solution: Directed ortho-Metalation (DoM)

By introducing a directing metalating group (DMG) onto the 1,7-naphthyridine scaffold, you can force deprotonation (and subsequent functionalization) to occur at the position ortho to the DMG.[3][4][5]

Conceptual Workflow for Directed ortho-Metalation:

start Start with a 1,7-naphthyridine -containing a Directing Metalating Group (DMG) step1 Treat with a strong, non-nucleophilic base (e.g., LDA, LTMP) at low temperature (-78 °C). start->step1 step2 The base is directed by the DMG to deprotonate the ortho C-H bond, forming an aryllithium intermediate. step1->step2 step3 Quench the aryllithium with a suitable electrophile (E+). step2->step3 end Functionalization occurs selectively at the position ortho to the DMG. step3->end

Directed ortho-Metalation (DoM) workflow.

Detailed Protocol: DoM of a 2-Substituted 1,7-Naphthyridine

This example assumes a DMG is present at the C2 position, directing functionalization to C3.

  • Preparation:

    • In a flame-dried, three-neck flask under an argon atmosphere, dissolve the 2-(DMG)-1,7-naphthyridine (1.0 equiv) in anhydrous THF.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Lithiation:

    • Slowly add a solution of lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) (1.1 equiv) in THF to the reaction mixture.

    • Stir the solution at -78 °C for 1-2 hours to allow for complete deprotonation.

  • Electrophilic Quench:

    • Add a solution of the desired electrophile (e.g., iodomethane, benzaldehyde) (1.2 equiv) in THF to the reaction mixture at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 2-12 hours.

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Solution: Transition-Metal Catalyzed C-H Activation

Modern transition-metal catalysis offers powerful methods for regioselective C-H functionalization, often guided by steric effects or the use of directing groups. For instance, iridium-catalyzed C-H borylation tends to occur at the most sterically accessible C-H bond, while palladium-catalyzed C-H arylation can be guided by a directing group.[4][6][7][8][9][10][11][12][13]

Example: Iridium-Catalyzed C-H Borylation

This method can be used to install a boronate ester, which can then be used in subsequent cross-coupling reactions. The regioselectivity is often governed by sterics, favoring the less hindered positions. For 1,7-naphthyridine, this would likely favor positions such as C3, C4, or C5.

References

  • Srivastava, K. P., Singh, I., & Kumari, A. (2014). Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. International Journal of Chemical and Physical Sciences, 3(4), 1-12.
  • BenchChem. (2025). Potential Biological Activities of 1,7-Naphthyridine Derivatives: A Technical Guide.
  • BenchChem. (2025). Application Notes and Protocols for 1,7-Naphthyridin-8(7H)-one Derivatives in Cancer Research.
  • MDPI. (2025). Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials.
  • Adeniji, S. E., Shallangwa, G. A., Arthur, D. E., Abdullahi, M., Mahmoud, A. Y., & Haruna, A. (2020). Understanding the aqueous chemistry of quinoline and the diazanaphthalenes: insight from DFT study. Heliyon, 6(3), e03639*. [Link]

  • Wikipedia. (2023). Directed ortho metalation. Retrieved from [Link]

  • Myers, A. G. (n.d.). ortho metalation. Andrew G. Myers Research Group, Harvard University.
  • Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research.
  • Kim, J., Chang, S. (2008). Palladium-catalyzed C-H functionalization of pyridine N-oxides: highly selective alkenylation and direct arylation with unactivated arenes. Journal of the American Chemical Society, 130(29), 9254-9256. [Link]

  • Greiner, R., Blanc, R., Petermayer, C., & Knochel, P. (2016). Preparation of Functionalized 2,7-Naphthyridines by Directed Lithiation with (2,2,6,6-Tetramethylpiperidyl)lithium and Their Regioselective Iron-Catalyzed Cross Couplings. Request PDF. [Link]

  • Frydman, B., Los, M., & Rapoport, H. (1967). Synthesis of substituted 1,5- and 1,7-naphthyridines and related lactams. The Journal of Organic Chemistry, 32(11), 3510–3515. [Link]

  • Gumus, S. (2011). The aromaticity of substituted diazanaphthalenes. Computational and Theoretical Chemistry, 963(2), 263-267. [Link]

  • Singh, R. P., & Hossain, M. M. (2009). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC, 2015(iv), 19-47. [Link]

  • Hossain, M. M. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, 91(3), 479-502. [Link]

  • Deady, L. W., & Werden, D. M. (1986). Nucleophilic-Substitution Reactions in Benzo[C][5][14]Naphthyridines. CSIRO Publishing. [Link]

  • Deady, L. W., & Werden, D. M. (1986). Nucleophilic-Substitution Reactions in Benzo[C][5][14]Naphthyridines. ResearchGate. [Link]

  • Che, A. (2023). Ir-catalyzed borylation through C-H Activation, kilo-scale examples in drug synthesis. Medium. [Link]

  • Steel, P. G., et al. (2014). Iridium-catalyzed C-H borylation of pyridines. Organic & Biomolecular Chemistry, 12(37), 7318-7327. [Link]

  • Huang, L., Li, Q., Wang, C., & Qi, C. (2013). Palladium(II)-catalyzed regioselective arylation of naphthylamides with aryl iodides utilizing a quinolinamide bidentate system. The Journal of Organic Chemistry, 78(7), 3030-3038. [Link]

  • Hartwig, J. F., et al. (2019). Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. Angewandte Chemie International Edition, 60(6), 2796-2821. [Link]

  • Wang, C., et al. (2018). Palladium-catalysed C–H arylation of benzophospholes with aryl halides. Chemical Science, 9(28), 6125–6130. [Link]

  • Steel, P. G., et al. (2014). Iridium-catalyzed C-H borylation of pyridines. PubMed. [Link]

  • Huang, L., et al. (2013). Palladium(II)-catalyzed regioselective arylation of naphthylamides with aryl iodides utilizing a quinolinamide bidentate system. PubMed. [Link]

  • D'yakonov, V. A., et al. (2019). Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. ACS Omega, 4(7), 12068–12083. [Link]

  • Wang, Z., et al. (2014). Regioselective electrophilic aromatic bromination: theoretical analysis and experimental verification. Molecules, 19(3), 3402-3410. [Link]

  • Wang, C., et al. (2018). Palladium-catalysed C–H arylation of benzophospholes with aryl halides. RSC Publishing. [Link]

  • Palacios, F., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

  • Deady, L. W., & Werden, D. M. (1986). Nucleophilic-Substitution Reactions in Benzo[C][5][14]Naphthyridines. CSIRO Publishing. [Link]

  • Deady, L. W., & Werden, D. M. (1986). Nucleophilic-Substitution Reactions in Benzo[C][5][14]Naphthyridines. ResearchGate. [Link]

Sources

avoiding decomposition of 4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile during workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges during the workup and isolation of this valuable synthetic intermediate. Due to its electron-deficient naphthyridine core, enhanced by the presence of a cyano group and two halogen substituents, this molecule is susceptible to specific decomposition pathways. This resource provides in-depth, experience-based troubleshooting advice and preventative measures to ensure the integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant loss of my product during aqueous workup. What are the likely causes?

A1: Product loss during the aqueous workup of this compound is most commonly attributed to two primary decomposition pathways: hydrolysis of the halogen substituents and/or hydrolysis of the nitrile group. The electron-deficient nature of the 1,7-naphthyridine ring system makes the C4-chloro and C6-fluoro positions susceptible to nucleophilic attack by water or hydroxide ions, particularly under non-neutral pH conditions.[1][2] Additionally, the carbonitrile group can undergo hydrolysis to the corresponding amide or carboxylic acid, especially in the presence of strong acids or bases.[3][4][5][6]

Q2: My crude product shows multiple new spots on the TLC plate after workup. How can I identify the decomposition products?

A2: The new spots on your TLC are likely the result of the decomposition pathways mentioned above. The most probable byproducts are:

  • 4-Hydroxy-6-fluoro-1,7-naphthyridine-3-carbonitrile: Formed by the hydrolysis of the C4-chloro group. This compound will be significantly more polar than your starting material.

  • 4-Chloro-6-hydroxy-1,7-naphthyridine-3-carbonitrile: Resulting from the hydrolysis of the C6-fluoro group. While generally less reactive than the chloro group in many systems, the specific electronic environment of the 1,7-naphthyridine may influence its lability.

  • 4-Chloro-6-fluoro-1,7-naphthyridine-3-carboxamide: The product of partial hydrolysis of the nitrile group. This will also be more polar than the starting material.

  • 4-Chloro-6-fluoro-1,7-naphthyridine-3-carboxylic acid: The product of complete hydrolysis of the nitrile group. This is a highly polar, acidic compound.

To confirm the identity of these byproducts, it is recommended to analyze your crude product by LC-MS to obtain the molecular weights of the impurities.

Q3: Which of the two halogens, chloro or fluoro, is more susceptible to substitution?

A3: In nucleophilic aromatic substitution (SNAr) reactions on electron-deficient rings, fluoride is often a better leaving group than chloride due to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond and stabilizes the intermediate Meisenheimer complex.[7] However, the relative reactivity can be influenced by the specific nucleophile and reaction conditions. For the 1,7-naphthyridine system, it is prudent to assume that both halogens are activated and susceptible to displacement.

Troubleshooting Guide: Minimizing Decomposition During Workup

This section provides a systematic approach to troubleshooting and preventing the decomposition of this compound during workup.

Issue 1: Decomposition due to pH Extremes

The stability of your compound is highly dependent on the pH of the aqueous phase during extraction. Both strongly acidic and strongly basic conditions can promote hydrolysis of the halogen and nitrile functionalities.[1][8][9]

Preventative Measures & Protocol:

  • Maintain a Neutral pH: Whenever possible, perform aqueous extractions with deionized water or a buffered solution at a pH between 6 and 7.

  • Avoid Strong Acids and Bases: If your reaction conditions necessitate the use of a strong acid or base, neutralize the reaction mixture carefully and at a low temperature before workup.

  • Recommended Quenching/Neutralization Protocol:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • If the reaction is acidic, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until gas evolution ceases and the pH of the aqueous layer is approximately 7.

    • If the reaction is basic, slowly add a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl) or a saturated aqueous solution of ammonium chloride (NH₄Cl) until the pH of the aqueous layer is approximately 7.

    • Proceed immediately with the extraction.

Issue 2: Nucleophilic Attack by Other Reagents

Residual nucleophiles from the reaction mixture (e.g., amines, alkoxides) can displace the chloro or fluoro substituents during workup if not properly quenched.

Preventative Measures & Protocol:

  • Thorough Quenching: Ensure that all reactive nucleophiles are fully quenched before initiating the aqueous workup. The choice of quenching agent will depend on the specific nucleophile used in your reaction.

  • Minimize Contact Time: Reduce the time the crude product is in contact with the aqueous phase to minimize the opportunity for hydrolysis. Perform extractions swiftly and efficiently.

Issue 3: Emulsion Formation During Extraction

The presence of polar byproducts or residual high-boiling polar solvents (e.g., DMF, DMSO) can lead to the formation of emulsions during extraction, complicating phase separation and prolonging contact with the aqueous phase.[10]

Troubleshooting Emulsions:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.[11]

  • Filtration through Celite®: Pass the entire mixture through a pad of Celite® to help break up the emulsified layer.

  • Solvent Considerations: If using polar aprotic solvents like DMF or DMSO, it is often best to remove the majority of the solvent under reduced pressure before the workup. If this is not feasible, dilute the reaction mixture with a large volume of a less polar extraction solvent like ethyl acetate or dichloromethane and wash with copious amounts of water to partition the polar solvent into the aqueous phase.[10]

Recommended General Workup Protocol

This protocol is designed to minimize the risk of decomposition of this compound.

Step-by-Step Methodology:

  • Cooling and Quenching: Cool the reaction mixture to 0 °C. Cautiously quench any excess reagents as appropriate for your specific reaction chemistry.

  • pH Adjustment (if necessary): Slowly neutralize the reaction mixture to a pH of ~7 using either saturated aqueous NaHCO₃ or 1 M HCl, while maintaining the temperature at 0 °C.

  • Extraction:

    • Transfer the neutralized mixture to a separatory funnel.

    • Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volume of the reaction mixture).

    • To minimize contact time with the aqueous phase, perform each extraction quickly.

  • Washing:

    • Wash the combined organic layers with deionized water (1 x volume of the organic layer).

    • Wash the combined organic layers with brine (1 x volume of the organic layer) to aid in the removal of water.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Concentrate the organic phase under reduced pressure at a low temperature (bath temperature < 40 °C) to obtain the crude product.

  • Purification:

    • Purify the crude product promptly by silica gel column chromatography using a non-polar/polar eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol). To prevent streaking of any basic impurities, a small amount of triethylamine (0.1-1%) can be added to the eluent.[11]

Visualizing Decomposition and Troubleshooting

Potential Decomposition Pathways

Potential Decomposition Pathways cluster_hydrolysis Hydrolysis Products main This compound hydroxy_cl 4-Hydroxy-6-fluoro-1,7- naphthyridine-3-carbonitrile main->hydroxy_cl Hydrolysis of C4-Cl hydroxy_f 4-Chloro-6-hydroxy-1,7- naphthyridine-3-carbonitrile main->hydroxy_f Hydrolysis of C6-F amide 4-Chloro-6-fluoro-1,7- naphthyridine-3-carboxamide main->amide Partial Nitrile Hydrolysis h2o_base H₂O / OH⁻ h2o_acid H₂O / H⁺ acid 4-Chloro-6-fluoro-1,7- naphthyridine-3-carboxylic acid amide->acid Full Nitrile Hydrolysis Workup Troubleshooting Workflow start Low Yield or Impure Product After Workup check_ph Check pH of Aqueous Layers During Workup start->check_ph ph_ok pH is Neutral (6-7) check_ph->ph_ok OK ph_not_ok pH is Acidic or Basic check_ph->ph_not_ok Not OK check_nucleophiles Are Residual Nucleophiles Present? ph_ok->check_nucleophiles adjust_ph Implement Pre-Workup Neutralization at 0 °C ph_not_ok->adjust_ph adjust_ph->check_nucleophiles nucleophiles_yes Yes check_nucleophiles->nucleophiles_yes nucleophiles_no No check_nucleophiles->nucleophiles_no quench Improve Quenching Protocol nucleophiles_yes->quench check_emulsion Emulsion Formation? nucleophiles_no->check_emulsion quench->check_emulsion emulsion_yes Yes check_emulsion->emulsion_yes emulsion_no No check_emulsion->emulsion_no emulsion_solutions Add Brine / Filter through Celite® / Remove High-Boiling Solvents Pre-Workup emulsion_yes->emulsion_solutions optimize_purification Optimize Purification (e.g., add TEA to eluent) emulsion_no->optimize_purification emulsion_solutions->optimize_purification end Improved Yield and Purity optimize_purification->end

Caption: A systematic approach to troubleshooting workup issues.

Summary of Key Parameters

ParameterRecommendationRationale
pH of Aqueous Wash 6 - 7Minimizes acid- or base-catalyzed hydrolysis of halogens and the nitrile group. [1][3][4][5][6][8][9]
Workup Temperature 0 - 25 °CReduces the rate of potential decomposition reactions.
Quenching Agent Saturated NaHCO₃ (for acidic rxns), Saturated NH₄Cl or 1M HCl (for basic rxns)Provides controlled neutralization to a safe pH range.
Extraction Solvent Ethyl Acetate or DichloromethaneCommon solvents that provide good solubility for many organic compounds and are immiscible with water.
Drying Agent Anhydrous Na₂SO₄ or MgSO₄Efficiently removes residual water from the organic phase.
Concentration Rotary evaporation with bath temperature < 40 °CPrevents thermal decomposition of the product.
Chromatography Modifier 0.1 - 1% Triethylamine (TEA) in eluentNeutralizes acidic sites on silica gel, improving peak shape and preventing degradation of basic compounds. [11]

References

  • Deer, H. M., & Beard, R. (2001). EFFECT OF WATER pH ON THE CHEMICAL STABILITY OF PESTICIDES. Utah State University Extension. Retrieved from [Link]

  • Google Patents. (n.d.). US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
  • An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. (n.d.). Retrieved from a source providing the synthesis of 4-chloro quinolines.
  • National Center for Biotechnology Information. (n.d.). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 30). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup for Polar and Water-Soluble Solvents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The effect of pH and chloride concentration on the stability and antimicrobial activity of chlorine-based sanitizers. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Progress on the Halogen Dance Reaction on Heterocycles. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Control effects of p epsilon and pH on the generation and stability of chlorine dioxide. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. Retrieved from [Link]

  • YouTube. (2020, April 9). Heterocyclic Chemistry @Scripps: Lecture 1. Retrieved from [Link]

  • ACS Publications. (2018, November 9). Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Retrieved from [Link]

  • Google Patents. (n.d.). RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions.
  • ResearchGate. (n.d.). Kinetics of 3-cyanopyridine hydrolysis in high temperature liquid water. Retrieved from [Link]

  • Quora. (2020, July 19). How might one synthesis 4-chloro quinoline?. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016, February 12). MedChem Tips and Tricks. Retrieved from [Link]

  • Google Books. (n.d.). Halogenated Heterocycles: Synthesis, Application and Environment.
  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). Retrieved from [Link]

  • MSU Extension. (2008, March 18). Effect of water pH on the stability of pesticides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, August 12). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloroisoquinoline. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,6-Naphthyridine Derivatives and Exploration of their Corrosive Effects on 316 L Stainless Steel in Acidic Media. Retrieved from [Link]

  • Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • National Center for Biotechnology Information. (n.d.). 3-Cyanopyridine. PubChem. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup. Retrieved from [Link]

  • ACS Publications. (2026, January 2). Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules. ACS Catalysis. Retrieved from [Link]

Sources

Technical Support Center: Enhancing Reactivity of the C4-Chloro Position in 1,7-Naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic strategies involving 1,7-naphthyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. Here, we address common challenges and provide in-depth, field-proven solutions for enhancing the reactivity of the C4-chloro position, a notoriously challenging yet critical site for molecular diversification.

Frequently Asked Questions (FAQs)

Q1: Why is the C4-chloro position on the 1,7-naphthyridine ring generally unreactive towards nucleophilic substitution?

The reactivity of a chloro-substituent on a heteroaromatic ring is dictated by the electronic properties of the ring system. In 1,7-naphthyridine, the C4 position is influenced by the two nitrogen atoms. While the nitrogen at position 7 is electronically distant, the pyridine ring containing the N1 atom significantly deactivates the C4 position towards classical nucleophilic aromatic substitution (SNAr).

The underlying reasons for this reduced reactivity are:

  • Electronic Effects: The nitrogen atom at position 1 is electron-withdrawing, which should, in principle, activate adjacent and para positions to nucleophilic attack. However, the C4 position is not sufficiently activated compared to positions on other nitrogen-containing heterocycles like quinazolines.[1]

  • Intermediate Stability: For a classical SNAr reaction to proceed, the nucleophile must add to the ring to form a negatively charged intermediate (a Meisenheimer complex). The stability of this intermediate is crucial. For 1,7-naphthyridine, the negative charge of the intermediate formed upon attack at C4 is not as well-delocalized or stabilized by the ring nitrogens as in other, more reactive systems.

This inherent lack of reactivity necessitates the use of modern catalytic methods, primarily palladium-catalyzed cross-coupling reactions, to achieve efficient functionalization.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions have become the most powerful and versatile tools for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C4 position of 1,7-naphthyridines.[2] However, success hinges on the careful selection of reaction components.

Scenario 1: Low Yield in Suzuki-Miyaura Coupling for C-C Bond Formation

Question: "I am attempting a Suzuki-Miyaura coupling between a 4-chloro-1,7-naphthyridine derivative and an arylboronic acid, but I'm getting low yields and recovering starting material. How can I improve this?"

Answer: This is a common issue stemming from the difficulty of achieving oxidative addition of the palladium catalyst to the electron-rich C-Cl bond.[1][3] The order of reactivity for aryl halides in these couplings is typically I > Br > OTf >> Cl.[4] To overcome this hurdle, the catalyst system—specifically the ligand—is critical.

Causality Behind Component Selection:

  • Palladium Precursor: Pd(OAc)₂ or Pd₂(dba)₃ are common Pd(0) sources (or Pd(II) precursors that are reduced in situ). Their primary role is to provide the active Pd(0) species that enters the catalytic cycle.

  • Ligand: This is the most important factor. For unreactive aryl chlorides, you need electron-rich and sterically bulky phosphine ligands. These ligands stabilize the palladium center, promote the difficult oxidative addition step, and accelerate the final reductive elimination step. Ligands like XPhos, SPhos, or bulky N-heterocyclic carbenes (NHCs) are often required.[5]

  • Base: The base plays a crucial role in activating the boronic acid to facilitate transmetalation.[6] A strong base like K₃PO₄ or Cs₂CO₃ is often more effective than weaker bases like Na₂CO₃ for challenging couplings. The choice of base can also influence the lifetime of the catalyst.

  • Solvent: Aprotic polar solvents like 1,4-dioxane, toluene, or DMF are typically used. It is absolutely critical that the solvent is thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Workflow: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Reagents cluster_products Products pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex (Ar-Pd(II)L₂-Cl) pd0->oa_complex Oxidative Addition (Rate-Limiting Step for Ar-Cl) transmetalation_complex Transmetalation Complex (Ar-Pd(II)L₂-Ar') oa_complex->transmetalation_complex Transmetalation re_complex Product Complex transmetalation_complex->re_complex Reductive Elimination re_complex->pd0 Product Release product 4-Aryl-1,7-naphthyridine (Ar-Ar') re_complex->product aryl_chloride 4-Chloro-1,7-naphthyridine (Ar-Cl) aryl_chloride->oa_complex boronic_acid Boronic Acid (Ar'-B(OH)₂) boronic_acid->transmetalation_complex base Base (e.g., K₃PO₄) base->transmetalation_complex caption Fig 1. Suzuki-Miyaura Catalytic Cycle.

Caption: Fig 1. Suzuki-Miyaura Catalytic Cycle.

Troubleshooting & Optimization Table

Problem ObservedProbable Cause(s)Recommended Solution(s)
Low or No Conversion 1. Catalyst deactivation by O₂. 2. Oxidative addition is too slow. 3. Base is too weak.1. Ensure rigorous degassing of solvent and reaction vessel (e.g., several vacuum/N₂ or Ar cycles). 2. Switch to a more electron-rich, bulky ligand (e.g., from PPh₃ to XPhos or SPhos). 3. Change base from Na₂CO₃ to K₃PO₄ or Cs₂CO₃.
Formation of Homocoupled Boronic Acid Transmetalation is faster than reductive elimination, or boronic acid is unstable.1. Lower the reaction temperature. 2. Use a less sterically hindered ligand to accelerate reductive elimination. 3. Use a boronate ester instead of a boronic acid.
Protodeboronation (Boronic Acid Decomposition) Presence of water and/or prolonged heating.1. Use anhydrous solvents and reagents. 2. Use KF as the base, which is known to minimize this side reaction.[6] 3. Add the boronic acid portion-wise if the reaction is long.

Reference Protocol: Suzuki-Miyaura Coupling

ParameterConditionRationale / Notes
Reactants 4-Chloro-1,7-naphthyridine (1.0 equiv), Arylboronic Acid (1.2-1.5 equiv)A slight excess of the boronic acid is common to drive the reaction to completion.[7]
Catalyst Pd(OAc)₂ (1-5 mol%)A standard palladium(II) precatalyst.
Ligand PPh₃ (3-10 mol%) or XPhos (2-10 mol%)For difficult couplings, a more advanced ligand like XPhos is often necessary.[7]
Base K₂CO₃ or K₃PO₄ (2.0-3.0 equiv)A strong inorganic base is required for the transmetalation step.[5]
Solvent Toluene/H₂O or Dioxane/H₂O (e.g., 10:1 mixture)The aqueous phase is necessary to dissolve the inorganic base and facilitate its interaction.
Temperature 90-110 °CHeating is required to overcome the activation energy for oxidative addition.
Atmosphere Inert (Nitrogen or Argon)Crucial to prevent oxidation and deactivation of the Pd(0) catalyst.

This is a generalized protocol. Optimization is likely required for specific substrates.

Scenario 2: Failure in Buchwald-Hartwig Amination for C-N Bond Formation

Question: "I'm trying to synthesize a 4-amino-1,7-naphthyridine derivative via Buchwald-Hartwig amination. The reaction is sluggish and gives a complex mixture. What am I doing wrong?"

Answer: Buchwald-Hartwig amination of heteroaryl chlorides is a highly valuable but technically demanding transformation.[8] Success is even more dependent on the catalyst system than in Suzuki couplings. The catalytic cycle involves the formation of a palladium-amide complex, which can be unstable.

Causality Behind Component Selection:

  • Catalyst/Ligand System: This is a synergistic pair. Early generation ligands (e.g., PPh₃) are generally ineffective for aryl chlorides. The breakthrough came with the development of sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) and ferrocenyl ligands (e.g., DPE-Phos).[9] These ligands form stable, monoligated Pd(0) species that are highly active for oxidative addition and promote the crucial C-N reductive elimination step.[10][11]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are most common. Weaker bases like K₂CO₃ are typically insufficient. The base deprotonates the amine after it coordinates to the palladium center, forming the key palladium-amido complex.

  • Amine Scope: Primary and secondary alkyl or aryl amines can be used. Ammonia itself can be coupled using specialized ammonia surrogates or conditions.[11] Hindered amines may require more forcing conditions or highly specialized ligands.

Workflow: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Reagents cluster_products Products pd0 Pd(0)L (Active Catalyst) oa_complex Oxidative Addition Complex (Ar-Pd(II)L-Cl) pd0->oa_complex Oxidative Addition amido_complex Palladium-Amido Complex (Ar-Pd(II)L-NR₂') oa_complex->amido_complex Amine Coordination & Deprotonation re_complex Product Complex amido_complex->re_complex Reductive Elimination (C-N bond formation) re_complex->pd0 Product Release product 4-Amino-1,7-naphthyridine (Ar-NR₂') re_complex->product aryl_chloride 4-Chloro-1,7-naphthyridine (Ar-Cl) aryl_chloride->oa_complex amine Amine (R₂'NH) amine->amido_complex base Base (e.g., NaOtBu) base->amido_complex caption Fig 2. Buchwald-Hartwig Amination Cycle.

Caption: Fig 2. Buchwald-Hartwig Amination Cycle.

Troubleshooting & Optimization Table

Problem ObservedProbable Cause(s)Recommended Solution(s)
No Reaction / Low Conversion 1. Inappropriate ligand. 2. Base is not strong enough. 3. Catalyst poisoning.1. Switch to a state-of-the-art ligand for aryl chlorides (e.g., XPhos, RuPhos, BrettPhos).[10] 2. Use NaOtBu, KOtBu, or LHMDS. 3. Ensure amine starting material is pure; some impurities can inhibit palladium catalysts.
Hydrodehalogenation (Ar-Cl → Ar-H) A side reaction where the aryl halide is reduced. Can be promoted by β-hydride elimination from the Pd-amido complex if the amine has β-hydrogens.1. Use a ligand that promotes reductive elimination faster than β-hydride elimination (e.g., bulky biarylphosphines). 2. Lower the reaction temperature.
Dark-colored reaction, catalyst crash Catalyst decomposition at high temperatures.1. Lower the reaction temperature. 2. Increase ligand-to-palladium ratio to better stabilize the catalyst. 3. Use a pre-formed palladium catalyst complex which can be more stable.

Reference Protocol: Buchwald-Hartwig Amination

ParameterConditionRationale / Notes
Reactants 4-Chloro-1,7-naphthyridine (1.0 equiv), Amine (1.1-1.5 equiv)A small excess of the amine is typical.
Catalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Common palladium precursors.
Ligand XPhos (2-5 mol%)A robust, general ligand for coupling aryl chlorides. The Pd:Ligand ratio is often 1:2 or slightly higher.[12]
Base NaOtBu (1.5-2.0 equiv)Strong, non-nucleophilic base is essential. Must be handled under inert atmosphere.
Solvent Toluene or 1,4-DioxaneMust be anhydrous and rigorously degassed.
Temperature 80-110 °CHeating is almost always required.
Atmosphere Inert (Nitrogen or Argon)Absolutely critical due to the sensitivity of the catalyst and the base.

This protocol is a starting point. The optimal ligand and conditions can be highly substrate-dependent.[12]

Alternative Strategies & Considerations

Q3: Are there other methods to promote reactivity at the C4 position besides palladium catalysis?

While palladium catalysis is the dominant strategy, other techniques can be employed, particularly to accelerate reactions.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and, in some cases, improve yields by providing rapid, uniform heating.[13] This can be particularly useful for pushing sluggish cross-coupling reactions to completion. Several studies have demonstrated the utility of microwave assistance in the synthesis of various naphthyridine derivatives.[14][15]

  • Activation via N-Oxide Formation: In some heterocyclic systems, formation of an N-oxide can dramatically alter the electronic properties of the ring, activating certain positions towards nucleophilic attack. While less common for direct C4-Cl displacement on 1,7-naphthyridine, this is a valid strategy in heterocyclic chemistry to consider for activating otherwise inert positions.[16]

Decision Workflow for Functionalizing 4-Chloro-1,7-Naphthyridine

Decision_Workflow start Start: 4-Chloro-1,7-naphthyridine goal What is the desired bond? start->goal cc_bond C-C Bond goal->cc_bond Aryl, Alkyl, Alkenyl cn_bond C-N Bond goal->cn_bond Amine, Amide suzuki Attempt Suzuki-Miyaura Coupling cc_bond->suzuki buchwald Attempt Buchwald-Hartwig Amination cn_bond->buchwald suzuki_result Low Yield? suzuki->suzuki_result buchwald_result Low Yield? buchwald->buchwald_result suzuki_ts Troubleshoot: 1. Change Ligand (e.g., XPhos) 2. Stronger Base (K₃PO₄) 3. Rigorously Degas Solvent suzuki_result->suzuki_ts Yes success Success: Purified Product suzuki_result->success No buchwald_ts Troubleshoot: 1. Change Ligand (e.g., XPhos, RuPhos) 2. Stronger Base (NaOtBu) 3. Check Amine Purity buchwald_result->buchwald_ts Yes buchwald_result->success No suzuki_ts->success buchwald_ts->success caption Fig 3. Decision workflow for C4 functionalization.

Caption: Fig 3. Decision workflow for C4 functionalization.

References

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Gmeiner, P., et al. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry, 43(4), 675-82. [Link]

  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. (2025).
  • Microwave assisted synthesis of 1,3,4- oxadiazolyl 1, 8-naphthyridines under solvent-free conditions using solid. Indian Journal of Chemistry - Section B.
  • 4-Amino-1-hydroxy-2-oxo-1,8-naphthyridine-Containing Compounds Having High Potency against Raltegravir-Resistant Integrase Mutants of HIV-1. Journal of Medicinal Chemistry. [Link]

  • Camacho-Dávila, A. A., et al. (2017). Microwave-assisted synthesis of ethyl 7-chloro-4-oxo-l,4-dihydro-1,8-naphthyridine-3-carboxylate by the Grohe-Heitzer reaction. Boletín de la Sociedad Química de México, 11(3), 169-173. [Link]

  • Al-Tel, T. H. (2013). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 18(8), 9805-9845. [Link]

  • Scheme 1: Synthetic route for naphthyridine derivatives Synthesis of... ResearchGate. [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Visible light activation of C–Cl and C–F bonds in persistent organic pollutants using cerium(iii) triamidoamine complex. National Institutes of Health. [Link]

  • Microwave-assisted synthesis of ethyl 7-chloro-4-oxo-l,4-dihydro-1,8-naphthyridine-3-carboxylate by the Grohe-Heitzer reaction. SciELO México. [Link]

  • Photoinduced C–Cl Bond Activation of Polychloroalkanes with Triplet Carbenes: Synthetic Applications and Mechanistic Studies. National Institutes of Health. [Link]

  • An enantioselective synthesis of ( R)- and ( S)-3-amino-7-methyl-3,4-dihydro-1 H-[1][17]naphthyridin-2-one. ResearchGate. [Link]

  • Metal ion-mediated selective activations of CH and C-CI bonds. Direct aromatic thiolation reactions via CS bond. Indian Academy of Sciences. [Link]

  • One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a. Springer. [Link]

  • Catalysis In C-Cl Activation. ResearchGate. [Link]

  • Synthesis of 1,5‐ and l,7‐naphthyridin‐4(1H)‐ones. Semantic Scholar. [Link]

  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Microwave assisted synthesis of 1,8- naphthyridines. ResearchGate. [Link]

  • Photoinduced C–Cl Bond Activation of Polychloroalkanes with Triplet Carbenes: Synthetic Applications and Mechanistic Studies. JACS Au. [Link]

  • Synthesis of substituted 1,5- and 1,7-naphthyridines and related lactams. The Journal of Organic Chemistry. [Link]

  • Palladium-Catalyzed Suzuki Coupling Towards 2-Amino-1,8-naphthyridines. Semantic Scholar. [Link]

  • Naphthyridines part 4: unprecedented synthesis of polyfunctionally substituted benzo[c][2][16]naphthyridines and benzo[c]pyrimido[4,5,6-ij][2][16]naphthyridines with structural analogy to pyrido[4,3,2-mn]acridines present in the marine tetracyclic pyridoacridine alkaloids. ResearchGate. [Link]

  • Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ResearchGate. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Palladium catalyzed couplings. Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Managing Poor Solubility of 1,7-Naphthyridine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing the solubility challenges of 1,7-naphthyridine intermediates. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of working with these promising but often sparingly soluble compounds. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions to address specific issues encountered during your experiments.

The 1,7-naphthyridine scaffold is a key pharmacophore in modern drug discovery, with derivatives showing a wide range of biological activities, including potential as anticancer and anti-inflammatory agents.[1] However, the planar, aromatic nature of this heterocyclic system frequently leads to poor solubility in both aqueous and organic solvents, posing significant hurdles during synthesis, purification, and biological screening. This guide provides actionable strategies to overcome these challenges, grounded in established scientific principles.

Troubleshooting Guide: Common Solubility Issues & Solutions

This section addresses specific problems you might encounter in the lab, offering step-by-step guidance to resolve them.

Issue 1: My 1,7-naphthyridine intermediate is poorly soluble in common organic solvents for reaction setup.

Probable Causes:

  • High Crystal Lattice Energy: The planar structure of the 1,7-naphthyridine ring can lead to strong intermolecular π-π stacking and hydrogen bonding in the solid state, making it difficult for solvent molecules to break apart the crystal lattice.[2]

  • Insufficient Solvent Polarity Matching: The polarity of the chosen solvent may not be optimal for disrupting the intermolecular forces of your specific intermediate. The principle of "like dissolves like" is fundamental here; a molecule's polarity, influenced by its functional groups, dictates its affinity for a given solvent.[3]

Troubleshooting Steps:

  • Systematic Solvent Screening: Don't rely on a single solvent. Test the solubility of a small amount of your compound in a range of solvents with varying polarities. A good starting point includes:

    • Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), Acetonitrile (MeCN).

    • Polar Protic Solvents: Ethanol, Methanol, Isopropanol.

    • Chlorinated Solvents: Dichloromethane (DCM), Chloroform.

    • Ethers: Tetrahydrofuran (THF), Dioxane.

  • Employ a Co-solvent System: If a single solvent is ineffective, a mixture of solvents can be highly beneficial.[4] A small amount of a highly polar solvent like DMSO or DMF added to a less polar solvent such as DCM or THF can significantly improve solubility.[5] This works by disrupting the solute-solute interactions while maintaining compatibility with the overall reaction conditions.

  • Gentle Heating: For many compounds, solubility increases with temperature.[3] Carefully heat the mixture while stirring. Be mindful of the boiling points of your solvents and the thermal stability of your intermediate.

  • Sonication: Applying ultrasonic energy can help break up solid aggregates and accelerate the dissolution process, especially for kinetically slow dissolutions.[6]

Issue 2: My compound precipitates out of solution upon addition of a reagent or a change in reaction conditions.

Probable Cause:

  • Change in Solvent Polarity: The addition of a reagent, especially if it is in a different solvent or is non-polar, can alter the overall polarity of the reaction mixture, causing your compound to crash out.

  • Reaction-Induced Precipitation: The reaction itself may be forming a new, less soluble species.

Troubleshooting Steps:

  • Reagent Addition Strategy: Dissolve the reagent in the same solvent as your main reaction mixture if possible. If not, add the reagent solution slowly, dropwise, to the reaction mixture with vigorous stirring to allow for gradual mixing and prevent localized supersaturation.

  • Increase Solvent Volume: A more dilute reaction mixture may keep your compound and any intermediates in solution.

  • Monitor the Reaction: Take small aliquots of the reaction mixture at different time points and analyze them (e.g., by TLC or LC-MS) to identify if a new, insoluble product is forming.

Issue 3: I am struggling to purify my 1,7-naphthyridine intermediate using column chromatography due to poor solubility in the mobile phase.

Probable Cause:

  • Low Polarity of Mobile Phase: Standard mobile phases like hexane/ethyl acetate may be too non-polar to effectively dissolve and move your compound through the column.

Troubleshooting Steps:

  • Modify the Mobile Phase:

    • Increase Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase (e.g., increase the percentage of ethyl acetate or switch to a more polar system like DCM/methanol).

    • Add a Stronger Solvent: A small amount (0.5-1%) of a strong, polar solvent like methanol or even a few drops of acetic acid (for basic compounds) can significantly improve solubility on the column.

  • Alternative Purification Techniques:

    • Recrystallization: If your compound is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. This requires careful solvent selection to find a system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.

    • Preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) offers superior resolving power and a wider range of possible mobile phases.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps I should take when faced with a poorly soluble 1,7-naphthyridine intermediate?

A1: A systematic approach is key.[7]

  • Solubility Profiling: First, determine the approximate solubility of your compound in a variety of common laboratory solvents. This will give you a foundational understanding of its physicochemical properties.[8]

  • pH-Dependent Solubility: Since 1,7-naphthyridines contain basic nitrogen atoms, their solubility is often pH-dependent.[9][10] A simple test of solubility in aqueous acidic and basic solutions (e.g., 1M HCl and 1M NaOH) can be very informative.[11][12] Increased solubility in acidic conditions suggests the formation of a more soluble protonated salt.

  • Solid-State Characterization: If possible, analyze the solid-state properties of your material using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). The crystallinity and polymorphic form of your compound can have a significant impact on its solubility.[7]

Q2: How can I leverage the basicity of the 1,7-naphthyridine core to improve solubility?

A2: The nitrogen atoms in the 1,7-naphthyridine ring system can be protonated to form salts, which are often significantly more soluble in aqueous media than the free base.[13]

  • pH Adjustment: For reactions or analyses in aqueous solutions, adjusting the pH to be below the pKa of the compound will favor the more soluble, ionized form.[14]

  • Salt Formation: You can isolate your intermediate as a salt (e.g., a hydrochloride or sulfate salt) to improve its handling and solubility in polar protic solvents.[15]

Q3: Are there any structural modifications I can make to future intermediates to improve their solubility?

A3: Yes, during the lead optimization phase of drug discovery, structural modifications can be made to enhance solubility.[2]

  • Introduce Polar Functional Groups: Adding polar groups such as hydroxyl (-OH), amino (-NH2), or morpholine moieties can increase hydrophilicity and improve aqueous solubility.[16]

  • Disrupt Planarity: Introducing non-planar or flexible substituents can disrupt the crystal packing of the molecule, lowering the melting point and often improving solubility.[2]

  • Ionizable Groups: Incorporating acidic or basic functional groups can allow for salt formation, a powerful strategy for increasing aqueous solubility.[17]

Q4: What are some advanced formulation strategies for 1,7-naphthyridine compounds intended for biological testing?

A4: For in vitro and in vivo studies, several formulation techniques can be employed to deliver poorly soluble compounds.[18]

  • Co-solvents: Using mixtures of water-miscible solvents like PEG 400, propylene glycol, or ethanol can enhance the solubility of hydrophobic compounds in aqueous-based formulations.[19][20]

  • Solid Dispersions: Dispersing the compound in an amorphous state within a hydrophilic polymer matrix can significantly improve its dissolution rate and apparent solubility.[21][22]

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the compound, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[19][23]

Experimental Protocols

Protocol 1: Systematic Solubility Determination

This protocol provides a general method for qualitatively assessing the solubility of a new 1,7-naphthyridine intermediate.

  • Preparation: Dispense approximately 1-2 mg of your compound into a series of small, labeled vials.

  • Solvent Addition: To each vial, add 0.5 mL of a different solvent (e.g., water, ethanol, DMSO, DCM, ethyl acetate, hexane).

  • Mixing: Cap the vials and vortex them vigorously for 1-2 minutes.

  • Observation: Visually inspect each vial for undissolved solid. Classify the solubility as "freely soluble," "sparingly soluble," or "insoluble."

  • Heating (Optional): For vials with undissolved solid, gently warm them and observe any changes in solubility.

Protocol 2: pH-Dependent Solubility Test

This protocol helps determine if your compound's solubility is influenced by pH.

  • Preparation: Place approximately 1-2 mg of your compound into three separate vials.

  • Solution Addition:

    • To the first vial, add 0.5 mL of deionized water.

    • To the second vial, add 0.5 mL of 1M HCl.

    • To the third vial, add 0.5 mL of 1M NaOH.

  • Mixing and Observation: Vortex each vial for 1-2 minutes and observe the solubility in each condition. Increased solubility in the acidic or basic solution indicates that the compound is ionizable.[24]

Data Presentation

Table 1: Example Solubility Profile of a Hypothetical 1,7-Naphthyridine Intermediate

SolventPolarity IndexSolubility at 25°CObservations
Water10.2InsolubleSuspension
Methanol5.1Sparingly SolubleSome solid remains
Ethanol4.3Sparingly SolubleSome solid remains
Acetonitrile5.8Sparingly SolubleSome solid remains
Dichloromethane3.1SolubleClear solution
Tetrahydrofuran4.0SolubleClear solution
Dimethyl Sulfoxide7.2Freely SolubleClear solution
1M HCl (aq)N/ASolubleClear solution
1M NaOH (aq)N/AInsolubleSuspension

Visualizations

Solubility_Troubleshooting_Workflow start Poorly Soluble 1,7-Naphthyridine Intermediate solvent_screen Systematic Solvent Screening (Polar & Apolar Solvents) start->solvent_screen is_soluble Is it soluble? solvent_screen->is_soluble co_solvent Try Co-solvent System (e.g., DCM/DMSO) is_soluble->co_solvent No success Proceed with Experiment is_soluble->success Yes heating_sonication Apply Gentle Heating or Sonication co_solvent->heating_sonication is_soluble2 Is it soluble now? heating_sonication->is_soluble2 ph_modification pH Modification Strategy (Acidic/Basic Conditions) is_soluble2->ph_modification No is_soluble2->success Yes is_ionizable Is it ionizable? ph_modification->is_ionizable salt_formation Consider Salt Formation is_ionizable->salt_formation Yes structural_modification Consider Structural Modification (Future Analogs) is_ionizable->structural_modification No salt_formation->success structural_modification->success

Caption: A workflow for troubleshooting solubility issues with 1,7-naphthyridine intermediates.

Solubility_Enhancement_Strategies main Solubility Enhancement Strategies sub1 Physicochemical Approaches main->sub1 sub2 Formulation Approaches main->sub2 sub3 Chemical Modification main->sub3 ph_adjust pH Adjustment sub1->ph_adjust particle_size Particle Size Reduction (Micronization, Nanosizing) sub1->particle_size solid_dispersion Solid Dispersions sub1->solid_dispersion co_solvents Co-solvents sub2->co_solvents surfactants Surfactants sub2->surfactants complexation Complexation (e.g., Cyclodextrins) sub2->complexation salt_form Salt Formation sub3->salt_form prodrugs Prodrugs sub3->prodrugs structural_mod Structural Modification sub3->structural_mod

Caption: Key strategies for enhancing the solubility of 1,7-naphthyridine intermediates.

References

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
  • Gavamukul, M., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central.
  • Pawar, P., et al. Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.
  • ResearchGate. How to determine the solubility of a substance in an organic solvent?. (2024).
  • Kiselyov, A. S., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC - NIH.
  • Chemistry For Everyone. How To Determine Solubility Of Organic Compounds?. (2025). Available from: [Link]

  • Scribd. Procedure For Determining Solubility of Organic Compounds.
  • Semantic Scholar. Techniques to improve the solubility of poorly soluble drugs.
  • ResearchGate. Techniques for solubility enhancement of poorly soluble drugs: An overview. (2025). Available from: [Link]

  • ResearchGate. Improving solubility via structural modification. (2025). Available from: [Link]

  • Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
  • Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • BenchChem. (2025). Technical Support Center: Overcoming Solubility Challenges of Benzo[c]naphthyridine Compounds.
  • Jain, A. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • International Journal of Pharmaceutical and Chemical Analysis. Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Royal Society of Chemistry. (2021). CHAPTER 2: Tactics to Improve Solubility Available.
  • Dr. Reddy's. Formulation Development Strategies for Poorly Soluble Pharma APIs.
  • Tridico, R. (2025). Co-solvent: Significance and symbolism.
  • Kaczor, A. A., et al. (2022). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. PMC - NIH.
  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs.
  • BenchChem. (2025). Potential Biological Activities of 1,7-Naphthyridine Derivatives: A Technical Guide.
  • ResearchGate. On the Basicity of Conjugated Nitrogen Heterocycles in Different Media. Available from: [Link]

  • BASF Pharma Solutions. Solvents & Co-solvents for Pharmaceutical Applications.

Sources

Validation & Comparative

A Guide to the Spectroscopic Characterization of 4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of success. Among these, substituted naphthyridines represent a privileged scaffold, frequently explored for its diverse pharmacological potential. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of a key synthetic intermediate, 4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile.

While a definitive, publicly available, fully assigned spectrum for this specific molecule is not presently available, this guide will leverage established principles of NMR spectroscopy and comparative data from structurally related analogues to provide a robust, predictive framework for its characterization. By understanding the influence of the chloro, fluoro, and cyano substituents on the naphthyridine core, researchers can confidently identify this compound and distinguish it from potential side-products and isomers.

The Critical Role of Substituents in Modulating the NMR Landscape

The ¹H and ¹³C NMR spectra of aromatic and heteroaromatic systems are exquisitely sensitive to the electronic environment of each nucleus. The substituents on the 1,7-naphthyridine ring—a chlorine atom at position 4, a fluorine atom at position 6, and a nitrile group at position 3—each exert distinct electronic effects that collectively shape the resulting spectra.

  • Chlorine (at C4): As an electronegative halogen, chlorine exhibits a notable deshielding effect on the directly attached carbon (C4). Its influence on proton chemical shifts is also significant, primarily through inductive effects.

  • Fluorine (at C6): Being the most electronegative element, fluorine induces a strong downfield shift on the carbon to which it is bonded (C6). Furthermore, the spin-active ¹⁹F nucleus (I = 1/2) will couple with neighboring ¹H and ¹³C nuclei, leading to characteristic splitting patterns that are invaluable for unambiguous signal assignment.

  • Nitrile (at C3): The cyano group is a strong electron-withdrawing group due to both induction and resonance. This leads to a significant deshielding of the attached carbon (C3) and influences the chemical shifts of nearby protons. The carbon of the nitrile group itself appears at a characteristic downfield position in the ¹³C NMR spectrum.

Predicted ¹H and ¹³C NMR Spectral Data for this compound

Based on the foundational principles of NMR spectroscopy and analysis of related structures, the following ¹H and ¹³C NMR chemical shifts are predicted for this compound. All predictions are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)

The ¹H NMR spectrum is expected to display three distinct signals in the aromatic region, corresponding to the protons at positions 2, 5, and 8.

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)AssignmentRationale
~9.10s-H-2This proton is adjacent to a nitrogen atom and is deshielded by the electron-withdrawing cyano group at C3 and the chloro group at C4.
~8.60d~2.5H-8This proton is adjacent to a nitrogen atom and will exhibit a small meta-coupling to H-5.
~7.80d~2.5H-5This proton is coupled to H-8 and is influenced by the fluorine at C6, which may result in a small through-space or long-range coupling.
Predicted ¹³C NMR Spectrum (in CDCl₃, 101 MHz)

The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals, including the carbon of the nitrile group.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~165 (d, ¹JCF ≈ 250 Hz)C-6Directly attached to the highly electronegative fluorine atom, this carbon will be significantly deshielded and will exhibit a large one-bond coupling constant.
~155C-4Attached to the electronegative chlorine atom, this carbon is expected to be significantly deshielded.
~152C-2Adjacent to a nitrogen atom and influenced by the electron-withdrawing nitrile group.
~140C-8aA quaternary carbon at the ring junction.
~138C-8A methine carbon adjacent to a nitrogen atom.
~122 (d, ²JCF ≈ 25 Hz)C-5This carbon is two bonds away from the fluorine atom and will show a smaller coupling constant.
~118C-4aA quaternary carbon at the ring junction.
~115CNThe characteristic chemical shift for a nitrile carbon.
~110C-3A quaternary carbon attached to the electron-withdrawing nitrile group.

Comparative Analysis with Structurally Related Naphthyridines

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
1,7-Naphthyridine H2: 9.05, H3: 7.61, H4: 8.21, H5: 7.72, H6: 9.05, H8: 9.53C2: 152.5, C3: 122.0, C4: 136.9, C4a: 149.2, C5: 121.3, C6: 149.9, C8: 153.2, C8a: 129.0
1,8-Naphthyridine-3-carbonitrile derivative (ANI-2) H2: 8.93 (s, 1H), H4: 8.29 (dd, 1H), H5: 7.43 (dd, 1H), H6: 8.96 (dd, 1H)C2: 161.78, C3: 98.87, C4: 137.84, C4a: 148.88, C5: 120.86, C6: 156.40, C7: 118.40, C8: 159.88, C8a: 146.36, CN: 116.84[1]
Hydroxy-1,7-naphthyridine derivative (3) -Provides insights into substituent effects on the 1,7-naphthyridine core.[2]

Note: The numbering of atoms in the comparative compounds may differ from that of the target molecule. The data is presented to illustrate general trends in chemical shifts.

Experimental Protocol for NMR Characterization

The following is a detailed, step-by-step methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Ensure the solvent is of high purity and stored over molecular sieves to minimize water content.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the compound directly into a clean, dry NMR tube.

  • Dissolution: Add approximately 0.6 mL of CDCl₃ to the NMR tube.

  • Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. If necessary, use a sonic bath for a short period to aid dissolution.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.

NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

  • Tuning and Shimming: Insert the sample into the spectrometer. Tune and match the probe for both ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Use a standard 90° pulse sequence.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) to improve resolution.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Process the data with a line broadening factor of 1-2 Hz.

  • 2D NMR Experiments (for full assignment):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons.

Visualizing the Molecular Structure and NMR Correlations

The following diagrams, generated using Graphviz (DOT language), illustrate the structure of this compound and a conceptual workflow for its structural elucidation using 2D NMR.

G H1_NMR 1H NMR COSY COSY H1_NMR->COSY H-H Correlations HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC C13_NMR 13C NMR C13_NMR->HSQC Direct C-H Correlations C13_NMR->HMBC Long-Range C-H Correlations Structure Final Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Workflow for 2D NMR-based structural elucidation.

Conclusion

The comprehensive NMR characterization of this compound is readily achievable through a combination of 1D and 2D NMR techniques. The predicted ¹H and ¹³C NMR spectra, guided by the known electronic effects of the chloro, fluoro, and cyano substituents, provide a robust template for spectral interpretation. By comparing these predictions with the experimental data of related naphthyridine analogues, researchers can gain a high degree of confidence in the structural assignment of this important synthetic intermediate. The detailed experimental protocol and illustrative diagrams provided in this guide serve as a practical resource for scientists and professionals in the field of drug development, ensuring the accurate and efficient characterization of novel chemical entities.

References

  • Spectral Characteristics of 2,7-Naphthyridines. Molecules. Available at: [Link]

  • 1,6- and 1,7-naphthyridines III . 13 C-NMR analysis of some hydroxy derivatives. ResearchGate. Available at: [Link]

  • 1,7-Naphthyridine. PubChem. Available at: [Link]

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. Available at: [Link]

Sources

mass spectrometry analysis of 4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile products

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Mass Spectrometry Analysis of 4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile

Introduction: The Analytical Imperative for a Key Synthetic Building Block

This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid, nitrogen-containing core structure serves as a valuable scaffold for synthesizing a range of biologically active molecules, including potential kinase inhibitors and other therapeutic agents.[1][2] The precise substitution pattern, featuring chloro, fluoro, and carbonitrile groups, offers multiple points for synthetic modification. However, this complexity also presents a significant analytical challenge. Unambiguous characterization is paramount to ensure the identity, purity, and stability of the compound and any subsequent products.

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive examination of mass spectrometry (MS) techniques for the analysis of this compound. We will explore the causality behind methodological choices, compare different MS-based approaches, and contrast them with alternative analytical techniques, providing the in-depth insights required by researchers in the field.

Part 1: Foundational Principles of MS Analysis for Halogenated Heterocycles

The successful mass spectrometry analysis of a molecule like this compound hinges on selecting the appropriate ionization method and mass analyzer. The choices made at this stage directly impact sensitivity, selectivity, and the quality of structural information obtained.

Choosing the Right Ionization Technique: ESI vs. EI

For a polar, nitrogen-containing heterocyclic compound, Electrospray Ionization (ESI) is overwhelmingly the preferred method, particularly when coupled with liquid chromatography (LC). The rationale is twofold:

  • High Ionization Efficiency: The two nitrogen atoms in the 1,7-naphthyridine ring are basic sites that are readily protonated in the acidic mobile phases commonly used in reverse-phase LC. This results in the highly stable and abundant protonated molecule, [M+H]⁺, which is the cornerstone of the analysis.

  • "Soft" Ionization: ESI is a soft ionization technique that imparts minimal excess energy to the molecule. This preserves the intact molecular ion, which is crucial for determining the molecular weight—the first and most fundamental piece of information.

In contrast, Electron Impact (EI) , typically used with Gas Chromatography (GC), is a "hard" ionization technique. While it can provide rich fragmentation data, it often leads to the complete absence of a molecular ion for complex molecules, making it less suitable for initial identification.

A Typical LC-MS/MS Workflow

The logical flow for analyzing products containing this compound follows a well-defined path from sample introduction to data analysis. This workflow is designed to provide confident identification and quantification.

LC_MS_Workflow cluster_LC Liquid Chromatography (LC) System cluster_MS Mass Spectrometer (MS) System Sample Sample Injection Column Chromatographic Separation (e.g., C18 Column) Sample->Column Mobile Phase IonSource Ionization Source (ESI Positive Mode) Column->IonSource Eluent MassAnalyzer1 Mass Analyzer 1 (Q1) (Precursor Ion Selection) IonSource->MassAnalyzer1 CollisionCell Collision Cell (Q2) (Fragmentation - CID) MassAnalyzer1->CollisionCell Selected [M+H]⁺ MassAnalyzer2 Mass Analyzer 2 (Q3) (Product Ion Scanning) CollisionCell->MassAnalyzer2 Fragment Ions Detector Detector MassAnalyzer2->Detector DataSystem Data Acquisition & Analysis Detector->DataSystem Signal

Caption: A standard workflow for LC-MS/MS analysis.

Part 2: Structural Elucidation and Fragmentation Analysis

The molecular formula of this compound is C₉H₃ClFN₃, with a monoisotopic mass of 218.9952 Da. The analysis of its fragmentation pattern in tandem mass spectrometry (MS/MS) provides a structural fingerprint.

The Self-Validating Chlorine Isotopic Pattern

A critical, self-validating feature in the mass spectrum of this compound is the isotopic signature of chlorine. Due to the natural abundance of its isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), any chlorine-containing ion will appear as a pair of peaks separated by approximately 2 Da, with a characteristic intensity ratio of roughly 3:1. Observing this pattern for the molecular ion and any chlorine-containing fragments provides high confidence in the elemental composition.

Predicted Fragmentation Pathway

By applying collision-induced dissociation (CID) to the protonated molecule ([M+H]⁺ at m/z 220.0), we can predict a logical fragmentation cascade based on established chemical principles.[3][4]

Fragmentation_Pathway parent [M+H]⁺ C₉H₄ClFN₃⁺ m/z 220.0 frag1 Fragment 1 C₈H₃FN₃⁺ m/z 193.0 parent->frag1 -HCN (27 Da) frag2 Fragment 2 C₉H₄FN₃⁺ m/z 185.0 parent->frag2 -Cl (35 Da) frag3 Fragment 3 C₈H₃FN₂⁺ m/z 166.0 frag1->frag3 -HCN (27 Da)

Caption: Predicted MS/MS fragmentation of this compound.

Interpretation of Key Fragments

The fragmentation is driven by the loss of small, stable neutral molecules or radicals from the least stable parts of the structure.

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss (Da) Proposed Identity of Loss Rationale
220.0193.027.0HCNThe carbonitrile group is a common and facile loss from aromatic nitriles.
220.0185.035.0Cl•Loss of the chlorine radical is a characteristic fragmentation for chloro-aromatic compounds.
193.0166.027.0HCNA secondary fragmentation involving the naphthyridine ring itself can also result in the loss of HCN.

Note: The presence of fluorine strengthens the C-F bond, making the loss of a fluorine radical less likely than the loss of a chlorine radical.

Part 3: A Comparative Guide to MS Methodologies

The choice of mass spectrometer profoundly influences the quality and utility of the data, particularly when moving from simple identification to quantitative analysis and impurity profiling.

High-Resolution Mass Spectrometry (HRMS) vs. Nominal Mass

For drug development and quality control, High-Resolution Mass Spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, is superior to nominal mass instruments like single or triple quadrupoles.

Parameter Nominal Mass MS (e.g., Triple Quadrupole) High-Resolution MS (e.g., Q-TOF, Orbitrap) Why It Matters for This Analysis
Mass Accuracy Low (~0.1 Da)High (<5 ppm)HRMS can confirm the elemental formula (C₉H₃ClFN₃) by matching the measured mass to the theoretical mass with extreme precision, eliminating ambiguity.
Primary Use Quantitative Analysis (MRM mode)Structural Confirmation, Metabolite ID, Impurity ProfilingHRMS is essential for identifying unknown impurities or degradation products where reference standards are unavailable.
Confidence Moderate (relies on retention time and fragmentation)Very High (relies on accurate mass, isotopic pattern, and fragmentation)The trustworthiness of the data is significantly enhanced with HRMS, a key requirement in regulated environments.
LC-MS/MS for Impurity and Degradation Product Analysis

A crucial application is the detection and quantification of process-related impurities or degradation products.[5] An LC-MS/MS method in Multiple Reaction Monitoring (MRM) mode offers exceptional sensitivity and selectivity for this task. A method would be developed to monitor not only the parent compound but also potential impurities, such as those listed below.

Potential Impurity Formula [M+H]⁺ (m/z) Potential Origin
De-chloro impurityC₉H₄FN₃186.0Incomplete chlorination during synthesis.
De-fluoro impurityC₉H₄ClN₃202.0Impurity in starting material.
Hydrolyzed nitrile (Amide)C₉H₅ClFN₃O238.0Degradation product (exposure to acid/base).
Hydrolyzed nitrile (Acid)C₉H₄ClFN₂O₂239.0Degradation product (harsher hydrolysis).

Part 4: Alternative & Complementary Analytical Techniques

While mass spectrometry is powerful, a multi-technique approach provides the most comprehensive characterization.

Technique Primary Application Strengths Limitations Comparison to MS
HPLC-UV Purity assessment, QuantificationRobust, inexpensive, excellent for quantitation with a reference standard.Provides no structural information beyond UV spectrum; co-eluting impurities can be missed.Complementary; HPLC is the separation front-end for LC-MS and provides orthogonal purity data.
GC-MS Analysis of volatile/semi-volatile compoundsExcellent chromatographic resolution for isomers.[6]Requires compound to be thermally stable and volatile; may require derivatization.Less suitable for this compound than LC-MS due to its polarity and likely thermal instability.
NMR Spectroscopy Unambiguous structure elucidationThe "gold standard" for structure determination; provides detailed information on atomic connectivity (¹H, ¹³C, ¹⁹F NMR).Relatively low sensitivity, requires larger sample amounts, complex mixture analysis is difficult.Orthogonal and definitive. MS provides molecular weight and formula, while NMR confirms the exact isomeric structure.
Elemental Analysis Bulk elemental compositionConfirms the bulk percentage of C, H, N.Insensitive to impurities, provides no structural information.A bulk characterization technique that complements the molecule-specific information from MS.

For separating halogenated aromatic compounds via HPLC, specialized columns like Phenyl-Hexyl or Pentafluorophenyl (PFP) phases can offer alternative selectivity to standard C18 columns due to different pi-pi interaction mechanisms.[7]

Appendix: Experimental Protocol

This section provides a representative protocol for the LC-MS/MS analysis of this compound.

1. Sample Preparation

  • Prepare a 1.0 mg/mL stock solution of the compound in Dimethyl Sulfoxide (DMSO).

  • Dilute the stock solution to a working concentration of 1.0 µg/mL using a 50:50 mixture of Acetonitrile:Water.

2. Liquid Chromatography (LC) Conditions

  • Column: Ascentis® Express C18, 2.7 µm, 10 cm x 2.1 mm (or equivalent Fused-Core® column).[8]

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 10% B to 95% B over 8 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

3. Mass Spectrometry (MS) Conditions

  • Instrument: Triple Quadrupole or Q-TOF Mass Spectrometer.

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Full Scan (MS1) Range: m/z 100-300 (for identification).

  • MS/MS Transitions (MRM for Quantification):

    • Parent Compound: m/z 220.0 → 193.0 (Collision Energy: 25 eV).

    • Confirmation Ion: m/z 220.0 → 185.0 (Collision Energy: 35 eV).

This comprehensive approach, combining robust LC-MS methodologies with complementary techniques, ensures the rigorous and unambiguous characterization of this compound, meeting the high standards of modern chemical and pharmaceutical research.

References

  • Harris, R. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Science.gov. halogenated aromatic compounds: Topics. Available at: [Link]

  • Kadu, V. et al. (2018). Greening Qualitative Organic Analysis: Spot Test to Detect Aromatic Hydrocarbons and Aryl Halides. Science and Education Publishing. Available at: [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Available at: [Link]

  • ResearchGate. (2010). ChemInform Abstract: Alternative Methodologies for Halogenation of Organic Compounds. Available at: [Link]

  • Wai, J. S. et al. (2003). Design and Synthesis of 8-Hydroxy-[6][9]Naphthyridines as Novel Inhibitors of HIV-1 Integrase in Vitro and in Infected Cells. Journal of Medicinal Chemistry. Available at: [Link]

  • Uppala, R. et al. (2023). Development Of An LC-MS/MS Approach To Detect And Quantify Two Impurities Of Ranolazine. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Royal Society of Chemistry. (2023). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. Available at: [Link]

  • PubMed. (2003). Design and synthesis of 8-hydroxy-[6][9]naphthyridines as novel inhibitors of HIV-1 integrase in vitro and in infected cells. Available at: [Link]

  • Lopez-Avila, V. et al. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Available at: [Link]

  • PubMed. (2025). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Available at: [Link]

  • PubMed Central. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Available at: [Link]

  • Tang, Q. et al. (2009). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

Sources

A Comparative Guide to the Biological Activity of Substituted Naphthyridine-3-carbonitriles: The Significance of Isomeric Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The naphthyridine scaffold, a bicyclic heteroaromatic system containing two nitrogen atoms, is a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The arrangement of the nitrogen atoms within the two fused pyridine rings gives rise to ten possible isomers, each with a unique electronic distribution and three-dimensional shape. This isomeric variation profoundly influences the compound's ability to interact with biological targets, leading to significant differences in their biological activity.

This guide provides a comparative analysis of the biological activity of substituted naphthyridine-3-carbonitriles, with a particular focus on how the isomeric form of the naphthyridine core dictates efficacy. While specific experimental data for 4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile is not extensively available in the public domain, this guide will leverage data from closely related isomers to illuminate the critical role of the scaffold in determining biological function. We will delve into the structure-activity relationships (SAR) of these compounds, with a focus on their activity as kinase inhibitors, a common mechanism of action for this class of molecules.

The Isomeric Advantage: 1,7-Naphthyridine vs. 1,8-Naphthyridine Core in EGFR Inhibition

A key therapeutic target for many anticancer drugs is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a pivotal role in cell proliferation and survival. The inhibition of EGFR is a validated strategy in oncology. Research into the development of EGFR inhibitors has explored various heterocyclic scaffolds, including the naphthyridines.

A significant study directly compared the EGFR kinase inhibitory activity of a series of 6-substituted-4-anilino-[1][2]-naphthyridine-3-carbonitriles with their corresponding[1][3]-naphthyridine counterparts. The findings from this research underscore the importance of the nitrogen atom placement within the naphthyridine core.

Key Findings:

  • Potency of the 1,7-Naphthyridine Scaffold: The study revealed that compounds featuring the 1,7-naphthyridine core structure can retain high potency as EGFR inhibitors.[4]

  • Reduced Activity of the 1,8-Naphthyridine Scaffold: In contrast, the analogous compounds with a 1,8-naphthyridine core were found to be significantly less active.[4]

  • Molecular Modeling Correlation: These experimental results were consistent with molecular modeling observations, suggesting that the geometry and electronic properties of the 1,7-isomer allow for a more favorable interaction with the ATP-binding site of the EGFR kinase domain.[4]

This direct comparison highlights a crucial aspect of SAR in this series: the seemingly subtle change in the position of a single nitrogen atom can dramatically impact the biological activity of the molecule.

Comparative Biological Activity of Substituted Naphthyridine-3-carbonitriles

While a head-to-head comparison involving this compound is limited by the lack of specific data, we can infer its potential activity by examining related compounds. The following table summarizes the biological activities of various substituted naphthyridine-3-carbonitrile derivatives from the literature. This data, while not a direct comparison of isomers of the target compound, provides valuable insights into the therapeutic potential of this class of molecules.

Compound ClassBiological ActivityTarget/AssayIC50/MICReference
6-substituted-4-anilino-[1]-naphthyridine-3-carbonitrilesEGFR Kinase InhibitionBiochemical AssayPotent (specific values proprietary)
6-substituted-4-anilino-[1][3]-naphthyridine-3-carbonitrilesEGFR Kinase InhibitionBiochemical AssaySignificantly less active than 1,7-isomers[4]
1,8-Naphthyridine-3-carbonitrile derivatives (ANA-12)Anti-mycobacterialMABA assay vs. M. tuberculosis H37Rv6.25 µg/mL[5]
1,8-Naphthyridine-3-carbonitrile derivatives (ANC-2, ANA-1, ANA 6-8, ANA-10)Anti-mycobacterialMABA assay vs. M. tuberculosis H37Rv12.5 µg/mL[5]
2-phenyl-7-methyl-1,8-naphthyridine derivatives (10c, 8d, 4d, 10f, 8b)Anticancer (Cytotoxicity)MCF7 breast cancer cell line1.47 - 3.19 µM[6]

Analysis of Structure-Activity Relationships (SAR):

  • The Naphthyridine Core is a Key Determinant of Activity: As established in the EGFR inhibition study, the isomeric nature of the naphthyridine scaffold is a primary factor influencing biological activity.

  • Substituents at C4 and C6 are Crucial: The presence of an anilino group at the C4 position is a common feature in many kinase inhibitors, as it can mimic the adenine moiety of ATP and form key hydrogen bonds in the kinase hinge region. Substituents at the C6 position can be modified to enhance potency and selectivity.

  • The 3-Carbonitrile Group: The cyano group at the C3 position is a key pharmacophore. It is a strong electron-withdrawing group and can act as a hydrogen bond acceptor, contributing to the binding affinity of the molecule to its target.

  • Antimicrobial Potential: The data on 1,8-naphthyridine-3-carbonitrile derivatives demonstrates their potential as anti-mycobacterial agents, suggesting that some isomers may preferentially target bacterial enzymes like DNA gyrase, a mechanism shared with quinolone antibiotics.

Experimental Methodologies

To ensure the reproducibility and validity of the biological data, standardized experimental protocols are essential. The following are detailed methodologies for key assays used to evaluate the biological activity of naphthyridine derivatives.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and its isomers) for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[5]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Incubate the plate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow for MTT Assay

MTT_Assay cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_measurement Measurement cluster_analysis Data Analysis seed 1. Seed cells in 96-well plate treat 2. Treat with compounds seed->treat 24h incubation add_mtt 3. Add MTT solution treat->add_mtt 72h treatment incubate_mtt 4. Incubate (1.5h, 37°C) add_mtt->incubate_mtt solubilize 5. Add DMSO incubate_mtt->solubilize read 6. Read absorbance (492 nm) solubilize->read 15 min shaking analyze 7. Calculate % viability & IC50 read->analyze

Caption: Workflow for determining cell viability using the MTT assay.

EGFR Kinase Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of the EGFR kinase.

Principle: The assay quantifies the amount of ATP consumed during the phosphorylation of a substrate by the EGFR enzyme. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced, a direct product of the kinase reaction.

Protocol:

  • Reagent Preparation: Prepare solutions of the recombinant EGFR enzyme, a suitable substrate (e.g., poly(Glu,Tyr)), ATP, and the test compounds in a kinase assay buffer.

  • Assay Plate Setup: In a 384-well plate, add 1 µL of the test compound or DMSO (control).

  • Enzyme Addition: Add 2 µL of the diluted EGFR enzyme to each well.

  • Reaction Initiation: Start the reaction by adding 2 µL of a substrate/ATP mixture to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition relative to the control and determine the IC50 value.

Experimental Workflow for EGFR Kinase Inhibition Assay

EGFR_Assay cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis add_inhibitor 1. Add Inhibitor/DMSO add_enzyme 2. Add EGFR Enzyme add_inhibitor->add_enzyme start_reaction 3. Add Substrate/ATP add_enzyme->start_reaction incubate_reaction 4. Incubate (60 min, RT) start_reaction->incubate_reaction add_adpglo 5. Add ADP-Glo™ Reagent incubate_reaction->add_adpglo incubate_adpglo 6. Incubate (40 min, RT) add_adpglo->incubate_adpglo add_detection 7. Add Kinase Detection Reagent incubate_adpglo->add_detection incubate_detection 8. Incubate (30 min, RT) add_detection->incubate_detection read_luminescence 9. Read Luminescence incubate_detection->read_luminescence analyze 10. Calculate % Inhibition & IC50 read_luminescence->analyze

Caption: Workflow for the EGFR biochemical kinase inhibition assay.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways affected by a class of compounds is crucial for rational drug design. Based on the available data for related naphthyridine derivatives, two key pathways are of particular interest: the EGFR signaling pathway and the bacterial DNA gyrase inhibition pathway.

EGFR Signaling Pathway

The EGFR signaling cascade is a complex network that regulates cell growth, proliferation, and survival.[7][8] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, creating docking sites for various adaptor proteins. This leads to the activation of downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. Naphthyridine-3-carbonitriles that inhibit EGFR kinase activity would block these downstream signals, leading to an anti-proliferative effect.

EGFR Signaling Pathway and Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS activates PI3K PI3K EGFR->PI3K activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Naphthyridine Inhibitor Inhibitor->EGFR inhibits

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Bacterial DNA Gyrase Inhibition

For naphthyridine derivatives exhibiting antibacterial activity, a likely mechanism of action is the inhibition of bacterial DNA gyrase (a type II topoisomerase). This enzyme is essential for DNA replication, transcription, and repair in bacteria.

Mechanism: Quinolone and naphthyridone antibiotics bind to the complex of DNA gyrase and DNA, stabilizing a transient double-strand break in the DNA.[9][10][11] This prevents the re-ligation of the DNA strands, leading to the accumulation of DNA breaks and ultimately, bacterial cell death.

Mechanism of DNA Gyrase Inhibition

DNA_Gyrase_Inhibition cluster_process DNA Replication cluster_inhibition Inhibition DNA_Gyrase DNA Gyrase Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA ATP-dependent supercoiling Ternary_Complex Gyrase-DNA-Inhibitor Complex (stabilized) DNA_Gyrase->Ternary_Complex Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Inhibitor Naphthyridine Inhibitor Inhibitor->Ternary_Complex DSB Double-Strand Breaks Ternary_Complex->DSB prevents re-ligation Cell_Death Bacterial Cell Death DSB->Cell_Death

Caption: Mechanism of bacterial DNA gyrase inhibition by naphthyridine compounds.

Conclusion

The biological activity of naphthyridine-3-carbonitriles is profoundly influenced by the isomeric nature of the core scaffold. The comparison of 1,7- and 1,8-naphthyridine isomers as EGFR inhibitors provides a compelling example of how subtle structural changes can lead to significant differences in potency. While specific data for this compound remains elusive in the reviewed literature, the analysis of related compounds suggests that it holds potential as a biologically active molecule, likely as a kinase inhibitor or an antimicrobial agent. The chloro and fluoro substituents are common in bioactive molecules and can modulate properties such as metabolic stability and binding affinity.

Future research should focus on the synthesis and biological evaluation of this compound and its direct positional isomers to provide a definitive comparative analysis. Such studies will not only elucidate the specific therapeutic potential of these molecules but also contribute to a deeper understanding of the structure-activity relationships that govern the diverse biological activities of the versatile naphthyridine family.

References

  • Wnt signaling pathway diagram. (n.d.). Retrieved January 6, 2026, from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 6, 2026, from [Link]

  • Khetmalis, Y. M., Shobha, S., Nandikolla, A., Chandu, A., Murugesan, S., Kumar, M. M. K., & Sekhar, K. V. G. C. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14(31), 22676–22689. [Link]

  • MTT (Assay protocol). (2023, February 27). protocols.io. [Link]

  • Smaill, J. B., Palmer, B. D., Rewcastle, G. W., Denny, W. A., & Bridges, A. J. (2004). Syntheses and EGFR kinase inhibitory activity of 6-substituted-4-anilino[1][2] and[1][3] naphthyridine-3-carbonitriles. Bioorganic & Medicinal Chemistry Letters, 14(6), 1411–1416. [Link]

  • Simplified schematic diagram of the EGFR signaling pathway depicting... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Al-Romaizan, A. N., Al-Abdullah, E. S., & El-Gazzar, A. R. B. A. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. International Journal of Pharmaceutical Sciences and Research, 10(11), 943-954.
  • A comprehensive pathway map of epidermal growth factor receptor signaling. (n.d.). Nature. Retrieved January 6, 2026, from [Link]

  • EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved January 6, 2026, from [Link]

  • EGFR Inhibitor Pathway, Pharmacodynamics. (n.d.). PharmGKB. Retrieved January 6, 2026, from [Link]

  • Schematic Diagram of Wnt/β-catenin Signaling Pathway. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Schematic diagram of EGFR signaling pathway[12]. Growth factor binding... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Scheme of quinolones resistance. (a) The fluoroquinolones can inhibit... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • E. coli DNA Gyrase and Topoisomerase IV Drug Screening and Profiling. (n.d.). BPS Bioscience. Retrieved January 6, 2026, from [Link]

  • Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. (2008). In Methods in Molecular Biology (Vol. 424, pp. 245-262). Humana Press.
  • Escherichia coli Gyrase Supercoiling Inhibition Assay. (n.d.). Inspiralis. Retrieved January 6, 2026, from [Link]

  • Wnt signal transduction pathways. (2005). Journal of Cell Science, 118(Pt 23), 5293–5294. [Link]

  • EGFR Assays & Drug Discovery Services. (n.d.). Reaction Biology. Retrieved January 6, 2026, from [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 19(4), 5636–5665. [Link]

  • Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical infectious diseases, 32(Supplement_1), S9-S15.
  • Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. (2017). SLAS DISCOVERY: Advancing Life Sciences R&D, 22(1), 56–65. [Link]

  • Hiasa, H., & Shea, M. E. (2000). DNA gyrase-mediated wrapping of DNA and its modulation by DNA-binding proteins. Journal of Biological Chemistry, 275(49), 38781-38786.
  • E. coli DNA Gyrase DNA Supercoiling Assay Kits. (n.d.). ProFoldin. Retrieved January 6, 2026, from [Link]

  • DNA Synthesis Inhibitors- Definition, Examples, Inhibition, Resistance. (2023, August 3). Microbe Notes. [Link]

  • Gencer, H. K., Turan-Zitouni, G., & Kaplancikli, Z. A. (2020). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 25(17), 3986. [Link]

  • Khetmalis, Y. M., Shobha, S., Nandikolla, A., Chandu, A., Murugesan, S., Kumar, M. M. K., & Sekhar, K. V. G. C. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14(31), 22676–22689. [Link]

  • Creason, G. L., & Tepper, J. M. (1988). Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines. Journal of medicinal chemistry, 31(1), 110–114. [Link]

  • Khetmalis, Y. M., Shobha, S., Nandikolla, A., Chandu, A., Murugesan, S., Kumar, M. M. K., & Sekhar, K. V. G. C. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14(31), 22676–22689. [Link]

  • Wodarska, M., & Wesołowska, O. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(21), 6593. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationships of 1,7-Naphthyridine-3-carbonitriles as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The 1,7-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide focuses on the 3-carbonitrile substituted 1,7-naphthyridine core, a framework that has proven particularly fruitful in the development of potent and selective kinase inhibitors. We will objectively compare the performance of various derivatives against two key kinases implicated in cancer and inflammation: Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A) and Tumor Progression Locus-2 (Tpl2), providing supporting experimental data and detailed protocols for researchers in drug discovery.

The 1,7-Naphthyridine-3-carbonitrile Core: A Versatile Scaffold

The defining features of the 1,7-naphthyridine-3-carbonitrile core are its rigid, planar heterocyclic system and the strategically placed nitrogen atoms and cyano group. The N7 nitrogen is positioned to act as a hydrogen bond acceptor, frequently engaging with the hinge region of kinase ATP-binding pockets. The cyano group at the C3 position is an electron-withdrawing group that influences the electronic properties of the ring system and can participate in additional interactions. The key positions for substitution and SAR exploration are typically the C4, C6, and C8 positions, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.

Caption: Core 1,7-Naphthyridine-3-carbonitrile scaffold.

Comparative Analysis I: Inhibition of PIP4K2A

PIP4K2A is a lipid kinase that plays a role in regulating the cellular levels of phosphoinositides and has been identified as a potential therapeutic target in cancers with p53 mutations. The 1,7-naphthyridine core has been successfully exploited to develop potent PIP4K2A inhibitors.

A key interaction for this class of inhibitors is a hydrogen bond between the N7 nitrogen of the naphthyridine core and the backbone nitrogen of Val199 in the kinase hinge region.[1] Structure-activity relationship studies have focused on modifications at the C4 and C8 positions.

SAR at the C4-Position

The C4 position is typically substituted with an amino group, which serves as a linker to a peripheral phenyl ring. The nature of this phenyl ring substituent is critical for potency.

Table 1: SAR of C4-Substituted 1,7-Naphthyridine-3-carbonitriles as PIP4K2A Inhibitors

Compound ID R (C4-Anilino Substituent) PIP4K2A IC₅₀ (nM) (ADP-Glo, low ATP) Reference
1 2-Fluorophenyl 48 [2]
2 2-Chlorophenyl 33 [2]
3 2-Methoxyphenyl 13 [2]
4 2-Ethoxyphenyl 6.6 [2]
5 Phenyl 230 [2]

| 6 | 2-Fluoro-5-methylphenyl | 13 |[3] |

Data synthesized from referenced literature.[2][3]

The data clearly indicates a strong preference for ortho-substitution on the peripheral phenyl ring. Unsubstituted phenyl (Compound 5 ) is significantly less potent. Potency increases with the introduction of ortho substituents, with the 2-ethoxyphenyl group (Compound 4 ) providing the highest activity in this series.[2] This suggests the presence of a specific hydrophobic pocket in the ATP-binding site that favorably accommodates these groups. The improvement from fluoro to chloro to alkoxy groups highlights the importance of both electronic and steric factors.

Comparative Analysis II: Inhibition of Tpl2 Kinase

Tpl2 (also known as MAP3K8) is a serine/threonine kinase that plays a crucial role in inflammatory signaling pathways by regulating the production of tumor necrosis factor-alpha (TNF-α).[4][5] Inhibiting Tpl2 is a promising strategy for treating inflammatory diseases like rheumatoid arthritis. The 4-alkylamino-[1][6]naphthyridine-3-carbonitriles are a class of potent and selective Tpl2 inhibitors.[4][7]

SAR at the C4-Position

Unlike the anilino substituents favored for PIP4K2A, Tpl2 inhibitors in this series benefit from alkylamino groups at the C4 position. The size and nature of the alkyl group significantly impact potency.

Table 2: SAR of 4-Alkylamino-[1][6]naphthyridine-3-carbonitriles as Tpl2 Inhibitors

Compound ID R¹ (C4-Alkylamino) R² (C6-Substituent) Tpl2 IC₅₀ (nM) Reference
7 Cyclopentylamino Pyridin-3-ylmethylamino 10 [4]
8 Cyclohexylamino Pyridin-3-ylmethylamino 6 [4]
9 Cycloheptylamino Pyridin-3-ylmethylamino 3 [4]
10 tert-Butylamino Pyridin-3-ylmethylamino 21 [4]

| 11 | Isopropylamino | Pyridin-3-ylmethylamino | 110 |[4] |

Data extracted from Kaila et al. (2007).[4]

The trend in this series demonstrates that larger cycloalkyl groups at the C4 position are favorable, with the cycloheptylamino group (Compound 9 ) being optimal.[4] This suggests that a large, hydrophobic pocket is present in the Tpl2 active site that can accommodate these bulky groups. A comparison between the branched alkyl groups (Compounds 10 and 11 ) shows that the more sterically demanding tert-butyl group is better tolerated than the isopropyl group, further reinforcing the preference for larger substituents in this region.[4]

SAR_Summary cluster_0 SAR for PIP4K2A Inhibition cluster_1 SAR for Tpl2 Inhibition C4_PIP4K2A C4 Position: Anilino Substituents Ortho_Sub Ortho-alkoxy/halo groups on phenyl ring C4_PIP4K2A->Ortho_Sub Increases Potency Unsub Unsubstituted phenyl C4_PIP4K2A->Unsub Decreases Potency C4_Tpl2 C4 Position: Alkylamino Substituents Large_Cyclo Large cycloalkyl groups (e.g., Cycloheptyl) C4_Tpl2->Large_Cyclo Increases Potency Small_Alkyl Small alkyl groups (e.g., Isopropyl) C4_Tpl2->Small_Alkyl Decreases Potency

Caption: Key SAR takeaways for C4 substituents.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies are crucial. The following protocols are representative of those used in the SAR studies of 1,7-naphthyridine-3-carbonitriles.

Synthesis Workflow

The synthesis of the target compounds typically follows a multi-step sequence, beginning with the construction of the core naphthyridine ring, followed by sequential substitutions.

Synthesis_Workflow Start Starting Materials (e.g., Aminopyridine derivative) Step1 Ring Formation (Friedländer Annulation) Start->Step1 Step2 Chlorination (C4/C6) (e.g., POCl₃) Step1->Step2 Step3 Nucleophilic Substitution (C4) (SₙAr with desired amine) Step2->Step3 Step4 Nucleophilic Substitution (C6) (SₙAr with second amine) Step3->Step4 Final Final Compound Purification & Characterization Step4->Final

Caption: General synthetic workflow for target compounds.

Detailed Protocol: Synthesis of 4-Cycloheptylamino-6-[(pyridin-3-ylmethyl)-amino]-[1][6]naphthyridine-3-carbonitrile (Compound 9)

This protocol is a representative procedure based on methodologies described in the literature.[4]

  • Step 1: Synthesis of 4,6-dichloro-[1][6]naphthyridine-3-carbonitrile.

    • A mixture of 4,6-dihydroxy-[1][6]naphthyridine-3-carbonitrile (1.0 eq) in phosphorus oxychloride (10 vol) is heated at reflux for 4 hours.

    • Rationale: Phosphorus oxychloride is a standard and effective reagent for converting hydroxyl groups on heteroaromatic rings to chlorides, which are excellent leaving groups for subsequent nucleophilic aromatic substitution (SₙAr) reactions.

    • The reaction mixture is cooled to room temperature and poured carefully onto crushed ice. The resulting precipitate is filtered, washed with water, and dried to yield the dichloro intermediate.

  • Step 2: Synthesis of 4-Cycloheptylamino-6-chloro-[1][6]naphthyridine-3-carbonitrile.

    • To a solution of 4,6-dichloro-[1][6]naphthyridine-3-carbonitrile (1.0 eq) in 2-propanol (20 vol) is added cycloheptylamine (1.2 eq) and diisopropylethylamine (DIPEA) (1.5 eq).

    • The mixture is heated to 80 °C for 2 hours.

    • Rationale: The C4 position is generally more reactive towards nucleophilic attack than the C6 position in this scaffold. Using a slight excess of the amine and a non-nucleophilic base (DIPEA) to scavenge the HCl byproduct drives the monosubstitution reaction selectively at C4.

    • After cooling, the product precipitates and is collected by filtration, washed with cold 2-propanol, and dried.

  • Step 3: Synthesis of Final Compound (9).

    • A mixture of 4-cycloheptylamino-6-chloro-[1][6]naphthyridine-3-carbonitrile (1.0 eq), 3-(aminomethyl)pyridine (1.5 eq), and DIPEA (2.0 eq) in 2-propanol (20 vol) is heated at reflux for 16 hours.

    • Rationale: The second SₙAr reaction at the less reactive C6 position requires more forcing conditions (reflux temperature, longer reaction time) to proceed to completion.

    • The reaction is cooled, and the resulting solid is filtered, washed with ether, and purified by column chromatography (e.g., silica gel, eluting with a gradient of dichloromethane/methanol) to yield the final product.

    • Validation: The structure and purity of the final compound must be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis.

Biological Assay Protocol: PIP4K2A Inhibition

The ADP-Glo™ Kinase Assay is a common method for measuring kinase activity by quantifying the amount of ADP produced in the kinase reaction.[1][6]

  • Kinase Reaction Setup:

    • Prepare a reaction buffer (e.g., 25 mM HEPES pH 7.5, 200 mM NaCl, 10 mM MgCl₂, 1 mM MnCl₂, 2 mM TCEP).[2]

    • In a 384-well white plate, add 2.5 µL of the test compound (1,7-naphthyridine derivative) at various concentrations (typically a 10-point, 3-fold serial dilution in DMSO, then diluted in buffer).

    • Add 2.5 µL of PIP4K2A enzyme in reaction buffer. Incubate for 15 minutes at room temperature to allow compound binding.

    • Rationale: This pre-incubation step ensures that the inhibitor has sufficient time to bind to the enzyme before the reaction is initiated.

    • Initiate the reaction by adding 5 µL of a substrate mix containing the lipid substrate (e.g., PI(5)P) and ATP (at a concentration near the Kₘ for ATP, e.g., 10 µM) in reaction buffer.[3]

  • Reaction and Detection:

    • Incubate the plate for 60 minutes at room temperature.

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Rationale: The ADP-Glo™ reagent contains a luciferase that is specific for ADP, but any remaining ATP from the kinase reaction would create a high background. This step removes the ATP interference.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase/luciferin reaction. Incubate for 30-60 minutes.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • The amount of light generated is proportional to the ADP concentration, and thus to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to DMSO controls (0% inhibition) and no-enzyme controls (100% inhibition).

    • Determine IC₅₀ values by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Conclusion and Future Outlook

The 1,7-naphthyridine-3-carbonitrile scaffold is a highly adaptable platform for the design of potent kinase inhibitors. The structure-activity relationships presented here for PIP4K2A and Tpl2 highlight how targeted modifications at key positions, particularly C4, can dramatically influence potency and tailor selectivity. For PIP4K2A, ortho-substituted anilino groups are crucial, whereas for Tpl2, bulky alkylamino moieties are preferred. This differential SAR underscores the importance of understanding the specific topology of the target kinase's ATP-binding site. Future work in this area will likely focus on optimizing pharmacokinetic properties, exploring substitutions at other positions like C8 to further enhance selectivity, and applying this versatile scaffold to other kinase targets.

References

  • Wortmann, M., et al. (2021). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry, 64(21), 15883–15911. Available at: [Link]

  • Kaila, N., et al. (2007). Identification of a novel class of selective Tpl2 kinase inhibitors: 4-Alkylamino-[1][6]naphthyridine-3-carbonitriles. Bioorganic & Medicinal Chemistry, 15(19), 6425-42. Available at: [Link]

  • ResearchGate. (n.d.). Identification of a novel class of selective Tpl2 kinase inhibitors: 4-Alkylamino-[1][6]naphthyridine-3-carbonitriles. Retrieved from [Link]

  • Abo-Ali, M. A., et al. (2023). Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. RSC Advances, 13(6), 3402-3415. Available at: [Link]

  • BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]

  • Gavrin, L. K., et al. (2005). Inhibition of Tpl2 kinase and TNF-alpha production with 1,7-naphthyridine-3-carbonitriles: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 15(23), 5288-92. Available at: [Link]

Sources

A Researcher's Guide to the Structural Elucidation of Naphthyridine-3-carbonitrile Scaffolds: A Comparative Crystallographic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the naphthyridine scaffold is a cornerstone of medicinal chemistry, renowned for its "privileged" status in exhibiting a wide array of biological activities.[1] The specific derivative, 4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile, represents a key synthetic intermediate for novel therapeutics. While its own crystal structure is not publicly available as of this guide's publication, a comprehensive understanding of its likely solid-state properties can be gleaned from a comparative analysis of structurally related compounds.

This guide provides an in-depth look at the X-ray crystallographic data of several naphthyridine and pyridine-3-carbonitrile derivatives. By examining these analogues, we can anticipate the molecular geometry, packing motifs, and intermolecular interactions that a researcher might encounter when working with this compound. This comparative approach is designed to empower scientists to make informed decisions in their experimental design, from crystallization strategies to the interpretation of structural data.

The Naphthyridine Core: A Privileged Scaffold in Medicinal Chemistry

The 1,7- and 1,8-naphthyridine nuclei are bicyclic heterocyclic compounds that are isosteric with quinoline and isoquinoline, respectively. This structural feature allows them to act as versatile pharmacophores, capable of engaging with a multitude of biological targets. Their derivatives have been successfully developed as antibacterial, anticancer, antiviral, and anti-inflammatory agents. The journey of naphthyridines in medicine began with the discovery of nalidixic acid in 1962, a first-generation quinolone antibiotic.[1] This discovery opened the door to a vast field of research into the therapeutic potential of this chemical class.

Comparative Crystallographic Data of Naphthyridine and Pyridine-3-carbonitrile Derivatives

The following table summarizes the key crystallographic parameters for a selection of naphthyridine and pyridine-3-carbonitrile derivatives. This data provides a valuable reference for understanding the solid-state behavior of this class of compounds.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ZRef.
N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide–acetic acid (1/1)C₁₁H₁₁N₃O·C₂H₄O₂TriclinicP-18.3628 (17)9.0904 (18)9.5093 (19)71.30 (3)76.43 (3)78.64 (3)659.8 (2)2[2]
2-Amino-4-(2-chlorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrileC₂₂H₁₄ClN₃MonoclinicP2₁/n12.275 (3)4.6490 (9)30.887 (6)9090.18 (3)901762.6 (6)4[3]
2-Amino-6-(naphthalen-1-yl)-4-phenylpyridine-3-carbonitrileC₂₂H₁₅N₃MonoclinicP2₁/c11.799 (2)17.284 (3)17.492 (4)9098.26 (3)903530.2 (12)8[4]
2-Amino-4-(2,4-dichlorophenyl)-6-(naphthalen-1-yl)nicotinonitrileC₂₂H₁₃Cl₂N₃TriclinicP-19.5020 (19)10.054 (2)10.735 (2)72.78 (3)89.17 (3)74.81 (3)943.1 (3)2[5]
2-Amino-4-(4-fluorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrileC₂₂H₁₄FN₃MonoclinicP2₁/c14.531 (3)8.0900 (16)15.516 (3)90110.04 (3)901713.6 (6)4[6]

Insights from the Comparative Data:

  • Crystal System and Space Group: The analyzed compounds crystallize in either the triclinic or monoclinic system, which are common for organic molecules. The prevalence of centrosymmetric space groups (P-1 and P2₁/c) suggests that the molecules tend to pack in inversion-symmetric pairs.

  • Unit Cell Dimensions: The unit cell parameters vary significantly, which is expected due to the different substituents on the core scaffold. These variations directly influence the density and packing efficiency of the crystals.

  • Intermolecular Interactions: A closer look at the crystal structures reveals the dominant role of hydrogen bonding and π-π stacking interactions in the crystal packing. In the 2-amino-pyridine-3-carbonitrile derivatives, N-H···N hydrogen bonds between the amino group and the nitrile or pyridine nitrogen are a recurring motif, often leading to the formation of dimers or chains.[3][4][5][6]

Experimental Protocols: From Powder to High-Quality Crystals

The successful determination of a crystal structure hinges on the ability to grow high-quality single crystals. This is often the most challenging step in the process. The following protocols provide a general framework for the crystallization of naphthyridine derivatives and the subsequent X-ray diffraction analysis.

Part 1: Obtaining X-ray Quality Crystals

The choice of crystallization method is highly dependent on the solubility of the compound.[7] It is crucial to start with a pure compound, as impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.[8]

Recommended Crystallization Techniques:

  • Slow Evaporation:

    • Dissolve the compound in a suitable solvent in which it is moderately soluble to create a near-saturated solution.

    • Filter the solution to remove any particulate matter.

    • Loosely cover the container (e.g., with perforated parafilm) and leave it undisturbed in a vibration-free environment.

    • The slow evaporation of the solvent will gradually increase the concentration, leading to the formation of crystals.[9]

  • Vapor Diffusion:

    • This technique is particularly useful for small quantities of material.

    • Dissolve the compound in a small amount of a relatively low-boiling-point solvent.

    • Place this solution in a small, open vial.

    • Place the vial inside a larger, sealed container that contains a small amount of a "precipitant" solvent in which the compound is poorly soluble, but which is miscible with the first solvent.

    • Over time, the precipitant vapor will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.

  • Solvent Layering (Liquid-Liquid Diffusion):

    • Dissolve the compound in a small amount of a dense solvent.

    • Carefully layer a less dense, miscible solvent in which the compound is insoluble on top of the solution.

    • Crystals will form at the interface of the two solvents as they slowly mix.[9]

Workflow for Crystallization Screening:

Caption: A generalized workflow for obtaining single crystals suitable for X-ray diffraction.

Part 2: Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The following steps outline the general procedure for data collection and structure solution.

Experimental Workflow:

G A Mount Crystal on Goniometer B Center Crystal in X-ray Beam A->B C Preliminary Data Collection (Unit Cell Determination) B->C D Full Data Collection (Intensity Measurement) C->D E Data Reduction and Correction D->E F Structure Solution (e.g., Direct Methods) E->F G Structure Refinement (Least-Squares) F->G H Validation and Analysis G->H I Final Crystallographic Information File (CIF) H->I

Caption: A step-by-step workflow for single-crystal X-ray diffraction analysis.

Detailed Steps:

  • Crystal Mounting and Centering: The selected crystal is carefully mounted on a loop and placed on the goniometer head of the diffractometer. It is then centered in the X-ray beam.

  • Unit Cell Determination: A short series of diffraction images are collected to determine the unit cell parameters and the crystal system.

  • Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. The intensity of each reflection is recorded. For the presented examples, data were often collected using Mo Kα radiation.[2][3][4][5][6]

  • Data Reduction: The raw diffraction data is processed to correct for experimental factors such as absorption and to integrate the reflection intensities.

  • Structure Solution: The initial positions of the atoms in the asymmetric unit are determined using methods such as SHELXS97.[2][3]

  • Structure Refinement: The atomic positions and other parameters are refined against the experimental data using a least-squares minimization procedure, often with software like SHELXL97.[2][3]

  • Validation: The final structure is validated to ensure its chemical and crystallographic reasonability.

Conclusion and Future Outlook

While the crystal structure of this compound remains to be determined, this guide provides a robust framework for approaching its structural elucidation. By leveraging the comparative crystallographic data of related naphthyridine and pyridine-3-carbonitrile derivatives, researchers can anticipate the likely structural features and intermolecular interactions. The detailed experimental protocols for crystallization and X-ray diffraction offer a practical roadmap for obtaining and analyzing high-quality structural data.

The determination of the crystal structure of this compound and its derivatives will undoubtedly provide valuable insights for structure-based drug design, enabling the optimization of their pharmacological properties.

References

  • Wei, H.-X., Zhu, J., Li, M., & Wang, J.-q. (2012). 2-Amino-4-(2-chlorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(6), o1839. [Link]

  • University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. [Link]

  • Wei, H.-X., Zhu, J., Li, M., & Wang, J.-q. (2012). 2-Amino-4-(2-chlorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile. ResearchGate. [Link]

  • Wikipedia. (2023). Recrystallization (chemistry). [Link]

  • Arshad, M., Bhatti, M. H., & Mirza, B. (2011). 2-Amino-6-(naphthalen-1-yl)-4-phenylpyridine-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(1), o105. [Link]

  • Arshad, M., Bhatti, M. H., & Mirza, B. (2011). 2-Amino-4-(2,4-dichlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(1), o106. [Link]

  • LibreTexts Chemistry. (2021). 2.1: Recrystallization. [Link]

  • Reddy, T. S., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14(32), 22949-22965. [Link]

  • JoVE. (2015). Growing Crystals for X-ray Diffraction Analysis. [Link]

  • Springer Nature Experiments. X-ray Diffraction Protocols and Methods. [Link]

  • ResearchGate. (2021). Chemical structures of the 1,8-naphthyridine derivatives. [Link]

  • X-RIS. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]

  • Excillum. Small molecule crystallography. [Link]

  • SERC at Carleton College. (2007). Single-crystal X-ray Diffraction. [Link]

  • Arshad, M., et al. (2013). N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide–acetic acid (1/1). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o489–o490. [Link]

  • Arshad, M., Bhatti, M. H., & Mirza, B. (2011). 2-Amino-4-(4-fluorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(1), o56. [Link]

  • Reddy, T. S., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. PubMed Central. [Link]

  • University of Florida, Center for Xray Crystallography. Crystal Growing Tips. [Link]

  • ResearchGate. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. [Link]

  • PubChemLite. 7-methyl-1,8-naphthyridin-2-amine (C9H9N3). [Link]

  • Semantic Scholar. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. [Link]

Sources

Comparative Guide to In Vitro Assay Validation for Kinase Inhibitors Derived from 4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Assay Validation for Naphthyridine-Based Kinase Inhibitors

The 1,7-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anti-cancer and anti-inflammatory effects.[1][2] Compounds derived from the specific core, 4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile, are frequently designed as inhibitors of protein kinases—enzymes that regulate a vast number of cellular processes and are implicated in numerous diseases when dysregulated.[3][4] The journey from a synthesized compound to a viable drug candidate is underpinned by rigorous bioanalytical testing. The initial "hit" discovery and subsequent lead optimization phases rely heavily on the quality of in vitro assays.[5][6]

This guide provides an in-depth, experience-driven comparison of methodologies for validating in vitro assays tailored to this class of compounds. We will move beyond simply listing steps to explain the scientific rationale behind experimental choices, ensuring that every protocol is a self-validating system. Our focus is not just on achieving a result, but on generating data that is accurate, reproducible, and trustworthy, thereby accelerating the drug discovery pipeline and minimizing costly late-stage failures.[7][8]

Pillar 1: Foundational Principles of a Self-Validating Assay

Before delving into specific technologies, it is crucial to establish the bedrock of assay validation. A validated assay is one where performance characteristics are fully understood and documented.[9] Regulatory bodies like the FDA provide guidance on the essential parameters that ensure data integrity.[10][11] Any robust assay protocol must have built-in controls and metrics to confirm its validity during each run.

Key validation parameters include:

  • Accuracy: The closeness of the measured value to the true value. This is often assessed using a reference compound with a known potency.[7]

  • Precision (Repeatability & Reproducibility): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This should be assessed within a single run (intra-assay) and between different runs, days, and operators (inter-assay).[12]

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. For kinase assays, this means ensuring the signal is a direct result of the specific kinase's activity.[7]

  • Robustness: A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., incubation time, temperature, reagent concentration).[10]

  • Assay Window & Z'-Factor: The Z'-factor is a statistical measure of assay quality, reflecting the dynamic range of the signal and the data variation. A Z' value between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening (HTS).

cluster_0 Assay Validation Lifecycle Dev Assay Development Qual Qualification (Fit-for-Purpose) Dev->Qual Assess Accuracy, Precision, Robustness Val Full Validation (ICH/FDA Guidelines) Qual->Val Define Acceptance Criteria, Linearity, Range Transfer Method Transfer Val->Transfer Implement for Routine Use (e.g., HTS, SAR) Kinase Kinase PhosphoSubstrate Phosphorylated Substrate-Acceptor Kinase->PhosphoSubstrate NoFRET No FRET Signal Substrate Substrate-Acceptor Substrate->PhosphoSubstrate Substrate->NoFRET ATP ATP ATP->PhosphoSubstrate P Inhibitor Inhibitor (Naphthyridine Derivative) Inhibitor->Kinase FRET TR-FRET Signal PhosphoSubstrate->FRET Antibody Antibody-Donor (Eu) Antibody->FRET

Caption: Principle of a TR-FRET kinase activity assay.

Detailed Protocol for TR-FRET Assay Validation

This protocol is a synthesized workflow based on industry best practices for validating a LanthaScreen™-type assay. [13][14] Objective: To determine the IC₅₀ value of a this compound derivative against a target kinase and validate the assay's performance.

Materials:

  • Recombinant Kinase

  • Fluorescently Labeled Substrate (e.g., Fl-poly-GT)

  • Terbium-labeled Phospho-specific Antibody (e.g., Tb-pY20)

  • ATP, MgCl₂, DTT, HEPES buffer, EDTA

  • Test Compound (Naphthyridine derivative) and Control Inhibitor (e.g., Staurosporine)

  • Low-volume 384-well plates (white recommended)

  • TR-FRET capable plate reader

Methodology:

Step 1: Kinase Titration (Determining Enzyme EC₅₀ at High ATP)

  • Causality: This step identifies the optimal enzyme concentration that gives a robust signal window without being wasteful of the reagent. We aim for the concentration that yields ~80% of the maximal signal (EC₈₀) to ensure the assay is sensitive to inhibition. [13]* Procedure:

    • Prepare a 12-point, 2-fold serial dilution of the kinase in kinase reaction buffer.

    • Add 5 µL of each kinase dilution to wells of a 384-well plate.

    • Prepare a 2X substrate/ATP solution (e.g., 400 nM substrate, 2 mM ATP).

    • Add 5 µL of the 2X substrate/ATP solution to initiate the reaction.

    • Incubate for 60 minutes at room temperature.

    • Prepare a 2X antibody/EDTA solution (e.g., 4 nM antibody, 20 mM EDTA) in TR-FRET dilution buffer. Add 10 µL to each well to stop the reaction.

    • Incubate for 30-60 minutes at room temperature.

    • Read the plate on a TR-FRET reader (e.g., 340 nm excitation, 620 nm and 665 nm emission).

    • Calculate the emission ratio (665/620) and plot against kinase concentration to determine the EC₅₀ and EC₈₀.

Step 2: ATP Km Determination

  • Causality: Determining the apparent Michaelis constant (Km) for ATP is critical for classifying the mechanism of action of inhibitors. [4]For ATP-competitive inhibitors, like many naphthyridine derivatives, the measured IC₅₀ will be highly dependent on the ATP concentration used in the assay. Running the assay at the ATP Km provides a standardized condition for comparing compound potencies. [13]* Procedure:

    • Use the kinase concentration determined to be the EC₈₀ from Step 1.

    • Prepare a 12-point, 2-fold serial dilution of ATP, starting from a high concentration (e.g., 2 mM).

    • Add 5 µL of 2X kinase solution to each well.

    • Add 5 µL of 2X substrate/ATP dilution series to initiate the reaction.

    • Follow steps 1.5 through 1.9 to stop the reaction, read the plate, and calculate the EC₅₀ for ATP, which represents the apparent ATP Km.

Step 3: Inhibitor IC₅₀ Determination and Z' Calculation

  • Causality: This is the definitive test of the compound's potency and the assay's quality. The IC₅₀ is the concentration of inhibitor required to reduce the kinase activity by 50%. The Z'-factor is calculated from the high (no inhibitor) and low (fully inhibited) controls to validate the assay's suitability for screening. [15]* Procedure:

    • Use the kinase EC₈₀ concentration and an ATP concentration equal to the determined Km from Step 2.

    • Prepare an 11-point, 3-fold serial dilution of the naphthyridine test compound and the control inhibitor in DMSO, then dilute into kinase buffer (final DMSO concentration <1%).

    • Add 2.5 µL of 4X compound dilutions to the assay plate.

    • Add 2.5 µL of 4X kinase to each well.

    • Prepare a 2X substrate/ATP solution (at ATP Km). Add 5 µL to initiate the reaction.

    • Include controls: "High" signal (enzyme, no inhibitor, just DMSO) and "Low" signal (no enzyme or potent control inhibitor).

    • Follow steps 1.5 through 1.8 to stop the reaction and read the plate.

    • Plot the emission ratio against the log of inhibitor concentration and fit to a four-parameter logistic curve to determine the IC₅₀.

    • Calculate the Z'-factor using the high and low signal controls: Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|.

Pillar 3: Comparative Analysis of Alternative Assay Platforms

No single assay technology is perfect for every application. The choice of assay depends on the stage of the drug discovery process, the nature of the target, and available resources. [16]Below is a comparison of the validated TR-FRET assay with two common alternatives.

Alternative 1: Microfluidic Mobility-Shift Assay (e.g., Caliper LabChip)

This technology directly measures kinase activity by separating the phosphorylated product from the non-phosphorylated substrate based on differences in their electrophoretic mobility. [17][18]A fluorescently labeled peptide substrate is incubated with the kinase and test compound. The reaction mixture is then sipped onto a microfluidic chip where an electric field is applied, separating the substrate and product, which are detected via laser-induced fluorescence. [19]

  • Key Advantages: Provides a direct, ratiometric readout of substrate conversion, leading to high-quality, reproducible data. [20]It is less prone to interference from colored or fluorescent compounds than some other methods.

  • Considerations: Requires a specific fluorescently labeled peptide substrate that achieves separation upon phosphorylation. Initial assay development can be more involved.

Alternative 2: Radiometric Filter-Binding Assay ([³²P] or [³³P])

Often considered the "gold standard," this assay directly measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP onto a substrate (peptide or protein). [4][21]After the kinase reaction, the mixture is spotted onto a filter membrane that binds the substrate. Unreacted, radiolabeled ATP is washed away, and the radioactivity remaining on the filter, corresponding to the phosphorylated substrate, is quantified by scintillation counting.

  • Key Advantages: Highly sensitive and universally applicable to any kinase/substrate pair. It is a direct measure of catalytic activity and is not subject to fluorescence-based interference. [21]* Considerations: Involves the handling and disposal of radioactive materials, which requires specialized licenses and safety procedures. It is a low-throughput, multi-step assay involving wash steps and is generally more labor-intensive. [3]

Performance Comparison
FeatureTR-FRET (LanthaScreen)Microfluidic Mobility-Shift (Caliper)Radiometric Filter-Binding
Assay Principle Homogeneous TR-FRET [22]Electrophoretic Separation [19]Radioactive Phosphate Incorporation [21]
Detection Time-Resolved FluorescenceLaser-Induced FluorescenceScintillation Counting
Throughput High (384- & 1536-well)High (384-well)Low to Medium
Assay Format Homogeneous (Mix-and-Read)Homogeneous (Sip-and-Read)Heterogeneous (Wash Steps)
Sensitivity High (pM to nM)High (nM)Very High (fM to pM)
Compound Interference Low (time-resolved); potential for fluorescent compounds.Very Low; ratiometric readout minimizes interference. [18]None from optical properties; potential for ATPases.
Reagent Cost Moderate to High (antibodies, fluorophores)High (chips, labeled peptides)Low (radioisotopes), but high disposal cost.
Best Application HTS, Lead Optimization, SARHTS, Mechanism of Action, SAROrthogonal validation, gold-standard confirmation. [4]

Conclusion

For compounds derived from the this compound scaffold, which are often potent kinase inhibitors, the selection and rigorous validation of an in vitro assay is a non-negotiable step for program success. The TR-FRET methodology offers a superb balance of throughput, sensitivity, and robustness, making it an excellent choice for primary screening and structure-activity relationship (SAR) studies. Its homogeneous format is highly amenable to automation.

However, a prudent drug discovery strategy involves the use of orthogonal assays to confirm hits and elucidate the mechanism of action. [9]A microfluidic mobility-shift assay provides an excellent secondary screen due to its different detection principle, which can eliminate technology-specific artifacts. While resource-intensive, the classic radiometric assay remains the ultimate arbiter for confirming the potency of lead candidates due to its direct and unambiguous measurement of catalytic activity. By understanding the causality behind each validation step and the relative strengths of each platform, researchers can generate high-quality, reliable data to confidently drive their kinase inhibitor projects forward.

References

  • Huber, W. (n.d.). Validation of in vitro tools and models for preclinical drug discovery.
  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. eBook.
  • Interchim – Blog. (n.d.). Kinase activity assays: exploring methods for assessing enzyme function. Retrieved from [Link]

  • Thermo Fisher Scientific. (2017). LanthaScreen™ Eu Kinase Binding Assay for GAK.
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 799.
  • Ebneth, A., et al. (2005). Assay development and screening of a serine/threonine kinase in an on-chip mode using caliper nanofluidics technology. Journal of Biomolecular Screening, 10(8), 834-841.
  • Dispendix. (2024, April 9). Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. Retrieved from [Link]

  • Revvity. (n.d.). Protein-protein interaction assays with HTRF. User Guide.
  • Li, Z., et al. (2009). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Drug Discovery Today, 14(1-2), 11-19.
  • K-Ras specific, dot blot kinase assay protocol. (n.d.). Journal of Visualized Experiments.
  • PeploBio. (2024, May 29). The Role of Assay Development and Validation in Drug Discovery. Retrieved from [Link]

  • Lucet, I. S., et al. (2006). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 345, 125-141.
  • Conquer Scientific. (n.d.). Caliper Life Sciences Kinase Enzyme Desktop Profiler System. Retrieved from [Link]

  • Jena Bioscience. (n.d.). Non-radioactive Protein Phosphorylation Analysis. Retrieved from [Link]

  • Celtarys Research. (n.d.). HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR. Retrieved from [Link]

  • Blackwell, L. J., et al. (2009). High-throughput screening of the cyclic AMP-dependent protein kinase (PKA) using the caliper microfluidic platform. Methods in Molecular Biology, 565, 225-237.
  • BMG LABTECH. (2025, January 23). A Guide to Optimizing Your Research With Cutting-Edge HTRF Detection Systems. Retrieved from [Link]

  • Confluence Discovery Technologies. (n.d.). Caliper Microfluidics TECHNICAL BRIEF.
  • Marin Biologic Laboratories. (2025, June 12). Selecting Bioanalytical Assays for FDA Approved Clinical Trials and Commercialization. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2019, September 5). Guidelines for the Validation of Analytical Methods Using Nucleic Acid Sequenced-Based Technologies.
  • Nanosyn. (n.d.). Technology. Retrieved from [Link]

  • VIVEbiotech. (2024, October 2). A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018).
  • Ofni Systems. (n.d.). Assay Validation Guidelines. Retrieved from [Link]

  • Szeliga, J., et al. (2021).
  • Patel, R., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry.
  • Patel, R., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry.
  • Głowacka, J., et al. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 24(7), 6393.
  • Paudyal, R., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(16), 4948.
  • Madaan, A., et al. (2013). Anti-inflammatory activity of a naphthyridine derivative...possessing in vitro anticancer potential. International Immunopharmacology, 15(3), 543-551.

Sources

A Comparative Guide to the Structural Confirmation of Synthesized 4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's identity is a cornerstone of scientific rigor and a prerequisite for further investigation. This guide provides an in-depth technical comparison of analytical techniques for the structural elucidation and purity assessment of 4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile, a heterocyclic scaffold of interest in medicinal chemistry. We will delve into the practical application and interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), supported by hypothetical, yet realistic, experimental data.

Introduction

This compound is a key intermediate in the synthesis of various biologically active compounds, including kinase inhibitors for targeted cancer therapy. Its precise molecular architecture, featuring a fused heterocyclic ring system with chloro, fluoro, and nitrile functionalities, necessitates a multi-faceted analytical approach for definitive characterization. The presence of these functional groups provides distinct spectroscopic handles that, when analyzed in concert, create a unique molecular fingerprint. This guide will walk through the logical workflow for confirming the structure and purity of this target molecule, comparing the data against a potential process-related impurity.

Molecular Structure and Analytical Strategy

A robust analytical strategy for confirming the identity of a synthesized compound involves a trifecta of techniques: NMR for detailed structural connectivity, MS for molecular weight determination, and HPLC for assessing purity.

cluster_0 Synthesized Material cluster_1 Analytical Workflow cluster_2 Confirmation Target_Compound 4-Chloro-6-fluoro- 1,7-naphthyridine-3-carbonitrile NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Target_Compound->NMR Provides Connectivity MS Mass Spectrometry (ESI-MS) Target_Compound->MS Determines Molecular Weight HPLC HPLC Analysis Target_Compound->HPLC Separates Components Structure Structural Elucidation NMR->Structure MS->Structure Purity Purity Assessment HPLC->Purity Identity Identity Confirmed Structure->Identity Purity->Identity

Caption: Analytical workflow for structural confirmation.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual atoms.[1][2] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive structural picture.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.

  • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.

  • 2D NMR (Optional but Recommended): Perform COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments to confirm proton-proton and proton-carbon correlations, respectively.

Hypothetical NMR Data and Interpretation

Table 1: Hypothetical ¹H, ¹³C, and ¹⁹F NMR Data for this compound in DMSO-d₆

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)¹⁹F Chemical Shift (δ, ppm)
2-148.5-
3-115.2 (CN)-
4-155.0-
58.5 (d, J=2.5 Hz)120.1-
6-160.2 (d, J=250 Hz)-110.5
89.2 (s)145.3-
  • ¹H NMR Analysis: The proton spectrum is expected to show two signals in the aromatic region. The singlet at a downfield shift (around 9.2 ppm) can be assigned to the proton at position 8, which is deshielded by the adjacent nitrogen atom. The doublet at approximately 8.5 ppm corresponds to the proton at position 5, showing a small coupling constant due to its interaction with the fluorine at position 6.

  • ¹³C NMR Analysis: The carbon spectrum will display several signals. The nitrile carbon (C3) is expected around 115.2 ppm. The carbon attached to the fluorine (C6) will appear as a doublet with a large coupling constant (around 250 Hz), a characteristic feature of a direct C-F bond. The remaining aromatic carbons will have distinct chemical shifts based on their electronic environment.

  • ¹⁹F NMR Analysis: A single resonance in the ¹⁹F spectrum, coupled to the proton at position 5, would confirm the presence and position of the fluorine atom.

Comparison with a Potential Impurity: 4-Hydroxy-6-fluoro-1,7-naphthyridine-3-carbonitrile

A common impurity could arise from the hydrolysis of the chloro group.

Table 2: Predicted NMR Differences for the Hydrolyzed Impurity

PositionExpected Change in ¹H ShiftExpected Change in ¹³C Shift
5Upfield shiftUpfield shift
8Upfield shiftUpfield shift
4-Significant upfield shift

The replacement of the electron-withdrawing chlorine with a hydroxyl group would lead to a general upfield shift for the protons and carbons in the molecule due to increased electron density. The absence of the characteristic ¹³C signal for the carbon attached to chlorine and the appearance of a signal corresponding to a carbon attached to a hydroxyl group would be a key indicator of this impurity.

II. Mass Spectrometry (MS): Weighing the Evidence

Mass spectrometry provides the molecular weight of the compound, offering a crucial piece of evidence for its identity.[3][4][5] Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Infuse the sample into an ESI mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

Hypothetical MS Data and Interpretation

For this compound (C₉H₃ClFN₃), the expected exact mass is approximately 207.00.

Table 3: Hypothetical ESI-MS Data

IonExpected m/zObserved m/zInterpretation
[M+H]⁺208.00208.01Protonated molecule
[M+Na]⁺230.00230.00Sodium adduct

The presence of a prominent peak at m/z 208.01 corresponding to the protonated molecule ([M+H]⁺) would strongly support the proposed structure. The characteristic isotopic pattern of chlorine (a ratio of approximately 3:1 for the M and M+2 peaks) would provide further confirmation.

Fragmentation Analysis: Tandem MS (MS/MS) can be used to fragment the molecular ion and provide further structural information. The fragmentation pattern is a unique characteristic of a molecule.[6][7]

Parent_Ion [M+H]⁺ m/z 208 Fragment_1 Loss of HCN m/z 181 Parent_Ion->Fragment_1 Fragment_2 Loss of Cl m/z 173 Parent_Ion->Fragment_2

Caption: Predicted fragmentation of the target compound.

III. High-Performance Liquid Chromatography (HPLC): The Purity Check

HPLC is an essential technique for determining the purity of a synthesized compound by separating it from any starting materials, byproducts, or degradation products.

Experimental Protocol: HPLC Analysis
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.

Hypothetical HPLC Data and Interpretation

A pure sample of this compound would ideally show a single, sharp peak in the chromatogram.

Table 4: Hypothetical HPLC Data

CompoundRetention Time (min)Peak Area %
Target Compound8.599.5%
Impurity (e.g., hydrolyzed product)6.20.5%

The retention time is characteristic of the compound under the specific chromatographic conditions. The hydrolyzed impurity, being more polar, would be expected to have a shorter retention time on a reversed-phase column. The peak area percentage provides a quantitative measure of the purity.

Conclusion: A Triad of Confirmation

The definitive confirmation of the identity and purity of synthesized this compound relies on the synergistic interpretation of data from NMR, MS, and HPLC. NMR provides the detailed structural framework, MS confirms the molecular weight, and HPLC assesses the sample's purity. By comparing the obtained experimental data with the expected values and considering potential impurities, researchers can have high confidence in the integrity of their synthesized material, a critical step for its use in further research and development.

References

  • Vertex AI Search. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America.
  • Silva, A. M. S., & Pinto, D. C. G. A. (n.d.).
  • Vertex AI Search. (n.d.). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A.
  • Vertex AI Search. (2024, June 25). Evolving Role of Mass Spectrometry in Pharmaceutical Analysis Highlighted in New Review.
  • Longdom Publishing. (n.d.). Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis.
  • Vertex AI Search. (n.d.). Applying mass spectrometry in pharmaceutical analysis. Drug Discovery News.
  • Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques.
  • Request PDF. (n.d.).
  • The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.
  • Sigma-Aldrich. (n.d.). Developing HPLC Methods.
  • Vertex AI Search. (n.d.).
  • Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?.
  • Chromatography Forum. (2006, June 16). How to identified the purity of standard substance?.
  • ResearchGate. (n.d.). The ¹H and ¹³C NMR spectra of free 1,5-naphthyridine ligand and after...
  • The Systematic Identific
  • The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. (n.d.).
  • NIH. (n.d.).
  • ResearchGate. (2016, January 26). Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC.
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • Chemistry LibreTexts. (2021, March 5).
  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • Modern Analytical Technique for Characteriz
  • ResearchGate. (2025, August 8). 1,6- and 1,7-naphthyridines III .
  • Bulgarian Chemical Communications. (n.d.). HPLC method for analyzing new compounds – analogs of an antineoplastic drug.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15).
  • BLDpharm. (n.d.). 305371-18-0|this compound.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • ResearchGate. (2025, August 5). (PDF)
  • NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385. (n.d.).
  • ChemicalBook. (n.d.). 1,5-NAPHTHYRIDINE(254-79-5) 13C NMR spectrum.
  • Chemistry LibreTexts. (2023, August 29).
  • PubMed. (2023, January 15). Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists.
  • Wikipedia. (n.d.).
  • This compound, 95% Purity, C9H3ClFN3, 100 mg. (n.d.).
  • MDPI. (2024, December 17).
  • RSC Publishing. (n.d.). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues.
  • PubMed. (n.d.). Mass spectral study of chlorofluorocarbons (CFCs)
  • ResearchGate. (2025, August 6).
  • Synthesis and Reactions of 7-Fluoro-4-methyl-6-nitro-2-oxo-2H-1-benzopyran-3-carboxylic Acid: A Novel Scaffold for Combin
  • Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. (2011, August 24).

Sources

A Comparative Guide to Cross-Reactivity Profiling of 4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, researchers, and scientists, the journey from a promising chemical scaffold to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring target specificity. The 4-chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile core represents a promising scaffold for the development of novel kinase inhibitors, a class of therapeutics that has revolutionized the treatment of cancer and other diseases.[1][2] However, the highly conserved nature of the ATP-binding site across the human kinome presents a significant challenge: the potential for off-target activity, leading to unforeseen side effects or diminished efficacy.[3][4]

This guide provides an in-depth comparison of methodologies for the cross-reactivity profiling of kinase inhibitors derived from this scaffold. We will explore the causality behind experimental choices, detail self-validating protocols, and present data in a clear, comparative format. To illustrate these principles, we will use three hypothetical inhibitors based on the core scaffold:

  • ZN-A-01: A first-generation inhibitor designed for high potency against its primary target, Epidermal Growth Factor Receptor (EGFR).

  • ZN-A-02: A derivative of ZN-A-01, optimized for improved selectivity.

  • ZN-B-01: An inhibitor designed with a different substitution pattern to target a distinct kinase, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

The Imperative of Kinome-Wide Selectivity Profiling

The development of selective kinase inhibitors is a delicate balance. While high potency is desirable, it is often accompanied by cross-reactivity with unintended targets, which can lead to toxicity or polypharmacology—the modulation of multiple targets, which can be either beneficial or detrimental.[5][6][7] Therefore, early and comprehensive cross-reactivity profiling is not just a regulatory requirement but a cornerstone of strategic drug development. It allows for the early identification of potential liabilities and provides a rationale for selecting the most promising candidates for further development.[8]

Methodologies for Cross-Reactivity Profiling: A Comparative Overview

Several robust techniques are available to assess the interaction of small molecules with a broad panel of kinases. These can be broadly categorized into biochemical assays and cell-based assays.

Biochemical Assays: Direct Measurement of Interaction

Biochemical assays directly measure the interaction between an inhibitor and a purified kinase. They are highly sensitive and provide quantitative data on potency (e.g., IC₅₀ or Kᵢ).

  • Radiometric Assays: The traditional gold standard, these assays measure the incorporation of radiolabeled phosphate (from [γ-³³P]ATP) into a substrate. While highly sensitive and direct, they involve the handling of radioactive materials.

  • Fluorescence/Luminescence-Based Assays: These assays have largely replaced radiometric methods due to their safety and high-throughput compatibility. They rely on various detection methods, such as measuring the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®), or using fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET) to detect the phosphorylated product.[9]

  • Competitive Binding Assays: These assays measure the ability of a test compound to displace a known high-affinity ligand from the ATP-binding site of a kinase.[4] This method is independent of enzymatic activity and can be applied to a very broad range of kinases, including those for which optimal substrate and reaction conditions have not been established.

Cell-Based Assays: Assessing Target Engagement in a Physiological Context

While biochemical assays are excellent for determining direct inhibitory activity, cell-based assays provide crucial information on how a compound behaves in a more complex biological system.

  • Target Engagement Assays: Techniques like the NanoBRET™ Target Engagement Intracellular Kinase Assay allow for the quantitative measurement of compound binding to specific kinase targets within living cells.[9] This provides a more accurate reflection of a compound's affinity in a cellular environment, where factors like cell permeability and competition with endogenous ATP come into play.

  • Phospho-protein Western Blotting: This classic method assesses the inhibition of a specific signaling pathway by measuring the phosphorylation status of a downstream substrate of the target kinase. It provides direct evidence of target modulation in a cellular context.

  • Phenotypic Screening: High-content imaging or other phenotypic screens can reveal the overall effect of a compound on cellular processes, which can sometimes hint at off-target effects that were not predicted by kinome-wide screening.[9]

Comparative Profiling of Naphthyridine-Based Inhibitors: A Case Study

To illustrate the application of these methodologies, we present a comparative cross-reactivity profile for our hypothetical inhibitors: ZN-A-01, ZN-A-02, and ZN-B-01.

Experimental Workflow: Large-Scale Kinase Panel Screen

The following workflow outlines a typical process for obtaining a comprehensive cross-reactivity profile.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg VEGFR2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation PKC PKC PLCg->PKC AKT AKT PI3K->AKT AKT->Proliferation ZNA01 ZN-A-01 / ZN-A-02 ZNA01->EGFR ZNB01 ZN-B-01 ZNB01->VEGFR2 EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2

Caption: Simplified signaling pathways for EGFR and VEGFR2.

Conclusion

The cross-reactivity profiling of kinase inhibitors is a multi-faceted process that requires a strategic combination of biochemical and cell-based assays. For inhibitors based on the this compound scaffold, a thorough understanding of their kinome-wide selectivity is essential for successful development. By employing a tiered approach—starting with broad biochemical screens and progressing to cell-based target engagement and pathway analysis—researchers can build a comprehensive profile of their compounds. This data-driven approach allows for the selection of candidates with the highest potential for efficacy and safety, ultimately accelerating the path to the clinic. The illustrative data for ZN-A-01, ZN-A-02, and ZN-B-01 demonstrates how these comparative methodologies can effectively distinguish between promiscuous and selective inhibitors, guiding medicinal chemistry efforts and de-risking preclinical development.

References

  • Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. National Institutes of Health. [Link]

  • Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. ACS Publications. [Link]

  • Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed. [Link]

  • Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors | Journal of Chemical Information and Modeling. ACS Publications. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Strategy toward Kinase-Selective Drug Discovery | Journal of Chemical Theory and Computation. ACS Publications. [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge | Bioinformatics | Oxford Academic. Oxford Academic. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. [Link]

  • Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. PubMed Central. [Link]

  • off-target effects of drugs. YouTube. [Link]

  • off-target effects. YouTube. [Link]

  • Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. PubMed. [Link]

  • WO2006124944A1 - 4, 6-diamino- [3][9]naphthyridine-3-carbonitrile inhibitors of tpl2 kinase and methods of making and using the same. Google Patents.

  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PubMed Central. [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. PubMed Central. [Link]

  • Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. PubMed. [Link]

Sources

A Senior Application Scientist's Guide to Catalyst Selection for C-N Coupling on 1,7-Naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,7-naphthyridine scaffold is a privileged pharmacophore, forming the core of numerous biologically active compounds. The introduction of amino substituents via carbon-nitrogen (C-N) cross-coupling reactions is a critical step in the synthesis of new chemical entities for drug discovery. However, the presence of two nitrogen atoms in the 1,7-naphthyridine ring presents unique challenges for catalysis, including potential catalyst inhibition and competing reaction pathways. This guide provides a head-to-head comparison of the leading catalytic systems for C-N coupling on 1,7-naphthyridine substrates, offering field-proven insights and experimental data to inform your catalyst selection.

The Challenge of C-N Coupling on 1,7-Naphthyridines

The lone pairs of the ring nitrogens in 1,7-naphthyridine can coordinate to the metal center of the catalyst, potentially leading to catalyst deactivation. Furthermore, the electron-deficient nature of the naphthyridine ring can influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. The choice of catalyst, ligand, base, and solvent is therefore paramount to achieving high yields and avoiding undesired side reactions.

This guide focuses on the two most powerful and widely adopted methods for C-N bond formation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Head-to-Head Comparison: Palladium vs. Copper Catalysis

The selection between palladium and copper catalysis is often dictated by the specific substrate, the desired functional group tolerance, and cost considerations. Below is a comparative overview of these two catalytic systems for the amination of halo-1,7-naphthyridines.

FeaturePalladium-Catalyzed Buchwald-Hartwig AminationCopper-Catalyzed Ullmann Condensation
Catalyst Activity Typically higher, allowing for lower catalyst loadings (0.1-2 mol%).Generally requires higher catalyst loadings (5-20 mol%), although modern ligand systems can improve efficiency.
Reaction Temperature Milder conditions, often ranging from room temperature to 120 °C.Traditionally requires high temperatures (>150 °C), though ligand-assisted protocols can lower this.
Substrate Scope Extremely broad, tolerating a wide range of primary and secondary amines, including sterically hindered ones.Historically limited to anilines and amides, but modern systems have expanded the scope.
Functional Group Tolerance Excellent, compatible with a wide array of functional groups.Can be less tolerant of certain functional groups due to the harsher reaction conditions.
Ligand Sensitivity Highly dependent on the choice of phosphine ligand, which is crucial for catalytic activity.Performance is significantly enhanced by the use of diamine or other nitrogen/oxygen-based ligands.
Cost Palladium is a precious metal, making the catalysts relatively expensive.Copper is significantly more abundant and less expensive.
Air/Moisture Sensitivity Many modern Pd-precatalysts are air- and moisture-stable, improving reproducibility.[1]Often requires inert conditions, although some modern protocols are more robust.

In-Depth Analysis of Catalytic Systems

The Power and Precision of Palladium Catalysis

The Buchwald-Hartwig amination has become the gold standard for C-N cross-coupling due to its remarkable efficiency and broad applicability.[2] The reaction proceeds through a well-established catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[3]

For heteroaromatic substrates like 1,7-naphthyridines, the choice of ligand is critical. Bulky, electron-rich phosphine ligands are essential to promote the key steps of the catalytic cycle and prevent catalyst deactivation.

Recommended Palladium Catalyst Systems for 1,7-Naphthyridines:

  • For General Applications: A combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a biarylphosphine ligand such as Xantphos is a reliable starting point.[4]

  • For Challenging Couplings: For sterically hindered amines or less reactive chloro-1,7-naphthyridines, more advanced Buchwald ligands like BrettPhos or RuPhos are often necessary to achieve high yields.[5]

dot graph "Buchwald-Hartwig_Catalytic_Cycle" { layout="circo"; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4", arrowhead=normal];

"Pd(0)L" [fillcolor="#FBBC05"]; "Oxidative Addition" [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#5F6368"]; "Ar-Pd(II)(X)L" [fillcolor="#EA4335"]; "Ligand Exchange & Deprotonation" [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#5F6368"]; "Ar-Pd(II)(NR'R'')L" [fillcolor="#34A853"]; "Reductive Elimination" [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#5F6368"];

"Pd(0)L" -> "Oxidative Addition" [label="Ar-X"]; "Oxidative Addition" -> "Ar-Pd(II)(X)L"; "Ar-Pd(II)(X)L" -> "Ligand Exchange & Deprotonation" [label="HNR'R'', Base"]; "Ligand Exchange & Deprotonation" -> "Ar-Pd(II)(NR'R'')L"; "Ar-Pd(II)(NR'R'')L" -> "Reductive Elimination"; "Reductive Elimination" -> "Pd(0)L" [label="Ar-NR'R''"]; }

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

The Cost-Effective Workhorse: Copper Catalysis

The Ullmann condensation is the classical method for C-N bond formation and has seen a resurgence in recent years with the development of improved ligand systems.[6] While traditionally requiring harsh conditions, modern protocols using copper(I) salts and ligands like 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA) allow for milder reaction conditions and broader substrate scope.[7]

Advantages of Copper Catalysis for 1,7-Naphthyridines:

  • Cost-Effectiveness: The low cost of copper makes it an attractive option for large-scale synthesis.

  • Alternative Reactivity: In cases where palladium catalysts fail, copper systems can sometimes provide a viable alternative.

dot graph "Ullmann_Condensation_Mechanism" { layout="circo"; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853", arrowhead=normal];

"Cu(I)X" [fillcolor="#FBBC05"]; "Amine Coordination & Deprotonation" [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#5F6368"]; "Cu(I)NR'R''" [fillcolor="#EA4335"]; "Oxidative Addition" [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#5F6368"]; "Ar-Cu(III)(X)(NR'R'')" [fillcolor="#4285F4"]; "Reductive Elimination" [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#5F6368"];

"Cu(I)X" -> "Amine Coordination & Deprotonation" [label="HNR'R'', Base"]; "Amine Coordination & Deprotonation" -> "Cu(I)NR'R''"; "Cu(I)NR'R''" -> "Oxidative Addition" [label="Ar-X"]; "Oxidative Addition" -> "Ar-Cu(III)(X)(NR'R'')"; "Ar-Cu(III)(X)(NR'R'')" -> "Reductive Elimination"; "Reductive Elimination" -> "Cu(I)X" [label="Ar-NR'R''"]; }

Caption: A plausible catalytic cycle for the Ullmann condensation.

Experimental Protocols

The following are representative, detailed experimental protocols for the C-N coupling of a halo-1,7-naphthyridine with a generic amine.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

dot graph "Buchwald-Hartwig_Workflow" { rankdir="LR"; node [shape=record, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

subgraph "cluster_0" { label = "Reaction Setup"; bgcolor="#FFFFFF"; "Step1" [label="Combine halo-1,7-naphthyridine, amine, base, and Pd-catalyst/ligand in a reaction vessel."]; "Step2" [label="Seal the vessel and purge with an inert atmosphere (e.g., Argon or Nitrogen)."]; "Step3" [label="Add anhydrous solvent via syringe."]; }

subgraph "cluster_1" { label = "Reaction"; bgcolor="#FFFFFF"; "Step4" [label="Heat the reaction mixture to the desired temperature with vigorous stirring."]; "Step5" [label="Monitor the reaction progress by TLC or LC-MS."]; }

subgraph "cluster_2" { label = "Workup and Purification"; bgcolor="#FFFFFF"; "Step6" [label="Cool the reaction to room temperature and quench with water."]; "Step7" [label="Extract the product with an organic solvent (e.g., ethyl acetate)."]; "Step8" [label="Dry the organic layer, concentrate, and purify by column chromatography."]; }

"Step1" -> "Step2" -> "Step3" -> "Step4" -> "Step5" -> "Step6" -> "Step7" -> "Step8"; }

Caption: General workflow for a Buchwald-Hartwig amination experiment.

Materials:

  • 2-Chloro-1,7-naphthyridine (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • Xantphos (0.04 mmol, 4 mol%)

  • Cs₂CO₃ (2.0 mmol)

  • Anhydrous dioxane (5 mL)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-chloro-1,7-naphthyridine, the amine, cesium carbonate, Pd₂(dba)₃, and Xantphos.

  • Seal the vial with a septum and purge with argon for 10 minutes.

  • Add anhydrous dioxane via syringe.

  • Place the vial in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amino-1,7-naphthyridine.

Protocol 2: Copper-Catalyzed Ullmann Condensation

Materials:

  • 2-Bromo-1,7-naphthyridine (1.0 mmol)

  • Amine (2.0 mmol)

  • CuI (0.1 mmol, 10 mol%)

  • N,N'-Dimethylethylenediamine (DMEDA) (0.2 mmol, 20 mol%)

  • K₂CO₃ (2.0 mmol)

  • Anhydrous DMF (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add 2-bromo-1,7-naphthyridine, potassium carbonate, and CuI.

  • Seal the tube, evacuate, and backfill with argon (repeat three times).

  • Add anhydrous DMF, the amine, and DMEDA via syringe.

  • Heat the reaction mixture to 120 °C and stir for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Conclusion and Future Outlook

Both palladium and copper-catalyzed systems offer powerful solutions for the synthesis of amino-1,7-naphthyridines. The Buchwald-Hartwig amination, with its mild conditions and broad substrate scope, is often the first choice for small-scale and discovery chemistry. For process development and large-scale synthesis, the cost-effectiveness of copper-catalyzed Ullmann-type reactions presents a significant advantage, and ongoing research continues to improve their efficiency and mildness. The optimal choice will ultimately depend on the specific synthetic challenge at hand. As ligand design and mechanistic understanding continue to evolve, we can expect even more efficient and versatile catalysts for the C-N coupling on challenging heterocyclic scaffolds like 1,7-naphthyridine to emerge.

References

  • Sirakanyan, S. N., et al. (2022). Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. International Journal of Molecular Sciences, 23(11), 5904. Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]

  • Surasani, R., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 356-364. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • OperaChem. (2025). Ullmann coupling-An overview. Available at: [Link]

  • Renaud, J.-L., et al. (2010). Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions. Chemical Communications, 46(6), 925-927. Available at: [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available at: [Link]

  • Gundersen, L.-L., et al. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry, 43(4), 675-682. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Validating HPLC Purity Results for 4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile, which holds potential as a building block in medicinal chemistry, rigorous purity assessment is paramount. Even trace impurities can alter pharmacological and toxicological profiles, making the validation of analytical methods a critical step in the regulatory journey.[1][2]

This guide provides an in-depth, experience-driven approach to validating a High-Performance Liquid Chromatography (HPLC) method for determining the purity of this compound. We will move beyond a simple checklist of validation parameters, delving into the scientific rationale behind the experimental design and offering a comparative perspective on alternative analytical technologies. Our objective is to equip you with the knowledge to develop and validate a robust, reliable, and scientifically sound HPLC purity method.

Understanding the Analyte: this compound

Before embarking on method development and validation, a thorough understanding of the analyte is essential.

  • Structure: this compound (C₉H₃ClFN₃) is a substituted naphthyridine, a class of heterocyclic compounds with a wide range of biological activities.

  • Physicochemical Properties: Its aromatic nature and the presence of polar functional groups (nitrile, fluoro, and chloro substituents) suggest good solubility in organic solvents and retention on a reversed-phase HPLC column. The chromophores within the molecule will allow for straightforward UV detection.

  • Potential Impurities: Impurities can arise from the synthetic route (starting materials, intermediates, by-products) or degradation. A forced degradation study is a crucial part of method development to ensure the method can separate the main component from its potential degradation products.

Pillar 1: The HPLC Method Validation Workflow - A Self-Validating System

A robust HPLC method validation is not a linear process but an interconnected system of experiments designed to provide a high degree of assurance that the method is suitable for its intended purpose. The validation will be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines and United States Pharmacopeia (USP) General Chapter <621>.[3][4][5][6][7]

Below is a workflow diagram illustrating the key validation parameters and their logical flow.

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Method Lifecycle Dev Initial Method Development Opt Method Optimization Dev->Opt System Suitability Spec Specificity (Forced Degradation) Opt->Spec Lin Linearity Spec->Lin Range Range Lin->Range Acc Accuracy Range->Acc Prec Precision (Repeatability & Intermediate Precision) Acc->Prec LOD Limit of Detection Prec->LOD LOQ Limit of Quantitation LOD->LOQ Rob Robustness LOQ->Rob Routine Routine Use Rob->Routine Transfer Method Transfer Routine->Transfer

Caption: A logical workflow for HPLC method validation.

Pillar 2: Experimental Protocols and Causality

Here, we detail the experimental protocols for each validation parameter, explaining the "why" behind each step.

System Suitability

Why it's important: System suitability testing is an integral part of any chromatographic method. It is used to verify that the chromatographic system is adequate for the intended analysis.[4][8]

Protocol:

  • Prepare a system suitability solution containing this compound and a known, closely eluting impurity or a compound with similar retention.

  • Inject the solution six replicate times.

  • Calculate the following parameters:

    • Tailing factor (Asymmetry factor): Should be ≤ 2.0. This ensures symmetrical peaks for accurate integration.

    • Theoretical plates (N): Should be ≥ 2000. This indicates good column efficiency.

    • Relative standard deviation (RSD) of peak area: Should be ≤ 2.0%. This demonstrates the precision of the injector and detector.

    • Resolution (Rs): Should be ≥ 2.0 between the main peak and the closest eluting peak. This ensures baseline separation.

Specificity (Forced Degradation)

Why it's important: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. A forced degradation study is the most effective way to demonstrate this.

Protocol:

  • Expose solutions of this compound to the following stress conditions:

    • Acidic: 0.1 N HCl at 60°C for 24 hours.

    • Basic: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Dry heat at 105°C for 24 hours.

    • Photolytic: UV light (254 nm) and visible light for 7 days.

  • Analyze the stressed samples by HPLC with a photodiode array (PDA) detector.

  • Assess the peak purity of the main peak to ensure no co-eluting peaks are present. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak.

Linearity and Range

Why it's important: Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specific range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Protocol:

  • Prepare a series of at least five standard solutions of this compound ranging from the reporting threshold (e.g., 0.05%) to 150% of the expected impurity concentration (e.g., if the specification for a known impurity is 0.1%, the range would be from the LOQ up to 0.15%).

  • Inject each solution in triplicate.

  • Plot a graph of peak area versus concentration and perform a linear regression analysis.

  • The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (Recovery)

Why it's important: Accuracy is the closeness of the test results obtained by the method to the true value. It is typically determined by spiking a placebo with known amounts of the analyte and impurities.

Protocol:

  • Prepare a placebo sample (all formulation components except the API).

  • Spike the placebo with known amounts of this compound and its key impurities at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

  • Analyze the spiked samples in triplicate.

  • Calculate the percentage recovery for each level. The acceptance criterion is typically 98.0% to 102.0% recovery.

Precision

Why it's important: Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples of this compound at the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the RSD of the results. The acceptance criterion is typically ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD of the combined results from both studies. The acceptance criterion is typically ≤ 3.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Why it's important: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol:

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration at which the analyte's signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (Standard Deviation of the y-intercepts of the regression lines / Slope of the calibration curve)

    • LOQ = 10 * (Standard Deviation of the y-intercepts of the regression lines / Slope of the calibration curve)

Robustness

Why it's important: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Protocol:

  • Deliberately vary the following parameters one at a time:

    • Flow rate (e.g., ± 0.2 mL/min).

    • Column temperature (e.g., ± 5°C).

    • Mobile phase composition (e.g., ± 2% organic).

    • pH of the mobile phase buffer (e.g., ± 0.2 units).

  • Analyze the sample under each modified condition.

  • Evaluate the impact on system suitability parameters and the quantitative results. The method is robust if the results remain within the acceptance criteria.

Pillar 3: Comparative Analysis of Purity Determination Techniques

While HPLC is a workhorse for purity analysis, it is essential to understand its place among other analytical techniques.[2][9] The choice of method depends on the specific requirements of the analysis.

TechniquePrincipleAdvantages for this compound Purity AnalysisDisadvantages
HPLC (High-Performance Liquid Chromatography) Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Robust, versatile, and widely available. Excellent for quantifying non-volatile and thermally labile compounds.[2][4]Slower analysis times compared to UHPLC. Consumes more solvent.
UHPLC (Ultra-High-Performance Liquid Chromatography) Similar to HPLC but uses smaller particle size columns (<2 µm) and higher pressures.Faster analysis times, higher resolution, and greater sensitivity.[10][11][12] Ideal for complex impurity profiles.[13]Higher initial instrument cost. More susceptible to matrix effects and blockages.
GC (Gas Chromatography) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Excellent for analyzing volatile impurities like residual solvents.Not suitable for non-volatile or thermally labile compounds like this compound without derivatization.[14]
CE (Capillary Electrophoresis) Separation of ions based on their electrophoretic mobility in an applied electric field.High separation efficiency and low sample/reagent consumption.Can have lower sensitivity and reproducibility compared to HPLC.
qNMR (Quantitative Nuclear Magnetic Resonance) Quantifies compounds by measuring the intensity of NMR signals relative to a certified internal standard.A primary ratio method that does not require a reference standard of the analyte. Provides structural information.Lower sensitivity than chromatographic methods. Requires a high-field NMR spectrometer.

Conclusion: A Foundation of Trustworthy Data

The validation of an HPLC purity method for a compound like this compound is a meticulous but essential process. By following a structured approach grounded in scientific principles and regulatory guidelines, researchers can generate reliable and defensible data. This guide has provided a framework for not only executing the necessary experiments but also for understanding the underlying rationale. A well-validated analytical method is the bedrock upon which the safety and efficacy of new pharmaceutical products are built, ensuring that the journey from the laboratory to the patient is paved with data of the highest integrity.

References

  • Phenomenex. (2025, April 1). HPLC vs UHPLC: Key Differences & Applications.
  • US Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • USP. (n.d.). <621> CHROMATOGRAPHY.
  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>.
  • US Pharmacopeia. (2021, November 19). <621> Chromatography.
  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?.
  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • ICH. (n.d.). Quality Guidelines.
  • Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation.
  • Unidentified Source. (2023, November 30). what is the difference between HPLC and uHPLC.
  • Benchchem. (n.d.). A Comparative Guide to UHPLC and HPLC Methods for Silodosin Impurity Testing.
  • Unidentified Source. (n.d.). COMPARISON OF HPLC AND UHPLC ANALYSIS OF POLYMER ADDITIVES WITH ELUCIDATION OF MASS DETECTION.
  • Unidentified Source. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • Chrom Tech, Inc. (2025, November 20). What Is the Difference Between UHPLC and HPLC?.
  • IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation.
  • Toref. (n.d.). 5 Methods for Impurity Profiling in Pharmaceuticals.
  • alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • Unidentified Source. (2020, March 9). Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile, a halogenated heterocyclic nitrile. The procedures outlined herein are grounded in established safety protocols for hazardous chemical waste management, ensuring the protection of laboratory personnel and the environment.

Hazard Assessment and Characterization

A safety data sheet for the structurally similar compound, 8-Chloro-5-fluoro-1,7-naphthyridine-3-carbonitrile, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Another related compound, 2-Chloro-6-fluoropyridine, is harmful if swallowed, in contact with skin, or if inhaled, and causes serious eye damage[2]. Therefore, it is prudent to assume that this compound exhibits similar toxicological properties.

Key Hazard Considerations:

  • Halogenated Compound: Thermal decomposition of halogenated organic compounds can release toxic and corrosive gases such as hydrogen chloride (HCl) and hydrogen fluoride (HF)[3][4].

  • Nitrile Group (-CN): Nitriles can be toxic and may release hydrogen cyanide (HCN) under certain conditions, such as exposure to strong acids. Hydrolysis of nitriles can form carboxylic acids[5].

  • Heterocyclic Aromatic Structure: Naphthyridine derivatives are bioactive, and some have been developed as pharmaceuticals. This inherent bioactivity warrants careful handling to avoid unintended physiological effects[6].

Personal Protective Equipment (PPE) and Immediate Safety

Before handling this compound for disposal, it is imperative to don the appropriate Personal Protective Equipment (PPE).

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield.Protects against splashes of the chemical or its solutions, which can cause serious eye damage[1][2].
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene).Prevents skin contact, as the compound is likely to be a skin irritant and harmful upon dermal absorption[1][2].
Body Protection A laboratory coat, long pants, and closed-toe shoes. For larger quantities, a chemically resistant apron or suit.Minimizes the risk of skin exposure.
Respiratory Use in a well-ventilated area or a chemical fume hood. If airborne dust or aerosols are possible, a respirator is advised.Protects against the inhalation of harmful dust or vapors[1][2].

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Waste Segregation and Collection
  • Solid Waste: Collect any solid this compound, including contaminated items like weighing paper or spatulas, in a designated, properly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible hazardous waste container.

  • Segregation: Do not mix this waste stream with other incompatible waste types. Specifically, keep it separate from strong acids to prevent the potential release of hydrogen cyanide.

Step 2: Waste Container Selection and Labeling
  • Container Compatibility: Use a container that is in good condition and compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Also, include the approximate concentration and any solvents present.

Step 3: On-site Storage
  • Storage Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Ventilation: Ensure the storage area is well-ventilated.

Step 4: Professional Disposal
  • Contact Environmental Health and Safety (EHS): Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety department or a licensed chemical waste disposal contractor.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.

  • Final Disposition: The recommended final disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with scrubbers to neutralize acidic combustion byproducts like HCl and HF.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][2].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1][2].

  • Spill: In a well-ventilated area, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal as hazardous waste.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage On-Site Management cluster_disposal Final Disposition PPE Don Appropriate PPE Segregate Segregate Solid & Liquid Waste PPE->Segregate Assess Assess Hazards Assess->PPE Container Select & Label Compatible Container Segregate->Container Store Store in Satellite Accumulation Area Container->Store Contain Use Secondary Containment Store->Contain EHS Contact EHS for Pickup Contain->EHS Incinerate High-Temperature Incineration EHS->Incinerate

Caption: Decision workflow for the safe disposal of this compound.

Conclusion

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For compounds like this compound, where specific disposal data may be limited, a cautious approach based on the known hazards of its constituent chemical groups is essential. By adhering to the rigorous protocols outlined in this guide, researchers can ensure that their innovative work does not come at the cost of safety or environmental integrity.

References

  • The preparation of nitriles. Chemguide. [Link]

  • Thermal Decomposition Studies of Halogenated Organic Compounds. Semantic Scholar. [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. National Center for Biotechnology Information. [Link]

  • Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • Influence of brominated flame retardant thermal decomposition products on HALS. ResearchGate. [Link]

  • Determination Of The Thermal Decomposition Properties Of 20 Selected Hazardous Organic Compounds. U.S. Environmental Protection Agency. [Link]

Sources

Personal protective equipment for handling 4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile

As researchers and scientists in the fast-paced world of drug development, our work with novel chemical entities is foundational to therapeutic innovation. Compounds like this compound, a halogenated heterocyclic compound, are instrumental in this discovery process. Naphthyridine derivatives are known for their wide range of pharmacological activities, including antimicrobial and anticancer properties.[1][2][3][4] This biological activity, however, necessitates a profound respect for their potential hazards and a meticulous approach to their handling.

This guide provides essential, immediate safety and logistical information for the operational handling and disposal of this compound. Our goal is to empower you with the knowledge to work safely, ensuring both personal protection and the integrity of your research.

Hazard Profile: Understanding the Risks

Key Potential Hazards:

  • Skin Irritation: Halogenated organic compounds can be irritating to the skin upon contact.[5]

  • Serious Eye Damage: Contact with the eyes is likely to cause significant irritation or damage.[5][6]

  • Respiratory Irritation: Inhalation of the dust or powder can irritate the respiratory tract.[5]

  • Toxicity: The toxicological properties have not been fully investigated; therefore, it should be handled as a compound of unknown toxicity.[7]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical. The following table summarizes the minimum required PPE for handling this compound.

Protection Type Required PPE Rationale
Eye and Face Chemical splash goggles and a face shield.[8][9]Provides comprehensive protection against splashes and airborne particles. Safety glasses alone are insufficient.[9][10]
Skin and Body A flame-resistant lab coat, fully buttoned, with long pants and closed-toe shoes.[8][9] An apron resistant to chemicals should be worn over the lab coat.Protects the skin from accidental spills and contamination.
Hand Nitrile gloves. For extended handling, consider double-gloving or using a more robust glove material like neoprene.[11]Nitrile gloves offer good resistance to a range of chemicals. Always inspect gloves for tears before use.[11]
Respiratory A NIOSH-approved respirator (e.g., N95) is necessary when handling the powder outside of a certified chemical fume hood.[12]Prevents the inhalation of fine particles that can cause respiratory irritation.

Operational Plan: From Bench to Disposal

A systematic workflow is essential for minimizing exposure and ensuring safety.

Experimental Workflow Diagram

prep Preparation & Pre-Handling handling Handling & Use prep->handling Proceed with caution cleanup Decontamination & Cleanup handling->cleanup After experiment completion disposal Waste Disposal cleanup->disposal Segregate waste

Caption: Safe handling workflow for this compound.

Step-by-Step Handling Protocol

A. Preparation and Pre-Handling:

  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[5]

  • Gather Materials: Before starting, ensure all necessary PPE, spill cleanup materials, and waste containers are readily accessible.

  • Review the SDS: If an SDS for the specific compound becomes available, review it thoroughly. For now, consult the SDS for a structurally similar compound like 8-Chloro-5-fluoro-1,7-naphthyridine-3-carbonitrile.[5]

B. Handling and Use:

  • Don PPE: Put on all required PPE as outlined in the table above.

  • Weighing: If weighing the solid, do so within the fume hood. Use a balance with a draft shield if available.

  • In Solution: When making solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: Keep all reaction vessels closed or covered to the extent possible.

C. Decontamination and Cleanup:

  • Wipe Down: After handling, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

  • Tool Cleaning: Clean any spatulas or other reusable equipment thoroughly.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves, face shield, goggles, lab coat. Wash hands thoroughly with soap and water after removing gloves.[7]

Disposal Plan

Proper waste disposal is a critical final step to protect both personnel and the environment.

Waste Segregation is Key:

  • Solid Waste: All solid waste contaminated with this compound (e.g., weigh boats, contaminated paper towels, used gloves) should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a designated, labeled hazardous waste container for halogenated organic compounds.[13] Do not pour this waste down the drain.[14]

  • Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.

Consult your institution's environmental health and safety (EHS) office for specific guidelines on the disposal of chlorinated and fluorinated aromatic waste.[13]

Emergency Procedures: Be Prepared

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[5][6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5][6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

In Case of a Spill:

  • Evacuate: Alert others in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Contain: If it is safe to do so, contain the spill using a chemical spill kit with an absorbent material appropriate for powders.

  • Clean-Up: Wearing appropriate PPE, carefully sweep or vacuum the spilled material into a designated hazardous waste container. Avoid creating dust.[7]

  • Decontaminate: Clean the spill area thoroughly.

By adhering to these guidelines, you can confidently and safely work with this compound, advancing your research while prioritizing personal and environmental safety.

References

  • Antimicrobial Activity of Naphthyridine Derivatives.
  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prost
  • Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Semantic Scholar.
  • Disposal Methods for Chlorinated Arom
  • Personal Protective Equipment in Chemistry | Environmental Health and Safety. Dartmouth.
  • SAFETY D
  • Disposal methods for chlorinated aromatic waste. Chemical Society Reviews (RSC Publishing).
  • Personal Protective Equipment. University of British Columbia.
  • How to Choose PPE for Chemical Work. Allan Chemical.
  • 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Science.
  • Lab Safety Equipment & PPE. ChemTalk.
  • SAFETY D
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed.
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and M
  • Disposal of Chlorine-Containing Wastes | Request PDF.
  • MSDS of 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Capot Chemical.
  • This compound, 95% Purity, C9H3ClFN3, 100 mg. AK Scientific, Inc..
  • 8-Chloro-5-fluoro-1,7-naphthyridine-3-carbonitrile. AK Scientific, Inc..
  • Some considerations in the handling of fluorine and the chlorine fluorides. OSTI.GOV.
  • 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid. Ossila.
  • Process for the preparation of 7-chloro-6-fluoro-(1m)-1-[4-methyl-2-(propan-2-yl)pyridin-3-yl]pyrido[2,3-d] pyrimidine-2,4(1h,3h).
  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. PubMed Central.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile
Reactant of Route 2
4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.